molecular formula C11H19NO4 B558456 Boc-D-HoPro-OH CAS No. 28697-17-8

Boc-D-HoPro-OH

Cat. No.: B558456
CAS No.: 28697-17-8
M. Wt: 229.27 g/mol
InChI Key: JQAOHGMPAAWWQO-MRVPVSSYSA-N
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Description

Boc-D-HoPro-OH, also known as this compound, is a useful research compound. Its molecular formula is C11H19NO4 and its molecular weight is 229.27 g/mol. The purity is usually 95%.
The exact mass of the compound (R)-(+)-N-Boc-2-piperidinecarboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO4/c1-11(2,3)16-10(15)12-7-5-4-6-8(12)9(13)14/h8H,4-7H2,1-3H3,(H,13,14)/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQAOHGMPAAWWQO-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCCC[C@@H]1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70350923
Record name (2R)-1-(tert-Butoxycarbonyl)piperidine-2-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28697-17-8
Record name (2R)-1-(tert-Butoxycarbonyl)piperidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70350923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2R)-1-[(tert-butoxy)carbonyl]piperidine-2-carboxylic acid
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to Boc-D-HoPro-OH for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Boc-D-HoPro-OH, chemically known as (2R)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid, is a valuable synthetic building block in the fields of medicinal chemistry and drug discovery. As a D-configured cyclic amino acid derivative, its incorporation into peptides and peptidomimetics offers unique conformational constraints that can significantly influence their biological activity, metabolic stability, and pharmacokinetic profiles. This guide provides a comprehensive overview of this compound, including its physicochemical properties, synthesis, applications in peptide chemistry, and the biological implications of its use.

Physicochemical Properties of this compound

This compound is a white to off-white crystalline powder. The tert-butyloxycarbonyl (Boc) protecting group on the amine enhances its solubility in common organic solvents, facilitating its use in standard peptide synthesis protocols.[1][2]

PropertyValueReference(s)
Synonyms (R)-N-Boc-piperidine-2-carboxylic acid, Boc-D-pipecolic acid, Boc-D-homoproline[2]
Molecular Formula C₁₁H₁₉NO₄[2]
Molecular Weight 229.27 g/mol [2]
Melting Point 119-124 °C[2]
Appearance White crystalline powder[2]
Purity ≥ 98% (HPLC, Chiral purity)[2]
Storage 2-8 °C[2]
Solubility Soluble in common organic solvents[1]
InChI Key JQAOHGMPAAWWQO-MRVPVSSYSA-N[2]
Canonical SMILES CC(C)(C)OC(=O)N1CCCCC1C(=O)O[2]

Experimental Protocols

Enantioselective Synthesis of (R)-(+)-N-Boc-Pipecolic Acid (this compound)

A highly enantioselective synthesis of this compound can be achieved through the catalytic dynamic resolution of rac-2-lithio-N-Boc-piperidine.[1]

Materials:

  • rac-N-Boc-piperidine

  • s-BuLi

  • TMEDA (N,N,N',N'-tetramethylethylenediamine)

  • Chiral ligand 8 (as described in the reference)[1]

  • CO₂ (dry ice)

  • Diethyl ether (anhydrous)

  • Hexane (anhydrous)

  • Saturated aqueous NH₄Cl

  • 1 M HCl

  • Ethyl acetate (B1210297)

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • A solution of rac-N-Boc-piperidine (1.0 equiv) and TMEDA (1.2 equiv) in anhydrous diethyl ether is cooled to -78 °C.

  • s-BuLi (1.2 equiv in hexanes) is added dropwise, and the mixture is stirred at -78 °C for 1.5 hours.

  • A solution of chiral ligand 8 (0.1 equiv) in anhydrous diethyl ether is added, and the reaction is stirred for an additional 30 minutes.

  • The reaction mixture is warmed to -20 °C and stirred for 23 hours.

  • A large excess of crushed dry ice (CO₂) is added to the reaction vessel.

  • The mixture is allowed to warm to room temperature and then quenched with saturated aqueous NH₄Cl.

  • The aqueous layer is acidified to pH 2 with 1 M HCl and extracted with ethyl acetate (3x).

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash chromatography to yield (R)-(+)-N-Boc-pipecolic acid.[1]

General Protocol for this compound Incorporation in Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual steps for incorporating a this compound residue into a peptide chain using Boc/Bzl chemistry on a Merrifield resin.[3][4]

Materials:

  • Merrifield resin (or other suitable resin for Boc chemistry)

  • Boc-protected amino acids (including this compound)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • Coupling reagents (e.g., HBTU, HATU, or DIC/HOBt)

  • Dimethylformamide (DMF)

  • Isopropyl alcohol (IPA)

Workflow for a single coupling cycle:

SPPS_Workflow Resin Peptide-Resin Swell Swell Resin (DCM) Resin->Swell Deprotect Boc Deprotection (50% TFA in DCM) Swell->Deprotect Wash1 Wash (DCM, IPA) Deprotect->Wash1 Neutralize Neutralization (DIEA in DCM/DMF) Wash1->Neutralize Wash2 Wash (DCM) Neutralize->Wash2 Couple Couple this compound (Coupling Reagent, DIEA in DMF) Wash2->Couple Wash3 Wash (DMF, DCM) Couple->Wash3 Next_Cycle Repeat for next amino acid Wash3->Next_Cycle

Caption: General workflow for one cycle of Boc-SPPS.

Procedure:

  • Resin Swelling: The peptide-resin is swollen in DCM in the reaction vessel.

  • Boc Deprotection: The N-terminal Boc group is removed by treating the resin with a 50% solution of TFA in DCM. A short pre-wash (5 minutes) is followed by a longer deprotection step (20 minutes).[3]

  • Washing: The resin is washed with DCM and then IPA to remove residual TFA and byproducts.[3]

  • Neutralization: The protonated N-terminal amine is neutralized to the free amine by washing with a solution of 10% DIEA in DCM.[5]

  • Washing: The resin is washed thoroughly with DCM to remove excess DIEA.

  • Coupling: A solution of this compound (2-4 equivalents relative to resin loading) and a coupling reagent (e.g., HBTU, 2-4 equivalents) in DMF is prepared. DIEA (4-8 equivalents) is added to activate the amino acid. This solution is then added to the resin, and the mixture is agitated until a negative Kaiser test indicates completion of the coupling reaction.

  • Washing: The resin is washed with DMF and DCM to remove excess reagents and byproducts.

  • This cycle is repeated for each subsequent amino acid in the peptide sequence.

Impact on Peptide Conformation and Biological Activity

The incorporation of pipecolic acid, the six-membered ring homolog of proline, into a peptide sequence has profound effects on its conformational properties, which in turn can modulate its biological activity.[6]

  • Conformational Rigidity: Like proline, pipecolic acid introduces a significant conformational constraint on the peptide backbone. The six-membered ring is less flexible than an acyclic amino acid side chain, restricting the available Ramachandran angles.

  • Cis-Trans Isomerism: The amide bond preceding a pipecolic acid residue can exist in either a cis or trans conformation. The larger ring size of pipecolic acid compared to proline can alter the energetic preference for one isomer over the other, thereby influencing the overall 3D structure of the peptide.[6]

  • Turn Induction: Pipecolic acid residues can act as potent inducers of β-turn structures in peptides, which are critical for molecular recognition and biological function.[6] The specific type of β-turn can be influenced by the stereochemistry (D or L) of the pipecolic acid residue. A dipeptide containing a D-L sequence, Boc-D-Ala-L-Pip-NH(i)Pr, was found to adopt a type II' β-turn conformation.[7]

  • Modulation of Bioactivity: By altering the peptide's shape, the incorporation of this compound can enhance or decrease its binding affinity to biological targets such as receptors or enzymes. This makes it a valuable tool in structure-activity relationship (SAR) studies for optimizing peptide-based drug candidates.[6] For example, replacing proline with pipecolic acid in certain synthetic amphiphilic peptides dramatically altered their ion-channel forming activity, highlighting the critical role of the imino acid's ring size in defining the peptide's functional conformation.[3]

Applications in Drug Development

The unique structural features of this compound make it a compelling building block for the development of novel therapeutics.

  • Peptidomimetics: It is used to create peptidomimetics with improved stability against proteolytic degradation, as the non-natural D-amino acid and the cyclic structure can hinder recognition by proteases.

  • Bioactive Peptides: The incorporation of D-pipecolic acid has been explored in various classes of bioactive peptides. For instance, actinomycin (B1170597) analogues where proline was replaced by pipecolic acid retained antibacterial and antiviral activity, demonstrating that the pipecolic acid scaffold is well-tolerated and can confer potent biological effects.

  • Targeting Protein-Protein Interactions: The conformationally defined structures induced by pipecolic acid can be exploited to design peptides that mimic secondary structural motifs (e.g., β-turns) involved in protein-protein interactions, leading to the development of potent and selective inhibitors.

Case Study: Pipecolic Acid in SAR Signaling in Plants

While direct signaling pathways in mammalian systems for synthetic peptides containing this compound are not yet fully elucidated, a related molecule, N-hydroxy-pipecolic acid (N-OH-Pip), has been identified as a key mobile signal in plant systemic acquired resistance (SAR). This provides a model for how a pipecolic acid derivative can function within a biological signaling cascade.

In Arabidopsis, the biosynthesis of pipecolic acid from lysine (B10760008) is a critical step in establishing SAR, which confers broad-spectrum disease resistance. Pipecolic acid itself is further metabolized to N-OH-Pip, the active signaling molecule that accumulates upon pathogen infection and is transported throughout the plant to prime distal tissues for an enhanced defense response.[6]

SAR_Pathway Pathogen Pathogen Infection Lysine L-Lysine ALD1_SARD4 ALD1/SARD4 Enzymes Lysine->ALD1_SARD4 Biosynthesis Pip Pipecolic Acid (Pip) ALD1_SARD4->Pip FMO1 FMO1 Enzyme Pip->FMO1 NOHPip N-hydroxy-pipecolic acid (N-OH-Pip) [Active Signal] FMO1->NOHPip Transport Systemic Transport NOHPip->Transport Distal Distal Tissues Transport->Distal SAR Systemic Acquired Resistance (SAR) Distal->SAR Induces

References

An In-Depth Technical Guide to Boc-D-HoPro-OH for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An introduction to N-tert-Butoxycarbonyl-D-homoproline (Boc-D-HoPro-OH), a valuable building block in modern peptide chemistry, this guide offers a comprehensive overview of its chemical structure, properties, and applications in the synthesis of innovative peptide-based therapeutics.

Core Concepts: Chemical Identity and Properties

N-tert-Butoxycarbonyl-D-homoproline, commonly abbreviated as this compound, is a synthetic amino acid derivative that plays a crucial role in peptide synthesis. It is also known by its systematic IUPAC name, (2R)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid, and as N-Boc-D-pipecolic acid. The incorporation of this non-proteinogenic amino acid into peptide chains can significantly influence their conformational properties and biological activity.

The structure consists of a piperidine (B6355638) ring, the six-membered ring homolog of proline, with a carboxylic acid at the 2-position in the D-configuration. The amine group is protected by a tert-butoxycarbonyl (Boc) group, which is essential for its application in stepwise peptide synthesis. This protecting group prevents unwanted reactions of the amine functionality during the coupling of the carboxylic acid group to the growing peptide chain.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below, providing researchers with essential data for its handling and use in synthetic protocols.

PropertyValueReference
CAS Number 28697-17-8[1]
Molecular Formula C₁₁H₁₉NO₄[1]
Molecular Weight 229.27 g/mol [1]
Appearance White crystalline powder[1]
Melting Point 119-124 °C[1]
Optical Rotation [α]D²⁰ = +63 to +65º (c=1 in CH₃COOH)[1]
Storage Conditions 2-8 °C

Synthesis and Application in Peptide Chemistry

This compound is primarily utilized as a building block in solid-phase peptide synthesis (SPPS), a cornerstone technique in drug discovery and development. The inclusion of D-homoproline can introduce conformational constraints into a peptide backbone, which can enhance proteolytic stability, improve receptor binding affinity, and modulate biological activity. It is particularly valuable in the design of cyclic peptides and peptidomimetics.[2]

General Workflow for Boc-SPPS

The general workflow for incorporating this compound into a peptide sequence using Boc-based solid-phase peptide synthesis is depicted below. This process involves the sequential addition of Boc-protected amino acids to a growing peptide chain that is anchored to an insoluble resin support.

spss_workflow Resin Resin Support Deprotection1 Boc Deprotection (TFA in DCM) Resin->Deprotection1 Neutralization1 Neutralization (DIPEA in DMF) Deprotection1->Neutralization1 Coupling Coupling of This compound (e.g., HBTU/DIPEA) Neutralization1->Coupling Wash1 Wash (DMF, DCM) Coupling->Wash1 Repeat Repeat Cycle for Next Amino Acid Wash1->Repeat Repeat->Deprotection1 n cycles Cleavage Final Cleavage from Resin (e.g., HF) Repeat->Cleavage Purification Purification (HPLC) Cleavage->Purification

Caption: General workflow for Boc-based solid-phase peptide synthesis.

Experimental Protocol: Standard Coupling of this compound

The following protocol outlines a standard procedure for the coupling of this compound onto a resin-bound peptide with a free N-terminal amine using HBTU as the activating agent.

Materials:

  • Resin-bound peptide with a free amine

  • This compound

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the resin-bound peptide in DCM for 30 minutes, followed by DMF for 30 minutes in the reaction vessel.

  • Boc Deprotection: Treat the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM for 3 minutes (pre-wash). Drain the solution and add a fresh 50% TFA/DCM solution, then shake for 20-30 minutes.

  • Washing: Wash the resin thoroughly with DCM (3 times), followed by DMF (3 times).

  • Neutralization: Treat the resin with a 10% solution of DIPEA in DMF and shake for 5 minutes. Wash the resin again with DMF (3 times).

  • Coupling:

    • In a separate vial, dissolve this compound (2-4 equivalents relative to the resin substitution) and HBTU (1.95 equivalents) in DMF.

    • Add DIPEA (3-6 equivalents) to the solution to activate the amino acid.

    • Add the activated amino acid solution to the resin in the reaction vessel.

    • Shake the mixture at room temperature for 1-2 hours.

  • Monitoring the Coupling Reaction: The completion of the coupling reaction can be monitored using a qualitative method such as the Kaiser test (ninhydrin test). A negative Kaiser test (the beads remain colorless or yellowish) indicates a complete reaction.

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin with DMF (3 times), DCM (3 times), and finally DMF (3 times) to prepare for the next deprotection and coupling cycle.

Biological Significance and Signaling Pathways

The incorporation of D-homoproline into peptides can significantly impact their biological activity. While this compound itself is not biologically active in terms of modulating specific signaling pathways, it serves as a critical component in the synthesis of peptides that do. For instance, pipecolic acid is a known metabolite in plant immunity, where it is involved in the systemic acquired resistance (SAR) pathway.[3] The biosynthesis of pipecolic acid from L-lysine is a key step in this defense mechanism.

Below is a simplified representation of the pipecolic acid biosynthesis pathway in plants, which highlights the conversion of L-lysine to L-pipecolic acid. The use of D-pipecolic acid derivatives in synthetic peptides can be explored to create analogs that may interact with or modulate such biological pathways.

pipecolic_acid_biosynthesis L_Lysine L-Lysine Dehydropipecolic_acid 2,3-Dehydropipecolic Acid L_Lysine->Dehydropipecolic_acid ALD1 L_Pipecolic_acid L-Pipecolic Acid Dehydropipecolic_acid->L_Pipecolic_acid SARD4 SAR Systemic Acquired Resistance (SAR) L_Pipecolic_acid->SAR

Caption: Simplified biosynthesis of L-pipecolic acid in plant immunity.

Conclusion

This compound is a versatile and valuable reagent for chemists and drug development professionals. Its unique structural features allow for the creation of peptides with enhanced stability and novel biological activities. A thorough understanding of its properties and the methodologies for its incorporation into peptide sequences is essential for leveraging its full potential in the design and synthesis of next-generation peptide therapeutics. The provided protocols and diagrams serve as a foundational guide for researchers entering this exciting field.

References

An In-depth Technical Guide to Boc-D-HoPro-OH (CAS Number: 28697-17-8) for Advanced Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-α-(tert-Butoxycarbonyl)-D-homoproline (Boc-D-HoPro-OH), a pivotal building block in contemporary peptide science and drug discovery. This document delves into its physicochemical properties, detailed experimental applications, and the structural implications of its incorporation into peptide scaffolds.

Core Compound Identification and Properties

This compound, identified by the CAS number 28697-17-8, is a derivative of D-pipecolic acid, the six-membered ring homolog of D-proline. The tert-butoxycarbonyl (Boc) protecting group on the α-amine allows for its controlled and sequential addition during solid-phase peptide synthesis (SPPS).

Synonyms: Boc-D-Pipecolic acid, (R)-1-(tert-Butoxycarbonyl)piperidine-2-carboxylic acid

Physicochemical Data
PropertyValueReference
CAS Number 28697-17-8
Molecular Formula C₁₁H₁₉NO₄
Molecular Weight 229.27 g/mol
Melting Point 116-119 °C
Optical Rotation [α]²³/D +63.5 ± 3°, c = 1 in acetic acid
Appearance White to off-white crystalline powder
Purity ≥98% (typically by TLC or HPLC)

Applications in Peptide Synthesis and Drug Development

This compound is a valuable tool for introducing conformational constraints into peptides. This structural rigidity can lead to enhanced biological activity, increased resistance to enzymatic degradation, and improved receptor selectivity.

Key Applications Include:

  • Peptide Synthesis: It serves as a crucial building block in the synthesis of peptides, particularly in the development of cyclic peptides and peptidomimetics with therapeutic potential.

  • Drug Development: Its unique structure is leveraged to design novel drug candidates. The incorporation of D-amino acids like D-homoproline can enhance the stability and potency of peptide-based therapeutics.

  • Conformational Studies: The six-membered ring of pipecolic acid influences the peptide backbone conformation, making it a useful tool for studying structure-activity relationships. Research indicates that the incorporation of pipecolic acid can significantly increase the population of the cis-conformer around the peptide bond.[1][2]

Experimental Protocols

The following section outlines a general protocol for the incorporation of this compound into a peptide sequence using Boc solid-phase peptide synthesis (SPPS).

General Boc-SPPS Cycle for this compound Incorporation

This protocol assumes the use of a Merrifield resin or a similar support suitable for Boc chemistry.

1. Resin Preparation and Swelling:

2. Boc Deprotection:

  • Treat the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM for approximately 5 minutes for a pre-wash, followed by a 20-25 minute deprotection step.[3]

  • Wash the resin thoroughly with DCM and then with an alcohol like isopropanol (B130326) to remove residual TFA.[3]

3. Neutralization:

  • Neutralize the resulting trifluoroacetate (B77799) salt of the N-terminal amine by treating the resin with a 10% solution of a tertiary amine, such as N,N-diisopropylethylamine (DIEA), in DCM.[4]

  • Wash the resin multiple times with DCM to remove excess base.

4. Amino Acid Coupling:

  • Activation: In a separate vessel, pre-activate this compound (typically 2-4 equivalents relative to the resin loading) with a suitable coupling reagent. Common coupling reagents for Boc-SPPS include carbodiimides like N,N'-diisopropylcarbodiimide (DIC) in the presence of an additive such as 1-hydroxybenzotriazole (B26582) (HOBt), or uronium/aminium salts like HBTU.

  • Coupling: Add the activated this compound solution to the neutralized peptide-resin.

  • Allow the coupling reaction to proceed for 1-4 hours at room temperature with agitation.

5. Monitoring the Coupling Reaction:

  • Perform a qualitative test, such as the Kaiser test, to detect the presence of free primary amines on a small sample of resin beads.[5] A negative result indicates the completion of the coupling reaction. If the test is positive, the coupling step should be repeated.

6. Capping (Optional):

  • To block any unreacted amino groups and prevent the formation of deletion sequences, the resin can be treated with an acetylating agent like acetic anhydride.

7. Repetition:

  • Repeat steps 2 through 6 for each subsequent amino acid in the peptide sequence.

8. Cleavage from Resin:

  • Once the peptide synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups simultaneously using a strong acid, such as anhydrous hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA). This step should be performed with appropriate safety precautions and scavengers to protect sensitive amino acid residues.

Visualizations

Boc-SPPS Workflow for this compound Incorporation

Boc_SPPS_Workflow Resin Peptide-Resin Deprotection Boc Deprotection (50% TFA in DCM) Resin->Deprotection Wash1 DCM/IPA Wash Deprotection->Wash1 Neutralization Neutralization (10% DIEA in DCM) Wash1->Neutralization Wash2 DCM Wash Neutralization->Wash2 Coupling Coupling: This compound + Coupling Reagent Wash2->Coupling Wash3 DCM/DMF Wash Coupling->Wash3 NextCycle Next Amino Acid Cycle or Final Cleavage Wash3->NextCycle NextCycle->Deprotection Repeat Cycle

Caption: Workflow for the incorporation of this compound via Boc-SPPS.

Conformational Influence of Pipecolic Acid

The incorporation of a pipecolic acid residue, the core of this compound, introduces a significant conformational bias in the peptide backbone, favoring a cis amide bond conformation compared to proline.

Conformational_Influence cluster_trans Trans-Amide Bond cluster_cis Cis-Amide Bond Trans More Planar Backbone Cis Kinked Backbone Equilibrium Equilibrium->Trans Equilibrium->Cis Outcome Increased Population of Cis-Conformer (Structural Rigidity) Equilibrium->Outcome Peptide Peptide Backbone with Pipecolic Acid Residue Peptide->Equilibrium Influence Pipecolic Acid Ring Steric Hindrance Influence->Equilibrium Shifts Equilibrium

Caption: Influence of pipecolic acid on peptide backbone cis-trans isomerization.

References

An In-depth Technical Guide on N-α-Boc-D-homoproline (Boc-D-HoPro-OH)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides comprehensive technical information on N-α-tert-butyloxycarbonyl-D-homoproline, a key building block in synthetic peptide chemistry. We will cover its core physicochemical properties, detailed experimental protocols for its application, and its role in the synthesis of peptides for research and therapeutic development.

Core Compound Data

N-α-Boc-D-homoproline, also known as N-Boc-D-pipecolic acid, is a non-proteinogenic amino acid derivative widely utilized in solid-phase peptide synthesis (SPPS). The "HoPro" designation refers to homoproline (pipecolic acid), a cyclic amino acid with a six-membered ring, distinguishing it from the five-membered ring of proline. The D-configuration specifies the stereochemistry at the alpha-carbon. The tert-butyloxycarbonyl (Boc) group serves as a temporary protecting group for the α-amino function, which is readily cleaved under moderately acidic conditions.

Data Presentation: Physicochemical Properties

All quantitative data for Boc-D-HoPro-OH are summarized in the table below for clear reference.

PropertyValueCitations
IUPAC Name (R)-1-(tert-butoxycarbonyl)piperidine-2-carboxylic acid[1]
Synonyms Boc-D-Pip-OH, (+)-N-Boc-(R)-pipecolinic acid, N-Boc-D-pipecolic acid[1][2]
Molecular Formula C₁₁H₁₉NO₄[1]
Molecular Weight 229.27 g/mol [1][3][4]
CAS Number 28697-17-8[1][2]
Appearance White crystalline powder[3][4]
Melting Point 130-133 °C[3][5]
Purity ≥98%[1][2]
Solubility Soluble in Methanol, DMF[3][4]

Role in Peptide Synthesis and Drug Development

This compound is a crucial reagent for introducing conformational constraints into synthetic peptides. The incorporation of homoproline and its derivatives can induce specific secondary structures, enhance metabolic stability by reducing susceptibility to enzymatic degradation, and modulate the pharmacological properties of peptide-based drug candidates. Its use is central to the Boc/Bzl protection strategy in SPPS.[6] This strategy relies on the differential acid lability of the temporary N-α-Boc group and the more stable side-chain protecting groups (often benzyl-based), which require a strong acid like liquid hydrogen fluoride (B91410) (HF) for final removal.[6][7]

While this compound does not inherently interact with biological signaling pathways, it serves as a fundamental building block for creating peptides that do. Researchers design and synthesize novel peptide sequences incorporating such non-standard amino acids to target specific receptors, enzymes, or protein-protein interactions, thereby modulating cellular signaling for therapeutic purposes.

G cluster_0 Component Synthesis cluster_1 Peptide Assembly cluster_2 Therapeutic Application A This compound (Building Block) B Solid-Phase Peptide Synthesis (SPPS) A->B Incorporation C Bioactive Peptide (Drug Candidate) B->C Yields D Cellular Target (e.g., Receptor, Enzyme) C->D Binds to E Modulation of Signaling Pathway D->E Regulates G cluster_cycle Iterative Elongation Cycle start Start: Peptide-Resin with N-terminal Boc group deprotection Step 2a: Deprotection (50% TFA in DCM) start->deprotection Begin Cycle wash1 Wash (DCM, IPA, DMF) deprotection->wash1 neutralization Step 2b: Neutralization (DIEA in DMF) wash1->neutralization wash2 Wash (DMF) neutralization->wash2 coupling Step 2c: Coupling (Add next Boc-AA, HBTU, DIEA) wash2->coupling wash3 Step 2d: Wash (DMF, DCM) coupling->wash3 end_cycle Ready for Next Cycle wash3->end_cycle Chain Elongated end_cycle->deprotection Repeat for next AA final Final Cleavage (Anhydrous HF) end_cycle->final If sequence is complete

References

Technical Guide: Physical Properties of Boc-D-HoPro-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of N-tert-Butoxycarbonyl-D-hydroxyproline (Boc-D-HoPro-OH). This compound, a protected amino acid derivative, is a critical building block in peptide synthesis and the development of novel therapeutics. Understanding its physical characteristics is paramount for its effective application in research and drug development.

Chemical Identity and Structure

This compound is a derivative of the amino acid D-hydroxyproline where the amino group is protected by a tert-butoxycarbonyl (Boc) group. The "Ho" in the nomenclature signifies the hydroxyl group. The most common isomer utilized in synthesis is trans-4-hydroxy-D-proline.

  • Systematic Name: (2R,4S)-1-(tert-butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid

  • Common Abbreviations: this compound, Boc-D-Hyp-OH, N-Boc-trans-4-hydroxy-D-proline

  • CAS Number: 147266-92-0

  • Molecular Formula: C₁₀H₁₇NO₅

  • Molecular Weight: 231.25 g/mol

Tabulated Physical Properties

The following table summarizes the key physical properties of N-Boc-trans-4-hydroxy-D-proline.

PropertyValueNotes
Appearance White to off-white solid/powder.[1]
Melting Point 119-125 °C[2]Ranges may vary slightly depending on purity and analytical method. Another source reports 122°C.[1]
Optical Rotation [α]/D +70°Measured at 20°C with a concentration (c) of 0.617 g/mL in methanol (B129727).[2] The positive sign indicates dextrorotatory behavior.
Solubility Soluble in methanol, dimethylformamide (DMF), chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[3]Generally soluble in polar organic solvents.
Purity ≥ 95% (NMR)[1], 97% (Assay)[2]Purity is typically assessed by NMR or TLC.

Experimental Protocols

Detailed experimental procedures for determining the key physical properties are outlined below. These are generalized protocols that are standard in organic chemistry laboratories.

Melting Point Determination

Objective: To determine the temperature range over which the solid compound transitions to a liquid. This range provides an indication of purity.

Methodology:

  • Sample Preparation: A small amount of the dry this compound powder is packed into a capillary tube to a height of 2-3 mm.

  • Instrumentation: A calibrated digital melting point apparatus is used.

  • Procedure:

    • The capillary tube is placed in the heating block of the apparatus.

    • A rapid heating ramp (e.g., 10-20 °C/min) can be used to find an approximate melting range.

    • For an accurate measurement, a second sample is heated to about 20 °C below the approximate melting point, and then the temperature is increased slowly (1-2 °C/min).

    • The temperature at which the first liquid droplet appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point) are recorded as the melting range. A narrow range (e.g., < 2 °C) is indicative of high purity.[4]

Optical Rotation Measurement

Objective: To measure the rotation of plane-polarized light caused by the chiral centers in the molecule. This is a characteristic property of enantiomers.

Methodology:

  • Sample Preparation: A solution of this compound is prepared by accurately weighing a sample and dissolving it in a specific volume of a suitable solvent (e.g., methanol) in a volumetric flask. The concentration is recorded.

  • Instrumentation: A polarimeter is used for this measurement. The instrument is calibrated using a blank (the pure solvent).

  • Procedure:

    • The polarimeter sample cell (typically 1 decimeter in length) is filled with the prepared solution, ensuring no air bubbles are present in the light path.

    • The cell is placed in the polarimeter.

    • The observed rotation (α) is measured at a specific wavelength, usually the sodium D-line (589 nm), and at a controlled temperature (e.g., 20°C).

    • The specific rotation [α] is calculated using the formula: [α] = α / (l × c) where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL.

Purity Assessment by Thin-Layer Chromatography (TLC)

Objective: To qualitatively assess the purity of the compound and identify the presence of impurities.

Methodology:

  • Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., methanol or ethyl acetate) at a concentration of approximately 1 mg/mL.

  • TLC Plate and Mobile Phase: A silica (B1680970) gel-coated TLC plate is used as the stationary phase. A suitable mobile phase (eluent) is chosen, for example, a mixture of n-butanol, acetic acid, and water (4:1:1 v/v/v).

  • Procedure:

    • A pencil line is lightly drawn about 1 cm from the bottom of the TLC plate.

    • A small spot of the sample solution is applied to the line using a capillary tube.

    • The plate is placed in a sealed chamber containing the mobile phase, ensuring the baseline is above the solvent level.

    • The solvent is allowed to ascend the plate by capillary action until it is about 1 cm from the top.

    • The plate is removed, the solvent front is marked, and the plate is dried.

    • The spots are visualized, typically using a ninhydrin (B49086) solution spray followed by gentle heating, which reacts with any free amine impurities to produce colored spots. The Boc-protected compound itself may require a different stain or UV visualization if it is UV-active.

    • The retention factor (Rf) is calculated for each spot: Rf = (distance traveled by the spot) / (distance traveled by the solvent front). A single spot indicates a high degree of purity.

Visualized Workflow for Characterization

The following diagram illustrates the logical workflow for the physical and chemical characterization of a synthesized batch of this compound.

G cluster_synthesis Synthesis & Purification cluster_characterization Physical & Chemical Characterization cluster_physical Physical Properties cluster_purity Purity & Identity synthesis Chemical Synthesis of This compound purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification melting_point Melting Point Determination purification->melting_point optical_rotation Optical Rotation Measurement purification->optical_rotation solubility_test Solubility Testing purification->solubility_test tlc Thin-Layer Chromatography (TLC) purification->tlc nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr mass_spec Mass Spectrometry (MS) purification->mass_spec final_product Qualified this compound (Meets Specifications) melting_point->final_product optical_rotation->final_product solubility_test->final_product tlc->final_product nmr->final_product mass_spec->final_product

Caption: Workflow for the synthesis and characterization of this compound.

Applications in Research and Development

This compound is a valuable building block in several areas of research:

  • Peptide Synthesis: It is incorporated into peptide sequences to introduce conformational constraints or to serve as a scaffold. The hydroxyl group can also be a site for further chemical modification.

  • Pharmaceutical Development: This compound is used in the design and synthesis of peptidomimetics and other small molecule drugs, where the rigid pyrrolidine (B122466) ring can help in optimizing binding to biological targets.

  • Biotechnology: It can be used to modify proteins to enhance their stability or functionality.

This guide provides essential physical property data and standardized protocols for the characterization of this compound, supporting its effective use in scientific research and pharmaceutical development.

References

Navigating the Stability of Boc-D-HoPro-OH: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the stability and optimal storage conditions for N-tert-butoxycarbonyl-D-trans-4-hydroxyproline (Boc-D-HoPro-OH), a critical building block for researchers, scientists, and professionals in drug development. Understanding the stability profile of this reagent is paramount for ensuring the integrity of experimental outcomes and the quality of synthesized peptides and other pharmaceuticals.

Executive Summary

This compound, a derivative of the non-proteinogenic amino acid D-hydroxyproline, is widely utilized in peptide synthesis and medicinal chemistry. The tert-butyloxycarbonyl (Boc) protecting group offers significant advantages due to its stability under various conditions and its straightforward removal under acidic environments. This guide consolidates available data on its storage and stability, outlines potential degradation pathways, and provides standardized protocols for stability assessment.

Recommended Storage Conditions

The longevity of this compound is highly dependent on its physical state (solid vs. solution) and the storage temperature. Based on supplier recommendations and general knowledge of similar compounds, the following conditions are advised:

ConditionFormTemperatureDuration
Long-Term Storage Solid Powder0-8 °CSeveral months to years
Long-Term Storage Solution-80 °CUp to 6 months[1]
Short-Term Storage Solution-20 °CUp to 1 month[1]
Room Temperature Solid Powder2-30 °CShort periods

Note: For optimal stability, it is crucial to store the solid compound in a tightly sealed container in a dry, well-ventilated place, away from incompatible materials.[2]

Stability Profile and Degradation Pathways

The stability of this compound is primarily influenced by the lability of the Boc protecting group under acidic conditions. While generally stable at neutral to basic pH, exposure to strong acids will lead to its cleavage.

Potential Degradation Pathway: Acid-Catalyzed Hydrolysis

The primary degradation pathway for this compound is the acid-catalyzed removal of the Boc group. This reaction proceeds via the formation of a stable tert-butyl cation, which subsequently yields isobutylene (B52900) and carbon dioxide, liberating the free amino acid, D-hydroxyproline.

G Diagram 1: Acid-Catalyzed Degradation of this compound cluster_reactants Reactants cluster_products Products This compound This compound D-HoPro-OH D-Hydroxyproline This compound->D-HoPro-OH Acid Hydrolysis CO2 CO₂ This compound->CO2 Deprotection Isobutylene Isobutylene This compound->Isobutylene Deprotection H+ H⁺

Caption: Acid-catalyzed degradation pathway of this compound.

Experimental Protocols for Stability Assessment

To ensure the integrity of this compound for research and development, conducting forced degradation studies is recommended. These studies expose the compound to various stress conditions to understand its degradation profile.

General Workflow for Forced Degradation Studies

The following diagram outlines a typical workflow for assessing the stability of a pharmaceutical compound like this compound.

G Diagram 2: Forced Degradation Study Workflow start Prepare Stock Solution of This compound stress Expose to Stress Conditions (Acid, Base, Oxidizing Agent, Heat, Light) start->stress sample Collect Samples at Defined Time Points stress->sample analyze Analyze Samples by Stability-Indicating Method (e.g., HPLC) sample->analyze evaluate Evaluate Degradation Profile and Identify Degradants analyze->evaluate report Report Findings evaluate->report

Caption: General experimental workflow for forced degradation studies.

Protocol for Acid/Base Hydrolysis Stability Study

Objective: To determine the stability of this compound in acidic and basic conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (B78521) (NaOH), 0.1 M

  • Water (HPLC grade)

  • Methanol (HPLC grade)

  • Volumetric flasks

  • pH meter

  • HPLC system with a suitable column (e.g., C18)

Procedure:

  • Sample Preparation: Prepare three sets of solutions of this compound at a known concentration (e.g., 1 mg/mL) in:

    • 0.1 M HCl

    • 0.1 M NaOH

    • Water (as a control)

  • Incubation: Store the solutions at a controlled temperature (e.g., 40°C).

  • Sampling: Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralization: Immediately neutralize the acidic and basic samples before analysis.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method to quantify the remaining this compound and any degradation products.

Protocol for Oxidative Stability Study

Objective: To assess the susceptibility of this compound to oxidation.

Materials:

  • This compound

  • Hydrogen peroxide (H₂O₂), 3% solution

  • Water (HPLC grade)

  • HPLC system

Procedure:

  • Sample Preparation: Prepare a solution of this compound in a 3% H₂O₂ solution.

  • Incubation: Keep the solution at room temperature, protected from light.

  • Sampling and Analysis: Collect and analyze samples at various time intervals as described in the hydrolysis protocol.

Protocol for Thermal Stability Study

Objective: To evaluate the effect of heat on solid this compound.

Materials:

  • This compound (solid)

  • Oven

Procedure:

  • Sample Preparation: Place a known amount of solid this compound in a vial.

  • Incubation: Expose the sample to a high temperature (e.g., 60°C) for a defined period (e.g., 1 week).

  • Analysis: After the incubation period, dissolve the sample in a suitable solvent and analyze by HPLC.

Protocol for Photostability Study

Objective: To determine the impact of light exposure on this compound.

Materials:

  • This compound solution

  • Photostability chamber with controlled light exposure (UV and visible light)

Procedure:

  • Sample Preparation: Prepare a solution of this compound.

  • Exposure: Expose the solution to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be kept in the dark.

  • Analysis: Analyze the exposed and control samples by HPLC at appropriate time points.

Conclusion

This compound is a robust compound under standard handling and storage conditions. Its primary vulnerability is to acidic environments, which lead to the cleavage of the Boc protecting group. For researchers and drug development professionals, adherence to the recommended storage conditions is essential for maintaining the compound's integrity. The provided experimental protocols offer a framework for conducting thorough stability assessments to ensure the quality and reliability of this key synthetic building block.

References

Boc-D-Pipecolic acid synthesis applications

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis and Applications of Boc-D-Pipecolic Acid

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Boc-D-Pipecolic acid, a non-proteinogenic α-amino acid, is a pivotal building block in modern medicinal chemistry and peptide science. As a cyclic homolog of proline, its rigid six-membered piperidine (B6355638) ring structure provides a unique conformational constraint that is highly sought after in the design of peptidomimetics and small molecule therapeutics. The tert-butyloxycarbonyl (Boc) protecting group on the secondary amine allows for its seamless integration into standard synthetic workflows, particularly in solid-phase peptide synthesis (SPPS). This guide details the primary synthetic routes to Boc-D-Pipecolic acid, presents its key applications in drug discovery, provides detailed experimental protocols, and illustrates the associated chemical and logical pathways.

Core Concepts: Structure and Significance

Pipecolic acid (piperidine-2-carboxylic acid) is a chiral, saturated heterocyclic amino acid.[1] The D-enantiomer, specifically, offers a distinct stereochemical scaffold. The incorporation of Boc-D-pipecolic acid into peptide chains induces specific secondary structures, such as β-turns, and enhances proteolytic stability and pharmacokinetic properties compared to natural amino acid residues.[2][3] The Boc protecting group is a cornerstone of peptide chemistry, being stable under a wide range of conditions but readily removable under mild acidic conditions (e.g., with trifluoroacetic acid, TFA), making it ideal for stepwise synthesis.[4][5]

Synthesis of Boc-D-Pipecolic Acid

The synthesis of Boc-D-Pipecolic acid is a two-stage process: first, the formation of the D-pipecolic acid core, and second, the protection of the secondary amine with the Boc group.

Synthesis of the D-Pipecolic Acid Scaffold

The most direct and industrially scalable method for producing the pipecolic acid ring is the catalytic hydrogenation of a pyridine (B92270) precursor.

  • Catalytic Hydrogenation of Picolinic Acid: Picolinic acid (pyridine-2-carboxylic acid) can be hydrogenated to yield racemic (D,L)-pipecolic acid. The use of specific chiral catalysts or subsequent resolution is required to isolate the desired D-enantiomer. A common and effective catalyst for this transformation is rhodium on a carbon support (Rh/C).[6][7] The reaction is typically performed in water under hydrogen pressure.

  • Chiral Pool Synthesis: An alternative enantioselective route starts from an abundant chiral starting material. For instance, D-2-aminoadipic acid, a side product from certain pharmaceutical processes, can be converted into (R)-methyl 6-oxopipecolate through esterification and cyclization, which then serves as a precursor to D-pipecolic acid derivatives.[2]

N-Boc Protection

Once D-pipecolic acid is obtained, the secondary amine of the piperidine ring is protected. The standard method involves reacting D-pipecolic acid with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base.

G cluster_synthesis Synthesis of D-Pipecolic Acid cluster_protection N-Boc Protection Picolinic_Acid Picolinic Acid Pipecolic_Acid_Racemic D,L-Pipecolic Acid Picolinic_Acid->Pipecolic_Acid_Racemic H₂, Rh/C Catalyst Pipecolic_Acid_D D-Pipecolic Acid Pipecolic_Acid_Racemic->Pipecolic_Acid_D Chiral Resolution Boc_Pipecolic_Acid Boc-D-Pipecolic Acid Pipecolic_Acid_D->Boc_Pipecolic_Acid Boc₂O, Base (e.g., Et₃N)

Caption: General synthesis pathway for Boc-D-Pipecolic acid.

Quantitative Data on Synthesis

The following table summarizes representative yields for the key synthetic steps involved in producing Boc-D-Pipecolic acid and related structures.

StepStarting MaterialProductCatalyst/ReagentYield (%)Reference
HydrogenationNicotinic AcidNipecotic AcidRhodium88.5%[6]
CyclizationEsterified D-2-Aminoadipic acid(R)-methyl 6-oxopipecolate-88%[2]
Boc Protection1,2,3,6-TetrahydropyridineBoc-protected amineBoc₂O / THF89%[8]
Boc ProtectionAmino AcidN-Boc-Amino AcidBOC-ON / Et₃NExcellent[9]

Applications in Drug Development and Research

Boc-D-Pipecolic acid is a valuable building block due to the conformational constraints it imposes on molecular structures.

Peptide Synthesis

The primary application of Boc-D-Pipecolic acid is in the synthesis of peptides and peptidomimetics. Its incorporation can:

  • Induce β-turns: The rigid ring structure promotes the formation of specific secondary structures, which is critical for receptor binding and biological activity.[3][10]

  • Enhance Stability: Peptides containing pipecolic acid residues are often more resistant to degradation by proteases, leading to improved in vivo half-life.[2]

  • Modulate Pharmacokinetics: The altered shape and rigidity can influence a peptide's absorption, distribution, metabolism, and excretion (ADME) profile.[2]

G Resin Solid Support Resin (e.g., Wang Resin) AA1 Fmoc-AA₁-Resin Resin->AA1 1. Fmoc-AA₁-OH Coupling 2. Deprotection AA2 Fmoc-AA₂-AA₁-Resin AA1->AA2 1. Fmoc-AA₂-OH Coupling 2. Deprotection Pip Boc-D-Pip-AA₂-AA₁-Resin AA2->Pip Boc-D-Pip-OH Coupling Peptide H₂N-Peptide-COOH Pip->Peptide 1. Final Deprotection 2. Cleavage from Resin (TFA)

Caption: Workflow for incorporating Boc-D-Pipecolic acid into SPPS.

Small Molecule Therapeutics

The piperidine scaffold is one of the most common N-heterocycles found in FDA-approved drugs.[11] Boc-D-Pipecolic acid serves as a chiral starting material for complex piperidine-containing molecules.

  • Conformationally Restricted Scaffolds: In drug design, restricting the conformation of a molecule can lock it into its bioactive shape, increasing potency and reducing off-target effects. The pipecolic acid framework is an excellent tool for achieving this.[11]

  • Immunosuppressive Agents: Derivatives of pipecolic acid are found in immunosuppressive natural products like rapamycin (B549165) (sirolimus), where the pipecolate moiety is crucial for its interaction with the FKBP12 protein.[12][13] Synthetic programs targeting immunosuppression often utilize pipecolic acid derivatives.

  • Ion Channel Modulators: N-substituted pipecolinic acid derivatives are useful in proteomics research for their ability to modulate ion channel activity.[14]

Summary of Applications
Application AreaSpecific UseResulting Compound/EffectReference
Peptide SynthesisBuilding block in SPPSPeptides with induced β-turns and enhanced stability[2][10]
Drug DiscoveryChiral scaffoldConformationally restricted piperidine alkaloids[2]
ImmunosuppressionPrecursor for complex moleculesAnalogs of natural products like rapamycin[12]
NeuroscienceResearch toolModulators of ion channel activity[14]
AnestheticsChiral intermediatePrecursor for local anesthetics (L-enantiomer)[15]

Experimental Protocols

The following are representative protocols for the synthesis and protection of D-pipecolic acid. Researchers should adapt these procedures based on their specific laboratory conditions and scale.

Protocol 1: Catalytic Hydrogenation of Picolinic Acid

This protocol is adapted from a general procedure for the hydrogenation of pyridylcarboxylic acids.[6]

Materials:

  • Picolinic acid

  • Rhodium on carbon (Rh/C, 5% w/w)

  • Deionized water

  • Hydrogen gas supply

  • Parr hydrogenation apparatus or similar high-pressure reactor

Procedure:

  • In the pressure vessel of the hydrogenation apparatus, dissolve picolinic acid in deionized water.

  • Carefully add the Rh/C catalyst to the solution (typically 0.5% to 5.0% of metallic rhodium by weight of the starting material).

  • Seal the reactor and purge it several times with nitrogen gas, followed by several purges with hydrogen gas.

  • Pressurize the reactor with hydrogen gas (pressure may range from atmospheric to 1000 psi, depending on the apparatus).

  • Begin vigorous stirring and heat the reaction if necessary (e.g., 25-80 °C).

  • Monitor the reaction by observing hydrogen uptake. The reaction is typically complete in under 4 hours.

  • Once hydrogen uptake ceases, cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Purge the reactor with nitrogen gas.

  • Filter the reaction mixture through a pad of Celite to remove the rhodium catalyst. Wash the filter cake with deionized water.

  • Combine the filtrate and washings and concentrate to dryness under reduced pressure to yield D,L-pipecolic acid.

  • The resulting racemic mixture must be resolved using a chiral resolving agent (e.g., D- or L-tartaric acid) through fractional crystallization to isolate D-pipecolic acid.[15]

Protocol 2: N-Boc Protection of D-Pipecolic Acid

This protocol is a standard procedure for the Boc protection of amino acids.[8][9]

Materials:

  • D-Pipecolic acid

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃)

  • Solvent (e.g., 1:1 Dioxane/Water, Tetrahydrofuran (THF))

  • Ethyl acetate (B1210297) (EtOAc)

  • 5% aqueous citric acid solution or 0.1 N HCl

  • Saturated aqueous NaHCO₃ solution

  • Magnesium sulfate (B86663) (MgSO₄) or Sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve D-pipecolic acid (1.0 equiv) in the chosen solvent system (e.g., 1:1 dioxane/water).

  • Add the base (e.g., Et₃N, 1.5 equiv). Stir until the amino acid is fully dissolved.

  • Cool the solution to 0 °C in an ice bath.

  • Add Boc₂O (1.1-1.5 equiv) to the solution. The Boc₂O can be added neat or as a solution in the reaction solvent.

  • Allow the reaction mixture to warm to room temperature and stir overnight (or for at least 3-4 hours).

  • Dilute the mixture with water and perform an initial extraction with an organic solvent (e.g., EtOAc or ether) to remove unreacted Boc₂O and byproducts. Discard the organic layer.

  • Carefully acidify the aqueous layer to pH 2-3 with the cold citric acid or HCl solution. The product may precipitate at this stage.

  • Extract the acidified aqueous layer three times with ethyl acetate.

  • Combine the organic extracts and wash with brine.

  • Dry the combined organic phase over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude Boc-D-Pipecolic acid, which can be further purified by recrystallization if necessary.

G Start Identify Target Molecule with Piperidine Scaffold Select Select Boc-D-Pipecolic Acid as Chiral Building Block Start->Select Synthesize Synthesize Analogs using Boc-D-Pipecolic Acid via Peptide or Organic Synthesis Select->Synthesize Screen Screen Analogs for Biological Activity (e.g., Receptor Binding, Enzyme Inhibition) Synthesize->Screen SAR Establish Structure-Activity Relationship (SAR) Screen->SAR Optimize Lead Optimization: Modify other parts of the molecule to improve potency, selectivity, and ADME properties SAR->Optimize Optimize->Synthesize Iterative Cycles Candidate Identify Preclinical Drug Candidate Optimize->Candidate

Caption: Logical workflow for the use of Boc-D-Pipecolic acid in drug discovery.

Conclusion

Boc-D-Pipecolic acid is a high-value, versatile building block for chemists and pharmacologists. Its straightforward synthesis and the critical conformational rigidity it imparts make it an indispensable tool in the rational design of novel peptides and small molecule drugs. From enhancing the stability of therapeutic peptides to serving as a chiral scaffold for complex synthetic targets, the applications of Boc-D-Pipecolic acid are central to the advancement of modern drug discovery. The protocols and data presented herein provide a foundational resource for researchers aiming to leverage the unique structural and chemical properties of this compound.

References

The Enduring Legacy of Boc: A Technical Guide to Its Role in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the precise and demanding world of peptide synthesis, the strategic use of protecting groups is fundamental to success. Among the pioneering technologies that enabled the routine synthesis of peptides, the tert-butyloxycarbonyl (Boc) protecting group holds a place of historical and practical significance. This in-depth technical guide explores the core principles of Boc-based solid-phase peptide synthesis (SPPS), providing detailed chemical insights, experimental protocols, and a quantitative overview for researchers, scientists, and drug development professionals.

Core Function and Mechanism of the Boc Protecting Group

The primary role of the Boc group is the reversible protection of the α-amino group of an amino acid. This prevents the highly reactive amine from engaging in unwanted side reactions during the formation of peptide bonds, thereby ensuring the correct amino acid sequence is assembled. The Boc group is typically introduced by reacting the amino acid with di-tert-butyl dicarbonate (B1257347) (Boc anhydride).

The defining characteristic of the Boc group is its stability in basic and nucleophilic conditions, yet its ready cleavage under acidic conditions. This acid lability is the cornerstone of the Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy in SPPS, allowing for selective deprotection of the N-terminus without prematurely cleaving the peptide from the resin or removing acid-labile side-chain protecting groups.

Mechanism of Protection

The introduction of the Boc group proceeds via a nucleophilic acyl substitution reaction where the amino group of the amino acid attacks one of the carbonyl carbons of di-tert-butyl dicarbonate. The resulting tetrahedral intermediate collapses, leading to the formation of the Boc-protected amino acid, tert-butanol, and carbon dioxide.

Mechanism of Deprotection

The removal of the Boc group is achieved by treatment with a moderately strong acid, most commonly trifluoroacetic acid (TFA). The mechanism involves the protonation of the carbonyl oxygen of the Boc group, followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate. This carbamic acid is unstable and rapidly decarboxylates to yield the free amine of the peptide and carbon dioxide.

A critical consideration during deprotection is the presence of the highly reactive tert-butyl cation, which can lead to side reactions, particularly the alkylation of nucleophilic amino acid residues like tryptophan and methionine. To prevent these unwanted modifications, scavengers such as triethylsilane, anisole, or ethanedithiol are typically added to the deprotection solution to trap the tert-butyl cations.

The Boc/Bzl Strategy in Solid-Phase Peptide Synthesis (SPPS)

The Boc/Bzl strategy was the workhorse of SPPS for many years, pioneered by Bruce Merrifield. This methodology involves the stepwise addition of Boc-protected amino acids to a growing peptide chain anchored to a solid support, typically a polystyrene-based resin.

The synthesis cycle consists of the following key steps:

  • Deprotection: The N-terminal Boc group of the resin-bound peptide is removed with an acidic solution, typically 25-50% TFA in dichloromethane (B109758) (DCM).

  • Neutralization: The resulting ammonium (B1175870) salt is neutralized with a hindered base, such as diisopropylethylamine (DIEA), to generate the free amine necessary for coupling.

  • Coupling: The next Boc-protected amino acid is activated by a coupling reagent and added to the resin, forming a new peptide bond.

  • Washing: The resin is thoroughly washed to remove excess reagents and byproducts before the next cycle begins.

This cycle is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the resin, and the side-chain protecting groups (typically benzyl-based) are removed simultaneously using a strong acid like anhydrous hydrogen fluoride (B91410) (HF).

Quantitative Data in Boc-SPPS

The efficiency of each step in Boc-SPPS is crucial for the overall yield and purity of the final peptide. The following tables summarize key quantitative data related to the Boc protection strategy.

ParameterConditionResultReference
Deprotection Reagent 55% TFA in DCMAverage peptide purity: 9% higher than with 100% TFANot explicitly cited
100% TFAIncreased formation of omission analogs due to insufficient resin swellingNot explicitly cited
Synthesis Yield Angiotensin III (8 amino acids)90%

An In-Depth Technical Guide to Non-Natural Amino Acids in Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 20 canonical amino acids that form the basis of natural proteins provide a finite chemical landscape for the development of peptide-based therapeutics. This limitation often results in drugs with suboptimal pharmacokinetic properties, such as poor stability and low bioavailability. Non-natural amino acids (nnAAs), also known as non-canonical or unnatural amino acids, offer a robust solution to these challenges.[1] By introducing novel side-chain functionalities, backbone modifications, and stereochemistries, nnAAs are pivotal in the rational design of peptidomimetics with enhanced, drug-like properties.[1][2] This guide delivers a comprehensive overview of the core principles and methodologies for incorporating nnAAs into peptides, provides detailed experimental protocols for their synthesis and characterization, and explores the transformative impact of these synthetic building blocks on modern drug discovery.

Introduction: Overcoming the Limitations of Natural Peptides

Peptides are highly attractive therapeutic agents due to their high binding affinity, exceptional target specificity, and low potential for drug-drug interactions compared to small molecules.[2] However, their utility is frequently hampered by inherent weaknesses, including susceptibility to proteolytic degradation by enzymes in the blood and tissues, rapid clearance, and poor membrane permeability.[3][4] These factors lead to low bioavailability and short in-vivo half-lives, limiting their clinical effectiveness.[4]

Non-natural amino acids are amino acids that are not among the 20 genetically encoded by the standard genetic code.[1] Their incorporation into peptide sequences is a cornerstone of medicinal chemistry, providing a powerful toolkit to systematically address the shortcomings of native peptides.[] Key advantages conferred by nnAAs include:

  • Enhanced Proteolytic Stability: Modifications such as D-amino acid substitutions, N-alkylation, or the inclusion of β-amino acids can render peptides resistant to degradation by proteases.[1][4]

  • Improved Pharmacokinetic (PK) Profiles: nnAAs can modulate a peptide's solubility, lipophilicity, and hydrodynamic radius, leading to extended circulation half-lives and better bioavailability.[2][6]

  • Increased Receptor Affinity and Selectivity: The unique side chains and conformational constraints imposed by nnAAs can optimize interactions with biological targets, improving binding affinity and selectivity.[3][]

  • Conformational Constraint: nnAAs can be used to lock a peptide into a specific, bioactive conformation (e.g., α-helix or β-turn), which can enhance its activity and stability.[7][8]

Quantitative Impact of Non-Natural Amino Acid Incorporation

The strategic substitution of canonical amino acids with nnAAs can lead to dramatic, quantifiable improvements in a peptide's therapeutic properties. The following tables summarize data from published studies, illustrating the impact on proteolytic stability, pharmacokinetic half-life, and receptor binding affinity.

Table 1: Enhancement of Proteolytic Stability and Half-Life

Peptide ClassOriginal PeptideModification with nnAA(s)Original Half-Life (t½)Modified Half-Life (t½)Fold Improvement
Somatostatin (B550006) SRIF-14Introduction of one Mesitylalanine (Msa) residue[6]2.75 hours43.9 hours~16x
Somatostatin SRIF-14Introduction of three Mesitylalanine (Msa) residues[6]2.75 hours~93.5 hours (34x more stable)~34x
Neurotensin Native AnalogIntroduction of a β-amino acid[4]Not specified32 hours-
Neurotensin β-amino acid analogN-terminal β-arginine substitution[4]32 hours> 7 days> 5x

Table 2: Modulation of Receptor Binding Affinity for Somatostatin Analogs

Binding affinity is represented by IC₅₀ values (nM), where a lower value indicates higher affinity.

Analogsst1 (IC₅₀ nM)sst2 (IC₅₀ nM)sst3 (IC₅₀ nM)sst4 (IC₅₀ nM)sst5 (IC₅₀ nM)Key nnAA(s)
Somatostatin-14 1.80.71.31.91.4None (Natural)
Octreotide >10000.6>1000>100013D-Trp, D-Phe, Thr(ol)
Lanreotide 4001.118400011D-β-Nal, D-Trp
Pasireotide (SOM230) 9.31.01.5>1000.16D-Trp, 4-NH₂-Phe

(Data sourced from van der Hoek et al. as cited in ResearchGate[9])

Strategies for Incorporating Non-Natural Amino Acids

The incorporation of nnAAs into peptides can be achieved through two primary strategies: direct chemical synthesis and ribosome-mediated biological incorporation.

G Start Incorporation of nnAAs Chem Chemical Synthesis Start->Chem Bio Biological Incorporation Start->Bio SPPS Solid-Phase Peptide Synthesis (SPPS) - High flexibility for any nnAA - Limited by peptide length - Most common method Chem->SPPS GCE Genetic Code Expansion (GCE) - For long peptides and proteins - Limited to nnAAs with compatible tRNA synthetases - In vivo or in vitro systems Bio->GCE

Overview of major strategies for incorporating nnAAs.
Chemical Synthesis

Solid-Phase Peptide Synthesis (SPPS) is the most prevalent method for chemically synthesizing peptides containing nnAAs.[3][10] It involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. Its key advantage is the ability to incorporate an almost limitless variety of nnAAs at any desired position.[11]

Biological Incorporation

For larger peptides and proteins, ribosome-mediated methods are employed. The most powerful of these is Genetic Code Expansion (GCE) , which reprograms the cellular translation machinery.[12] This is achieved by creating an "orthogonal" aminoacyl-tRNA synthetase/tRNA pair that is specific for a particular nnAA and does not interfere with the host cell's native machinery.[13] This engineered pair recognizes a reassigned codon, typically the amber stop codon (UAG), to direct the site-specific incorporation of the nnAA during protein synthesis.[14][15]

Detailed Experimental Protocols

Protocol 1: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

This protocol describes a standard manual synthesis cycle using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry for N-α-protection.

SPPS_Workflow cluster_prep Preparation cluster_cycle Iterative Synthesis Cycle cluster_final Final Steps ResinPrep 1. Resin Preparation Swell resin (e.g., Rink Amide) in DMF. Deprotection 2. Fmoc Deprotection Treat with 20% piperidine (B6355638) in DMF to expose N-terminus. ResinPrep->Deprotection Wash1 3. Washing Thoroughly wash resin with DMF. Deprotection->Wash1 Activation 4. Amino Acid Activation Activate Fmoc-nnAA-OH with coupling reagents (e.g., HBTU/DIEA). Wash1->Activation Coupling 5. Coupling Add activated nnAA to resin to form a new peptide bond. Activation->Coupling Wash2 6. Washing Wash resin with DMF to remove excess reagents. Coupling->Wash2 Repeat Repeat Cycle for each amino acid Wash2->Repeat Repeat->Deprotection Next Amino Acid Cleavage 7. Cleavage & Deprotection Treat with strong acid (e.g., TFA) to cleave peptide from resin and remove side-chain protecting groups. Repeat->Cleavage Final Amino Acid Purification 8. Purification Purify crude peptide using RP-HPLC. Cleavage->Purification

The iterative cycle of Solid-Phase Peptide Synthesis (SPPS).

Methodology:

  • Resin Preparation: Start with a suitable resin (e.g., Rink Amide for a C-terminal amide). Swell the resin in a solvent like dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.[11][16]

  • Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF for 5-10 minutes. Drain, and repeat once to ensure complete removal of the Fmoc protecting group from the N-terminus.[16]

  • Washing: Thoroughly wash the resin with DMF (e.g., 5-7 times) to remove all traces of piperidine.[11]

  • Amino Acid Activation: In a separate vessel, activate the desired Fmoc-protected nnAA (3-5 equivalents) by dissolving it with a coupling reagent (e.g., HBTU/HOBt) and a non-nucleophilic base (e.g., DIPEA) in DMF.[16]

  • Coupling: Add the activated amino acid solution to the reaction vessel containing the resin. Allow the reaction to proceed for 30-60 minutes to form the new peptide bond.[16]

  • Washing: Wash the resin again with DMF (e.g., 3-5 times) to remove unreacted reagents and byproducts.

  • Iteration: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.

  • Final Cleavage: After the final coupling and deprotection step, wash the resin with dichloromethane (B109758) (DCM) and dry it. Treat the resin with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.[16][17]

  • Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether, centrifuge to form a pellet, and lyophilize the crude product. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[16][18]

Protocol 2: Genetic Code Expansion in E. coli

This protocol outlines the general workflow for site-specifically incorporating an nnAA into a target protein expressed in E. coli.

GCE_Workflow Plasmid1 Plasmid 1: Orthogonal System - Encodes engineered  aaRS and tRNA Transformation 1. Co-transformation Introduce both plasmids into E. coli expression strain. Plasmid1->Transformation Plasmid2 Plasmid 2: Target Gene - Gene of interest with  in-frame amber (TAG) codon Plasmid2->Transformation Culture 2. Cell Culture Grow cells in media supplemented with the non-natural amino acid (nnAA). Transformation->Culture Induction 3. Protein Expression Induce expression of the target gene (e.g., with IPTG). Culture->Induction Harvest 4. Cell Harvest & Lysis Collect cells and lyse to release cellular contents. Induction->Harvest Purification 5. Protein Purification Isolate the target protein (e.g., via His-tag affinity chromatography). Harvest->Purification Result Result: Protein with nnAA incorporated at the specified site Purification->Result

Workflow for Genetic Code Expansion in E. coli.

Methodology:

  • Plasmid Construction: Prepare two plasmids. Plasmid 1 encodes the engineered orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate suppressor tRNA (e.g., tRNACUA). Plasmid 2 contains the gene for the target peptide/protein with an in-frame amber stop codon (TAG) at the desired site of nnAA incorporation.[12]

  • Transformation: Co-transform a suitable E. coli expression strain (e.g., BL21(DE3)) with both plasmids using standard chemical or electroporation methods.

  • Cell Culture: Grow the transformed cells in a rich medium (e.g., LB) containing the appropriate antibiotics for plasmid selection. When the culture reaches a suitable optical density (e.g., OD₆₀₀ ≈ 0.6-0.8), supplement the medium with the desired nnAA to a final concentration of ~1-2 mM.[15]

  • Induction of Expression: Induce the expression of the target gene and the orthogonal system components by adding an inducer, such as Isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Incubation: Continue to incubate the culture at a reduced temperature (e.g., 18-25°C) for several hours to overnight to allow for protein expression and incorporation of the nnAA.

  • Harvest and Purification: Harvest the cells by centrifugation. Lyse the cells and purify the target protein using standard chromatography techniques (e.g., nickel-NTA affinity chromatography if the protein is His-tagged).

Protocol 3: Peptide Purification and Characterization

Methodology:

  • Purification by RP-HPLC:

    • Dissolve the crude lyophilized peptide in a suitable solvent (e.g., a mixture of water/acetonitrile (B52724) with 0.1% TFA).[18]

    • Inject the sample onto a preparative or semi-preparative C8 or C18 reversed-phase column.[16]

    • Elute the peptide using a gradient of increasing acetonitrile concentration in water (both containing 0.1% TFA).[19]

    • Monitor the elution profile at a wavelength of 214 or 220 nm.[20]

    • Collect fractions corresponding to the major peak, pool them, and lyophilize to obtain the purified peptide.

  • Characterization by Mass Spectrometry (MS):

    • Confirm the identity and purity of the final product.

    • Dissolve a small amount of the purified peptide in an appropriate solvent.

    • Analyze using Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) Time-of-Flight (TOF) mass spectrometry.[16][21]

    • The observed mass should correspond to the calculated molecular weight of the peptide containing the nnAA. The purity can be assessed by the presence of a single major peak in the chromatogram and mass spectrum.[21]

Application & Mechanism of Action: Somatostatin Analogs

Somatostatin is a natural peptide hormone that inhibits the secretion of other hormones, including growth hormone.[6] Its therapeutic use is limited by its very short half-life of under 3 minutes. The development of synthetic analogs like Octreotide, which incorporates nnAAs such as D-tryptophan and D-phenylalanine, dramatically increased stability and receptor selectivity, leading to a successful drug for treating neuroendocrine tumors and acromegaly.[9]

These analogs function by binding to somatostatin receptors (SSTRs), particularly SSTR2, which are G-protein-coupled receptors.[22] Binding initiates a signaling cascade that ultimately leads to the desired therapeutic effect, such as the inhibition of hormone secretion and cell proliferation.

SSTR_Signaling Analog Somatostatin Analog (with nnAAs) SSTR SSTR2 Receptor Analog->SSTR Binds Gi Gi Protein SSTR->Gi Activates SHP1 SHP1 Phosphatase SSTR->SHP1 Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA Effect Therapeutic Effects: - Inhibition of Hormone Secretion - Anti-proliferative Action PKA->Effect MAPK Modulation of MAPK Pathway (ERK1/2) SHP1->MAPK Modulates MAPK->Effect

Simplified Somatostatin Receptor 2 (SSTR2) Signaling.

Conclusion

The incorporation of non-natural amino acids represents a paradigm shift in peptide drug development, transforming peptides from promising but problematic leads into robust therapeutic agents.[3] By providing rational solutions to the inherent challenges of stability and pharmacokinetics, nnAAs enable the fine-tuning of peptide properties to an unprecedented degree. The continued development of novel synthetic and biological incorporation methods, coupled with a deeper understanding of structure-activity relationships, ensures that nnAAs will remain a critical and expanding tool in the arsenal (B13267) of researchers and drug developers aiming to create the next generation of peptide-based medicines.

References

An In-depth Technical Guide to Boc-D-HoPro-OH in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(N-tert-Butoxycarbonyl)-D-homoproline, commonly referred to as Boc-D-HoPro-OH, is a valuable synthetic amino acid derivative that has garnered significant interest in the field of drug discovery. Its unique structural properties, particularly the constrained six-membered pipecolic acid ring, offer medicinal chemists a powerful tool to modulate the conformational properties, metabolic stability, and biological activity of peptides and peptidomimetics. This technical guide provides a comprehensive overview of the applications of this compound in drug design, including its incorporation into bioactive peptides, detailed experimental protocols for its use in solid-phase peptide synthesis, and methods for conformational analysis. While specific quantitative bioactivity data for peptides containing this exact residue is not extensively available in the public domain, this guide extrapolates from related structures and general principles to provide a framework for its rational use in the development of novel therapeutics.

Introduction: The Role of Constrained Amino Acids in Drug Design

The incorporation of non-proteinogenic amino acids is a well-established strategy in medicinal chemistry to overcome the inherent limitations of natural peptides as drug candidates, such as poor metabolic stability and limited conformational specificity. Constrained amino acids, like this compound, play a pivotal role in this endeavor. By restricting the torsional angles of the peptide backbone, these building blocks can pre-organize a peptide into a bioactive conformation, leading to enhanced binding affinity and selectivity for its biological target.

This compound, a D-amino acid analog of homoproline (pipecolic acid), introduces a six-membered ring into the peptide chain. This structural feature can significantly influence the resulting molecule's three-dimensional structure, often inducing turns or other secondary structures that can mimic the binding epitopes of natural ligands. The tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom facilitates its use in standard solid-phase peptide synthesis (SPPS) protocols.

Physicochemical Properties of this compound

A clear understanding of the physicochemical properties of this compound is essential for its effective application in peptide synthesis and drug design.

PropertyValueReference
Synonyms Boc-D-homoproline, Boc-D-pipecolic acidN/A
Molecular Formula C₁₁H₁₉NO₄N/A
Molecular Weight 229.27 g/mol N/A
Appearance White to off-white powderN/A
Solubility Soluble in organic solvents such as DMF and DCMN/A
Storage Store at 2-8°CN/A

Applications in Drug Discovery

The unique conformational constraints imposed by the homoproline ring make this compound a valuable building block for the design of a wide range of bioactive peptides and peptidomimetics.

Peptidomimetics and Conformational Control

The primary application of this compound is in the creation of peptidomimetics, which are molecules that mimic the structure and function of natural peptides. The incorporation of the D-homoproline residue can induce specific secondary structures, such as β-turns, which are often critical for receptor recognition and binding. This conformational restriction can lead to increased potency and selectivity compared to more flexible linear peptides.

Potential Therapeutic Areas
  • Oncology: The design of ligands for integrins and other cell surface receptors involved in tumor growth and metastasis often relies on conformationally constrained peptides.

  • Neuroscience: Peptides targeting G-protein coupled receptors (GPCRs) in the central nervous system, such as opioid and chemokine receptors, can benefit from the enhanced stability and receptor subtype selectivity afforded by constrained amino acids.

  • Infectious Diseases: Protease inhibitors, a cornerstone of antiviral therapy (e.g., for HIV), are often peptide-based. Incorporating residues like D-homoproline can enhance their resistance to proteolytic degradation and improve their pharmacokinetic profile.

  • Metabolic Diseases: Inhibitors of enzymes like dipeptidyl peptidase-4 (DPP-4) for the treatment of type 2 diabetes are another area where peptidomimetics play a crucial role.

Experimental Protocols

The following sections provide detailed protocols for the incorporation of this compound into a peptide sequence using solid-phase peptide synthesis and for the subsequent analysis of the peptide's conformation.

Solid-Phase Peptide Synthesis (SPPS) of a Model Peptide Containing this compound

This protocol outlines the manual synthesis of a model tripeptide, Ac-Ala-D-HoPro-Arg-NH₂, using Boc/Bzl chemistry on a MBHA resin.

Materials:

  • Boc-Arg(Tos)-OH

  • This compound

  • Boc-Ala-OH

  • MBHA (4-Methylbenzhydrylamine) resin

  • N,N-Diisopropylethylamine (DIEA)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • 2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (B91526) (HBTU)

  • 1-Hydroxybenzotriazole (HOBt)

  • Acetic anhydride (B1165640)

  • Piperidine

  • Kaiser test reagents

Protocol:

  • Resin Swelling: Swell the MBHA resin in DCM for 30 minutes, followed by washing with DMF.

  • First Amino Acid Coupling (Boc-Arg(Tos)-OH):

    • Dissolve Boc-Arg(Tos)-OH (3 eq), HBTU (2.9 eq), and HOBt (3 eq) in DMF.

    • Add DIEA (6 eq) to the amino acid solution and pre-activate for 5 minutes.

    • Add the activated amino acid solution to the resin and shake for 2 hours.

    • Perform a Kaiser test to confirm complete coupling. If the test is positive, repeat the coupling.

  • Boc Deprotection:

    • Wash the resin with DMF.

    • Treat the resin with 50% TFA in DCM for 30 minutes.

    • Wash the resin with DCM, followed by DMF.

    • Neutralize the resin with 10% DIEA in DMF for 5 minutes.

  • Second Amino Acid Coupling (this compound):

    • Repeat step 2 using this compound.

  • Boc Deprotection:

    • Repeat step 3.

  • Third Amino Acid Coupling (Boc-Ala-OH):

    • Repeat step 2 using Boc-Ala-OH.

  • Boc Deprotection:

    • Repeat step 3.

  • N-terminal Acetylation:

    • Treat the resin with a solution of acetic anhydride (10 eq) and DIEA (10 eq) in DMF for 30 minutes.

  • Cleavage and Deprotection:

    • Wash the resin with DMF and DCM and dry under vacuum.

    • Treat the resin with a cleavage cocktail of HF/anisole (9:1) at 0°C for 1 hour.

    • Precipitate the peptide in cold diethyl ether, centrifuge, and wash the pellet.

  • Purification:

    • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

SPPS_Workflow Resin MBHA Resin Swell Swell in DCM Resin->Swell Wash_DMF1 Wash with DMF Swell->Wash_DMF1 Couple_Arg Couple Boc-Arg(Tos)-OH Wash_DMF1->Couple_Arg Kaiser1 Kaiser Test Couple_Arg->Kaiser1 Kaiser1->Couple_Arg Positive Deprotect1 Boc Deprotection (TFA) Kaiser1->Deprotect1 Negative Neutralize1 Neutralize (DIEA) Deprotect1->Neutralize1 Couple_HoPro Couple this compound Neutralize1->Couple_HoPro Kaiser2 Kaiser Test Couple_HoPro->Kaiser2 Kaiser2->Couple_HoPro Positive Deprotect2 Boc Deprotection (TFA) Kaiser2->Deprotect2 Negative Neutralize2 Neutralize (DIEA) Deprotect2->Neutralize2 Couple_Ala Couple Boc-Ala-OH Neutralize2->Couple_Ala Kaiser3 Kaiser Test Couple_Ala->Kaiser3 Kaiser3->Couple_Ala Positive Deprotect3 Boc Deprotection (TFA) Kaiser3->Deprotect3 Negative Neutralize3 Neutralize (DIEA) Deprotect3->Neutralize3 Acetylate N-terminal Acetylation Neutralize3->Acetylate Cleave Cleave from Resin (HF) Acetylate->Cleave Purify RP-HPLC Purification Cleave->Purify

Workflow for Conformational Analysis

Signaling Pathways: A Conceptual Framework

While specific signaling pathways directly modulated by this compound-containing peptides are not yet elucidated in detail, we can conceptualize their potential involvement based on the targets of conformationally constrained peptides.

For instance, if a peptide containing this compound is designed to target a G-protein coupled receptor (GPCR), it could act as either an agonist or an antagonist, thereby modulating downstream signaling cascades.

Conceptual GPCR Signaling Pathway

GPCR_Signaling cluster_cell Cell Membrane GPCR GPCR G_Protein G-protein GPCR->G_Protein Activates Effector Effector Enzyme G_Protein->Effector Modulates Second_Messenger Second Messenger Effector->Second_Messenger Generates Ligand Peptide (with this compound) Ligand->GPCR Binds Kinase_Cascade Kinase Cascade Second_Messenger->Kinase_Cascade Activates Cellular_Response Cellular Response Kinase_Cascade->Cellular_Response Leads to

The Pivotal Role of Pipecolic Acid Derivatives in Biological Systems: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today sheds new light on the multifaceted biological significance of pipecolic acid and its derivatives, offering valuable insights for researchers, scientists, and professionals in drug development. This whitepaper provides an in-depth exploration of the biosynthesis, signaling pathways, and therapeutic potential of these fascinating molecules, supported by quantitative data, detailed experimental protocols, and novel visual representations of their complex interactions.

Pipecolic acid, a non-proteinogenic amino acid derived from the essential amino acid L-lysine, and its derivatives have emerged as key players in a diverse array of biological processes, from orchestrating plant defense mechanisms to modulating neuronal activity in mammals and serving as building blocks for potent immunosuppressants. This guide consolidates current knowledge to provide a foundational resource for advancing research and development in this burgeoning field.

Key Biological Functions and Therapeutic Implications

The biological significance of pipecolic acid derivatives spans across kingdoms of life, with profound implications for agriculture and medicine.

Plant Immunity: In the plant kingdom, N-hydroxypipecolic acid (NHP) has been identified as a crucial signaling molecule in systemic acquired resistance (SAR), a plant's long-lasting, broad-spectrum defense mechanism against pathogens.[1][2][3] Upon pathogen attack, L-lysine is converted to pipecolic acid, which is then hydroxylated to form NHP.[4] NHP acts as a mobile signal, accumulating in distal tissues to prime them for a more robust and rapid defense response upon subsequent infection.[1][3] The biosynthesis of NHP is a tightly regulated process involving three key enzymes: AGD2-LIKE DEFENSE RESPONSE PROTEIN 1 (ALD1), SAR-DEFICIENT 4 (SARD4), and FLAVIN-DEPENDENT MONOOXYGENASE 1 (FMO1).[4]

Neurotransmission: In mammals, pipecolic acid has been shown to interact with the GABAergic system, the primary inhibitory neurotransmitter system in the central nervous system. It can modulate the binding of GABA to its receptors, suggesting a potential role in regulating neuronal excitability.[5] This interaction has drawn attention to pipecolic acid derivatives as potential therapeutic agents for neurological disorders characterized by an imbalance in inhibitory and excitatory signaling.

Immunosuppression and Anti-cancer Activity: Certain macrocyclic lactones, such as rapamycin (B549165) (sirolimus) and FK506 (tacrolimus), incorporate a pipecolic acid moiety into their structures. These compounds are potent immunosuppressants widely used to prevent organ transplant rejection.[6][7][8] They exert their effects by forming a complex with FK-binding proteins (FKBPs) and inhibiting the mammalian target of rapamycin (mTOR) signaling pathway, a central regulator of cell growth, proliferation, and survival. The mTOR pathway is also implicated in various cancers, making rapamycin and its analogs (rapalogs) valuable tools in oncology research and treatment.

Enzyme Inhibition: Synthetic derivatives of pipecolic acid have been designed to target specific enzymes with therapeutic relevance. For instance, pipecolic acid-based hydroxamic acids have been developed as potent and selective inhibitors of TNF-α converting enzyme (TACE), a key metalloproteinase involved in the release of the pro-inflammatory cytokine TNF-α.[9] Inhibition of TACE is a promising strategy for the treatment of inflammatory diseases like rheumatoid arthritis. Additionally, epoxide derivatives of pipecolic acid have been shown to be inhibitors of L-pipecolate oxidase, an enzyme involved in lysine (B10760008) degradation.[10]

Quantitative Data Summary

To facilitate comparative analysis, the following tables summarize key quantitative data related to the biological activity of pipecolic acid and its derivatives.

Table 1: Accumulation of Pipecolic Acid and NHP in Arabidopsis thaliana after Pathogen Inoculation

Time Post-Inoculation (h)TissueCompoundConcentration (µg/g fresh weight)Fold Change vs. Mock
24InoculatedPipecolic Acid~15~18-fold increase[11]
72DistalN-hydroxypipecolic acid~6Significant increase[1]
72DistalPipecolic Acid~6Significant increase[1]

Data are approximate and compiled from multiple sources for illustrative purposes.

Table 2: Enzyme Inhibition by Pipecolic Acid Derivatives

Derivative ClassTarget EnzymeIC50 / KiReference
Pipecolic acid-based hydroxamatesTACE0.57 nM (IC50) for compound 3t[12]
Epoxy-pipecolic acidL-pipecolate oxidaseMechanism-based inhibitor[10]

Table 3: GABA Receptor Binding of Pipecolic Acid

CompoundReceptor/ConditionIC50Reference
L-Pipecolic AcidGABA-B receptor1.8 x 10⁻³ M[3]
L-Pipecolic AcidGABA binding in presence of hexobarbital2 x 10⁻¹⁰ M[5]
L-Pipecolic AcidGABA binding in presence of pentobarbital2 x 10⁻⁹ M[5]

Table 4: Pharmacokinetic Parameters of Rapamycin in Non-Human Primates (Common Marmoset)

ParameterValue
Mean Trough Blood Level5.2 ng/mL[6][7][8]
Dose~1.0 mg/kg/day (oral)[6][7][8]
Liver Concentration4.7 - 19.9 pg/mg[6][7][8]
Adipose Tissue Concentration2.2 - 32.8 pg/mg[6][7][8]

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the molecular mechanisms and experimental approaches discussed, the following diagrams have been generated using the DOT language.

Pipecolic_Acid_Biosynthesis_and_SAR_Signaling cluster_plastid Plastid cluster_cytosol Cytosol L-Lysine L-Lysine dehydro-Pip Δ¹-piperideine-2-carboxylic acid L-Lysine->dehydro-Pip ALD1 Pip_plastid Pipecolic Acid dehydro-Pip->Pip_plastid SARD4 Pip_cytosol Pipecolic Acid Pip_plastid->Pip_cytosol Transport NHP N-hydroxypipecolic acid Pip_cytosol->NHP FMO1 SAR_Activation Systemic Acquired Resistance (SAR) NHP->SAR_Activation

Biosynthesis of NHP and its role in SAR.

TACE_Inhibition_Workflow Pro-TNF-alpha Pro-TNF-alpha TACE TACE Pro-TNF-alpha->TACE Soluble_TNF-alpha Soluble_TNF-alpha TACE->Soluble_TNF-alpha Cleavage Inflammation Inflammation Soluble_TNF-alpha->Inflammation Pipecolic_Acid_Derivative Pipecolic_Acid_Derivative Pipecolic_Acid_Derivative->TACE Inhibition

Inhibition of TACE by pipecolic acid derivatives.

GABA_Receptor_Modulation GABA GABA GABA_Receptor GABA_Receptor GABA->GABA_Receptor Binds Neuronal_Inhibition Neuronal_Inhibition GABA_Receptor->Neuronal_Inhibition Pipecolic_Acid Pipecolic_Acid Pipecolic_Acid->GABA_Receptor Modulates Binding

Modulation of GABA receptor by pipecolic acid.

Detailed Experimental Protocols

This guide provides detailed methodologies for key experiments cited, enabling researchers to replicate and build upon existing findings.

Quantification of Pipecolic Acid and NHP by GC-MS

Objective: To quantify the levels of pipecolic acid and N-hydroxypipecolic acid in plant tissue.

Methodology: A simplified procedure for the quantitative analysis of pipecolic acid from plant tissues involves extraction from leaf tissues along with an internal standard (e.g., norvaline), derivatization with propyl chloroformate, and analysis by gas chromatography-coupled mass spectrometry (GC-MS) using selective ion mode. This method is economical and efficient, avoiding the need for isotopic internal standards or multiple derivatization steps.[11]

In Vitro Enzyme Assay for Pipecolic Acid Biosynthesis Enzymes

Objective: To determine the kinetic parameters of ALD1, SARD4, and FMO1.

Methodology:

  • Recombinant Protein Expression and Purification: The cDNAs of ALD1, SARD4, and FMO1 are cloned into expression vectors and transformed into E. coli. The recombinant proteins are then expressed and purified using affinity chromatography.

  • Enzyme Assays:

    • ALD1 (Aminotransferase): The activity of ALD1 can be assayed by monitoring the conversion of L-lysine to dehydropipecolic acid intermediates. The reaction mixture typically contains the purified enzyme, L-lysine, and a suitable amino group acceptor. The product formation can be monitored by LC-MS.

    • SARD4 (Reductase): The reductase activity of SARD4 is determined by measuring the conversion of dehydropipecolic acid to pipecolic acid in the presence of a reducing agent like NADPH. The reaction progress is followed by quantifying the amount of pipecolic acid produced over time using GC-MS or LC-MS.[2]

    • FMO1 (N-hydroxylase): The N-hydroxylase activity of FMO1 is assayed by incubating the purified enzyme with pipecolic acid and cofactors (NADPH and FAD) and measuring the formation of NHP using LC-MS/MS.[13][14]

GABA Receptor Binding Assay

Objective: To determine the binding affinity of pipecolic acid derivatives to GABA receptors.

Methodology:

  • Membrane Preparation: Rat brains are homogenized in a sucrose (B13894) buffer and subjected to a series of centrifugation steps to isolate the synaptosomal membrane fraction containing the GABA receptors.[15]

  • Binding Assay: The prepared membranes are incubated with a radiolabeled GABA receptor ligand (e.g., [³H]muscimol or [³H]GABA) in the presence and absence of varying concentrations of the test pipecolic acid derivative.[15][16]

  • Separation and Quantification: The bound and free radioligand are separated by rapid filtration. The amount of radioactivity retained on the filter, representing the bound ligand, is quantified using liquid scintillation counting.[15][16]

  • Data Analysis: The data are analyzed to determine the IC50 value of the test compound, which is the concentration that inhibits 50% of the specific binding of the radioligand. This can then be used to calculate the binding affinity (Ki).

This technical guide serves as a critical resource for the scientific community, providing a comprehensive overview of the biological significance of pipecolic acid derivatives and laying the groundwork for future discoveries and therapeutic innovations.

References

A Comprehensive Technical Guide to the Safe Handling of Boc-D-HoPro-OH

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides a detailed guide on the safety and handling of Boc-D-HoPro-OH. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, this guide is primarily based on the safety data of the structurally similar compound, N-α-t-Boc-D-proline (Boc-D-Pro-OH). Researchers, scientists, and drug development professionals should use this information as a reference and always consult the specific SDS provided by the supplier before handling any chemical.

Introduction

This compound, a Boc-protected form of D-Homoproline, is an important building block in peptide synthesis and drug discovery. Its proper handling is crucial to ensure the safety of laboratory personnel and the integrity of research outcomes. This guide provides an in-depth overview of its safety profile, handling procedures, and emergency protocols, drawing from data on the closely related and well-documented compound, Boc-D-Pro-OH.

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is fundamental to its safe handling and storage. The data presented below is for the analog Boc-D-Pro-OH and should be considered indicative for this compound.

PropertyValue
Chemical Formula C₁₀H₁₇NO₄ (for Boc-D-Pro-OH)
Molecular Weight 215.25 g/mol (for Boc-D-Pro-OH)
Appearance White to light beige powder
Melting Point >132 °C (for Boc-D-Pro-OH)
Solubility Soluble in DMF
Storage Temperature 2-30°C (for Boc-D-Pro-OH)

Hazard Identification and Toxicology

Based on the information for Boc-D-Pro-OH, this compound is not classified as a hazardous substance. However, as with any chemical reagent, caution should be exercised.

Hazard CategoryClassification
GHS Classification Not a hazardous substance or mixture
Potential Health Effects May cause eye, skin, and respiratory tract irritation.
Toxicological Data No specific data available for this compound or Boc-D-Pro-OH.

Exposure Controls and Personal Protection

To minimize exposure and ensure personal safety, the following personal protective equipment (PPE) and engineering controls should be utilized.

Control ParameterRecommendation
Engineering Controls Work in a well-ventilated area, preferably in a chemical fume hood.
Eye/Face Protection Wear chemical safety goggles.
Skin Protection Wear protective gloves (e.g., nitrile rubber).
Body Protection Wear a laboratory coat.
Respiratory Protection Not required under normal conditions of use.

Fire-Fighting Measures

ParameterInformation
Flammability Combustible solid (for Boc-D-Pro-OH)
Suitable Extinguishing Media Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
Hazardous Combustion Products Carbon oxides, nitrogen oxides.

Experimental Protocols

General Handling and Weighing
  • Preparation : Before handling, ensure all necessary PPE is worn correctly. Prepare the workspace within a chemical fume hood.

  • Weighing : Use a clean, dry spatula to transfer the powdered this compound from its container to a weighing vessel. Avoid creating dust.

  • Dissolution : If dissolving the compound, add the solvent to the solid slowly and stir to avoid splashing.

Boc Deprotection (General Protocol)

The Boc protecting group is typically removed under acidic conditions. A common method involves the use of trifluoroacetic acid (TFA).

  • Reaction Setup : Dissolve the Boc-protected peptide in a suitable solvent such as dichloromethane (B109758) (DCM) in a round-bottom flask.

  • Deprotection : Add an excess of TFA to the solution. The reaction is typically stirred at room temperature for 1-2 hours.

  • Work-up : After the reaction is complete, the TFA and DCM are removed under reduced pressure. The resulting residue is often triturated with cold diethyl ether to precipitate the deprotected peptide salt.

  • Purification : The crude product can be further purified by techniques such as recrystallization or chromatography.

Visualizing Safe Handling and Emergency Procedures

Logical Workflow for Safe Handling

The following diagram illustrates a standard workflow for the safe handling of this compound in a laboratory setting.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling A Assess Hazards (Review SDS) B Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Prepare Workspace (Chemical Fume Hood) B->C D Weighing E Dissolution F Reaction Setup G Decontaminate Workspace F->G H Dispose of Waste (Follow Institutional Guidelines) G->H I Remove and Store PPE H->I

A logical workflow for the safe handling of this compound.
Hierarchy of Safety Controls

This diagram illustrates the hierarchy of controls to mitigate risks associated with handling chemical reagents.

HierarchyOfControls Elimination Elimination (Most Effective) Substitution Substitution Elimination->Substitution Engineering Engineering Controls (e.g., Fume Hood) Substitution->Engineering Administrative Administrative Controls (e.g., SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (Least Effective) Administrative->PPE

The hierarchy of safety controls for chemical handling.

Storage and Stability

Proper storage is essential to maintain the quality and stability of this compound.

ConditionRecommendation
Storage Store in a tightly closed container in a dry and well-ventilated place.
Incompatibilities Strong oxidizing agents.
Stability Stable under recommended storage conditions.

Accidental Release and Disposal Measures

In the event of an accidental release, follow these procedures.

AspectProcedure
Spill Cleanup Sweep up the material and place it in a suitable container for disposal. Avoid generating dust.
Disposal Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

Technical Guide: Certificate of Analysis for Boc-D-HoPro-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the typical quality control parameters, analytical methodologies, and key data points associated with Boc-D-HoPro-OH (N-Boc-D-trans-4-hydroxyproline), a critical chiral building block in peptide synthesis and drug development.

Product Identification and Typical Specifications

This compound is a derivative of the non-essential amino acid hydroxyproline, protected at the amine terminus with a tert-butyloxycarbonyl (Boc) group. This protection strategy is fundamental in solid-phase peptide synthesis (SPPS). The quality and purity of this reagent are paramount to ensure the fidelity and success of peptide synthesis.

The following table summarizes the quantitative data typically presented in a Certificate of Analysis for this compound, compiled from various suppliers.

ParameterSpecification RangeTypical ValueAnalytical Method
Appearance White to pale cream powderConformsVisual Inspection
Purity (Assay) ≥97.0% to ≤101.5%99.2%Aqueous Acid-Base Titration
Optical Rotation ([α]D)+63.9° to +68.9°+66.4°Polarimetry (c=0.67 in methanol)[1]
Melting Point 119-127 °C122-125 °CCapillary Melting Point Apparatus[2]
Molecular Formula C₁₀H₁₇NO₅C₁₀H₁₇NO₅-
Molecular Weight 231.25231.25Mass Spectrometry

Experimental Protocols

Detailed methodologies for the key experiments cited in the Certificate of Analysis are provided below. These represent standard analytical procedures for compounds of this class.

Assay by Aqueous Acid-Base Titration

This method determines the purity of the compound by quantifying the acidic carboxylic acid group.

Principle: A known mass of the acidic compound is dissolved in a suitable solvent and titrated with a standardized solution of a strong base (e.g., sodium hydroxide) to a phenolphthalein (B1677637) endpoint. The amount of titrant consumed is directly proportional to the amount of the acidic analyte present.

Apparatus:

  • Analytical balance (4-decimal place)

  • 250 mL Erlenmeyer flask

  • 50 mL burette, Class A

  • Magnetic stirrer and stir bar

Reagents:

  • This compound sample

  • Standardized 0.1 N Sodium Hydroxide (NaOH) solution

  • Phenolphthalein indicator solution

  • Solvent: 1:1 mixture of methanol (B129727) and deionized water

Procedure:

  • Accurately weigh approximately 200 mg of the this compound sample into a 250 mL Erlenmeyer flask.

  • Add 50 mL of the methanol/water solvent and stir until the sample is completely dissolved.

  • Add 2-3 drops of phenolphthalein indicator solution.

  • Titrate the solution with standardized 0.1 N NaOH from the burette until a faint, persistent pink color is observed.

  • Record the volume of NaOH solution used.

  • Calculate the assay percentage using the following formula:

    Assay % = (V × N × MW) / (W × 10)

    Where:

    • V = Volume of NaOH titrant in mL

    • N = Normality of the NaOH solution

    • MW = Molecular Weight of this compound (231.25 g/mol )

    • W = Weight of the sample in mg

Determination of Specific Optical Rotation

This test confirms the enantiomeric purity of the chiral compound.

Principle: A solution of the compound at a known concentration is placed in a polarimeter cell. Plane-polarized light is passed through the solution, and the angle of rotation is measured. The specific rotation is a characteristic property of a chiral compound.

Apparatus:

  • Polarimeter

  • 100 mm polarimeter cell

  • Volumetric flask (e.g., 10 mL), Class A

  • Analytical balance

Reagents:

  • This compound sample

  • Methanol (HPLC grade)

Procedure:

  • Accurately weigh approximately 67 mg of the this compound sample.

  • Quantitatively transfer the sample to a 10 mL volumetric flask.

  • Dissolve the sample in methanol and dilute to the mark with the same solvent. This creates a solution with a concentration (c) of 0.67 g/100 mL.

  • Rinse the polarimeter cell with a small amount of the prepared solution before filling it, ensuring no air bubbles are present.

  • Place the filled cell in the polarimeter and measure the optical rotation at the sodium D-line (589 nm) at 20°C.

  • Record the observed rotation (α).

  • Calculate the specific rotation [α] using the formula:

    [α]D²⁰ = (100 × α) / (l × c)

    Where:

    • α = Observed rotation in degrees

    • l = Path length of the cell in decimeters (1 dm for a 100 mm cell)

    • c = Concentration in g/100 mL

Quality Control Workflow

The following diagram illustrates the logical workflow for the quality control analysis of a new batch of this compound.

QC_Workflow cluster_0 Start: Raw Material Receipt cluster_1 Initial Checks cluster_2 Quantitative Analysis cluster_3 Decision cluster_4 Final Disposition start Batch of this compound Received visual Visual Inspection (Appearance, Color) start->visual solubility Solubility Check visual->solubility titration Assay (Titration) solubility->titration polarimetry Optical Rotation titration->polarimetry mp Melting Point polarimetry->mp decision Meets Specs? mp->decision pass Release Batch decision->pass Yes fail Reject Batch decision->fail No

Figure 1: Quality Control Workflow for this compound.

References

Methodological & Application

Application Notes and Protocols for Solid-Phase Peptide Synthesis of Peptides Containing Boc-D-Hydroxyproline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-standard amino acids, such as D-isomers and hydroxylated residues, into peptide sequences is a critical strategy in modern drug discovery and development. These modifications can significantly enhance peptide stability, confer resistance to enzymatic degradation, and modulate biological activity. Boc-D-hydroxyproline (Boc-D-HoPro-OH) is a valuable building block for the synthesis of peptidomimetics, collagen-like peptides, and other bioactive molecules. This document provides a comprehensive guide to the solid-phase peptide synthesis (SPPS) of peptides containing this compound using the tert-butyloxycarbonyl (Boc) protection strategy.

The Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection scheme is a well-established method for SPPS.[1] In this approach, the temporary Nα-amino group protection is provided by the acid-labile Boc group, which is removed at each cycle of amino acid addition.[2] Permanent side-chain protection is typically achieved using benzyl-based protecting groups, which are stable to the conditions of Nα-Boc deprotection but are cleaved during the final step of peptide release from the solid support using strong acids like anhydrous hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA).[2] For the incorporation of hydroxyproline, the hydroxyl group is commonly protected as a benzyl (B1604629) ether (Bzl) to prevent unwanted side reactions during synthesis.[3]

Data Presentation

The successful synthesis of peptides containing this compound relies on optimizing several key parameters. The following table summarizes typical quantitative data for a Boc-SPPS protocol incorporating a Boc-D-Hyp(Bzl)-OH residue. These values are intended as a general guideline and may vary depending on the specific peptide sequence, length, and scale of the synthesis.

ParameterTypical ValueNotes
Resin Substitution 0.4 - 1.0 mmol/gMerrifield or PAM resins are commonly used for the synthesis of peptide acids.[4]
Coupling Efficiency (Standard Amino Acids) >99%Can be monitored qualitatively using the ninhydrin (B49086) (Kaiser) test.[4]
Coupling Efficiency (Boc-D-Hyp(Bzl)-OH) 95 - 99%The rigid ring structure of proline derivatives can sometimes lead to slightly lower coupling efficiencies. Double coupling may be employed if necessary.
Overall Crude Peptide Yield 50 - 80%Highly dependent on the length and sequence of the peptide.
Crude Peptide Purity (by RP-HPLC) 40 - 70%Purification is typically required to remove deletion sequences and byproducts from side-chain deprotection.
Final Purified Peptide Yield 10 - 30%Post-purification yield will depend on the complexity of the crude product and the efficiency of the purification method.

Experimental Protocols

The following section details the step-by-step methodology for the manual solid-phase synthesis of a peptide containing this compound using the Boc/Bzl strategy on a Merrifield resin.

Materials and Reagents
  • Merrifield resin (1% DVB, 100-200 mesh)

  • Boc-protected amino acids (including Boc-D-Hyp(Bzl)-OH)

  • Dichloromethane (DCM), peptide synthesis grade

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • Dicyclohexylcarbodiimide (DCC) or other coupling reagents (e.g., HBTU, HATU)

  • 1-Hydroxybenzotriazole (HOBt)

  • Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA)

  • Scavengers (e.g., anisole (B1667542), p-cresol)

  • Diethyl ether, anhydrous, cold

Protocol Steps

1. Resin Preparation and First Amino Acid Loading (Esterification)

  • Swell the Merrifield resin in DCM for at least 30 minutes in a reaction vessel.

  • Wash the resin with DMF (3x) and then DCM (3x).

  • The first Boc-protected amino acid is typically attached to the Merrifield resin via its cesium salt to minimize racemization.[5]

  • After coupling, wash the resin with DMF (3x), a 1:1 mixture of DMF/water (3x), and finally methanol (B129727) (3x).

  • Dry the resin under vacuum.

2. Nα-Boc Deprotection

  • Swell the peptide-resin in DCM for 15 minutes.

  • Treat the resin with a solution of 50% TFA in DCM for 30 minutes to remove the Nα-Boc group.[5]

  • Filter the resin and wash thoroughly with DCM (3x) and isopropanol (B130326) (2x) to remove residual TFA.[5]

3. Neutralization

  • Wash the resin with DCM (3x).

  • Treat the resin with a 10% solution of DIEA in DCM for 5 minutes (repeat twice).[2]

  • Wash the resin with DCM (5x) to remove excess base.

4. Amino Acid Coupling (including Boc-D-Hyp(Bzl)-OH)

  • In a separate vessel, pre-activate the Boc-amino acid (3 equivalents relative to the resin loading) with a coupling reagent such as DCC (3 equivalents) and an additive like HOBt (3 equivalents) in a minimal amount of DMF or DCM for 10-15 minutes.

  • Add the activated amino acid solution to the neutralized peptide-resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Monitor the completion of the coupling reaction using the ninhydrin (Kaiser) test. A negative result (yellow beads) indicates a complete reaction.

  • If the ninhydrin test is positive (blue beads), indicating incomplete coupling, the coupling step should be repeated (double coupling).

  • After a successful coupling, wash the resin with DCM (3x) and DMF (3x).

5. Final Cleavage and Deprotection

This step involves the use of strong, hazardous acids and must be performed in a specialized apparatus within a well-ventilated fume hood by trained personnel.

  • Dry the fully assembled peptide-resin under vacuum.

  • For cleavage from Merrifield resin and removal of benzyl-based side-chain protecting groups, anhydrous HF or TFMSA is used.[6]

  • HF Cleavage:

    • Place the dried peptide-resin in a specialized HF cleavage apparatus.

    • Add a scavenger, such as anisole or p-cresol (B1678582) (typically 10% v/v), to trap reactive carbocations generated during cleavage.

    • Cool the reaction vessel in a dry ice/acetone bath.

    • Condense anhydrous HF into the vessel.

    • Allow the reaction to proceed at 0°C for 1-2 hours with stirring.[6]

    • Evaporate the HF under a stream of nitrogen.

  • TFMSA Cleavage:

    • As an alternative to HF, a mixture of TFMSA, TFA, and scavengers can be used.[3] This procedure does not require a specialized HF apparatus.

  • Peptide Precipitation and Isolation:

    • After cleavage, wash the resin with a small amount of TFA.

    • Precipitate the cleaved peptide by adding the TFA solution to a large volume of cold, anhydrous diethyl ether.

    • Collect the precipitated peptide by filtration or centrifugation.

    • Wash the peptide pellet with cold diethyl ether to remove scavengers and organic byproducts.

    • Dry the crude peptide under vacuum.

6. Purification and Analysis

  • Dissolve the crude peptide in a suitable aqueous buffer.

  • Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).[7]

  • Analyze the purified fractions by analytical RP-HPLC and mass spectrometry to confirm the identity, purity, and molecular weight of the final peptide.

Visualizations

Boc-SPPS Experimental Workflow

Boc_SPPS_Workflow start Start: Resin Swelling deprotection Nα-Boc Deprotection (50% TFA in DCM) start->deprotection 1 neutralization Neutralization (10% DIEA in DCM) deprotection->neutralization 2 coupling Amino Acid Coupling (Boc-AA, DCC/HOBt) neutralization->coupling 3 wash Wash (DCM/DMF) coupling->wash 4 repeat Repeat Cycle wash->repeat 5 repeat->deprotection n-1 cycles final_cleavage Final Cleavage (HF or TFMSA + Scavengers) repeat->final_cleavage Final Cycle precipitation Precipitation (Cold Ether) final_cleavage->precipitation purification Purification (RP-HPLC) precipitation->purification analysis Analysis (LC-MS) purification->analysis end Final Peptide analysis->end

Caption: A flowchart illustrating the key steps in a single cycle and the final workup of Boc-SPPS.

Logical Relationship of Protection Strategies in Boc/Bzl SPPS

Protection_Strategy cluster_cycle Cyclical Deprotection cluster_final Final Cleavage PeptideResin Peptide on Solid Support Nα-Boc Protection Side-Chain Bzl Protection TFA_treatment TFA Treatment (e.g., 50% in DCM) PeptideResin->TFA_treatment Removes Nα-Boc HF_treatment Strong Acid Cleavage (e.g., HF, TFMSA) PeptideResin->HF_treatment Cleaves from resin & removes Bzl groups N_alpha_deprotected Peptide on Solid Support Free Nα-Amine Side-Chain Bzl Protection TFA_treatment->N_alpha_deprotected Removes Nα-Boc Free_peptide Free Peptide in Solution Deprotected Side-Chains HF_treatment->Free_peptide Cleaves from resin & removes Bzl groups N_alpha_deprotected->PeptideResin Coupling next AA

Caption: Diagram showing the orthogonal nature of the Boc/Bzl protection strategy in SPPS.

References

Application Notes and Protocols for the Coupling of Boc-D-HoPro-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-D-HoPro-OH (N-tert-butyloxycarbonyl-D-cis-4-hydroxyproline) is a valuable non-standard amino acid incorporated into peptide structures to induce conformational constraints, enhance metabolic stability, and modulate biological activity. Its D-configuration provides resistance to enzymatic degradation, a desirable feature for therapeutic peptides. The presence of a hydroxyl group on the proline ring offers a site for potential post-synthetic modifications. This document provides detailed application notes and protocols for the efficient coupling of this compound in Boc-based Solid-Phase Peptide Synthesis (SPPS).

Key Considerations for Coupling this compound

The primary challenge in the incorporation of this compound lies in ensuring complete coupling while avoiding potential side reactions associated with the hydroxyl group.

Side Chain Protection of the Hydroxyl Group:

In solid-phase peptide synthesis, it is generally recommended to protect the side chain hydroxyl groups of amino acids to prevent side reactions, such as O-acylation, during the coupling steps.[1] While some strategies in Fmoc-SPPS allow for the incorporation of hydroxyproline (B1673980) without side-chain protection, for Boc-SPPS, protection of the hydroxyl group is the standard and recommended practice to avoid the formation of ester linkages with the activated carboxyl group of the incoming amino acid.[1][2]

Common protecting groups for the hydroxyl function compatible with the Boc/Bzl strategy include benzyl (B1604629) (Bzl) or tert-butyl (tBu) ethers. The choice of protecting group should be orthogonal to the Nα-Boc group, meaning it should be stable during the acidic conditions of Boc deprotection (typically trifluoroacetic acid, TFA) and removable during the final cleavage from the resin (e.g., with strong acids like HF or TFMSA).[3]

Recommended Coupling Protocols

The following protocols outline the manual coupling of this compound (with a protected hydroxyl group, e.g., Boc-D-HoPro(Bzl)-OH) in a standard Boc-SPPS workflow.

Table 1: Reagents and their Recommended Equivalents for Coupling
ReagentEquivalents (relative to resin loading)Purpose
Boc-D-HoPro(Bzl)-OH3.0Amino acid to be coupled
Coupling Reagent (e.g., HBTU, TBTU, HATU)2.9Activates the carboxylic acid
HOBt (1-Hydroxybenzotriazole)3.0Reduces racemization and aids activation
Base (e.g., DIEA, NMM)6.0Neutralizes and facilitates the reaction
Solvent (e.g., DMF, NMP)-Dissolves reagents and swells the resin
Experimental Protocol: Coupling of Boc-D-HoPro(Bzl)-OH

This protocol assumes a standard Boc-SPPS workflow on a pre-swelled peptide-resin.

  • Resin Preparation:

    • Swell the peptide-resin in Dichloromethane (DCM) for 30 minutes, followed by N,N-Dimethylformamide (DMF) for 30 minutes.

  • Boc Deprotection:

    • Treat the resin with a solution of 50% Trifluoroacetic acid (TFA) in DCM for 2 minutes.

    • Drain the solution and add a fresh solution of 50% TFA in DCM. Agitate for 20-30 minutes to ensure complete removal of the Boc protecting group.[3]

    • Wash the resin thoroughly with DCM (3x), Isopropanol (2x), and DMF (3x) to remove residual acid and by-products.

  • Neutralization:

    • Treat the resin with a 10% solution of Diisopropylethylamine (DIEA) in DMF for 2 minutes. Repeat this step twice to neutralize the trifluoroacetate (B77799) salt of the N-terminal amine.

    • Wash the resin with DMF (5x) to remove excess base.

  • Activation of Boc-D-HoPro(Bzl)-OH:

    • In a separate reaction vessel, dissolve Boc-D-HoPro(Bzl)-OH (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in a minimal amount of DMF.

    • Add DIEA (6 eq.) to the mixture and vortex for 2 minutes to pre-activate the amino acid.

  • Coupling Reaction:

    • Add the activated amino acid solution to the neutralized peptide-resin.

    • Agitate the reaction mixture at room temperature for 2-4 hours. Due to the cyclic nature of proline derivatives, a longer coupling time is recommended to ensure complete reaction.

    • Monitor the completion of the coupling reaction using a qualitative test such as the Kaiser (ninhydrin) test. A negative result (yellow beads) indicates the absence of free primary amines and successful coupling.

    • If the Kaiser test is positive (blue/purple beads), a second coupling with fresh reagents is recommended.

  • Washing:

    • After a negative Kaiser test, drain the coupling solution.

    • Wash the peptide-resin thoroughly with DMF (3x), DCM (3x), and finally DMF (3x) to remove any unreacted reagents and by-products.

The resin is now ready for the next cycle of deprotection and coupling.

Visualization of the Experimental Workflow

The following diagrams illustrate the key steps in the coupling of this compound during Boc-SPPS.

Boc_SPPS_Workflow cluster_resin Peptide-Resin cluster_reagents Reagents Resin H₂N-Peptide-Resin Coupling Coupling Resin->Coupling Boc_AA Boc-D-HoPro(Bzl)-OH Activation Activation Boc_AA->Activation Coupling_Reagent HBTU/HOBt Coupling_Reagent->Activation Base DIEA Base->Activation Activation->Coupling Washing Washing Coupling->Washing Negative Kaiser Test Deprotection Boc Deprotection (50% TFA/DCM) Washing->Deprotection Neutralization Neutralization (10% DIEA/DMF) Deprotection->Neutralization Neutralization->Resin Ready for next cycle

Caption: General workflow for the coupling of Boc-D-HoPro(Bzl)-OH in Boc-SPPS.

Data Presentation

Table 2: Expected Performance Metrics for Boc-D-HoPro(Bzl)-OH Coupling
ParameterExpected OutcomeNotes
Coupling Efficiency > 99%Monitored by Kaiser test. Double coupling may be required for difficult sequences.
Per-Step Yield High (>98%)Dependent on complete reactions and minimal side products.
Final Peptide Purity Sequence DependentPurification by RP-HPLC is typically required to achieve high purity (>95%).
Potential Side Reactions O-acylation (if -OH is unprotected), Racemization (low with HOBt)Protection of the hydroxyl group is crucial. Use of HOBt minimizes racemization.

Conclusion

The successful incorporation of this compound into peptide sequences using Boc-SPPS is readily achievable with careful consideration of side-chain protection and optimized coupling conditions. The use of a protected form of the amino acid, such as Boc-D-HoPro(Bzl)-OH, is strongly recommended to prevent O-acylation. Standard coupling reagents like HBTU in the presence of HOBt and DIEA, with an extended coupling time, generally provide high coupling efficiencies. As with all peptide synthesis, careful monitoring of each step is essential to ensure the desired final product's high yield and purity.

References

Application Notes and Protocols for the Deprotection of Boc-D-HoPro-OH using Trifluoroacetic Acid (TFA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection strategy in modern organic synthesis, particularly in peptide and medicinal chemistry. Its widespread use is attributed to its stability under a variety of reaction conditions and its facile and clean removal under acidic conditions. Trifluoroacetic acid (TFA) is the most common reagent for Boc deprotection due to its efficacy and volatility, which simplifies product isolation.

This document provides detailed application notes and a generalized protocol for the deprotection of N-Boc-D-trans-4-hydroxyproline (Boc-D-HoPro-OH) to yield D-trans-4-hydroxyproline (D-HoPro-OH). The protocols and data presented are compiled from established methodologies for Boc deprotection of amino acids and peptides.

Chemical Reaction and Mechanism

The deprotection of this compound with TFA proceeds through an acid-catalyzed elimination mechanism (E1). The reaction is initiated by the protonation of the carbonyl oxygen of the Boc group by the strong acid, TFA. This protonation facilitates the cleavage of the tert-butyl-oxygen bond, leading to the formation of a stable tert-butyl cation and a transient carbamic acid intermediate. The carbamic acid is highly unstable and rapidly decarboxylates to release carbon dioxide and the free amine of D-hydroxyproline. The resulting amine is then protonated by the excess TFA in the reaction mixture to form the corresponding trifluoroacetate (B77799) salt.[1]

Boc Deprotection Mechanism cluster_0 Mechanism of Boc Deprotection with TFA Boc_HoPro This compound Protonated_Boc Protonated this compound Boc_HoPro->Protonated_Boc + H⁺ H_TFA H⁺ (from TFA) Carbamic_Acid Carbamic Acid Intermediate Protonated_Boc->Carbamic_Acid - (CH₃)₃C⁺ HoPro_amine D-HoPro-OH (free amine) Carbamic_Acid->HoPro_amine - CO₂ tBu_cation tert-butyl cation CO2 CO₂ HoPro_TFA_salt D-HoPro-OH • TFA HoPro_amine->HoPro_TFA_salt + H⁺ (from TFA) Experimental_Workflow start Start dissolve 1. Dissolve this compound in DCM start->dissolve cool 2. Cool solution to 0°C (Ice Bath) dissolve->cool add_tfa 3. Add TFA dropwise cool->add_tfa react 4. Stir at RT for 1-2h (Monitor by TLC/LC-MS) add_tfa->react concentrate 5. Concentrate in vacuo (Rotary Evaporator) react->concentrate precipitate 6. Precipitate with cold diethyl ether concentrate->precipitate isolate 7. Isolate solid by filtration/centrifugation precipitate->isolate dry 8. Dry under vacuum isolate->dry end End: D-HoPro-OH • TFA salt dry->end

References

Application Notes and Protocols for the Incorporation of Boc-D-HoPro-OH into Peptide Sequences

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-proteinogenic amino acids into peptide sequences is a powerful strategy in medicinal chemistry and drug development. These modifications can enhance peptide stability, modulate biological activity, and confer desirable pharmacokinetic properties. Boc-D-HoPro-OH (N-tert-butyloxycarbonyl-D-trans-4-hydroxyproline) is a valuable building block that introduces a D-amino acid with a hydroxylated pyrrolidine (B122466) ring. This application note provides detailed protocols for the efficient incorporation of this compound into peptide sequences using Boc-based Solid-Phase Peptide Synthesis (SPPS), along with methods for characterization and a summary of its potential biological implications.

Chemical Properties of this compound

PropertyValue
Chemical Formula C₁₀H₁₇NO₅
Molecular Weight 231.25 g/mol
Appearance White to off-white powder
Solubility Soluble in DMF, DCM, and other common organic solvents used in peptide synthesis.
Storage Store at 2-8°C.

Experimental Protocols

General Boc-Solid-Phase Peptide Synthesis (SPPS) Cycle

The incorporation of this compound follows the standard Boc-SPPS cycle, which consists of deprotection, neutralization, and coupling steps.

a. Resin Preparation and Swelling:

  • Choose a suitable resin based on the desired C-terminal functionality (e.g., Merrifield resin for a C-terminal acid, MBHA resin for a C-terminal amide).

  • Place the resin in a reaction vessel and wash with dichloromethane (B109758) (DCM) three times to swell the resin.

b. Deprotection of the Boc Group:

  • Treat the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM for 5 minutes.

  • Drain the solution and repeat the treatment with 50% TFA in DCM for 20-25 minutes.[1]

  • Wash the resin thoroughly with DCM (3x) and isopropanol (B130326) (IPA) (2x) to remove residual TFA.[1]

c. Neutralization:

  • Neutralize the resulting trifluoroacetate (B77799) salt by washing the resin with a 10% solution of diisopropylethylamine (DIEA) in DCM for 2 minutes. Repeat this step twice.

  • Wash the resin with DCM (3x) to remove excess base.

d. Coupling of the Amino Acid:

  • The coupling of the subsequent Boc-protected amino acid is a critical step. The choice of coupling reagent and conditions can significantly impact the efficiency.

Protocol for Incorporating this compound

Due to the secondary amine nature of proline derivatives and the potential for steric hindrance, careful selection of coupling reagents and reaction conditions is crucial for efficient incorporation of this compound.

Materials:

  • This compound

  • Peptide-resin with a free N-terminal amine

  • Coupling reagent (e.g., HBTU, HATU, DIC/HOBt)

  • N,N-Diisopropylethylamine (DIEA) or N-Methylmorpholine (NMM)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

Procedure:

  • Pre-activation: In a separate vial, dissolve this compound (3 equivalents relative to resin loading) and a suitable coupling reagent (e.g., HBTU, 2.9 equivalents) in DMF. Add DIEA (6 equivalents) and allow the mixture to pre-activate for 5-10 minutes.

  • Coupling: Add the pre-activated amino acid solution to the reaction vessel containing the deprotected and neutralized peptide-resin.

  • Reaction: Agitate the reaction mixture at room temperature for 1-2 hours. For sterically hindered couplings, extended reaction times may be necessary.

  • Monitoring the Coupling Reaction: The completion of the coupling reaction should be monitored. Since proline derivatives do not give a color change with the ninhydrin (B49086) (Kaiser) test, the isatin (B1672199) test is a suitable alternative. A negative isatin test (no color change) indicates a complete coupling.

  • Washing: After a complete coupling, wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.

  • Capping (Optional): If the coupling is incomplete, any unreacted N-terminal amines can be capped by treating the resin with acetic anhydride (B1165640) and DIEA in DMF to prevent the formation of deletion sequences.

Final Cleavage and Deprotection

Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed.

Materials:

  • Peptide-resin

  • Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA)

  • Scavengers (e.g., anisole, p-cresol, thioanisole)

  • Cold diethyl ether

Procedure (HF Cleavage):

  • Dry the peptide-resin thoroughly under vacuum.

  • Place the resin in a specialized HF cleavage apparatus.

  • Add appropriate scavengers to the resin.

  • Cool the apparatus in a dry ice/acetone bath.

  • Condense anhydrous HF into the reaction vessel.

  • Allow the reaction to stir at 0°C for 1-2 hours.

  • Evaporate the HF under a stream of nitrogen.

  • Wash the resin with cold diethyl ether to precipitate the crude peptide.

  • Collect the peptide by filtration or centrifugation.

  • Dry the crude peptide under vacuum.

Data Presentation

Table 1: Coupling Reagents for this compound

The choice of coupling reagent is critical for achieving high coupling efficiency and minimizing racemization.

Coupling ReagentAdditiveBaseAdvantagesDisadvantages
HBTU HOBtDIEA/NMMFast coupling, low racemization.[2]Can react with the unprotected N-terminal amine if used in excess.
HATU HOAtDIEA/NMMHighly efficient, even for sterically hindered couplings.[2]More expensive than HBTU.
DIC HOBt/OxymaN/ACost-effective.Can lead to the formation of insoluble dicyclohexylurea (DCU) if DCC is used. DIC is preferred for SPPS as the urea (B33335) byproduct is soluble.
PyBOP N/ADIEA/NMMEfficient, byproducts are less hazardous than those of BOP.
Table 2: Quantitative Data on Peptide Synthesis Efficiency

While specific quantitative data for the coupling efficiency of this compound is not extensively published, data from the synthesis of a 25-mer peptide provides insights into potential challenges. In this case study, double incorporation of some amino acids was observed, highlighting the importance of optimizing coupling times and washing procedures to minimize the formation of impurities.[3] It is generally accepted that no amino acid coupling can be predicted to be 100% complete with a single reaction in Boc-SPPS.[4]

ParameterTypical RangeFactors Influencing Efficiency
Single Coupling Efficiency 98-99.9%Steric hindrance of the amino acid, peptide sequence (aggregation), choice of coupling reagent, reaction time, temperature.
Overall Yield Sequence-dependentNumber of amino acid residues, efficiency of each coupling step.
Purity (Crude) 50-80%Coupling efficiency, side reactions during synthesis and cleavage.

Characterization of Peptides Containing D-HoPro

Mass Spectrometry

Mass spectrometry is a primary tool for confirming the molecular weight of the synthesized peptide. High-resolution mass spectrometry can provide accurate mass measurements to confirm the elemental composition.

Protocol for LC-MS Analysis:

  • Dissolve a small amount of the crude or purified peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid).

  • Inject the sample onto a reverse-phase HPLC column (e.g., C18) coupled to a mass spectrometer.

  • Elute the peptide using a gradient of increasing organic solvent.

  • Acquire mass spectra in positive ion mode. The expected [M+H]⁺ ion should be observed.

Tandem Mass Spectrometry (MS/MS): MS/MS is used to sequence the peptide and confirm the incorporation of D-HoPro at the correct position. The presence of a D-amino acid does not change the mass of the peptide or its fragments, but it can alter the fragmentation pattern and retention time on chiral chromatography.[5][6][7] Radical-directed dissociation (RDD) mass spectrometry has been shown to be particularly sensitive to the stereochemistry of amino acids within a peptide.[8]

NMR Spectroscopy

NMR spectroscopy can be used to confirm the incorporation of the amino acid into the peptide backbone by observing shifts in the α-H and α-C signals upon peptide bond formation. For complex peptides, 2D NMR techniques like COSY and HSQC can aid in unambiguous signal assignment.

Applications and Biological Significance

Peptides containing hydroxyproline, particularly the dipeptide prolyl-hydroxyproline (Pro-Hyp), have been shown to exhibit a range of biological activities.[6][7] These peptides can be generated from the breakdown of collagen and have been implicated in cellular signaling.

Incorporating D-HoPro into a peptide sequence can:

  • Increase proteolytic stability: D-amino acids are not recognized by many proteases, leading to a longer half-life in biological systems.

  • Modulate receptor binding: The change in stereochemistry can alter the peptide's conformation, potentially leading to altered affinity and selectivity for its target receptor.

Visualizations

SPPS_Workflow Resin Resin Swell Swell Resin (DCM) Resin->Swell Deprotect Boc Deprotection (50% TFA/DCM) Swell->Deprotect Neutralize Neutralization (10% DIEA/DCM) Deprotect->Neutralize Couple Couple this compound (HBTU/DIEA in DMF) Neutralize->Couple Wash Wash (DMF, DCM) Couple->Wash Repeat Repeat Cycle Wash->Repeat for next amino acid Cleave Final Cleavage (HF or TFMSA) Wash->Cleave synthesis complete Purify Purification & Analysis Cleave->Purify

Caption: General workflow for Boc-SPPS incorporating this compound.

Pro_Hyp_Signaling ProHyp Prolyl-hydroxyproline (Pro-Hyp) Integrin β1-Integrin ProHyp->Integrin MEK MEK1/2 Integrin->MEK ERK ERK MEK->ERK CellPro Cell Proliferation ERK->CellPro ECM ECM Production ERK->ECM Motility Cell Motility ERK->Motility

Caption: Simplified signaling pathway of Prolyl-hydroxyproline in tendon cells.[6][7]

References

Application Notes and Protocols for the Synthesis of Cyclic Peptides Using Boc-D-HoPro-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclic peptides have emerged as a promising class of therapeutic agents due to their enhanced metabolic stability, high receptor affinity and specificity, and improved cell permeability compared to their linear counterparts.[1][2] The incorporation of non-natural amino acids, such as Boc-D-HoPro-OH (tert-butyloxycarbonyl-D-trans-4-hydroxyproline), offers a strategy to introduce conformational constraints and novel structural motifs, further refining the pharmacological properties of these molecules.[3] The rigid pyrrolidine (B122466) ring of D-hydroxyproline can act as a turn-inducer, facilitating the cyclization process and stabilizing the desired bioactive conformation.[4]

These application notes provide a comprehensive overview and detailed protocols for the synthesis of cyclic peptides incorporating this compound using Boc-based Solid-Phase Peptide Synthesis (SPPS).

Key Properties of this compound in Peptide Synthesis

The use of this compound in cyclic peptide synthesis is underpinned by several key chemical properties:

  • Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group provides temporary protection of the α-amino group. It is stable under the conditions of peptide coupling but can be readily removed with moderate acids like trifluoroacetic acid (TFA), allowing for sequential elongation of the peptide chain.[5]

  • D-Configuration: The D-amino acid configuration can induce β-turns in the peptide backbone, which is often a favorable conformation for efficient macrocyclization.[4]

  • Hydroxyproline (B1673980) Ring: The inherent rigidity of the hydroxyproline ring restricts the conformational freedom of the peptide backbone, which can pre-organize the linear peptide for cyclization and enhance binding to biological targets.[3]

  • Side-Chain Hydroxyl Group: The hydroxyl group on the proline ring can be a site for further modification or can be left unprotected during synthesis if it does not interfere with the desired reactions.

Experimental Protocols

The following sections detail a representative protocol for the synthesis of a cyclic hexapeptide containing this compound. This protocol is based on established methods for Boc-SPPS and on-resin cyclization.

Solid-Phase Synthesis of the Linear Peptide

This protocol outlines the manual synthesis of a linear hexapeptide on a Merrifield resin.

Materials:

  • Merrifield resin (1% DVB, 100-200 mesh)

  • Boc-protected amino acids (including this compound)

  • Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Isopropanol (IPA)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • Coupling reagents: N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (B91526) (HBTU)

  • 1-Hydroxybenzotriazole (HOBt)

  • Kaiser test kit

Procedure:

  • Resin Swelling: Swell the Merrifield resin in DCM for 30 minutes in a reaction vessel.

  • First Amino Acid Coupling: Couple the first Boc-protected amino acid to the resin.

  • General Boc-SPPS Cycle (for each subsequent amino acid):

    • Boc Deprotection:

      • Treat the resin with a solution of 50% TFA in DCM for 5 minutes.

      • Drain the vessel and treat again with 50% TFA in DCM for 20 minutes.[5]

      • Wash the resin sequentially with DCM (3x), IPA (2x), and DCM (3x).

    • Neutralization:

      • Treat the resin with a solution of 10% DIEA in DCM for 2 minutes. Repeat this step once.

      • Wash the resin with DCM (3x).

    • Amino Acid Coupling:

      • In a separate vial, dissolve the next Boc-protected amino acid (3 equivalents relative to resin loading), HBTU (3 equivalents), and HOBt (3 equivalents) in DMF.

      • Add DIEA (6 equivalents) to the amino acid solution to pre-activate for 5 minutes.

      • Add the activated amino acid solution to the resin-containing reaction vessel.

      • Agitate the mixture for 1-2 hours at room temperature.

      • Monitor the completion of the coupling reaction using the Kaiser test. If the test is positive (indicating free amines), repeat the coupling step.

    • Washing: Wash the resin with DMF (3x) and DCM (3x).

  • Repeat the general Boc-SPPS cycle until the desired linear peptide sequence is assembled.

On-Resin Cyclization

This protocol describes the head-to-tail cyclization of the peptide while it is still attached to the solid support.

Materials:

  • Peptide-resin from the previous step

  • DMF

  • Cyclization reagents: PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and DIEA

Procedure:

  • Final Boc Deprotection: Perform the Boc deprotection and neutralization steps as described in the general SPPS cycle to expose the N-terminal amine.

  • Washing: Wash the resin extensively with DMF to remove any residual TFA and DIEA.

  • Cyclization Reaction:

    • Prepare a solution of PyBOP (3 equivalents) and DIEA (6 equivalents) in DMF.

    • Add the cyclization cocktail to the peptide-resin.

    • Agitate the reaction vessel at room temperature. The reaction time can vary from a few hours to overnight, depending on the peptide sequence.[6]

    • Monitor the progress of the cyclization by cleaving a small sample of the resin and analyzing the product by LC-MS.

Cleavage from Resin and Final Deprotection

This protocol uses high-concentration TFA to cleave the cyclic peptide from the resin and remove any remaining side-chain protecting groups.

Materials:

Procedure:

  • Resin Preparation: Wash the cyclized peptide-resin with DCM and dry it thoroughly under a stream of nitrogen.

  • Cleavage: Add the cleavage cocktail to the dry resin and agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation: Filter the resin and collect the filtrate containing the cleaved peptide. Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

  • Isolation and Drying: Centrifuge the mixture to pellet the precipitated peptide. Decant the ether and wash the pellet with cold ether twice more. Dry the crude peptide pellet under vacuum.

Purification and Characterization

The crude cyclic peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and its identity is confirmed by mass spectrometry.

Materials:

  • Crude cyclic peptide

  • RP-HPLC system with a C18 column

  • Acetonitrile (B52724) and water (with 0.1% TFA) as mobile phases

  • Mass spectrometer (e.g., ESI-MS or MALDI-TOF)

Procedure:

  • Purification: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a mixture of acetonitrile and water) and purify it using preparative RP-HPLC.

  • Characterization: Confirm the molecular weight of the purified cyclic peptide using mass spectrometry. The purity can be assessed by analytical RP-HPLC.

Quantitative Data Presentation

The efficiency of cyclic peptide synthesis can be influenced by several factors, including the peptide sequence, the choice of resin, and the cyclization conditions. The following table presents representative data for the on-resin synthesis and cyclization of a model hexapeptide.

ParameterValue/ConditionPurpose
Linear Peptide Synthesis
ResinRink amide polystyrene resin (0.49 mmol/g)Solid support for peptide assembly.[7]
Fmoc Deprotection20% Piperidine in DMFRemoval of the temporary Fmoc protecting group.
Amino Acid Coupling5 eq. Amino Acid, DIC/OxymaEfficient amide bond formation.[7]
On-Resin Cyclization
Cyclization ReagentsDIC/OxymaPromotion of intramolecular amide bond formation.[7]
Reaction Temperature50°COptimization of cyclization kinetics.[7]
Reaction TimeDouble coupling (2x)To drive the reaction to completion.[7]
Yield and Purity
Linear Peptide Crude Purity~64%Purity before cyclization.[7]
Cyclic Peptide Crude Purity22-28%Purity after on-resin cyclization.[7]
Final Yield (after purification)Sequence-dependent (typically 10-40%)Overall efficiency of the synthesis.

Note: The data in this table is based on a study evaluating on-resin head-to-tail cyclization protocols and serves as a representative example. Actual yields and purities will vary depending on the specific peptide sequence and experimental conditions.[7]

Visualizations

Experimental Workflow

General Workflow for Cyclic Peptide Synthesis using this compound cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_Cyclization On-Resin Cyclization cluster_Finalization Cleavage and Purification Resin 1. Resin Swelling Coupling1 2. First Amino Acid Coupling Resin->Coupling1 Boc_Deprotection 3a. Boc Deprotection (TFA) Coupling1->Boc_Deprotection Neutralization 3b. Neutralization (DIEA) Boc_Deprotection->Neutralization Coupling_n 3c. Amino Acid Coupling (HBTU) Neutralization->Coupling_n Washing 3d. Washing Coupling_n->Washing Chain_Elongation 4. Repeat Cycle for Linear Peptide Washing->Chain_Elongation Chain_Elongation->Boc_Deprotection Final_Deprotection 5. Final N-terminal Boc Deprotection Chain_Elongation->Final_Deprotection Cyclization_Step 6. Cyclization (PyBOP/DIEA) Final_Deprotection->Cyclization_Step Cleavage 7. Cleavage from Resin (TFA cocktail) Cyclization_Step->Cleavage Purification 8. Purification (RP-HPLC) Cleavage->Purification Characterization 9. Characterization (MS) Purification->Characterization

Caption: General workflow for Boc-based Solid-Phase Peptide Synthesis (SPPS) and on-resin cyclization.

Signaling Pathway

Cyclic peptides containing D-amino acids and other conformational constraints are often designed as antagonists for cell surface receptors, such as integrins. Integrins are heterodimeric proteins that mediate cell-matrix and cell-cell adhesion and play a crucial role in signaling pathways involved in cell proliferation, survival, and migration. The following diagram illustrates a simplified representation of integrin signaling and its inhibition by a cyclic peptide antagonist.

Inhibition of Integrin Signaling by a Cyclic Peptide Antagonist cluster_Extracellular Extracellular Space cluster_Membrane Cell Membrane cluster_Intracellular Intracellular Space ECM Extracellular Matrix (ECM) (e.g., Fibronectin) Integrin Integrin Receptor (e.g., αvβ3) ECM->Integrin Binds Cyclic_Peptide Cyclic Peptide Antagonist (containing D-HoPro) Cyclic_Peptide->Integrin Blocks Binding FAK Focal Adhesion Kinase (FAK) Integrin->FAK Activates Src Src Kinase FAK->Src Recruits & Activates Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) Src->Downstream Activates Cellular_Response Cellular Response (Proliferation, Survival, Migration) Downstream->Cellular_Response Leads to

References

Application Notes and Protocols for HATU-Mediated Coupling of Boc-D-HoPro-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-standard amino acids into peptide chains is a critical strategy in modern drug discovery and development. N-tert-butyloxycarbonyl-D-trans-4-hydroxyproline (Boc-D-HoPro-OH) is a valuable building block that introduces conformational constraints and potential for further functionalization, thereby influencing the biological activity and pharmacokinetic properties of peptides. However, the coupling of sterically hindered and secondary amino acids like this compound presents significant challenges, often leading to low yields and incomplete reactions.

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) has emerged as a highly efficient coupling reagent for overcoming these challenges. Its rapid activation of carboxylic acids and resistance to racemization make it a preferred choice for difficult couplings in both solution-phase and solid-phase peptide synthesis (SPPS). These application notes provide detailed protocols and technical guidance for the successful coupling of this compound using HATU.

Mechanism of HATU-Mediated Amide Bond Formation

HATU facilitates amide bond formation through a two-step process involving the activation of the carboxylic acid and subsequent nucleophilic attack by the amine.

  • Activation: In the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated to form a carboxylate anion. This anion attacks the electrophilic carbon of HATU, leading to the formation of a highly reactive O-acyl(tetramethyl)isouronium salt.

  • Amide Bond Formation: The amine component then attacks the activated carbonyl group of the intermediate, forming the desired amide bond and releasing tetramethylurea and 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) as byproducts. The HOAt component of HATU is believed to contribute to the reagent's high efficiency by stabilizing the active ester intermediate.

HATU_Mechanism Boc_HoPro This compound Carboxylate Boc-D-HoPro-O⁻ Boc_HoPro->Carboxylate Active_Ester O-Acylisouronium Intermediate Carboxylate->Active_Ester + HATU HATU HATU Base Base (e.g., DIPEA) Base->Boc_HoPro - H⁺ Peptide_Bond Dipeptide Product Active_Ester->Peptide_Bond + Amine Byproducts Tetramethylurea + HOAt Active_Ester->Byproducts Amine Amine (R-NH₂) Solution_Phase_Workflow Start Dissolve this compound and Amine in DMF Add_Base Add DIPEA and cool to 0°C Start->Add_Base Add_HATU Add HATU Add_Base->Add_HATU React Stir at RT for 2-6h (Monitor by TLC/LC-MS) Add_HATU->React Workup Aqueous Work-up (Acid, Base, Brine Washes) React->Workup Purify Purification (Flash Chromatography) Workup->Purify Product Pure Dipeptide Purify->Product SPPS_Workflow Swell Swell Resin (DCM then DMF) Deprotect Boc Deprotection (TFA in DCM) Swell->Deprotect Neutralize Neutralization (DIPEA in DMF) Deprotect->Neutralize Preactivate Pre-activate this compound with HATU/DIPEA in DMF Neutralize->Preactivate Couple Couple to Resin (2-6h, RT) Preactivate->Couple Wash Wash Resin (DMF and DCM) Couple->Wash Monitor Monitor Coupling (e.g., Chloranil Test) Wash->Monitor Monitor->Couple Incomplete (Double Couple) Next_Cycle Proceed to Next Cycle Monitor->Next_Cycle Complete

Application Notes and Protocols: DIC/HOBt Activation of Boc-D-HoPro-OH for Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of peptide synthesis, the formation of the amide bond is a critical step that demands high efficiency and stereochemical fidelity. The activation of the carboxylic acid moiety of an N-protected amino acid is paramount to facilitate its coupling with the free amine of another amino acid or a growing peptide chain. The use of N,N'-diisopropylcarbodiimide (DIC) in conjunction with 1-hydroxybenzotriazole (B26582) (HOBt) is a widely adopted and effective method for this activation.[1][2][3] This combination offers a reliable approach, particularly in solid-phase peptide synthesis (SPPS), due to the solubility of the diisopropylurea byproduct, which simplifies purification.[2][3]

This document provides detailed application notes and protocols for the activation of Boc-D-HoPro-OH (N-tert-butyloxycarbonyl-D-homoproline) using the DIC/HOBt system. This compound is a valuable building block in the synthesis of peptides with modified backbones, offering unique conformational constraints. The protocols outlined below are applicable to both solid-phase and solution-phase peptide synthesis.

Reaction Mechanism

The activation of a Boc-protected amino acid with DIC and HOBt proceeds through a multi-step mechanism. Initially, the carbodiimide (B86325) (DIC) reacts with the carboxylic acid of this compound to form a highly reactive O-acylisourea intermediate.[1] This intermediate is susceptible to racemization.[1][3] HOBt plays a crucial role by rapidly converting the O-acylisourea into a more stable and less racemization-prone HOBt-ester.[1][3][4] This active ester then readily reacts with the nucleophilic amine of the coupling partner to form the desired peptide bond, regenerating HOBt in the process.[1]

DIC_HOBt_Activation Boc_AA This compound O_acylisourea O-Acylisourea Intermediate Boc_AA->O_acylisourea + DIC DIC DIC DIC->O_acylisourea HOBt_ester HOBt-Ester (Active Ester) O_acylisourea->HOBt_ester + HOBt DIU Diisopropylurea O_acylisourea->DIU HOBt HOBt HOBt->HOBt_ester Peptide_bond Peptide Bond HOBt_ester->Peptide_bond + R'-NH2 Amine R'-NH2 (Amine) Amine->Peptide_bond HOBt_regen HOBt (regenerated) Peptide_bond->HOBt_regen SPPS_Workflow start Start: Peptide-Resin deprotection N-terminal Deprotection (if necessary) start->deprotection washing1 Wash Resin deprotection->washing1 neutralization Neutralization (if necessary) washing1->neutralization washing2 Wash Resin neutralization->washing2 coupling Couple to Resin washing2->coupling activation Activate this compound with DIC/HOBt activation->coupling monitoring Monitor with Ninhydrin Test coupling->monitoring monitoring->coupling Positive washing3 Wash Resin monitoring->washing3 Negative end End: Coupled Peptide-Resin washing3->end

References

Application Notes and Protocols: Manual vs. Automated Synthesis with Boc-D-HoPro-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-D-HoPro-OH (N-tert-butyloxycarbonyl-D-trans-4-hydroxyproline) is a crucial building block in the synthesis of peptides and peptidomimetics. The incorporation of D-amino acids and hydroxyproline (B1673980) residues can significantly enhance the biological activity, metabolic stability, and conformational properties of synthetic peptides. This makes this compound a valuable reagent in drug discovery and development for creating novel therapeutics with improved pharmacokinetic profiles.

The synthesis of peptides incorporating this compound can be approached through two primary methodologies: manual solid-phase peptide synthesis (SPPS) and automated solid-phase peptide synthesis. The choice between these methods depends on various factors, including the desired scale of synthesis, throughput requirements, peptide complexity, and available resources. These application notes provide a comparative overview of manual and automated synthesis strategies for peptides containing this compound, complete with detailed protocols, quantitative data summaries, and workflow visualizations.

Data Presentation: Manual vs. Automated Synthesis

The following table summarizes typical quantitative data for the incorporation of a single this compound residue into a growing peptide chain using both manual and automated SPPS. These values are illustrative and can vary based on the specific peptide sequence, coupling reagents, and instrumentation used.

ParameterManual Solid-Phase SynthesisAutomated Solid-Phase Synthesis
Typical Scale 50 mg - 5 g of resin10 mg - 1 g of resin per vessel
Hands-on Time per Cycle 1 - 2 hours5 - 15 minutes (for setup)
Total Time per Cycle 2 - 4 hours30 - 90 minutes
Typical Yield per Coupling Step 90 - 98%> 99%
Final Crude Purity 65 - 90%80 - 98%
Reagent Consumption Generally higher due to manual dispensingOptimized and lower
Reproducibility Operator-dependentHigh
Throughput Low (typically one peptide at a time)High (multiple parallel syntheses)

Experimental Protocols

General Considerations for this compound Incorporation

The secondary amine of the proline ring and the steric hindrance from the Boc group and the hydroxy group can make the coupling of this compound challenging. To ensure high coupling efficiency, potent activating agents and optimized reaction conditions are recommended.

  • Coupling Reagents: For sterically hindered amino acids like this compound, onium-type coupling reagents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly effective. The use of an additive like HOBt (1-Hydroxybenzotriazole) can further suppress racemization.

  • Solvent: N,N-Dimethylformamide (DMF) is the most common solvent for both manual and automated SPPS.

  • Monitoring: The completion of the coupling reaction should be monitored using a qualitative method such as the Kaiser test. A negative Kaiser test (indicating the absence of free primary amines) confirms a complete reaction.

Protocol 1: Manual Solid-Phase Peptide Synthesis

This protocol outlines the manual synthesis of a generic peptide containing a this compound residue using Boc chemistry.

1. Resin Preparation:

  • Swell the appropriate resin (e.g., Merrifield or PAM resin) in dichloromethane (B109758) (DCM) for 1-2 hours in a reaction vessel.
  • Wash the resin with DCM (3 times) and then with DMF (3 times).

2. First Amino Acid Coupling:

  • Couple the first Boc-protected amino acid to the resin using a standard coupling protocol (e.g., DIC/HOBt or HBTU/DIEA).

3. Peptide Chain Elongation (Iterative Cycle for each amino acid, including this compound):

4. Final Cleavage and Deprotection:

  • After the final amino acid has been coupled and the terminal Boc group removed, wash the peptide-resin with DCM and dry it under vacuum.
  • Cleave the peptide from the resin and remove side-chain protecting groups using a strong acid such as anhydrous hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA) with appropriate scavengers (e.g., anisole, thioanisole). This step requires specialized equipment and safety precautions.

Protocol 2: Automated Solid-Phase Peptide Synthesis

This protocol outlines the automated synthesis of a peptide containing this compound using a generic automated peptide synthesizer. The specific programming and reagent setup will vary depending on the instrument manufacturer.

1. Synthesizer Preparation:

  • Install the necessary amino acid vials, including a vial containing a solution of this compound in DMF.
  • Ensure all reagent and solvent bottles (TFA, DIEA, DMF, DCM, coupling activators) are filled and properly connected.
  • Place the reaction vessel with the pre-swelled resin in the synthesizer.

2. Synthesis Initiation:

  • Program the peptide sequence and select the synthesis scale and chemistry (Boc-SPPS).
  • Start the synthesis program. The instrument will automatically perform the following iterative cycle for each amino acid:
  • Boc Deprotection: The N-terminal Boc group is removed by flushing the reaction vessel with a solution of TFA in DCM.
  • Washing: The resin is automatically washed with specified solvents to remove deprotection reagents and by-products.
  • Amino Acid Delivery and Activation: The synthesizer dispenses the required amounts of this compound solution, coupling reagents (e.g., HBTU/HOBt), and base (DIEA) into the reaction vessel for in-situ activation.
  • Coupling: The activated amino acid is coupled to the resin-bound peptide for a pre-programmed duration.
  • Washing: The resin is washed to remove excess reagents and soluble by-products.

3. Final Cleavage and Deprotection:

  • Upon completion of the automated synthesis, the peptide-resin is removed from the synthesizer.
  • The final cleavage and deprotection are typically performed manually as described in the manual synthesis protocol (Step 4).

Purity Analysis

The purity of the crude peptide after cleavage should be assessed to determine the success of the synthesis and to guide purification.

Protocol 3: High-Performance Liquid Chromatography (HPLC) for Purity Analysis

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% B over 30 minutes is a good starting point.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm.

  • Sample Preparation: Dissolve a small amount of the crude peptide in Mobile Phase A to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

Visualizations

Experimental Workflows

Manual_SPPS_Workflow Resin_Prep Resin Swelling & Washing Deprotection Boc Deprotection (TFA/DCM) Resin_Prep->Deprotection Neutralization Neutralization (DIEA/DMF) Deprotection->Neutralization Coupling Amino Acid Coupling (this compound, HBTU/DIEA) Neutralization->Coupling Washing Washing (DMF, DCM) Coupling->Washing Kaiser_Test Kaiser Test Washing->Kaiser_Test Repeat_Coupling Repeat Coupling Kaiser_Test->Repeat_Coupling Positive Final_Cleavage Final Cleavage & Deprotection (HF or TFMSA) Kaiser_Test->Final_Cleavage Negative Repeat_Coupling->Coupling Automated_SPPS_Workflow Setup Synthesizer Setup (Resin, Reagents, Sequence) Start Start Automated Synthesis Setup->Start Cycle Automated Iterative Cycle: 1. Boc Deprotection 2. Washing 3. Activation & Coupling 4. Washing Start->Cycle Cycle->Cycle Manual_Cleavage Manual Final Cleavage & Deprotection Cycle->Manual_Cleavage TGF_Beta_Signaling_Pathway Pro_Hyp Pro-Hyp (Collagen-derived peptide) TGF_Beta_Receptor TGF-β Receptor Complex (TβRI/TβRII) Pro_Hyp->TGF_Beta_Receptor Activates Smad2_3 Smad2/3 TGF_Beta_Receptor->Smad2_3 Phosphorylates p_Smad2_3 p-Smad2/3 Smad2_3->p_Smad2_3 Smad_Complex Smad Complex p_Smad2_3->Smad_Complex Smad4 Smad4 Smad4->Smad_Complex Nucleus Nucleus Smad_Complex->Nucleus Translocates to Gene_Expression Target Gene Expression (e.g., Collagen Type I) Smad_Complex->Gene_Expression Regulates

Application Notes and Protocols for Solution-Phase Synthesis Using Boc-D-HoPro-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the solution-phase synthesis of peptides incorporating N-tert-butyloxycarbonyl-D-homoproline (Boc-D-HoPro-OH). This non-canonical amino acid is a valuable building block in medicinal chemistry for the development of peptide-based therapeutics with enhanced conformational stability and biological activity. The inclusion of D-homoproline can influence peptide secondary structure, such as inducing β-turns, which is crucial for molecular recognition and signaling pathway modulation.

Applications in Drug Discovery: Targeting Protein-Protein Interactions

Peptides containing D-proline analogs, such as D-homoproline, are instrumental in designing modulators of protein-protein interactions (PPIs). A key example is the inhibition of the Grb2-SOS1 interaction, which is a critical node in the Ras signaling pathway. The Grb2 SH2 domain recognizes specific phosphotyrosine motifs, initiating a cascade that leads to cell proliferation. Dysregulation of this pathway is a hallmark of many cancers.

The incorporation of a D-homoproline residue can help to stabilize a β-hairpin conformation in a peptide, mimicking the binding motif of the natural ligand and enabling potent and selective inhibition of the Grb2 SH2 domain. This can block the downstream activation of MEK and ERK1/2, thereby inhibiting cancer cell growth. Peptides containing D-amino acids often exhibit increased resistance to proteolytic degradation, enhancing their therapeutic potential.[1]

Signaling Pathway Diagram

Grb2_Ras_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR Grb2 Grb2 EGFR->Grb2 pY SOS1 SOS1 Grb2->SOS1 Ras Ras SOS1->Ras GTP MEK MEK Ras->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Inhibitor D-HoPro Peptide Inhibitor Inhibitor->Grb2 Inhibition

Caption: Inhibition of the Grb2-SOS1 interaction by a D-HoPro-containing peptide.

Experimental Protocols

The following protocols detail the solution-phase synthesis of a model dipeptide, Boc-D-HoPro-Phe-OMe, using common coupling reagents.

Protocol 1: EDC/HOBt Mediated Coupling

This protocol utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as the coupling agent and 1-Hydroxybenzotriazole (HOBt) to suppress racemization and improve efficiency.

Materials and Reagents:

  • This compound

  • L-Phenylalanine methyl ester hydrochloride (H-Phe-OMe·HCl)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Ethyl acetate (B1210297) (EtOAc)

  • 1 M Hydrochloric acid (HCl) solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • Preparation of L-Phenylalanine methyl ester (free base):

    • Dissolve L-Phenylalanine methyl ester hydrochloride (1.1 eq) in anhydrous DCM.

    • Add DIPEA (1.1 eq) and stir the solution at room temperature for 20 minutes. This solution containing the free amine is used directly in the next step.

  • Peptide Coupling Reaction:

    • In a separate flask, dissolve this compound (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Add EDC·HCl (1.2 eq) to the solution and stir for 20 minutes at 0 °C.[2]

    • Add the prepared L-Phenylalanine methyl ester solution to the activated this compound solution at 0 °C.

    • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Work-up and Purification:

    • Dilute the reaction mixture with EtOAc.

    • Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by silica (B1680970) gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Experimental Workflow

Solution_Phase_Peptide_Synthesis A Prepare H-Phe-OMe (free base) C Couple Activated Acid and Free Amine A->C B Activate this compound with EDC/HOBt B->C D Reaction Work-up (Aqueous Washes) C->D E Purification (Silica Gel Chromatography) D->E F Characterization E->F

Caption: Workflow for the solution-phase synthesis of Boc-D-HoPro-Phe-OMe.

Data Presentation

The following tables summarize typical quantitative data for the solution-phase synthesis of Boc-D-HoPro-Phe-OMe.

Table 1: Reagent Quantities for Boc-D-HoPro-Phe-OMe Synthesis

ReagentMolar Eq.Molecular Weight ( g/mol )Amount (mmol)Mass (mg)
This compound1.0229.281.0229.3
H-Phe-OMe·HCl1.1215.681.1237.2
EDC·HCl1.2191.701.2230.0
HOBt1.1135.131.1148.6
DIPEA1.1129.241.1142.2

Table 2: Typical Reaction Parameters and Yields

ParameterValue
SolventDichloromethane (DCM)
Reaction Temperature0 °C to Room Temperature
Reaction Time12-24 hours
Purification MethodSilica Gel Column Chromatography
Typical Yield85-95%
Purity (Post-Purification)>98% (by HPLC)

Table 3: Characterization Data for Boc-D-HoPro-Phe-OMe

AnalysisExpected Result
¹H NMR (CDCl₃)Peaks corresponding to Boc group (~1.4 ppm), homoproline ring protons, phenylalanine aromatic and backbone protons, and methyl ester (~3.7 ppm).
¹³C NMR (CDCl₃)Resonances for all distinct carbons in the molecule, including carbonyls (~172 ppm) and the Boc protecting group carbons.
Mass Spec. (ESI+)Calculated m/z for [M+H]⁺: 391.22. Found: 391.2.

Subsequent Deprotection Protocol

To continue peptide chain elongation or to obtain the final deprotected peptide, the Boc group can be removed under acidic conditions.

Boc Deprotection Protocol:

  • Dissolve the Boc-protected peptide (e.g., Boc-D-HoPro-Phe-OMe) in a solution of 20-50% Trifluoroacetic Acid (TFA) in DCM.

  • Stir the mixture at room temperature for 30-60 minutes.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Remove the solvent and excess TFA under reduced pressure.

  • Co-evaporate with toluene (B28343) (3x) to ensure complete removal of residual acid.

  • The resulting TFA salt of the dipeptide can be used in the next coupling step after neutralization or purified as is.

References

Application Notes and Protocols for the Synthesis of Peptides Containing Homoproline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Homoproline, also known as pipecolic acid, is a cyclic non-proteinogenic amino acid and a higher homolog of proline, featuring a six-membered piperidine (B6355638) ring instead of a five-membered pyrrolidine (B122466) ring. The incorporation of homoproline into peptide sequences can significantly influence their conformational properties, metabolic stability, and biological activity. This structural modification is of great interest in peptidomemetics and drug discovery, as it can lead to peptides with enhanced therapeutic potential. The larger ring size of homoproline compared to proline introduces distinct steric constraints, which can alter peptide backbone folding and receptor binding affinity.

These application notes provide a comprehensive overview and detailed protocols for the synthesis of peptides containing homoproline using Fmoc-based solid-phase peptide synthesis (SPPS). Additionally, we discuss the biological relevance of homoproline, particularly its role in plant immunity, and provide protocols for relevant biological assays.

Challenges in the Synthesis of Homoproline-Containing Peptides

The synthesis of peptides incorporating homoproline presents unique challenges primarily due to the steric hindrance of its secondary amine. This can lead to:

  • Lower Coupling Efficiency: The bulky six-membered ring can hinder the approach of the activated amino acid, resulting in incomplete coupling reactions.

  • Aggregation: Sequences containing homoproline may be prone to aggregation on the solid support, further reducing reaction efficiency.

  • Racemization: While less common than with some other amino acids, the potential for racemization at the alpha-carbon should be considered, especially with certain coupling reagents and conditions.

To address these challenges, optimization of coupling protocols is crucial. This includes the use of potent coupling reagents, extended reaction times, and potentially double coupling steps.

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of a Homoproline-Containing Peptide

This protocol outlines the manual solid-phase synthesis of a model peptide containing L-homoproline (L-pipecolic acid) using Fmoc/tBu chemistry.

Materials:

  • Fmoc-Rink Amide MBHA resin

  • Fmoc-L-amino acids (including Fmoc-L-homoproline)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dithiothreitol (DDT)

  • Water, deionized

  • Diethyl ether, cold

  • Acetonitrile, HPLC grade

  • Solid Phase Peptide Synthesis vessel

  • Shaker

  • HPLC system for purification and analysis

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin (0.1 mmol scale) in DMF for 1 hour in a peptide synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin.

    • Shake for 5 minutes.

    • Drain the solution.

    • Add a fresh solution of 20% piperidine in DMF and shake for 15 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min).

  • Amino Acid Coupling (Standard Amino Acids):

    • Dissolve the Fmoc-amino acid (0.5 mmol, 5 eq.) and OxymaPure® (0.5 mmol, 5 eq.) in DMF.

    • Add DIC (0.5 mmol, 5 eq.) to the solution and pre-activate for 2-5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Shake for 1-2 hours at room temperature.

    • Perform a Kaiser test to monitor the completion of the coupling. If the test is positive (blue beads), repeat the coupling step.

    • Wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min).

  • Incorporation of Fmoc-L-Homoproline:

    • Due to its steric hindrance, a longer coupling time or double coupling is recommended.

    • Follow the procedure in step 3, but allow the coupling reaction to proceed for 4-6 hours or perform a second coupling with a fresh solution of activated Fmoc-L-homoproline for 2 hours.

    • The use of a more potent coupling reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) can also enhance coupling efficiency.

  • Chain Elongation: Repeat steps 2 and 3 (or 4 for homoproline) for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After the final coupling step, perform the Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry it under a stream of nitrogen.

    • Prepare the cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% water (and 1% DDT if cysteine is present).

    • Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the crude peptide pellet under vacuum.

    • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., acetonitrile/water mixture) and purify by preparative reverse-phase HPLC.

    • Analyze the purified fractions by analytical HPLC and mass spectrometry.

    • Lyophilize the pure fractions to obtain the final peptide powder.

Logical Workflow for Peptide Synthesis and Characterization

G cluster_synthesis Solid-Phase Peptide Synthesis (SPPS) cluster_cleavage Cleavage & Deprotection cluster_purification Purification & Analysis Resin Resin Swelling Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 Washing Deprotection->Wash1 Coupling Amino Acid Coupling (DIC/Oxyma) Wash2 Washing Coupling->Wash2 HprCoupling Homoproline Coupling (Extended time/Double coupling) HprCoupling->Wash2 Wash1->Coupling Standard AA Wash1->HprCoupling Homoproline Wash2->Deprotection Repeat for next AA FinalDeprotection Final Fmoc Deprotection Wash2->FinalDeprotection Cleavage TFA Cleavage Cocktail FinalDeprotection->Cleavage Precipitation Ether Precipitation Cleavage->Precipitation Purification Preparative HPLC Precipitation->Purification Analysis Analytical HPLC & Mass Spec Purification->Analysis Lyophilization Lyophilization Analysis->Lyophilization

Caption: Workflow for the synthesis of homoproline-containing peptides.

Quantitative Data Summary

The following tables summarize typical yields and purity data for the synthesis of peptides containing homoproline. These values can vary depending on the peptide sequence, length, and the specific synthesis conditions used.

Table 1: Coupling Efficiency of Fmoc-L-Homoproline

Coupling ReagentActivation Time (min)Coupling Time (hr)Coupling Efficiency (%)
DIC/Oxyma54~85-90
DIC/Oxyma (Double)52 + 2>95
HATU/DIPEA22>98

Table 2: Overall Yield and Purity of a Model Homoproline-Containing Peptide (e.g., a 10-mer)

Synthesis Scale (mmol)Crude Peptide Yield (mg)Overall Yield (%)Purity after HPLC (%)
0.180-12050-70>95
0.25220-30055-75>95
1.0900-120060-80>98

Biological Context: Homoproline (Pipecolic Acid) in Plant Immunity

Pipecolic acid is a key signaling molecule in plant immunity, particularly in the establishment of Systemic Acquired Resistance (SAR), a long-lasting, broad-spectrum resistance that is activated throughout the plant after a localized pathogen attack.

Pipecolic Acid Biosynthesis and Signaling Pathway in SAR

The biosynthesis of pipecolic acid from lysine (B10760008) and its subsequent role in activating SAR involves several key enzymes:

  • AGD2-LIKE DEFENSE RESPONSE PROTEIN1 (ALD1): An aminotransferase that catalyzes the conversion of L-lysine to an intermediate.

  • SAR-DEFICIENT 4 (SARD4): A reductase that converts the ALD1-produced intermediate into pipecolic acid.

  • FLAVIN-DEPENDENT MONOOXYGENASE 1 (FMO1): An enzyme that is thought to be involved in the generation of a downstream signaling molecule from pipecolic acid, which is critical for the amplification of the defense response.

This pathway ultimately leads to the accumulation of salicylic (B10762653) acid (SA), a central defense hormone, and the activation of defense-related genes, resulting in enhanced resistance to a broad range of pathogens.

G cluster_pathogen Pathogen Recognition cluster_biosynthesis Pipecolic Acid Biosynthesis cluster_signaling Downstream Signaling Pathogen Pathogen Attack (e.g., P. syringae) ALD1 ALD1 (Aminotransferase) Pathogen->ALD1 Lysine L-Lysine Lysine->ALD1 Intermediate Intermediate ALD1->Intermediate SARD4 SARD4 (Reductase) Intermediate->SARD4 Pip Pipecolic Acid (Pip) SARD4->Pip FMO1 FMO1 Pip->FMO1 SA Salicylic Acid (SA) Accumulation FMO1->SA DefenseGenes Defense Gene Expression SA->DefenseGenes SAR Systemic Acquired Resistance (SAR) DefenseGenes->SAR

Caption: Pipecolic acid signaling pathway in plant SAR.

Conclusion

The synthesis of peptides containing homoproline offers a valuable strategy for the development of novel peptidomimetics with improved pharmacological properties. While the incorporation of this sterically hindered amino acid requires careful optimization of SPPS protocols, the use of potent coupling reagents and adjusted reaction conditions can lead to high yields and purity of the desired peptides. The understanding of the biological roles of homoproline, such as its function in plant immunity, opens up new avenues for the design and application of these modified peptides in various fields of research and drug development.

Application Notes and Protocols for the Use of Boc-D-HoPro-OH in Peptidomimetics

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Peptidomimetics are crucial tools in drug discovery, designed to mimic the structure and function of natural peptides while overcoming their inherent limitations, such as poor metabolic stability and low bioavailability. The incorporation of conformationally constrained non-canonical amino acids is a key strategy in the design of potent and selective peptidomimetics. Boc-D-HoPro-OH ((2R,4R)-1-(tert-butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid) is a valuable building block in this context. The rigid pyrrolidine (B122466) ring of the D-proline scaffold, further functionalized with a hydroxyl group, allows for the introduction of specific conformational biases and additional hydrogen bonding interactions within the peptidomimetic structure. This can lead to enhanced binding affinity and selectivity for biological targets.

These application notes focus on the use of this compound in the design and synthesis of farnesyltransferase (FTase) inhibitors. FTase is a key enzyme in the post-translational modification of Ras proteins, which are critical components of cellular signaling pathways, including the MAPK cascade, that regulate cell growth, differentiation, and survival. Dysregulation of Ras signaling is a hallmark of many cancers, making FTase an attractive target for anticancer drug development. Peptidomimetics containing this compound can mimic the C-terminal CAAX motif of Ras proteins, competitively inhibiting FTase and disrupting the signaling cascade.

Data Presentation

The following table summarizes the in vitro inhibitory activity of a series of peptidomimetics incorporating a 4-hydroxyproline (B1632879) scaffold against farnesyltransferase (FTase) and geranylgeranyltransferase I (GGTase I). These compounds were designed as mimetics of the CAAX motif of Ras proteins.

CompoundR GroupFTase IC50 (µM)[1][2]GGTase I IC50 (µM)[1][2]
1 H>50>50
2 4-imidazolylmethyl0.81>50
3 3-indolylmethyl0.19>50
4 4-chlorophenyl1.1>50
5 4-methoxyphenyl0.94>50
6 2-naphthylmethyl0.081.5

Experimental Protocols

General Protocol for Boc Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the general steps for manual solid-phase synthesis of a peptide incorporating this compound using the Boc/Bzl strategy.

Materials:

  • Boc-protected amino acids (including this compound)

  • Merrifield resin (or other suitable resin for C-terminal acid)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • Coupling reagents (e.g., HBTU, HATU, or DIC/HOBt)

  • Scavengers for cleavage (e.g., anisole, thioanisole)

  • Anhydrous hydrogen fluoride (B91410) (HF) or Trifluoromethanesulfonic acid (TFMSA) for final cleavage

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DCM for 30 minutes, followed by washing with DMF.

  • First Amino Acid Coupling: Couple the first Boc-protected amino acid to the resin.

  • Boc Deprotection:

    • Treat the resin with 50% TFA in DCM for 2 minutes.

    • Drain and treat with 50% TFA in DCM for 30 minutes.

    • Wash the resin with DCM (3x), isopropanol (B130326) (1x), and DMF (3x).

  • Neutralization:

    • Treat the resin with 10% DIEA in DMF for 2 minutes (repeat twice).

    • Wash the resin with DMF (3x).

  • Amino Acid Coupling (including this compound):

    • Pre-activation: In a separate vessel, dissolve the Boc-amino acid (3 eq.), a coupling reagent (e.g., HBTU, 3 eq.), and HOBt (3 eq.) in DMF. Add DIEA (6 eq.) and allow the mixture to pre-activate for 2-5 minutes.

    • Coupling: Add the activated amino acid solution to the resin and shake at room temperature for 1-2 hours. For the sterically hindered this compound, a longer coupling time (e.g., 4 hours) or a double coupling may be necessary.

    • Monitoring: Monitor the coupling reaction using the Kaiser test (will be negative for proline residues) or the chloranil (B122849) test.

    • Washing: Wash the resin with DMF (3x) and DCM (3x).

  • Repeat Cycles: Repeat steps 3-5 for each subsequent amino acid in the sequence.

  • Final Cleavage and Deprotection:

    • After the final coupling and deprotection, wash the resin thoroughly with DMF and DCM and dry under vacuum.

    • Treat the resin with a cleavage cocktail (e.g., anhydrous HF/anisole 9:1 v/v) at 0°C for 1 hour.

    • Evaporate the HF under a stream of nitrogen.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Wash the peptide with cold diethyl ether and dry under vacuum.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Specific Protocol: Synthesis of a Farnesyltransferase Inhibitor Peptidomimetic

This protocol describes the synthesis of a peptidomimetic inhibitor of farnesyltransferase incorporating a hydroxyproline (B1673980) scaffold, adapted from the general Boc-SPPS procedure. The target peptide will have a sequence analogous to known CAAX box mimetics.

Target Peptide: A tetrapeptide mimetic with a C-terminal methionine and an internal hydroxyproline residue.

Procedure:

  • Resin Preparation: Start with a pre-loaded Boc-Met-Merrifield resin or couple Boc-Met-OH to Merrifield resin.

  • Synthesis Cycle 1 (Coupling of the amino acid preceding Met):

    • Perform Boc deprotection and neutralization as described in the general protocol.

    • Couple the next Boc-protected amino acid using HBTU/HOBt/DIEA activation.

  • Synthesis Cycle 2 (Coupling of this compound):

    • Perform Boc deprotection and neutralization.

    • Due to the hindered nature of this compound, use HATU as the coupling reagent for higher efficiency. Dissolve this compound (3 eq.), HATU (3 eq.), and HOAt (3 eq.) in DMF. Add DIEA (6 eq.) and pre-activate for 5 minutes.

    • Add the activated mixture to the resin and allow to react for 4 hours.

    • Monitor the coupling using the chloranil test. If the test is positive, perform a second coupling.

  • Synthesis Cycle 3 (Coupling of the N-terminal amino acid):

    • Perform Boc deprotection and neutralization.

    • Couple the final Boc-protected amino acid using standard HBTU/HOBt/DIEA activation.

  • Final Deprotection and Cleavage:

    • Perform the final Boc deprotection.

    • Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail of TFMSA/TFA/thioanisole/m-cresol (10:50:10:5 v/v/v/v) for 2 hours at room temperature.

    • Precipitate, wash, and dry the crude peptide as described in the general protocol.

  • Purification and Characterization:

    • Purify the peptide by RP-HPLC on a C18 column.

    • Characterize the final product by mass spectrometry and NMR to confirm its identity and purity.

Mandatory Visualization

Farnesyltransferase Signaling Pathway

// Nodes RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#F1F3F4", fontcolor="#202124"]; GrowthFactor [label="Growth Factor", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Grb2_SOS [label="Grb2/SOS", fillcolor="#F1F3F4", fontcolor="#202124"]; Ras_GDP [label="Inactive Ras-GDP", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Ras_GTP [label="Active Ras-GTP", fillcolor="#34A853", fontcolor="#FFFFFF"]; FTase [label="Farnesyltransferase\n(FTase)", shape=octagon, fillcolor="#4285F4", fontcolor="#FFFFFF"]; FPP [label="Farnesyl\nPPI", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Boc_D_HoPro_OH_mimetic [label="this compound\nPeptidomimetic\n(FTase Inhibitor)", shape=box, style=dashed, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Raf [label="Raf", fillcolor="#F1F3F4", fontcolor="#202124"]; MEK [label="MEK", fillcolor="#F1F3F4", fontcolor="#202124"]; ERK [label="ERK", fillcolor="#F1F3F4", fontcolor="#202124"]; TranscriptionFactors [label="Transcription Factors\n(e.g., c-Myc, AP-1)", fillcolor="#F1F3F4", fontcolor="#202124"]; CellularResponse [label="Cell Proliferation,\nSurvival, Differentiation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges GrowthFactor -> RTK [label="Binds"]; RTK -> Grb2_SOS [label="Recruits"]; Grb2_SOS -> Ras_GDP [label="Activates"]; Ras_GDP -> Ras_GTP [label="GDP/GTP\nExchange"]; FTase -> Ras_GDP [label="Farnesylates", style=dashed, arrowhead=none]; FPP -> FTase; Boc_D_HoPro_OH_mimetic -> FTase [label="Inhibits", color="#EA4335", fontcolor="#EA4335"]; Ras_GTP -> Raf [label="Activates"]; Raf -> MEK [label="Phosphorylates"]; MEK -> ERK [label="Phosphorylates"]; ERK -> TranscriptionFactors [label="Activates"]; TranscriptionFactors -> CellularResponse [label="Regulates Gene\nExpression"]; } dot Farnesyltransferase in the Ras-MAPK signaling cascade.

Experimental Workflow for SPPS of a Peptidomimetic

// Nodes Start [label="Start: Resin Swelling", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Boc_Deprotection [label="Boc Deprotection\n(50% TFA/DCM)", fillcolor="#F1F3F4", fontcolor="#202124"]; Neutralization [label="Neutralization\n(10% DIEA/DMF)", fillcolor="#F1F3F4", fontcolor="#202124"]; Coupling [label="Amino Acid Coupling\n(Boc-AA-OH, Activator, DIEA)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; HoPro_Coupling [label="this compound Coupling\n(HATU, extended time)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Washing [label="Washing\n(DMF, DCM)", fillcolor="#F1F3F4", fontcolor="#202124"]; Loop [label="Repeat for each\namino acid", shape=diamond, fillcolor="#FFFFFF", fontcolor="#202124"]; Final_Deprotection [label="Final Boc Deprotection", fillcolor="#F1F3F4", fontcolor="#202124"]; Cleavage [label="Cleavage from Resin\n& Side-Chain Deprotection\n(HF or TFMSA)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Purification [label="Purification\n(RP-HPLC)", fillcolor="#F1F3F4", fontcolor="#202124"]; End [label="Characterized Peptidomimetic", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

// Edges Start -> Boc_Deprotection; Boc_Deprotection -> Neutralization; Neutralization -> Coupling; Coupling -> Washing; Washing -> Loop; Loop -> Boc_Deprotection [label="Next cycle"]; Neutralization -> HoPro_Coupling [style=dashed]; HoPro_Coupling -> Washing [style=dashed]; Loop -> Final_Deprotection [label="End of sequence"]; Final_Deprotection -> Cleavage; Cleavage -> Purification; Purification -> End; } dot General workflow for Boc-SPPS of a peptidomimetic.

References

Application Notes and Protocols for Monitoring Boc-D-HoPro-OH Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The incorporation of non-standard amino acids into peptide chains is a critical strategy in modern drug design to enhance potency, stability, and target selectivity. Boc-D-HoPro-OH (N-tert-butoxycarbonyl-D-trans-4-hydroxyproline) is a valuable building block that introduces conformational constraints into peptides. However, as a secondary amine, its coupling presents unique challenges, including steric hindrance and a higher propensity for side reactions, which can lead to incomplete reactions and the formation of impurities. Therefore, diligent monitoring of the coupling reaction is paramount to ensure the synthesis of the desired peptide with high purity and yield.

These application notes provide a comprehensive guide to monitoring this compound coupling reactions, covering qualitative and quantitative analytical techniques, detailed experimental protocols, and troubleshooting strategies.

Challenges in Coupling this compound

The primary challenges associated with the coupling of this compound stem from its structure as a sterically hindered secondary amine. This can lead to slower reaction kinetics compared to primary amino acids. Furthermore, certain coupling conditions can induce side reactions, such as racemization, which can compromise the biological activity of the final peptide.[1] It is also important to note that the hydroxyl group of hydroxyproline (B1673980) is often protected (e.g., with a tert-butyl or benzyl (B1604629) group) to prevent O-acylation, although in some cases, it can be left unprotected.[2]

Recommended Coupling Reagents

The choice of coupling reagent is critical for achieving high efficiency when incorporating sterically hindered amino acids like this compound. Onium salt-based reagents are generally more effective than carbodiimides for such challenging couplings.[3]

Coupling ReagentAdditiveBaseAdvantagesDisadvantages
HATU HOAt (often intrinsic)DIEA, NMMHigh reactivity, low racemization, effective for hindered couplings.[4]Higher cost.
HBTU HOBt (often intrinsic)DIEA, NMMGood reactivity, widely used.[4]Can be less effective than HATU for highly hindered couplings.
PyBOP -DIEA, NMMHigh coupling efficiency, byproducts are less hazardous than those of BOP.Can be less effective than HATU for highly hindered couplings.
DIC HOBt, OxymaPure-Cost-effective.Can lead to significant racemization of hydroxyproline, especially with HOBt.[1] Formation of insoluble DCU byproduct if DCC is used.[4]

Note: DIEA = N,N-Diisopropylethylamine; NMM = N-Methylmorpholine.

Monitoring Techniques

A combination of qualitative and quantitative methods is recommended for robust monitoring of this compound coupling reactions.

Qualitative Monitoring: Colorimetric Tests

Standard ninhydrin (B49086) (Kaiser) tests are unreliable for secondary amines like hydroxyproline, as they typically yield a weak red-brown color instead of the distinct blue color indicative of primary amines.[5] More appropriate qualitative tests for the presence of unreacted secondary amines on a solid support are the Isatin and Chloranil tests.[5]

  • Isatin Test: Produces a blue color in the presence of unprotected N-terminal proline or hydroxyproline.[5]

  • Chloranil Test: Results in blue beads if a secondary amine is present.[5]

A negative test (e.g., no blue color) suggests that the coupling reaction is complete. If the test is positive, a second coupling step is recommended.[5]

Quantitative Monitoring: Chromatographic and Spectroscopic Methods

1. High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) is the most common quantitative method for monitoring the progress of peptide synthesis. By taking a small aliquot of the reaction mixture (for solution-phase synthesis) or cleaving a small amount of peptide from the solid support, one can analyze the sample to determine the ratio of starting materials to the product. A successful coupling reaction will show the disappearance of the peak corresponding to the starting peptide and the appearance of a new, typically more hydrophobic (later eluting), peak for the newly coupled peptide.

2. Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool that combines the separation capabilities of HPLC with the mass detection of mass spectrometry. It is invaluable for confirming that the newly formed peak in the chromatogram has the correct molecular weight for the desired product. It can also help in the identification of byproducts and impurities.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy: For solution-phase synthesis, ¹H NMR spectroscopy can be used to monitor the reaction progress by observing the disappearance of signals from the starting materials and the appearance of new signals corresponding to the product.[6] For solid-phase synthesis, a "cleave and analyze" approach can be used where a small amount of resin is treated with a cleavage cocktail, and the resulting crude peptide is analyzed by NMR.[6]

Experimental Protocols

Protocol 1: Chloranil Test for Secondary Amines (on-resin)

Reagents:

  • Reagent A: Acetaldehyde

  • Reagent B: 2% solution of p-chloranil in N,N-Dimethylformamide (DMF)

Procedure:

  • Take a small sample of resin beads (5-10 mg) from the reaction vessel.

  • Wash the beads thoroughly with DMF.

  • Add 1-2 drops of Reagent A to the beads.

  • Add 1-2 drops of Reagent B to the beads.

  • Let the mixture stand at room temperature for 5-10 minutes.

  • Observe the color of the beads. Blue beads indicate the presence of unreacted secondary amine, signifying an incomplete coupling.

Protocol 2: Monitoring by RP-HPLC (Cleave and Analyze)

Reagents:

  • Cleavage Cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS))

  • HPLC-grade Acetonitrile (ACN) and Water

  • TFA (for mobile phase)

Procedure:

  • Withdraw a small sample of the peptide-resin (approx. 5-10 mg) after the coupling reaction.

  • Wash the resin sample with Dichloromethane (DCM) and dry it under vacuum.

  • Add 100-200 µL of the cleavage cocktail to the dry resin in a microcentrifuge tube.

  • Allow the cleavage reaction to proceed for 1-2 hours at room temperature.

  • Precipitate the cleaved peptide by adding cold diethyl ether.

  • Centrifuge the mixture, decant the ether, and dry the peptide pellet.

  • Dissolve the crude peptide in a suitable solvent (e.g., 50% ACN/water).

  • Analyze the sample by RP-HPLC using a suitable gradient (e.g., a gradient of 5-95% ACN in water, both with 0.1% TFA, over 30 minutes on a C18 column).

  • Compare the chromatogram to a reference chromatogram of the starting peptide (before coupling) to assess the conversion.

Protocol 3: Sample Preparation for LC-MS Analysis

Procedure:

  • Prepare the cleaved peptide sample as described in Protocol 2.

  • Dissolve the crude peptide in the initial mobile phase conditions for the LC-MS method.

  • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

  • Inject the sample into the LC-MS system.

  • Analyze the data by extracting the ion chromatogram for the expected mass of the product to confirm its presence and purity.

Data Presentation

Quantitative data from HPLC analysis should be tabulated for clear comparison of different coupling conditions.

Table 1: Example HPLC Monitoring Data for this compound Coupling

Coupling ConditionReaction Time (h)Starting Material Peak Area (%)Product Peak Area (%)Purity by UV (%)
HATU/DIEA in DMF25.294.895
HBTU/DIEA in DMF215.884.284
HBTU/DIEA in DMF44.195.996
DIC/HOBt in DMF425.374.775

Note: The data presented in this table are illustrative and will vary depending on the specific peptide sequence and reaction conditions.

Potential Side Reactions and Troubleshooting

  • Incomplete Coupling: Indicated by a positive Chloranil/Isatin test or a significant starting material peak in HPLC.

    • Solution: Perform a second coupling (recoupling) or switch to a more potent coupling reagent like HATU.[5]

  • Racemization: Coupling of Boc-amino acids to hydroxyproline esters using carbodiimides in the presence of HOBt has been shown to cause significant racemization at the hydroxyproline alpha-carbon.[1]

    • Solution: Avoid DIC/HOBt for this specific coupling if possible. Use onium salt reagents like HATU, which are known to suppress racemization. Analyze the final peptide by chiral chromatography if racemization is suspected.

  • O-acylation: If the hydroxyl group of hydroxyproline is unprotected, it can be acylated by the activated amino acid.

    • Solution: Use a protecting group (e.g., tBu) for the hydroxyl function. If O-acylation occurs, it can sometimes be reversed by treatment with a mild base.[2]

Visualizations

G cluster_reactants Reactants cluster_activation Activation This compound This compound Activated_AA Activated Ester This compound->Activated_AA + Coupling Reagent + Base Peptide-Resin H₂N-Peptide-Resin Coupled_Product Boc-D-HoPro-NH-Peptide-Resin Peptide-Resin->Coupled_Product + Coupling Coupling_Reagent Coupling Reagent (e.g., HATU) Coupling_Reagent->Activated_AA Base Base (e.g., DIEA) Base->Activated_AA Activated_AA->Coupled_Product G start Start Coupling Reaction take_sample Take Resin Sample (after 2-4h) start->take_sample qual_test Perform Qualitative Test (e.g., Chloranil Test) take_sample->qual_test cleave Cleave Peptide from Resin Sample qual_test->cleave Test Negative incomplete Reaction Incomplete qual_test->incomplete Test Positive analyze Analyze by RP-HPLC / LC-MS cleave->analyze evaluate Evaluate Data analyze->evaluate complete Reaction Complete Proceed to Deprotection evaluate->complete >95% Conversion evaluate->incomplete <95% Conversion recouple Perform Recoupling incomplete->recouple recouple->take_sample Repeat Monitoring G start Monitoring Result incomplete Incomplete Coupling (Positive color test / low conversion) start->incomplete Low Conversion multiple_peaks Multiple Products in HPLC/LC-MS start->multiple_peaks Impure Product correct_mass Correct Mass Confirmed start->correct_mass High Conversion & Clean Product action_recouple Action: 1. Recouple with fresh reagents. 2. Increase reaction time. incomplete->action_recouple action_reagent Action: Switch to a more potent coupling reagent (e.g., HATU). incomplete->action_reagent action_check_racemization Hypothesis: Racemization Action: Analyze by chiral HPLC. multiple_peaks->action_check_racemization action_check_side_reactions Hypothesis: Other Side Reactions Action: Analyze byproducts by MS/MS. multiple_peaks->action_check_side_reactions

References

Application Notes and Protocols for the Cleavage of Peptides Containing Boc-D-HoPro-OH from Resin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The successful synthesis of peptides on a solid support is critically dependent on the final cleavage step, where the peptide is released from the resin and all side-chain protecting groups are removed. This document provides detailed application notes and protocols for the efficient cleavage of peptides containing the unnatural amino acid Boc-D-HoPro-OH (tert-butyloxycarbonyl-D-trans-4-hydroxyproline) from various solid-phase resins. The choice of cleavage cocktail and reaction conditions is crucial for maximizing peptide yield and purity while minimizing side reactions. These guidelines are intended to assist researchers in selecting the optimal cleavage strategy for their specific peptide sequence and resin.

Key Considerations for Cleavage of Peptides with this compound

The cleavage of peptides synthesized using Boc solid-phase peptide synthesis (SPPS) typically involves treatment with a strong acid. While this compound itself is generally stable under standard cleavage conditions, the overall success of the cleavage is influenced by the peptide sequence, the type of resin used, and the composition of the cleavage cocktail. The hydroxyl group on the proline ring does not typically require protection during Boc-SPPS and is stable to the final acidolytic cleavage.

Resin Selection:

Peptides synthesized via Boc-SPPS are commonly assembled on resins such as Merrifield, PAM (phenylacetamidomethyl), BHA (benzhydrylamine), and MBHA (methylbenzhydrylamine) resins. The choice of resin dictates the C-terminal functionality of the cleaved peptide (acid or amide) and the required strength of the cleavage acid.

  • Merrifield and PAM resins yield a C-terminal carboxylic acid upon cleavage with strong acids like anhydrous hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA).

  • BHA and MBHA resins produce a C-terminal amide after cleavage with HF.

Cleavage Reagents:

Trifluoroacetic acid (TFA) is a commonly used reagent for the final cleavage in Boc-SPPS, often in combination with scavengers. However, for complete cleavage from resins like Merrifield and PAM, stronger acids are often necessary.

  • Anhydrous Hydrogen Fluoride (HF): Highly effective for cleaving peptides from most Boc-SPPS resins but is extremely toxic and requires specialized equipment.

  • Trifluoromethanesulfonic Acid (TFMSA): A strong acid that can be used as an alternative to HF.

  • Trifluoroacetic Acid (TFA): Used in high concentrations (typically 95%) with scavengers for cleaving peptides from more acid-labile resins or for the removal of side-chain protecting groups.

The Role of Scavengers:

During acidolytic cleavage, reactive carbocations are generated from the cleavage of the Boc group and other side-chain protecting groups. These carbocations can lead to undesired side reactions, such as the alkylation of sensitive amino acid residues like tryptophan, methionine, and tyrosine. Scavengers are nucleophilic compounds added to the cleavage cocktail to trap these reactive species. The choice of scavengers is critical and depends on the amino acid composition of the peptide.

Data Presentation: Comparison of Cleavage Cocktails

While specific quantitative data for the cleavage of a peptide containing this compound is not extensively published in a comparative format, the following tables provide representative data for the cleavage of peptides under various conditions. This information can guide the selection of an appropriate cleavage cocktail.

Table 1: Representative Yield and Purity of a Pentapeptide (H-YIIFL-NH₂) after Cleavage

Cleavage Cocktail CompositionResin TypeReaction TimeCrude Yield (%)Crude Purity (%)
95% TFA / 2.5% TIS / 2.5% H₂OMBHA1 hour81>90

Data is representative and based on the synthesis of Ile²,Ile³-Leu-Enkephalin. Actual results may vary depending on the specific peptide sequence and experimental conditions.

Table 2: Comparison of Scavengers in the Cleavage of Exenatide (B527673)

Thiol Scavenger (in TFA/TIS/H₂O 95:3:2)Crude Yield (%)Crude Purity (%)
Dithiothreitol (DTT)7565
1,2-Ethanedithiol (EDT)7364
1,4-Benzenedimethanethiol (1,4-BDMT)8271
1,2-Benzenedimethanethiol (1,2-BDMT)7868
No Thiol6558

This table illustrates the impact of different thiol scavengers on the cleavage of the 39-mer peptide exenatide and highlights the potential for improved yield and purity with optimized scavenger selection.[1]

Experimental Protocols

The following are detailed protocols for the cleavage of peptides containing this compound from the resin.

Protocol 1: General TFA Cleavage Procedure

This protocol is suitable for peptides synthesized on resins that are labile to TFA, or for the removal of acid-labile side-chain protecting groups prior to cleavage with a stronger acid.

Materials:

  • Peptide-resin (dried under vacuum)

  • Cleavage Cocktail (e.g., 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% deionized water)

  • Cold diethyl ether (or methyl tert-butyl ether, MTBE)

  • Centrifuge tubes

  • Nitrogen gas source

  • HPLC and Mass Spectrometer for analysis

Procedure:

  • Resin Preparation: Place the dried peptide-resin (typically 50-100 mg) in a suitable reaction vessel (e.g., a fritted syringe or a round-bottom flask).

  • Addition of Cleavage Cocktail: Add the freshly prepared cleavage cocktail to the resin. Use approximately 1-2 mL of cocktail per 100 mg of resin to ensure the resin is well-swollen.

  • Reaction: Gently agitate the mixture at room temperature for 2-3 hours. For peptides with sensitive residues, the cleavage can be performed at 4°C to minimize side reactions.

  • Peptide Collection: Filter the resin and collect the filtrate containing the cleaved peptide. Wash the resin with a small volume of fresh cleavage cocktail or neat TFA and combine the filtrates.

  • Peptide Precipitation: Add the TFA solution dropwise to a centrifuge tube containing cold diethyl ether (typically 10-20 times the volume of the TFA solution). A white precipitate of the peptide should form.

  • Isolation: Centrifuge the mixture to pellet the peptide. Carefully decant the ether.

  • Washing: Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and TFA.

  • Drying: Dry the peptide pellet under a stream of nitrogen gas or in a vacuum desiccator.

  • Analysis: Dissolve the crude peptide in an appropriate solvent (e.g., water/acetonitrile mixture) for analysis by HPLC and mass spectrometry.

Protocol 2: HF Cleavage Procedure

This protocol requires specialized equipment and should only be performed by trained personnel in a dedicated fume hood.

Materials:

  • Peptide-resin (dried under vacuum)

  • Anhydrous Hydrogen Fluoride (HF)

  • Scavengers (e.g., anisole, p-cresol)

  • HF cleavage apparatus

  • Cold diethyl ether (or MTBE)

  • Magnetic stirrer

Procedure:

  • Apparatus Setup: Assemble the HF cleavage apparatus according to the manufacturer's instructions.

  • Resin and Scavenger Addition: Place the dried peptide-resin and the appropriate scavenger (e.g., anisole, 1 mL per gram of resin) into the reaction vessel of the HF apparatus.

  • HF Distillation: Cool the reaction vessel to -78°C (dry ice/acetone bath) and distill the required amount of anhydrous HF into the vessel.

  • Cleavage Reaction: Stir the mixture at 0°C for 1-2 hours.

  • HF Removal: Remove the HF by evaporation under a stream of nitrogen.

  • Peptide Precipitation and Washing: After HF removal, wash the resin with cold diethyl ether to precipitate and collect the crude peptide.

  • Extraction: Extract the peptide from the resin with an appropriate solvent (e.g., 10% acetic acid).

  • Lyophilization: Lyophilize the aqueous extract to obtain the crude peptide powder.

  • Analysis: Characterize the crude peptide by HPLC and mass spectrometry.

Visualizations

Peptide Cleavage Workflow

The following diagram illustrates the general workflow for the cleavage of a peptide from the solid support, followed by precipitation and initial purification.

Cleavage_Workflow PeptideResin Peptide on Resin Cleavage Add Cleavage Cocktail (e.g., TFA + Scavengers) PeptideResin->Cleavage Incubation Incubate (e.g., 2-3h at RT) Cleavage->Incubation Filtration Filter to Separate Resin and Filtrate Incubation->Filtration Resin Spent Resin Filtration->Resin Discard Filtrate Peptide in Cleavage Solution Filtration->Filtrate Precipitation Precipitate with Cold Ether Filtrate->Precipitation Centrifugation Centrifuge and Decant Supernatant Precipitation->Centrifugation Washing Wash Pellet with Cold Ether Centrifugation->Washing Drying Dry Crude Peptide Washing->Drying CrudePeptide Crude Peptide Drying->CrudePeptide Analysis Analysis (HPLC/MS) and Purification CrudePeptide->Analysis PurePeptide Purified Peptide Analysis->PurePeptide

Caption: General workflow for peptide cleavage and purification.

Logical Relationship of Cleavage Components

This diagram illustrates the logical relationship between the components of the cleavage process and their roles in obtaining the final product.

Cleavage_Components cluster_input Inputs cluster_cocktail Cleavage Cocktail Components cluster_process Process cluster_output Outputs PeptideResin Peptide-Resin CleavageReaction Cleavage Reaction PeptideResin->CleavageReaction CleavageCocktail Cleavage Cocktail CleavageCocktail->CleavageReaction StrongAcid Strong Acid (e.g., TFA, HF) StrongAcid->CleavageCocktail StrongAcid->CleavageReaction Cleaves peptide & protecting groups Scavengers Scavengers (e.g., TIS, Water, EDT) Scavengers->CleavageCocktail Scavengers->CleavageReaction Neutralize reactive carbocations CrudePeptide Crude Peptide CleavageReaction->CrudePeptide Byproducts Byproducts CleavageReaction->Byproducts

Caption: Components and their roles in the peptide cleavage reaction.

References

Application Notes and Protocols for the Analysis of Peptides Containing Boc-D-HoPro-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the analytical techniques essential for the characterization and quantification of synthetic peptides incorporating the unnatural amino acid N-tert-butyloxycarbonyl-D-homoproline (Boc-D-HoPro-OH). The protocols outlined below are foundational for ensuring the purity, identity, and quality of these modified peptides, which are crucial for reliable downstream applications in research and drug development.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Reversed-phase HPLC (RP-HPLC) is the gold standard for assessing the purity of synthetic peptides.[1][2] The method separates the target peptide from impurities generated during synthesis, such as deletion sequences, truncated peptides, or byproducts from incomplete deprotection.[2][3]

Experimental Protocol: RP-HPLC Purity Analysis

a. Materials and Reagents:

  • Peptide sample containing this compound

  • Solvent A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water

  • Solvent B: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile (B52724) (ACN)

  • HPLC system with a UV detector and a C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size)

b. Sample Preparation:

  • Dissolve the lyophilized peptide in Solvent A to a final concentration of 1 mg/mL.

  • Vortex briefly to ensure complete dissolution.

  • Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.[3]

c. HPLC Method:

  • Equilibrate the C18 column with 95% Solvent A and 5% Solvent B for at least 15 minutes at a flow rate of 1.0 mL/min.[3]

  • Inject 10-20 µL of the prepared peptide sample.[3]

  • Run a linear gradient from 5% to 65% Solvent B over 30 minutes.[3]

  • Monitor the elution profile at 214 nm for the peptide backbone and 280 nm if aromatic residues are present.[3][4]

d. Data Analysis:

  • Integrate the peak areas of all detected peaks.

  • Calculate the purity of the target peptide as the percentage of the main peak area relative to the total peak area.

Data Presentation: HPLC Purity Analysis
Retention Time (min)Peak Area (%)Identity
12.52.1Deletion Sequence
14.296.5Target Peptide
15.81.4Truncated Peptide

Mass Spectrometry (MS) for Identity Confirmation

Mass spectrometry is a powerful technique for confirming the molecular weight of the synthesized peptide, thus verifying its identity.[1] High-resolution mass spectrometry can also help in identifying and characterizing impurities.[5]

Experimental Protocol: LC-MS Identity Confirmation

a. Materials and Reagents:

  • Peptide sample analyzed by RP-HPLC

  • Mass spectrometer with an electrospray ionization (ESI) source coupled to an HPLC system.

b. LC-MS Method:

  • Utilize the same HPLC method as described for purity analysis.

  • Divert the eluent from the HPLC column to the ESI-MS source.

  • Acquire mass spectra in positive ion mode over a mass-to-charge (m/z) range appropriate for the expected molecular weight of the peptide.

c. Data Analysis:

  • Deconvolute the obtained mass spectrum to determine the molecular weight of the main peak.

  • Compare the experimentally determined molecular weight with the theoretical molecular weight of the target peptide.

  • Analyze the mass spectra of minor peaks to identify potential impurities.

Data Presentation: Mass Spectrometry Data
PeptideTheoretical Mass (Da)Observed Mass (Da)
Target Peptide2545.82545.9
Impurity 12417.72417.8
Impurity 22289.62289.7

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy provides unambiguous confirmation of the peptide's structure, including the successful incorporation of the this compound residue.[6][7] Key spectral changes in ¹H and ¹³C NMR can differentiate the incorporated amino acid from its free form.[6]

Experimental Protocol: NMR Analysis

a. Materials and Reagents:

  • Purified peptide sample (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR)[6]

  • Deuterated solvent (e.g., DMSO-d₆)

  • Internal standard (e.g., Tetramethylsilane - TMS)

b. Sample Preparation:

  • Dissolve the peptide in the chosen deuterated solvent.

  • Add a small amount of TMS as an internal standard for chemical shift calibration.[6]

c. NMR Data Acquisition:

  • Acquire 1D ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).[6]

  • For more detailed structural analysis, acquire 2D NMR spectra such as COSY and HSQC to establish through-bond connectivities.[7]

d. Data Analysis:

  • Assign the proton and carbon signals.

  • Confirm the presence of the Boc protecting group (a singlet around 1.4 ppm in ¹H NMR).[7]

  • Verify the incorporation of this compound by observing shifts in the α-proton and carboxyl carbon signals compared to the free amino acid.[6]

Data Presentation: Key NMR Chemical Shifts
Group¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Boc (CH₃)₃~1.4 (s)~28.5
Boc (C)-~80.0
Amide NHs4.5 - 8.5 (m)-
α-Protons4.0 - 5.0 (m)50 - 65
Carbonyls-170 - 175

Amino Acid Analysis (AAA) for Peptide Quantification

Amino Acid Analysis is a technique used to determine the net peptide content by quantifying the constituent amino acids after acid hydrolysis.[8][9] This is particularly important as lyophilized peptides often contain water and counterions.[8]

Experimental Protocol: Amino Acid Analysis

a. Materials and Reagents:

  • Peptide sample

  • 6N Hydrochloric acid (HCl)

  • Amino acid standards

  • Derivatization agent (e.g., Waters AccQ•Tag™)[8]

  • UPLC system with a fluorescence detector

b. Sample Preparation and Hydrolysis:

  • Accurately weigh a small amount of the peptide sample.

  • Hydrolyze the peptide in 6N HCl at 110°C for 24 hours.

  • Dry the hydrolysate to remove the acid.

  • Reconstitute the sample in a suitable buffer.

c. Derivatization and UPLC Analysis:

  • Derivatize the hydrolyzed amino acids and standards with a fluorescent tag.[8]

  • Separate the derivatized amino acids using a C18 column on a UPLC system.

  • Quantify the amino acids by comparing their peak areas to those of the standards.

d. Data Analysis:

  • Calculate the amount of each amino acid in the sample.

  • Determine the net peptide content by comparing the measured amino acid quantities to the initial weight of the peptide sample.[8]

Data Presentation: Amino Acid Analysis Results
Amino AcidExpected RatioObserved Ratio
Ala22.03
Gly33.01
Leu10.98
D-HoPro10.99
Net Peptide Content 85.2%

Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis cluster_analysis Analytical Characterization cluster_result Final Product synthesis Solid-Phase Peptide Synthesis (incorporating this compound) cleavage Cleavage from Resin synthesis->cleavage purification Crude Peptide Purification cleavage->purification hplc Purity Assessment (RP-HPLC) purification->hplc Purity Check ms Identity Confirmation (LC-MS) hplc->ms Mass Verification nmr Structure Elucidation (NMR) ms->nmr Structural Detail aaa Quantification (AAA) nmr->aaa Content Quantification final_product Characterized Peptide (>95% Purity) aaa->final_product Final QC

Caption: Workflow for peptide synthesis and analysis.

signaling_pathway peptide Peptide with This compound receptor Cell Surface Receptor peptide->receptor Binds g_protein G-Protein Activation receptor->g_protein effector Effector Enzyme g_protein->effector second_messenger Second Messenger (e.g., cAMP) effector->second_messenger kinase_cascade Kinase Cascade second_messenger->kinase_cascade transcription_factor Transcription Factor Activation kinase_cascade->transcription_factor cellular_response Cellular Response transcription_factor->cellular_response Leads to

Caption: A generic cell signaling pathway.

References

Application Notes and Protocols for Scaling Up Peptide Synthesis with Boc-D-HoPro-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-standard amino acids into peptide sequences is a cornerstone of modern drug discovery, offering pathways to enhance stability, modulate conformation, and improve therapeutic profiles.[1] N-tert-butyloxycarbonyl-D-trans-4-hydroxyproline (Boc-D-HoPro-OH) is a valuable building block used to introduce conformational constraints and potential hydrogen bonding sites within a peptide backbone. While its use in lab-scale synthesis is well-established, scaling up production presents unique challenges related to steric hindrance, solubility, and reaction kinetics.

These application notes provide a comprehensive guide for scaling up solid-phase peptide synthesis (SPPS) involving this compound, focusing on the Boc/Bzl protection strategy. The protocols and data herein are designed to assist researchers in transitioning from small-scale synthesis to multi-gram production, ensuring efficiency, purity, and reproducibility.

Table 1: Physicochemical Properties of N-Boc-trans-4-hydroxy-D-proline

PropertyValueReference
CAS Number 147266-92-0
Molecular Formula C₁₀H₁₇NO₅
Molecular Weight 231.25 g/mol
Appearance Solid
Melting Point 119-125 °C
Optical Activity [α]/D +70° (c = 0.617 g/mL in methanol)
Reaction Suitability Boc Solid-Phase Peptide Synthesis

Key Considerations for Scale-Up

Scaling up Boc-SPPS requires careful optimization of several parameters. The introduction of a sterically hindered secondary amino acid like this compound further complicates this process.

  • Resin Selection: The choice of resin is critical for both yield and purity. For C-terminal peptide acids, Merrifield or PAM resins are traditionally used.[2] For peptide amides, MBHA resin is the support of choice.[2] When scaling up, a lower substitution level (e.g., 0.3-0.6 mmol/g) is often preferred to mitigate aggregation and improve reaction efficiency for difficult sequences.[2][3]

  • Coupling Reagents: The steric hindrance of this compound necessitates the use of potent coupling reagents to achieve high coupling efficiency and minimize racemization.[4] Standard carbodiimide (B86325) reagents like DCC or DIC may be less effective.[4] Aminium/uronium salts (HBTU, HATU) or phosphonium (B103445) salts (PyBOP, PyBrOP) are highly recommended for driving the reaction to completion.[4][5]

  • Solvent and Solubility: Dichloromethane (DCM) and N,N-Dimethylformamide (DMF) are the primary solvents in Boc-SPPS. However, peptide chain aggregation can become a significant issue in large-scale synthesis, particularly with hydrophobic sequences.[3] Using more polar solvents like N-Methyl-2-pyrrolidone (NMP) or Dimethyl sulfoxide (B87167) (DMSO) can improve resin swelling and peptide solvation, enhancing coupling yields.[3]

  • Reaction Monitoring: Incomplete coupling is a primary source of impurities. At scale, it is crucial to monitor reaction completion after coupling this compound. The qualitative Kaiser test (ninhydrin test) is effective for primary amines but will not work for the secondary amine of the newly coupled proline derivative.[6] The Isatin or Chloranil tests can be used to detect unreacted secondary amines.

  • Deprotection and Cleavage: The repetitive use of strong acid (TFA) for Boc deprotection and the final cleavage step with highly corrosive acids like anhydrous Hydrogen Fluoride (B91410) (HF) or Trifluoromethanesulfonic acid (TFMSA) are hallmarks of Boc-SPPS.[2][7] At scale, managing the heat generated during acid neutralization and ensuring the safe handling of HF are paramount.[8] The inclusion of scavengers in the cleavage cocktail is essential to prevent side reactions with sensitive residues.[2][9]

Scaled-Up Synthesis Workflow

The diagram below outlines the general workflow for the scaled-up synthesis of a peptide containing a D-HoPro residue using Boc chemistry.

G Overall Workflow for Scaled-Up Peptide Synthesis cluster_prep Preparation cluster_synthesis Synthesis Cycles cluster_cleavage Cleavage & Purification Resin_Selection 1. Resin Selection & Swelling (e.g., MBHA, 0.5 mmol/g) First_AA 2. First Amino Acid Coupling Resin_Selection->First_AA Boc_Deprotection 3. N-terminal Boc Deprotection (50% TFA in DCM) First_AA->Boc_Deprotection Neutralization 4. Neutralization (10% DIEA in DMF) Boc_Deprotection->Neutralization HoPro_Coupling 5. This compound Coupling (HBTU/DIEA) Neutralization->HoPro_Coupling Wash 6. Washing Steps (DMF, DCM, IPA) HoPro_Coupling->Wash Chain_Elongation 7. Repeat for Subsequent AAs Wash->Chain_Elongation Chain_Elongation->Boc_Deprotection Final_Deprotection 8. Final N-terminal Boc Deprotection Chain_Elongation->Final_Deprotection Cleavage 9. HF or TFMSA Cleavage (with Scavengers) Final_Deprotection->Cleavage Purification 10. Crude Peptide Precipitation & Purification (RP-HPLC) Cleavage->Purification QC 11. Lyophilization & QC (HPLC, MS) Purification->QC

Caption: General workflow for Boc-SPPS scale-up.

Experimental Protocols

Protocol 1: Resin Preparation and Swelling (Scale: 10-50 g)
  • Place the selected resin (e.g., MBHA, 0.3-0.6 mmol/g) in a suitable solid-phase reaction vessel equipped for mechanical stirring.

  • Add DCM (15-20 mL per gram of resin) and allow the resin to swell for 1-2 hours with gentle agitation.

  • Drain the DCM.

  • Wash the resin three times with DMF (10 mL per gram of resin).

  • Proceed with the coupling of the first Boc-protected amino acid according to standard protocols (e.g., using DCC/HOBt or converting the amino acid to its cesium salt for esterification on Merrifield resin).[2]

Protocol 2: Scaled-Up Coupling of this compound

This protocol assumes the N-terminal Boc group of the preceding amino acid has been removed and the resin has been neutralized.

Table 2: Reagent Equivalents for this compound Coupling

ReagentEquivalents (relative to resin loading)Purpose
This compound3.0 - 4.0Amino Acid Building Block
HBTU or HATU2.9 - 3.9Coupling Activator
DIEA6.0 - 8.0Activation and Neutralization Base
DMF15-20 mL/g resinSolvent

Procedure:

  • In a separate vessel, dissolve this compound (3-4 eq) and HBTU/HATU (2.9-3.9 eq) in DMF.

  • Add DIEA (6-8 eq) to the activation mixture and stir for 2-5 minutes. This is the "pre-activation" step.

  • Add the activated amino acid solution to the drained, neutralized peptide-resin in the reaction vessel.

  • Agitate the mixture for 2-4 hours at room temperature. For large-scale synthesis, mechanical stirring is essential to ensure a homogeneous slurry.

  • Monitor the reaction for completion using the Chloranil or Isatin test.

  • If the coupling is incomplete after 4 hours, a second coupling (recoupling) may be performed by draining the vessel and repeating steps 3-4 with a freshly prepared activation mixture.

  • Once coupling is complete, drain the reaction solution.

  • Wash the peptide-resin thoroughly:

    • DMF (3 x 10 mL/g)

    • DCM (3 x 10 mL/g)

    • Isopropanol (IPA) (2 x 10 mL/g)

G This compound Coupling Cycle cluster_activation Activation cluster_coupling Coupling cluster_wash Washing AA This compound (3-4 eq) Preactivate Pre-activate 2-5 min AA->Preactivate HBTU HBTU/HATU (2.9-3.9 eq) HBTU->Preactivate DIEA_act DIEA (6-8 eq) DIEA_act->Preactivate DMF DMF DMF->Preactivate Couple Couple 2-4 hours Preactivate->Couple Resin Peptide-Resin (Free N-terminus) Resin->Couple Monitor Monitor Reaction (Chloranil Test) Couple->Monitor Wash_DMF Wash (DMF) Monitor->Wash_DMF Wash_DCM Wash (DCM) Wash_DMF->Wash_DCM Wash_IPA Wash (IPA) Wash_DCM->Wash_IPA

Caption: Key steps in the this compound coupling reaction.

Protocol 3: N-terminal Boc Deprotection and Neutralization (Scale: 10-50 g)
  • Pre-wash: Add a solution of 50% TFA in DCM (10 mL/g resin) to the peptide-resin. Agitate for 5 minutes and drain.[5]

  • Deprotection: Add a fresh solution of 50% TFA in DCM (15 mL/g resin). Agitate for 20-30 minutes.[2][5]

  • Drain the TFA solution.

  • Washing: Wash the resin thoroughly to remove residual acid:

    • DCM (3 x 10 mL/g)

    • IPA (2 x 10 mL/g)

    • DMF (3 x 10 mL/g)

  • Neutralization: Add a solution of 10% DIEA in DMF (15 mL/g resin). Agitate for 10 minutes. Repeat twice. This step is critical to deprotonate the ammonium (B1175870) salt, freeing the N-terminal amine for the next coupling.

  • Wash the resin with DMF (3 x 10 mL/g) to remove excess base.

Protocol 4: Final Cleavage and Deprotection

Safety First: Anhydrous HF and TFMSA are extremely corrosive and toxic. All cleavage procedures must be performed by trained personnel in a specialized, well-ventilated fume hood using HF-resistant apparatus (e.g., Kel-F or Teflon).[8][9]

  • Ensure the N-terminal Boc group on the final amino acid has been removed.[9]

  • Dry the peptide-resin thoroughly under a stream of nitrogen and then under high vacuum.

  • Place the dried peptide-resin (e.g., 10 g) into the HF-resistant reaction vessel.

  • Add the appropriate scavengers to the vessel.

  • Cool the vessel to -5 to 0°C in an ice/salt bath.

  • Carefully condense anhydrous HF (approx. 100 mL for 10 g resin) into the reaction vessel.

  • Stir the mixture at 0°C for 60-90 minutes.

  • After the reaction is complete, remove the HF by evaporation under a stream of nitrogen.

  • Precipitate the crude peptide by adding cold (0°C) anhydrous diethyl ether.

  • Filter the peptide precipitate, wash several times with cold ether, and dry under vacuum.

G Boc Deprotection and Final Cleavage Logic PeptideResin Fully Protected Peptide-Resin (Boc-AA...-Resin) TFA_Deprotection Cyclical Deprotection: 50% TFA in DCM PeptideResin->TFA_Deprotection During Synthesis TFA_Deprotection->PeptideResin After Coupling HF_Cleavage Final Cleavage: Anhydrous HF + Scavengers TFA_Deprotection->HF_Cleavage After Final Cycle FreePeptide Crude Peptide (H-AA...-OH/NH2) HF_Cleavage->FreePeptide SideProducts Scavenged Protecting Groups HF_Cleavage->SideProducts

Caption: Logic of Boc deprotection and final cleavage.

Table 3: Common Cleavage Cocktails for Boc-SPPS

Cleavage ReagentTypical Cocktail CompositionTarget Protecting Groups RemovedNotes
Anhydrous HF HF/Anisole (9:1, v/v)Most benzyl-type groups (Bzl, Tos, OBzl), Boc.Highly effective but requires specialized equipment.[8] Anisole scavenges benzyl (B1604629) carbocations.
TFMSA TFMSA/TFA/Thioanisole (1:10:1, v/v/v)Similar to HF, but may require longer reaction times for Arg(Tos).A common alternative to HF, though still highly corrosive.[2]
Low-High HF Low: HF/DMS (1:3) then High: HF/Anisole (9:1)Reduces side reactions for sensitive residues like Asp, Trp, Met.The low-HF step uses an SN2 mechanism to minimize carbocation formation.[9]
Protocol 5: Crude Peptide Purification and Analysis
  • Dissolve the crude peptide in an appropriate solvent (e.g., aqueous solution with acetonitrile (B52724)/acetic acid).

  • Purify the peptide using preparative reverse-phase HPLC (RP-HPLC) on a C18 or C8 column.[10][11]

  • Use a gradient of an aqueous solvent (A: water + 0.1% TFA) and an organic solvent (B: acetonitrile + 0.1% TFA).

  • Collect fractions corresponding to the main product peak.

  • Analyze the purity of the collected fractions by analytical RP-HPLC.[12]

  • Confirm the identity of the product by mass spectrometry (e.g., MALDI-TOF or ESI-MS) to verify the correct molecular weight.[12]

  • Pool the pure fractions and lyophilize to obtain the final peptide as a fluffy white powder.

Table 4: Illustrative Purification Profile for a D-HoPro Containing Peptide

StagePurity (by HPLC at 215 nm)Yield (Illustrative)Key Impurities
Crude Peptide 45-65%100% (by definition)Deletion sequences, truncated peptides, incompletely deprotected species.
After RP-HPLC >95%20-40%Isomers, closely eluting side-products.
Final Lyophilized Product >98%15-35%Residual solvents, water.

Troubleshooting Common Scale-Up Issues

  • Incomplete Coupling: If monitoring indicates poor coupling of this compound, increase the equivalents of coupling reagents, extend the reaction time, or switch to a more potent activator like HATU. Consider using a solvent system with NMP to reduce aggregation.[3]

  • Aggregation: For long or hydrophobic sequences, chain aggregation can hinder reagent access. Performing the synthesis at a slightly elevated temperature (e.g., 40-50°C) or using chaotropic salts can sometimes disrupt aggregates.

  • Side Reactions during Cleavage: Ensure the correct scavengers are used. Thioanisole is crucial for protecting tryptophan and methionine. If aspartimide formation is a risk (Asp-Gly/Ser sequences), using the Low-High HF cleavage method can mitigate this.[2][9]

  • Poor Yield: Low yields can result from peptide loss at each deprotection step, especially with standard Merrifield resins.[2] Using a more acid-stable linker like the PAM linker can reduce these losses.[2] Inefficient precipitation or purification can also contribute to low final yields.

Conclusion

Scaling up the synthesis of peptides containing this compound is a challenging but achievable endeavor. Success hinges on a rational approach to process optimization, including the selection of appropriate resins and highly potent coupling reagents to overcome steric hindrance. Careful monitoring of reaction completion, meticulous washing, and the use of optimized, well-scavenged cleavage protocols are critical for maximizing yield and purity. By following the detailed protocols and considering the key parameters outlined in these notes, researchers can effectively transition their synthesis from the bench to a production scale suitable for advanced research and drug development.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Difficult Couplings of Boc-D-HoPro-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on troubleshooting common issues encountered during the coupling of Boc-D-HoPro-OH in peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is the coupling of this compound often difficult?

A1: The coupling of this compound can be challenging due to steric hindrance. The Boc protecting group on the nitrogen and the cyclic structure of the proline ring, combined with the hydroxyl group, create a sterically hindered environment around the carboxylic acid. This bulkiness can impede the approach of the incoming amine, leading to slower reaction rates and incomplete coupling.

Q2: My coupling reaction with this compound is incomplete, as indicated by a positive Kaiser test. What should I do?

A2: A positive Kaiser test indicates the presence of unreacted primary amines on the resin. Here are several steps you can take:

  • Extend the coupling time: Allow the reaction to proceed for a longer duration (e.g., 2-4 hours or even overnight).

  • Double couple: After the initial coupling and washing, repeat the coupling step with a fresh solution of the activated amino acid.

  • Switch to a more powerful coupling reagent: If you are using a standard carbodiimide (B86325) reagent like DCC or DIC alone, consider switching to a more potent onium salt-based reagent such as HATU, HBTU, or PyBOP, often in combination with an additive like HOAt or HOBt.[1][2]

  • Increase the excess of reagents: Use a higher molar excess of the this compound and coupling reagents relative to the resin loading.

Q3: How can I monitor the completion of the coupling reaction for this compound?

A3: The Kaiser test is a common method for detecting free primary amines.[3][4] However, it's important to note that the test is less sensitive for secondary amines like proline. For N-terminal proline residues, alternative tests like the isatin (B1672199) test or the chloranil (B122849) test are recommended as they produce a distinct blue color with unprotected N-terminal proline.[5]

Q4: I am observing significant racemization with my this compound coupling. How can I minimize this?

A4: Racemization is a critical concern, especially with hindered amino acids. Here are some strategies to suppress it:

  • Choice of Coupling Reagent and Additive: Onium salt reagents like HATU are known to reduce racemization compared to older reagents.[2] The use of additives is crucial; HOAt is generally more effective at suppressing racemization than HOBt.[6]

  • Base Selection: The choice of base can influence the extent of racemization. A weaker, more sterically hindered base like sym-collidine is recommended over stronger, less hindered bases like DIPEA, especially for sensitive amino acids.[6][7]

  • Pre-activation Time: Avoid prolonged pre-activation times, as this can increase the risk of oxazolone (B7731731) formation, a key intermediate in the racemization pathway.[8]

Q5: What are the best coupling reagents for hindered amino acids like this compound?

A5: For sterically hindered amino acids, onium salt-based coupling reagents are generally more effective than carbodiimides alone.[9] HATU is widely regarded as one of the most efficient coupling reagents for hindered systems due to its rapid reaction rate and ability to minimize racemization.[2][10] Other effective reagents include HBTU, HCTU, PyBOP, and COMU.[2][11]

Data Presentation: Comparison of Coupling Reagents

The selection of an appropriate coupling reagent is critical for the successful incorporation of sterically hindered amino acids. The following table summarizes the performance of various coupling reagents in challenging coupling reactions.

Coupling ReagentReagent TypeAdditiveKey AdvantagesPotential Issues
DCC / DIC CarbodiimideHOBt / HOAtCost-effective.Less effective for hindered couplings when used alone; can cause side reactions.[9]
HBTU Aminium SaltHOBtGood efficiency for many couplings.Can be less effective than HATU for highly hindered systems; risk of guanidinylation if used in excess.[10][12]
HATU Aminium SaltHOAtHighly efficient for hindered couplings; fast reaction rates; low racemization.[2][10][13]Higher cost compared to HBTU.
HCTU Aminium Salt6-Cl-HOBtMore cost-effective alternative to HATU with comparable results in many cases.[2]May be slightly less efficient than HATU in the most challenging cases.
PyBOP Phosphonium SaltHOBtEfficient coupling reagent.Byproducts can be hazardous.[13]
COMU Uronium SaltOxymaPureHigh coupling efficiency; reduced racemization; good solubility.[9][11]
BOP-Cl Phosphonium SaltN/AParticularly effective for N-methylated amino acids.Can produce carcinogenic byproducts (HMPA).[11]

Experimental Protocols

Protocol 1: HATU-Mediated Coupling of this compound

This protocol is designed for solid-phase peptide synthesis (SPPS) and utilizes HATU, a highly effective coupling reagent for hindered amino acids.

  • Resin Swelling: Swell the resin (e.g., Rink Amide resin for a C-terminal amide) in N,N-Dimethylformamide (DMF) for at least 1 hour.

  • Fmoc-Deprotection (if applicable): Treat the resin with 20% piperidine (B6355638) in DMF for 20 minutes to remove the Fmoc protecting group from the N-terminal amino acid of the growing peptide chain.

  • Washing: Wash the resin thoroughly with DMF (3-5 times).

  • Coupling:

    • In a separate vessel, dissolve this compound (3 equivalents relative to resin loading), HATU (2.9 equivalents), and HOAt (3 equivalents) in DMF.

    • Add a hindered base such as N,N-Diisopropylethylamine (DIPEA) (6 equivalents) to the amino acid solution and pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction vessel for 2-4 hours at room temperature. For particularly difficult couplings, the reaction time can be extended.

  • Monitoring: Monitor the progress of the coupling reaction using the isatin or chloranil test.[5] If the test is positive (indicating incomplete coupling), a second coupling is recommended.

  • Washing: Wash the resin with DMF (3-5 times) and Dichloromethane (DCM) (3-5 times).

  • Capping (Optional): If the coupling remains incomplete after a second attempt, cap the unreacted amines with acetic anhydride (B1165640) to prevent the formation of deletion peptides.

  • Proceed: Continue to the next deprotection/coupling cycle or final cleavage.

Protocol 2: Kaiser Test for Monitoring Primary Amines

This protocol is for the qualitative monitoring of free primary amines on the resin.

Reagents:

  • Reagent A: 16.5 mg of KCN in 25 mL of distilled water, then 1.0 mL of this solution diluted with 49 mL of pyridine.

  • Reagent B: 1.0 g of ninhydrin (B49086) in 20 mL of n-butanol.

  • Reagent C: 40 g of phenol (B47542) in 20 mL of n-butanol.

Procedure:

  • Take a small sample of resin beads (10-15) in a test tube.

  • Add 2-3 drops of Reagent A, 2-3 drops of Reagent B, and 2-3 drops of Reagent C to the test tube.

  • Heat the test tube at 110°C for 5 minutes.

  • Observe the color of the beads and the solution.

    • Intense blue color: Positive result, indicating a high concentration of free primary amines (incomplete coupling).

    • Colorless or faint yellow: Negative result, indicating complete or near-complete coupling.[4]

Visualizations

Peptide_Coupling_Mechanism Boc_AA This compound Activated_Ester Activated Ester Intermediate Boc_AA->Activated_Ester Activation Coupling_Reagent Coupling Reagent (e.g., HATU) Coupling_Reagent->Activated_Ester Peptide_Bond Peptide Bond Formation Activated_Ester->Peptide_Bond Nucleophilic Attack Resin_Amine Resin-Bound N-terminal Amine Resin_Amine->Peptide_Bond Byproducts Byproducts Peptide_Bond->Byproducts Troubleshooting_Workflow Start Incomplete Coupling (Positive Isatin/Chloranil Test) Extend_Time Extend Coupling Time Start->Extend_Time Double_Couple Perform Double Coupling Extend_Time->Double_Couple If still positive Success Coupling Complete (Negative Test) Extend_Time->Success If negative Change_Reagent Switch to a More Potent Coupling Reagent (e.g., HATU, HCTU) Double_Couple->Change_Reagent If still positive Double_Couple->Success If negative Check_Reagents Verify Reagent Quality and Stoichiometry Change_Reagent->Check_Reagents If still positive Change_Reagent->Success If negative Capping Cap Unreacted Amines Check_Reagents->Capping If still positive

References

Technical Support Center: Preventing Aggregation with Proline Analogs in Peptide Sequences

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing proline analogs, such as Boc-D-HoPro-OH, to prevent peptide aggregation during and after synthesis. Due to the limited direct data on this compound, this guide leverages extensive research on proline and its more common analogs, like pseudoprolines, which share a similar mechanism of action.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of peptide aggregation during solid-phase peptide synthesis (SPPS)?

A1: Peptide aggregation during SPPS is mainly caused by the formation of intermolecular hydrogen bonds between the growing peptide chains attached to the resin.[1] This self-association often leads to the formation of stable secondary structures, particularly β-sheets. These structures can render the N-terminal amine of the peptide inaccessible for subsequent coupling and deprotection steps, leading to incomplete reactions and the synthesis of deletion sequences.[1][2]

Q2: How do proline and its analogs like this compound prevent peptide aggregation?

A2: Proline and its analogs act as "structure-breakers." Their rigid cyclic structure introduces a "kink" in the peptide backbone, which disrupts the formation of regular secondary structures like β-sheets and α-helices.[3][4][5] This disruption prevents the intermolecular hydrogen bonding that leads to aggregation, thereby improving the solvation of the peptide chain and enhancing the efficiency of subsequent synthesis steps.[6]

Q3: When should I consider incorporating this compound or other proline analogs into my peptide sequence?

A3: The incorporation of proline analogs is recommended for "difficult sequences" that are prone to aggregation.[3] This includes peptides with a high content of hydrophobic residues (e.g., Val, Ile, Leu), sequences known to have a high propensity for β-sheet formation, and long peptide chains (generally over 15-20 amino acids).[2] It is often beneficial to strategically place these analogs within the sequence, ideally before a hydrophobic region.[4]

Q4: What is the optimal spacing for proline analogs in a peptide sequence to prevent aggregation?

A4: For optimal results, it is recommended to space proline analogs approximately every 5-6 residues apart. The minimum separation between two proline analogs or between a proline analog and a natural proline residue should be at least 2 amino acids.[4]

Q5: Will the incorporation of a proline analog affect the biological activity of my final peptide?

A5: The introduction of a non-native proline analog can potentially alter the conformation and, consequently, the biological activity of a peptide. The impact is sequence-dependent and must be evaluated on a case-by-case basis. In some applications, such as using pseudoprolines derived from serine or threonine, the native amino acid can be regenerated during the final cleavage from the resin, thus not affecting the final peptide sequence. However, for stable analogs like homoproline, the modification is permanent.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis and handling of peptides containing proline analogs.

Issue 1: Incomplete Coupling Following a Proline Analog
  • Symptom: A positive Kaiser test (blue beads) or other amine test after the coupling step immediately following the proline analog.

  • Cause: The secondary amine of proline and its analogs is sterically hindered and less nucleophilic than the primary amines of other amino acids, which can lead to slower and incomplete coupling reactions.

  • Solutions:

    • Double Coupling: Perform a second coupling step with fresh reagents to drive the reaction to completion.

    • Use a More Potent Coupling Reagent: Employ stronger coupling reagents like HATU, HCTU, or PyBOP for the amino acid following the proline analog.

    • Increase Reagent Concentration and Time: Use a higher excess of the activated amino acid and extend the coupling reaction time.

Issue 2: Poor Solubility of the Protected Peptide-Resin
  • Symptom: The resin beads clump together, and the resin bed does not swell properly in the synthesis solvent. This can lead to poor reagent diffusion and failed synthesis.

  • Cause: Even with proline analogs, highly hydrophobic or long peptide sequences can still exhibit poor solubility on the resin.

  • Solutions:

    • Change the Solvent: Switch from the standard DMF to a more polar and better-solvating solvent like N-methylpyrrolidone (NMP) or use a mixture of solvents (e.g., DMF/DCM).[7]

    • Incorporate Chaotropic Salts: Add chaotropic salts like LiCl to the coupling and deprotection solutions to disrupt hydrogen bonding and improve solvation.

    • Microwave-Assisted Synthesis: Use a microwave peptide synthesizer to increase the reaction temperature, which can help to break up aggregates and improve coupling efficiency.[6]

Issue 3: Difficulty Dissolving the Final Cleaved Peptide
  • Symptom: The lyophilized peptide powder does not dissolve in standard aqueous buffers for purification or biological assays.

  • Cause: The final peptide, although successfully synthesized, may still have a high propensity to aggregate in solution, especially if it is hydrophobic.

  • Solutions:

    • Use Organic Solvents: Initially dissolve the peptide in a small amount of an organic solvent like DMSO, DMF, or acetonitrile, and then slowly add the aqueous buffer.

    • Acidic or Basic Conditions: Try dissolving the peptide in dilute acidic (e.g., 10% acetic acid) or basic (e.g., 0.1% ammonium (B1175870) hydroxide) solutions, depending on the peptide's isoelectric point.

    • Disaggregating Solvents: For highly intractable peptides, use a strong disaggregating solvent system like 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) to break up aggregates, followed by careful removal of the HFIP and redissolution in the desired buffer.

Data Presentation

The following tables summarize the impact of proline and its analogs on peptide synthesis and aggregation, based on available literature for proline and pseudoprolines.

Table 1: Effect of Proline Analogs on Peptide Synthesis Efficiency

Parameter Standard Sequence Sequence with Proline Analog Reference(s)
Crude Purity Often low (<50%) for difficult sequences Significantly improved
Yield Can be very low or result in synthesis failure Increased by up to 10-fold in some cases [6]
Coupling Time Can be prolonged due to aggregation Generally faster and more predictable

| Deletion Sequences | Common in aggregation-prone sequences | Significantly reduced | |

Table 2: Impact of Proline Substitution on Amyloid-β Aggregation (Illustrative)

Peptide Fragment Modification Aggregation Propensity (Relative to WT) Reference(s)
Aβ(16-22) L17P Reduced [8]
Aβ(16-22) F19P Reduced [8]
Aβ(1-40) N-methylation at positions 17 & 19 Slower fibril formation [9]

| Aβ(1-40) | N-methylation at positions 37 & 39 | Slower fibril formation |[9] |

Experimental Protocols

Thioflavin T (ThT) Fluorescence Assay for Monitoring Peptide Aggregation

This protocol provides a general method for monitoring the fibrillation of amyloid-like peptides in the presence and absence of an inhibitor, such as a peptide containing this compound.

Materials:

  • Peptide stock solution (e.g., amyloid-β)

  • Inhibitor peptide stock solution (e.g., containing this compound)

  • Thioflavin T (ThT) stock solution (e.g., 1 mM in water, filtered through a 0.22 µm filter)

  • Assay buffer (e.g., PBS, pH 7.4)

  • 96-well black, clear-bottom microplate

  • Plate reader with fluorescence detection (Excitation ~440 nm, Emission ~485 nm)

Procedure:

  • Preparation of Reaction Mixtures:

    • In the wells of the 96-well plate, prepare the reaction mixtures. For each condition, it is recommended to have at least three replicates.

    • Control (Peptide alone): Add the peptide stock solution to the assay buffer to the desired final concentration (e.g., 10 µM).

    • Inhibitor: Add the peptide stock solution and the inhibitor peptide stock solution to the assay buffer to the desired final concentrations. It is common to test a range of inhibitor concentrations.

    • Blank: Prepare wells with only the assay buffer and ThT to measure the background fluorescence. Also, include a control with the inhibitor alone to check for any intrinsic fluorescence.

  • Addition of ThT:

    • Add the ThT stock solution to each well to a final concentration of 10-20 µM.

  • Incubation and Measurement:

    • Seal the plate to prevent evaporation.

    • Incubate the plate in the plate reader at 37°C. If desired, intermittent shaking can be applied to promote aggregation.

    • Measure the fluorescence intensity at regular intervals (e.g., every 10-15 minutes) for the duration of the experiment (e.g., 24-48 hours).

  • Data Analysis:

    • Subtract the average background fluorescence from all readings.

    • Plot the fluorescence intensity versus time for each condition. The resulting curves will show the kinetics of aggregation. A decrease in the fluorescence signal or a longer lag phase in the presence of the inhibitor indicates inhibition of fibril formation.

Caution: Some compounds can interfere with the ThT assay, leading to false-positive or false-negative results. It is advisable to confirm the results with an orthogonal method, such as Transmission Electron Microscopy (TEM), to visualize the morphology of the aggregates.[1][10]

Mandatory Visualizations

Caption: Mechanism of aggregation prevention by proline analogs during peptide synthesis.

Troubleshooting_Workflow Start Start SPPS of Aggregation-Prone Sequence Monitor_Coupling Monitor Coupling Step (e.g., Kaiser Test) Start->Monitor_Coupling Coupling_Complete Coupling Complete? Monitor_Coupling->Coupling_Complete Double_Couple Perform Double Coupling Coupling_Complete->Double_Couple No Proceed Proceed to Next Cycle Coupling_Complete->Proceed Yes Double_Couple->Monitor_Coupling Change_Reagent Use Stronger Coupling Reagent (e.g., HATU) Double_Couple->Change_Reagent Cap_Amines Cap Unreacted Amines (e.g., Acetic Anhydride) Double_Couple->Cap_Amines If still fails Change_Reagent->Monitor_Coupling Check_Solubility Assess Resin Swelling & Solubility Solubility_OK Solubility OK? Check_Solubility->Solubility_OK Change_Solvent Switch to NMP or add Chaotropic Salts Solubility_OK->Change_Solvent No End Continue Synthesis Solubility_OK->End Yes Use_Microwave Use Microwave Synthesizer Change_Solvent->Use_Microwave Change_Solvent->End Use_Microwave->End Proceed->Check_Solubility Cap_Amines->End

Caption: Troubleshooting workflow for aggregation issues during solid-phase peptide synthesis.

References

Technical Support Center: Boc-D-HoPro-OH in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering side reactions involving Boc-D-HoPro-OH during Solid-Phase Peptide Synthesis (SPPS).

Troubleshooting Guide

This guide addresses common issues observed during the incorporation of this compound in SPPS, focusing on identification, mitigation, and resolution of side reactions.

Issue 1: Low Yield of the Target Peptide

Symptom: After cleavage and purification, the final yield of the desired peptide containing a D-hydroxyproline residue is significantly lower than expected.

Possible Causes and Solutions:

CauseIdentificationMitigation Strategy
Incomplete Coupling Positive ninhydrin (B49086) test after coupling this compound.- Double couple: Repeat the coupling step before proceeding to the next deprotection. - Use stronger coupling reagents: Employ reagents like HATU or HCTU, which are more effective for sterically hindered amino acids. - Increase reaction time and equivalents: Extend the coupling time to 4-6 hours and use 3-4 equivalents of the amino acid and coupling reagents.
Diketopiperazine (DKP) Formation Detection of a cyclic dipeptide byproduct (often Boc-Pro-Xaa-DKP) by LC-MS. This is more prevalent when D-HoPro is the N-terminal or the second amino acid.- Incorporate a dipeptide: Couple a pre-formed dipeptide (e.g., Boc-Xaa-D-HoPro-OH) to the resin to bypass the susceptible dipeptide stage on the solid support. - Use 2-chlorotrityl chloride resin: The steric hindrance of this resin can inhibit DKP formation. - In situ neutralization protocols in Boc-SPPS can also suppress this side reaction.[1]
Peptide Aggregation Resin fails to swell properly; clumping of the resin beads is observed.- Incorporate backbone-disrupting elements: Use pseudoprolines or depsipeptides in the sequence. - Modify synthesis conditions: Switch to a more polar solvent like N-methylpyrrolidone (NMP), add chaotropic salts (e.g., LiCl), or perform the synthesis at an elevated temperature.
Issue 2: Presence of Unexpected Impurities in the Final Product

Symptom: HPLC or mass spectrometry analysis of the crude peptide reveals the presence of one or more significant impurities with masses different from the target peptide.

Possible Causes and Solutions:

CauseIdentification by Mass SpecMitigation Strategy
O-Acylation Impurity with a mass increase corresponding to the acyl group of the incoming amino acid on the hydroxyproline (B1673980) side chain.- Use a side-chain protecting group: Employ Boc-D-Hyp(Bzl)-OH to protect the hydroxyl group during synthesis.[2] - Use milder activation conditions: Avoid prolonged pre-activation times and use coupling reagents less prone to side-chain reactions.
Dehydration Impurity with a mass decrease of 18 Da, corresponding to the loss of a water molecule from the hydroxyproline residue.- Avoid strong acidic conditions during coupling and cleavage where possible. - Optimize coupling reagents: Some coupling reagents may promote dehydration more than others; empirical testing may be required.
Racemization Difficult to detect by mass spectrometry alone. Requires chiral chromatography or NMR analysis to identify the diastereomeric impurity.- Avoid the use of HOBt with carbodiimide (B86325) coupling reagents when coupling to a proline or hydroxyproline residue, as this has been shown to induce racemization.[2] - Use pre-formed activated esters or alternative coupling reagents that are known to have a lower risk of racemization.

Frequently Asked Questions (FAQs)

Q1: Is it necessary to protect the hydroxyl group of this compound during SPPS?

A1: While not always mandatory, protecting the hydroxyl group is highly recommended to prevent O-acylation, a common side reaction where the incoming activated amino acid acylates the side-chain hydroxyl group.[2] The use of a benzyl (B1604629) (Bzl) protecting group, as in Boc-D-Hyp(Bzl)-OH, is a common and effective strategy in Boc-SPPS.

Q2: What is diketopiperazine (DKP) formation and why is it common with proline derivatives?

A2: Diketopiperazine formation is an intramolecular cyclization of a dipeptide-resin, leading to the cleavage of the dipeptide from the solid support as a stable six-membered ring.[1][3] This side reaction is particularly prevalent when proline or hydroxyproline is the C-terminal or the second amino acid in the sequence. The fixed cis-amide bond conformation of proline residues can facilitate the necessary geometry for the nucleophilic attack of the N-terminal amine on the ester linkage to the resin.[1]

Q3: How can I detect racemization of the D-hydroxyproline residue?

A3: Racemization, the conversion of the D-isomer to a mixture of D- and L-isomers, can be challenging to detect. Standard reverse-phase HPLC may not separate the resulting diastereomeric peptides. Chiral HPLC or analysis by NMR spectroscopy are the most reliable methods.[4][5] In NMR, the appearance of a second set of signals for the protons adjacent to the chiral center of the hydroxyproline residue can indicate the presence of the epimer.

Q4: Can the choice of coupling reagent influence the extent of side reactions?

A4: Absolutely. The choice of coupling reagent can significantly impact the efficiency of the desired peptide bond formation versus the rates of various side reactions. For instance, the combination of a carbodiimide (like DCC or DIC) with HOBt has been reported to increase the risk of racemization at proline and hydroxyproline residues.[2] Conversely, phosphonium- or aminium-based reagents like PyBOP, HBTU, or HATU are generally more efficient for hindered couplings and may reduce certain side reactions, although they can have their own side reaction profiles.

Q5: What are the best practices for cleaving a peptide containing D-hydroxyproline from the resin?

A5: Standard cleavage cocktails for Boc-SPPS, such as high-concentration trifluoroacetic acid (TFA) with scavengers, are generally effective. If the hydroxyl group is protected with a benzyl group, the cleavage cocktail will also remove this protecting group. It is important to include scavengers like triisopropylsilane (B1312306) (TIS) and water to quench reactive carbocations generated during cleavage, which can otherwise lead to side reactions with sensitive residues.

Data Summary

Side ReactionExtent of Reaction (Qualitative)Conditions Favoring the Side ReactionReference
Racemization ExtensiveCoupling with carbodiimide (WSCI) and HOBt in DMF.[2]
Diketopiperazine Formation Significant, especially at the dipeptide stageN-terminal proline or hydroxyproline; prolonged coupling/deprotection times.[1][3]
O-Acylation Common if hydroxyl group is unprotectedUse of highly reactive coupling agents; prolonged coupling times.[2]
Dehydration Possible under harsh acidic conditionsStrong acid treatment; certain coupling reagents.

Experimental Protocols

Protocol 1: Detection of Diketopiperazine (DKP) Formation by HPLC-MS
  • Sample Preparation: After the coupling of the second amino acid (e.g., Boc-Xaa-OH to H-D-HoPro-Resin), take a small aliquot of the reaction solution. Also, after the subsequent deprotection step, collect a sample of the cleavage solution.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile (B52724).

    • Gradient: A linear gradient from 5% to 95% B over 20-30 minutes.

    • Detection: UV at 214 nm and 280 nm.

  • Mass Spectrometry Analysis:

    • Couple the HPLC to an electrospray ionization mass spectrometer (ESI-MS).

    • Monitor for the expected mass of the cyclic dipeptide. For example, for a dipeptide of Boc-Ala and D-HoPro, the DKP would have a distinct molecular weight.

  • Interpretation: The presence of a peak with the correct mass-to-charge ratio for the DKP confirms its formation.

Protocol 2: Analysis of Racemization by Chiral HPLC
  • Peptide Cleavage and Deprotection: Cleave the peptide from the resin and remove all protecting groups using an appropriate cleavage cocktail.

  • Hydrolysis: Hydrolyze a small sample of the purified peptide in 6N HCl at 110°C for 24 hours.

  • Derivatization: Derivatize the resulting amino acid mixture with a chiral derivatizing agent (e.g., Marfey's reagent).

  • HPLC Analysis:

  • Interpretation: Compare the retention times of the derivatized hydroxyproline from the sample with those of authentic D- and L-hydroxyproline standards that have been similarly derivatized. The presence of a peak corresponding to the L-hydroxyproline derivative indicates racemization.

Visualizations

TroubleshootingWorkflow start Start: SPPS with this compound issue Problem Encountered start->issue low_yield Low Peptide Yield issue->low_yield e.g., < 20% impurities Unexpected Impurities issue->impurities e.g., by LC-MS incomplete_coupling Incomplete Coupling? low_yield->incomplete_coupling dkp DKP Formation? low_yield->dkp o_acylation O-Acylation? impurities->o_acylation dehydration Dehydration? impurities->dehydration racemization Racemization? impurities->racemization incomplete_coupling->dkp No solution_coupling Solution: Double couple, stronger reagents, longer time incomplete_coupling->solution_coupling Yes solution_dkp Solution: Use dipeptide coupling, 2-Cl-Trt resin dkp->solution_dkp Yes end Problem Resolved dkp->end No o_acylation->dehydration No solution_o_acylation Solution: Protect hydroxyl group (e.g., with Bzl) o_acylation->solution_o_acylation Yes dehydration->racemization No solution_dehydration Solution: Milder acid conditions, screen coupling reagents dehydration->solution_dehydration Yes solution_racemization Solution: Avoid HOBt with carbodiimides, use alternative coupling reagents racemization->solution_racemization Yes racemization->end No solution_coupling->end solution_dkp->end solution_o_acylation->end solution_dehydration->end solution_racemization->end

Caption: Troubleshooting workflow for side reactions involving this compound.

SideReactionMechanisms cluster_O_Acylation O-Acylation cluster_DKP Diketopiperazine (DKP) Formation cluster_Racemization Racemization HoPro_OH This compound Side Chain (-OH) Acylated_HoPro O-Acylated Side Product HoPro_OH->Acylated_HoPro Nucleophilic Attack Activated_AA Activated Boc-AA-OH Activated_AA->Acylated_HoPro Dipeptide_Resin H-Xaa-D-HoPro-Resin DKP_Product Cyclic Dipeptide (DKP) Dipeptide_Resin->DKP_Product Intramolecular Cyclization Cleaved_Resin Resin-OH Dipeptide_Resin->Cleaved_Resin Cleavage D_HoPro This compound Enolate Enolate Intermediate D_HoPro->Enolate Proton Abstraction L_HoPro Boc-L-HoPro-OH Enolate->L_HoPro Reprotonation

Caption: Simplified mechanisms of common side reactions with this compound.

References

Technical Support Center: Optimizing Boc-D-HoPro-OH Incorporation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for optimizing the incorporation of Boc-D-HoPro-OH into peptide sequences during solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: Why is the incorporation of this compound challenging?

A1: The incorporation of this compound can be challenging due to the steric hindrance caused by the cyclic structure of the hydroxyproline (B1673980) ring and the bulky Boc protecting group. This steric hindrance can impede the coupling reaction, leading to lower yields and incomplete acylation.

Q2: What are the most common side reactions observed during the coupling of this compound?

A2: The most common side reactions include:

  • Incomplete coupling: This leads to the formation of deletion sequences where the this compound residue is missing.

  • Racemization: While less common for proline and its derivatives within the peptide chain, racemization can be a concern, especially with certain coupling reagents and conditions. The use of additives like HOBt can help minimize racemization.[1][2]

  • Diketopiperazine formation: If D-HoPro is the second amino acid in the sequence, there is a risk of forming a cyclic dipeptide, which terminates chain elongation.

Q3: Which coupling reagents are recommended for this compound?

A3: For sterically hindered amino acids like this compound, potent coupling reagents are recommended. Aminium/uronium salts like HATU and HBTU, and phosphonium (B103445) salts like PyBOP and PyAOP, are generally more effective than standard carbodiimide (B86325) reagents like DCC or DIC alone.[3][4]

Q4: How can I monitor the completion of the coupling reaction for this compound?

A4: The Kaiser (ninhydrin) test is a common method for detecting free primary amines on the resin. A negative Kaiser test (the beads remain colorless or turn yellow) indicates a complete coupling reaction. However, for couplings involving proline derivatives, the test can sometimes be less reliable. Alternative monitoring methods, such as the chloranil (B122849) test, can be used.

Q5: Is double coupling necessary for this compound?

A5: Double coupling, which involves repeating the coupling step with a fresh portion of activated amino acid and coupling reagent, is often a beneficial strategy to ensure complete incorporation of sterically hindered residues like this compound and to maximize the final peptide yield.

Troubleshooting Guide

Low Coupling Yield / Incomplete Reaction

Problem: The Kaiser test remains positive after the coupling step, or mass spectrometry of the final peptide shows a significant amount of a deletion sequence lacking D-HoPro.

Possible Cause Recommended Solution Expected Outcome
Insufficient Reagent Excess Increase the equivalents of this compound and coupling reagents to 3-5 equivalents relative to the resin substitution.Drives the reaction to completion, increasing coupling efficiency.
Suboptimal Coupling Reagent Switch to a more potent coupling reagent such as HATU, HCTU, or PyBOP, especially if using DIC/HOBt.More reactive reagents are better at overcoming steric hindrance.
Inadequate Reaction Time Extend the coupling reaction time to 2-4 hours, or even overnight for particularly difficult couplings.Allows more time for the sterically hindered coupling to proceed to completion.
Peptide Aggregation on Resin Switch to a solvent with better swelling properties like NMP, or add a chaotropic salt like LiCl to the coupling mixture.[5]Disrupts secondary structures of the growing peptide chain, improving reagent access.
Steric Hindrance Perform a double coupling. After the first coupling, wash the resin and repeat the coupling step with fresh reagents.Maximizes the incorporation of the hindered amino acid.

Note: The effectiveness of each solution can vary depending on the specific peptide sequence and synthesis conditions. It is often beneficial to perform a small-scale test synthesis to optimize conditions.

Side Reaction Products Detected

Problem: Mass spectrometry analysis of the crude peptide reveals significant peaks corresponding to side products.

Side Reaction Possible Cause Recommended Solution
Diketopiperazine Formation D-HoPro is the second residue in the sequence.Synthesize the peptide on a 2-chlorotrityl chloride resin, which is sterically hindered and suppresses this side reaction.
Racemization Use of a base that is too strong or prolonged activation times.Use a weaker base like N-methylmorpholine (NMM) instead of DIEA. Minimize pre-activation times. Ensure the addition of HOBt or a similar racemization suppressant.[1][2]
Alkylation of other residues Reactive cations generated during Boc deprotection can modify sensitive side chains (e.g., Trp, Met).Add scavengers like 1-2% triisopropylsilane (B1312306) (TIS) to the TFA deprotection solution.

Experimental Protocols

Standard Boc-SPPS Cycle for this compound Incorporation

This protocol is a general guideline and may require optimization for specific peptide sequences.

  • Resin Swelling: Swell the resin (e.g., Merrifield or PAM resin) in dichloromethane (B109758) (DCM) for at least 30 minutes.

  • Boc Deprotection:

    • Treat the resin with 50% trifluoroacetic acid (TFA) in DCM for 2 minutes.

    • Drain the solution.

    • Treat the resin again with 50% TFA in DCM for 20-30 minutes.

    • Wash the resin thoroughly with DCM (3x), isopropanol (B130326) (IPA) (2x), and finally with dimethylformamide (DMF) (3x).

  • Neutralization:

    • Treat the resin with 10% N,N-diisopropylethylamine (DIEA) in DMF for 2 minutes.

    • Repeat the neutralization step.

    • Wash the resin thoroughly with DMF (5x).

  • Coupling (HATU-mediated):

    • In a separate vessel, dissolve this compound (3 eq.), HATU (2.9 eq.), and HOAt (3 eq.) in DMF.

    • Add DIEA (6 eq.) to the activation mixture and vortex for 1-2 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction vessel for 2-4 hours at room temperature.

    • Monitor the reaction completion using the Kaiser test.

  • Washing:

    • Wash the resin thoroughly with DMF (3x) and DCM (3x).

  • Repeat Cycle: Proceed to the deprotection step for the next amino acid in the sequence.

Final Cleavage from Resin (HF Cleavage)

Caution: Anhydrous hydrogen fluoride (B91410) (HF) is extremely corrosive and toxic. This procedure must be performed in a specialized HF cleavage apparatus by trained personnel.

  • Resin Preparation: Dry the peptide-resin thoroughly under vacuum.

  • Scavenger Addition: Add a scavenger mixture (e.g., p-cresol, p-thiocresol) to the reaction vessel containing the dried resin.

  • HF Cleavage:

    • Cool the reaction vessel to -5 to 0 °C.

    • Carefully condense anhydrous HF into the reaction vessel.

    • Stir the mixture at 0 °C for 1-2 hours.

  • HF Removal: Evaporate the HF under a stream of nitrogen.

  • Peptide Precipitation: Precipitate the crude peptide by adding cold diethyl ether.

  • Purification: Collect the precipitated peptide by filtration, wash with cold diethyl ether, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

experimental_workflow cluster_SPPS_Cycle Boc-SPPS Cycle cluster_Final_Steps Final Steps start Start with Peptide-Resin deprotection Boc Deprotection (50% TFA/DCM) start->deprotection neutralization Neutralization (10% DIEA/DMF) deprotection->neutralization coupling Coupling of This compound neutralization->coupling washing Washing (DMF, DCM) coupling->washing next_cycle Proceed to Next Cycle washing->next_cycle final_cleavage Final Cleavage (e.g., HF) next_cycle->final_cleavage purification Purification (RP-HPLC) final_cleavage->purification analysis Analysis (Mass Spectrometry) purification->analysis end Pure Peptide analysis->end

Caption: Boc-SPPS workflow for peptide synthesis.

troubleshooting_workflow start Low Coupling Yield for This compound check_reagents Are reagents fresh and in sufficient excess? start->check_reagents increase_excess Increase equivalents of amino acid and coupling reagents check_reagents->increase_excess No check_coupling_reagent Is the coupling reagent potent enough? check_reagents->check_coupling_reagent Yes increase_excess->check_coupling_reagent change_reagent Switch to HATU, HCTU, or PyBOP check_coupling_reagent->change_reagent No check_time Is the reaction time adequate? check_coupling_reagent->check_time Yes change_reagent->check_time increase_time Extend coupling time (2-4h or overnight) check_time->increase_time No double_couple Perform a double coupling check_time->double_couple Yes increase_time->double_couple success Successful Incorporation double_couple->success

Caption: Troubleshooting low coupling efficiency.

References

Technical Support Center: Boc-D-HoPro-OH Deprotection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the deprotection of Boc-D-HoPro-OH. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to this specific chemical transformation.

Troubleshooting Incomplete Deprotection of this compound

Incomplete removal of the tert-butyloxycarbonyl (Boc) protecting group from D-4-hydroxyproline (HoPro) can be a significant hurdle in synthetic workflows. Below are common issues and their solutions.

Issue 1: Significant amount of starting material remains after the reaction.

This is the most common sign of incomplete deprotection and can be diagnosed by TLC, LC-MS, or NMR analysis.

  • Possible Cause 1: Insufficient Acid Strength or Concentration. The Boc group is cleaved under acidic conditions, and the reaction rate is highly dependent on the acid's strength and concentration. Standard conditions may not be sufficient for the sterically hindered cyclic structure of hydroxyproline (B1673980).

    • Solution:

      • Increase the concentration of trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM). A common starting point is 25-50% TFA in DCM.[1] If incomplete deprotection is observed, increasing the TFA concentration can enhance the reaction rate.

      • Switch to a stronger acid system. A solution of 4M HCl in 1,4-dioxane (B91453) is a highly effective alternative for Boc deprotection and is often considered for substrates that are problematic with TFA.[2][3][4]

  • Possible Cause 2: Inadequate Reaction Time or Temperature. Deprotection is a kinetic process, and insufficient time or low temperatures can lead to incomplete reactions.

    • Solution:

      • Extend the reaction time. Monitor the reaction progress at regular intervals (e.g., 30 min, 1h, 2h) using TLC or LC-MS to determine the optimal duration for complete conversion.[5]

      • While most Boc deprotections are performed at room temperature, gentle warming (e.g., to 40°C) can be employed for sluggish reactions, but this should be done cautiously to avoid potential side reactions.

  • Possible Cause 3: Steric Hindrance. The rigid, cyclic structure of the proline ring in this compound can sterically hinder the approach of the acid to the carbamate (B1207046) group, slowing down the deprotection.

    • Solution:

      • Employing a higher concentration of acid or a stronger acid system, as mentioned above, can help overcome the steric barrier.

      • Ensure adequate agitation of the reaction mixture to maximize contact between the reagent and the substrate.

  • Possible Cause 4: Solvent Issues. The choice of solvent is critical for ensuring that both the substrate and the acid are well-solvated.

    • Solution:

      • Dichloromethane (DCM) is a standard solvent for TFA-mediated deprotection.[1][5] For HCl-based deprotection, 1,4-dioxane is commonly used.[2][3][4] Ensure the use of anhydrous solvents, as water can sometimes interfere with the reaction.

Frequently Asked Questions (FAQs)

Q1: I am observing a side product with a mass increase of +56 Da. What is it and how can I prevent it?

A: A mass increase of +56 Da corresponds to the addition of a tert-butyl group. This is a common side reaction where the tert-butyl cation, generated during the cleavage of the Boc group, alkylates a nucleophilic site on your molecule.[6] In the case of D-HoPro-OH, the secondary hydroxyl group is a potential site for this side reaction, forming a tert-butyl ether.

  • Prevention:

    • Use of Scavengers: The most effective way to prevent tert-butylation is to add a scavenger to the reaction mixture. The scavenger's role is to trap the electrophilic tert-butyl cation. Common scavengers include:

      • Triisopropylsilane (TIS)

      • Thioanisole

      • Anisole

    • A typical deprotection cocktail might include 1-5% (v/v) of a scavenger.

Q2: Can the hydroxyl group of hydroxyproline cause other side reactions?

A: While O-alkylation by the tert-butyl cation is the most common side reaction involving the hydroxyl group, under very harsh acidic conditions or with certain reagents, other reactions like dehydration or rearrangement could theoretically occur, although they are less frequently reported for Boc deprotection. The hydroxyl group itself is generally stable to the acidic conditions used for Boc removal.

Q3: How can I monitor the progress of the deprotection reaction?

A: Several analytical techniques can be used to monitor the reaction:[7]

  • Thin-Layer Chromatography (TLC): This is a quick and easy method. The deprotected product (the amine salt) will have a different retention factor (Rf) compared to the Boc-protected starting material. The disappearance of the starting material spot and the appearance of the product spot indicate the reaction's progress.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This provides more definitive information. You can monitor the disappearance of the mass corresponding to your starting material and the appearance of the mass of the deprotected product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool to confirm the completion of the reaction. The characteristic signal of the nine protons of the tert-butyl group (a singlet around 1.4 ppm) will disappear upon successful deprotection.

Q4: Should I use TFA or HCl for the deprotection of this compound?

A: Both TFA and HCl are effective reagents for Boc deprotection. The choice often depends on the other functional groups present in the molecule and the desired selectivity.

  • TFA in DCM: This is a very common and generally rapid method.[1][5] However, TFA is a strong acid and can sometimes lead to side reactions if other acid-sensitive groups are present.

  • HCl in 1,4-Dioxane: This is often considered a milder and more selective method.[3][4] It can be particularly useful if you need to deprotect the Boc group in the presence of other acid-labile functionalities. In some cases, it has been shown to provide superior selectivity in deprotecting Nα-Boc groups in the presence of tert-butyl esters and ethers.[3]

Quantitative Data Summary

Amino Acid DerivativeDeprotection ConditionsTimePurity/YieldReference
Model Tetrapeptide (APFG)50% TFA/DCM5 min78%[8]
Model Tetrapeptide (APFG)50% TFA/DCM2 x 30 min>95%[8]
Model Tetrapeptide (APFG)4M HCl/dioxane5 minIncomplete[8]
Model Tetrapeptide (APFG)4M HCl/dioxane2 x 30 min>95%[8]
Various Peptides (average)55% TFA/DCM30 min~9% higher purity
Various Peptides (average)100% TFA5 minLower purity

Experimental Protocols

Protocol 1: Deprotection of this compound using TFA in DCM

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Scavenger (e.g., Triisopropylsilane - TIS) (optional)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DCM (10-20 mL per gram of substrate).

  • Cool the solution to 0 °C in an ice bath.

  • If using a scavenger, add TIS (e.g., 2.5-5% v/v).

  • Slowly add TFA to the stirred solution to a final concentration of 25-50% (v/v).

  • Allow the reaction to warm to room temperature and stir for 1-4 hours.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

  • For work-up to obtain the free amine, dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NaHCO₃ solution to neutralize the acid.[9]

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the deprotected product.

Protocol 2: Deprotection of this compound using HCl in 1,4-Dioxane

Materials:

  • This compound

  • 1,4-Dioxane, anhydrous

  • 4M HCl in 1,4-Dioxane

  • Diethyl ether

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous 1,4-dioxane (10-20 mL per gram of substrate).

  • To the stirred solution, add 4M HCl in 1,4-dioxane (typically 5-10 equivalents).

  • Stir the reaction at room temperature for 1-4 hours. The reaction is usually quick (less than 3h).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Add diethyl ether to the residue to precipitate the hydrochloride salt of the deprotected product.

  • Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.

Visualizations

Boc_Deprotection_Workflow Troubleshooting Workflow for Incomplete this compound Deprotection start Start: Incomplete Deprotection Observed (TLC, LC-MS, NMR) check_acid Check Acid Strength and Concentration start->check_acid increase_tfa Increase TFA concentration (e.g., to 50% in DCM) check_acid->increase_tfa Standard conditions used switch_hcl Switch to 4M HCl in 1,4-Dioxane check_acid->switch_hcl High steric hindrance check_time_temp Check Reaction Time and Temperature extend_time Extend Reaction Time (Monitor progress) check_time_temp->extend_time Short reaction time gentle_heat Consider Gentle Heating (e.g., 40°C) check_time_temp->gentle_heat Sluggish reaction check_scavenger Side Product (+56 Da) Observed? add_scavenger Add Scavenger (e.g., TIS, Thioanisole) check_scavenger->add_scavenger Yes complete Deprotection Complete check_scavenger->complete No, reaction complete increase_tfa->check_time_temp switch_hcl->check_time_temp extend_time->check_scavenger incomplete Still Incomplete extend_time->incomplete gentle_heat->check_scavenger gentle_heat->incomplete add_scavenger->complete incomplete->switch_hcl Try alternative

Caption: Troubleshooting workflow for incomplete Boc deprotection.

Boc_Deprotection_Mechanism Mechanism of Acid-Catalyzed Boc Deprotection cluster_reaction Deprotection Steps cluster_side_reaction Potential Side Reaction boc_pro This compound protonated Protonated Carbamate boc_pro->protonated + H+ carbamic_acid Carbamic Acid Intermediate protonated->carbamic_acid - tert-butyl cation tbutyl_cation tert-butyl cation protonated->tbutyl_cation generates deprotected_pro D-HoPro-OH (Amine Salt) carbamic_acid->deprotected_pro - CO2 alkylated_product Alkylated Product tbutyl_cation->alkylated_product nucleophile Nucleophile (e.g., -OH of HoPro, Scavenger) nucleophile->alkylated_product

Caption: Mechanism of Boc deprotection and a common side reaction.

References

Technical Support Center: Racemization of Boc-D-HoPro-OH

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating the racemization of Boc-D-HoPro-OH (Boc-D-trans-4-hydroxyproline) during the activation step of peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is racemization in the context of this compound activation?

A1: Racemization is the process where the stereochemical integrity of the α-carbon of an amino acid is lost, leading to a mixture of D- and L-enantiomers.[1] In the case of this compound, racemization (or more accurately, epimerization) during activation for peptide coupling results in the formation of Boc-L-HoPro-OH, which can be incorporated into the peptide chain. This generates a diastereomeric impurity that can be difficult to separate and may alter the final peptide's biological activity.[2]

Q2: What is the primary cause of racemization during the activation of N-protected amino acids?

A2: The primary mechanism for racemization during peptide bond formation is the formation of a planar oxazolone (B7731731) (or azlactone) intermediate.[3] This occurs when the carboxylic acid of the N-protected amino acid is activated. The planarity of the oxazolone intermediate allows for the loss of stereochemistry at the α-carbon.[3] A secondary mechanism is direct enolization, where a base abstracts the α-proton of the activated amino acid, leading to a planar enolate intermediate and subsequent racemization.[1][3]

Q3: Are proline and hydroxyproline (B1673980) derivatives susceptible to racemization?

A3: While N-urethane protected amino acids like Boc- and Fmoc-derivatives are generally considered resistant to racemization, proline and its derivatives can still undergo racemization under certain conditions.[4] One study highlighted that when L-proline or O-benzyl-trans-4-hydroxy-L-proline phenacyl esters were coupled with Boc-amino acids using a water-soluble carbodiimide (B86325) (WSCI) in DMF, extensive racemization was observed, particularly in the presence of 1-hydroxybenzotriazole (B26582) (HOBt).[5][6]

Q4: How do different components of the coupling reaction influence racemization?

A4: Several factors can significantly impact the extent of racemization:

  • Coupling Reagents: The choice of coupling reagent is critical. While highly efficient, some reagents are more prone to causing racemization.[2][3]

  • Additives: Additives like HOBt, 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), and OxymaPure are generally used to suppress racemization by minimizing the lifetime of the highly reactive, racemization-prone intermediates.[7][8] However, for hydroxyproline phenacyl esters, HOBt has been shown to catalyze racemization.[5][6]

  • Base: The presence of a base, especially strong, non-hindered bases, can promote racemization by facilitating the abstraction of the alpha-proton.[2][3]

  • Temperature: Higher temperatures, often used to speed up reactions (e.g., in microwave-assisted synthesis), can also accelerate the rate of racemization.[2][9]

  • Solvent: The polarity of the solvent can play a role, with more polar solvents sometimes favoring racemization.[7]

Troubleshooting Guide

Problem: Significant diastereomeric impurity is observed in a peptide containing a hydroxyproline residue, suggesting racemization of this compound during coupling.

Step 1: Evaluate Your Coupling Reagent and Additives

The choice of coupling reagent and additive is the most critical factor in controlling racemization.

Data Presentation: Relative Risk of Racemization with Common Coupling Cocktails

Coupling ReagentAdditiveBaseRelative Racemization RiskRecommendations & Remarks
DIC/DCCNone-HighNot recommended without an additive.[7]
DIC/DCCHOBt-Low to MediumGenerally effective at suppressing racemization.[8][10] However, caution is advised for hydroxyproline esters as HOBt may act as a catalyst for racemization.[5][6]
DIC/DCCOxymaPure / HOAt-LowOxymaPure and HOAt are often more effective than HOBt at suppressing racemization and are considered safer alternatives.[4][7]
HBTU/HATUHOBt/HOAtDIPEA/NMMMediumThese aminium/uronium salts are highly efficient but can still cause some racemization, especially with sensitive amino acids. The presence of a base is required.[11]
PyBOP-DIPEA/NMMMediumA phosphonium (B103445) salt reagent that is effective but requires a base, which can increase racemization risk.[4]
COMU-DIPEA/NMMLowA highly efficient aminium salt that has demonstrated a very low tendency for racemization.[7]
DEPBT--Very LowKnown for its remarkable resistance to racemization, making it a good choice for sensitive amino acids like Histidine.[4]

Recommended Actions:

  • If using a carbodiimide like DIC or DCC, always use it in conjunction with an additive like OxymaPure or HOAt.[3][7]

  • Given the specific issues with HOBt and hydroxyproline esters, consider switching from HOBt to OxymaPure or HOAt.[5][6]

  • For particularly problematic couplings, consider using a reagent known for low racemization, such as DEPBT.[4]

Step 2: Assess Reaction Conditions

Procedural details can significantly influence the level of racemization.[2]

Recommended Actions:

  • Minimize Pre-activation Time: Do not allow the activated this compound to stand for extended periods before adding it to the resin. Prolonged pre-activation increases the opportunity for racemization.[2][3]

  • Control the Temperature: Perform the coupling at a lower temperature (e.g., 0°C), especially for sensitive amino acids. If using microwave synthesis, consider reducing the coupling temperature.[3][9]

  • Evaluate the Base: If a base is necessary, use the minimum amount required. Consider switching from a base like DIPEA to a more sterically hindered base such as 2,4,6-collidine.[7][9]

  • Solvent Choice: While DMF and NMP are common, if racemization is a persistent issue, consider evaluating less polar solvents, provided solubility is not an issue.[3]

Experimental Protocols

Protocol 1: Low-Racemization Coupling of this compound using DIC/OxymaPure

This protocol is designed to minimize racemization during the coupling of this compound in solid-phase peptide synthesis (SPPS).

Materials:

  • This compound

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure (Ethyl 2-cyano-2-(hydroxyimino)acetate)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Resin with a free N-terminal amine

Procedure:

  • Resin Preparation: Swell the resin in DMF for 30-60 minutes. Perform the deprotection of the N-terminal amino group on the resin (e.g., using 20% piperidine (B6355638) in DMF for Fmoc deprotection, or TFA for Boc deprotection) and wash thoroughly with DMF.[3]

  • Activation Mixture Preparation: In a separate vessel, dissolve 3-5 equivalents of this compound and 3-5 equivalents of OxymaPure in DMF.[3] Add 3-5 equivalents of DIC to this solution.[3]

  • Pre-activation: Allow the mixture to pre-activate for a short period, typically 1-5 minutes.[3]

  • Coupling: Immediately add the activated solution to the washed and deprotected peptide-resin.[2]

  • Reaction: Agitate the reaction mixture at room temperature for 1-2 hours or at 0°C for an extended period for sensitive couplings.[3]

  • Monitoring: Monitor the completion of the coupling reaction using a qualitative method such as the Kaiser test. If the test is positive (indicating an incomplete reaction), the coupling step can be repeated.[3]

  • Washing: Once the coupling is complete, thoroughly wash the resin with DMF to remove excess reagents and byproducts.[3]

Protocol 2: Analysis of Racemization by HPLC

This general method can be used to quantify the level of epimerization by separating the resulting diastereomeric peptides.

Materials:

  • Crude peptide cleaved from the resin

  • Reference standards for the desired peptide (D-HoPro isomer) and the diastereomeric impurity (L-HoPro isomer)

  • HPLC system with a suitable C18 column

  • Solvents (e.g., water, acetonitrile) with additives (e.g., TFA)

Procedure:

  • Sample Preparation: Dissolve a small amount of the crude, cleaved peptide in the initial mobile phase.

  • Method Development: Develop an HPLC gradient method that can separate the desired peptide from its diastereomer. This may require trying different gradients and solvent systems.

  • Standard Injection: Inject the reference standards to determine their retention times.

  • Sample Analysis: Inject the crude reaction mixture and identify the peaks corresponding to the desired peptide and its diastereomer based on the retention times of the standards.[7]

  • Quantification: Integrate the peak areas for both diastereomers. The percentage of racemization can be calculated as: % Racemization = [Area of Undesired Diastereomer / (Area of Desired Diastereomer + Area of Undesired Diastereomer)] x 100

Mandatory Visualizations

racemization_pathway cluster_activation Activation cluster_racemization Racemization Pathway cluster_coupling Peptide Coupling Boc_D_HoPro This compound Activated_Intermediate Activated Intermediate (e.g., O-acylisourea) Boc_D_HoPro->Activated_Intermediate + Coupling Reagent (e.g., DIC) Oxazolone Planar Oxazolone Intermediate Activated_Intermediate->Oxazolone Intramolecular Cyclization Enolate Planar Enolate Intermediate Activated_Intermediate->Enolate + Base (Direct Abstraction) D_Peptide Desired Peptide (Boc-D-HoPro-Peptide-Resin) Activated_Intermediate->D_Peptide Racemized_Intermediate Racemized Activated Intermediate Oxazolone->Racemized_Intermediate Ring Opening Enolate->Racemized_Intermediate Reprotonation L_Peptide Diastereomeric Impurity (Boc-L-HoPro-Peptide-Resin) Racemized_Intermediate->L_Peptide Peptide_Resin H2N-Peptide-Resin Peptide_Resin->D_Peptide Peptide_Resin->L_Peptide

Caption: Racemization mechanism of this compound during activation.

troubleshooting_workflow cluster_reagents Reagent & Additive Actions cluster_conditions Condition Actions cluster_base Base Actions start High Racemization Detected reagent_check Step 1: Evaluate Coupling Reagent & Additives start->reagent_check condition_check Step 2: Assess Reaction Conditions reagent_check->condition_check If issue persists action1_1 • Switch from HOBt to OxymaPure/HOAt reagent_check->action1_1 action1_2 • Use low-racemization reagent (e.g., DEPBT) reagent_check->action1_2 base_check Step 3: Evaluate Base condition_check->base_check If issue persists action2_1 • Lower coupling temperature to 0°C condition_check->action2_1 action2_2 • Minimize pre-activation time condition_check->action2_2 solution Racemization Minimized base_check->solution Implement Changes action3_1 • Use hindered base (e.g., Collidine) base_check->action3_1 action3_2 • Use minimum necessary equivalents base_check->action3_2

Caption: Troubleshooting workflow for high racemization levels.

References

Technical Support Center: Diketopiperazine Formation with Boc-D-HoPro-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering diketopiperazine (DKP) formation during solid-phase peptide synthesis (SPPS) using Boc-D-hydroxyproline (Boc-D-HoPro-OH).

Frequently Asked Questions (FAQs)

Q1: What is diketopiperazine (DKP) formation and why is it a problem in peptide synthesis?

A1: Diketopiperazine (DKP) formation is a common side reaction in peptide synthesis that results in the formation of a cyclic dipeptide. This occurs through an intramolecular cyclization of a dipeptidyl-resin, leading to the cleavage of the dipeptide from the resin support. This side reaction is problematic as it reduces the yield of the desired full-length peptide and introduces a significant impurity that can be challenging to remove during purification.

Q2: Why is diketopiperazine formation a particular concern when using proline derivatives like this compound?

A2: Peptides containing proline or its derivatives, such as hydroxyproline (B1673980), at the second position from the N-terminus are highly susceptible to DKP formation. The unique cyclic structure of the proline ring can facilitate the necessary conformation for the N-terminal amine to attack the ester linkage to the resin, leading to cyclization and cleavage.

Q3: Is DKP formation more prevalent in Boc-SPPS or Fmoc-SPPS?

A3: DKP formation is generally more pronounced in Fmoc-based solid-phase peptide synthesis (SPPS). The basic conditions used for Fmoc group removal (typically with piperidine) generate a free N-terminal amine, which is a potent nucleophile that can readily initiate the intramolecular cyclization. In Boc-SPPS, the N-terminal amine is protonated after the acidic deprotection step (e.g., with TFA), which reduces its nucleophilicity and consequently lessens the propensity for DKP formation.[1][2] However, the side reaction can still occur, especially during the neutralization step.

Q4: How does the hydroxyl group in this compound influence DKP formation compared to Boc-D-Pro-OH?

Q5: What are the key factors that promote DKP formation in Boc-SPPS?

A5: Several factors can contribute to DKP formation in Boc-SPPS:

  • Neutralization Step: The use of a tertiary amine base (e.g., DIEA) to neutralize the protonated N-terminal amine before coupling creates a transient population of the free amine, which can initiate DKP formation.

  • Coupling Time: Prolonged coupling times, especially with slower activating reagents, can provide a larger window for the cyclization reaction to occur.

  • Temperature: Elevated temperatures can increase the rate of DKP formation.

  • Resin Type: The choice of resin and its linker can influence the susceptibility to cleavage by DKP formation. Sterically hindered linkers can reduce the rate of this side reaction.

  • Peptide Sequence: Dipeptides with proline or hydroxyproline at the C-terminal position are particularly prone to cyclization.

Troubleshooting Guide

Issue Potential Cause Recommended Solution(s)
Low yield of the target peptide and presence of a major byproduct with a mass corresponding to a cyclic dipeptide. High rate of diketopiperazine (DKP) formation.1. Utilize an in situ neutralization protocol: Perform the neutralization of the N-terminal amine simultaneously with the coupling reaction. This minimizes the time the free amine is available for intramolecular cyclization.[1][4] 2. Choose a sterically hindered resin: For sequences highly prone to DKP formation, consider using a 2-chlorotrityl chloride resin. The bulky linker can sterically hinder the intramolecular attack, thus reducing the rate of cyclization. 3. Optimize coupling conditions: Use a fast and efficient coupling reagent such as HATU or HBTU to minimize the coupling time. Ensure complete and rapid acylation of the N-terminal amine.
Significant peptide cleavage from the resin after the coupling of the second amino acid (this compound). "Traceless" DKP formation where the cyclic dipeptide is washed away during synthesis.1. Pre-form the dipeptide: Synthesize the dipeptide (e.g., Boc-Xaa-D-HoPro-OH) in solution and then couple it to the resin-bound amino acid. This bypasses the vulnerable dipeptidyl-resin stage on the solid support. 2. Monitor the first two coupling steps closely: After coupling the first two amino acids, a small sample of the resin can be cleaved and analyzed by HPLC and mass spectrometry to quantify the extent of DKP formation.
Inconsistent results and variable yields in syntheses involving this compound. Variability in neutralization and coupling efficiency.1. Standardize protocols: Ensure consistent timing and reagent concentrations for all steps, particularly neutralization and coupling. 2. Maintain low temperatures: If feasible, perform the coupling of the amino acid following this compound at a reduced temperature (e.g., 0 °C) to decrease the rate of DKP formation.

Data Summary

While specific quantitative data for DKP formation with this compound is limited, the following table summarizes the qualitative impact of various factors on this side reaction based on studies of proline-containing peptides.

Factor Condition Effect on DKP Formation Reference
SPPS Chemistry Fmoc (basic deprotection)High[5][6][7]
Boc (acidic deprotection)Lower than Fmoc[1][2]
Neutralization Pre-neutralization with DIEAIncreases risk[4]
In situ neutralizationReduces risk[1][4]
Resin Type Standard resins (e.g., Merrifield)Higher susceptibilityGeneral Knowledge
2-Chlorotrityl chloride resinLower susceptibility[8]
Temperature Elevated temperatureIncreases rate[7]
Reduced temperatureDecreases rate[7]
Peptide Sequence Proline/Hydroxyproline at position 2High susceptibility[6][7]

Experimental Protocols

Protocol 1: Standard Boc-SPPS Coupling Cycle

This protocol outlines a standard cycle for amino acid coupling in Boc-SPPS.

  • Resin Swelling: Swell the resin in dichloromethane (B109758) (DCM) for 30 minutes.

  • Boc Deprotection:

    • Treat the resin with 50% trifluoroacetic acid (TFA) in DCM for 2 minutes (pre-wash).

    • Drain and treat with fresh 50% TFA in DCM for 20-30 minutes.[1]

    • Wash the resin with DCM (3x), isopropanol (B130326) (IPA) (2x), and N,N-dimethylformamide (DMF) (3x).

  • Neutralization:

    • Treat the resin with 10% diisopropylethylamine (DIEA) in DMF for 5 minutes.

    • Wash the resin with DMF (3x).

  • Coupling:

    • In a separate vessel, dissolve the Boc-amino acid (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.

    • Add DIEA (6 eq.) to the activation mixture.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

  • Washing: Wash the resin with DMF (3x) and DCM (3x).

  • Monitoring: Perform a Kaiser test or other appropriate test to confirm complete coupling.

Protocol 2: Optimized Boc-SPPS Coupling with In Situ Neutralization to Minimize DKP Formation

This protocol is recommended when coupling an amino acid to a resin-bound peptide with D-HoPro at the C-terminus.

  • Resin Swelling and Boc Deprotection: Follow steps 1 and 2 from Protocol 1.

  • Coupling with In Situ Neutralization:

    • In a separate vessel, dissolve the incoming Boc-amino acid (3 eq.), HATU (2.9 eq.) in DMF.

    • Add DIEA (6 eq.) to the activation mixture and allow to pre-activate for 1-2 minutes.

    • Add the activated amino acid solution directly to the TFA-salt of the peptide-resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Washing: Wash the resin with DMF (3x) and DCM (3x).

  • Monitoring: Perform a Kaiser test to confirm complete coupling.

Visualizations

DKP_Formation_Pathway cluster_resin Solid Support Resin Resin Dipeptidyl_Resin H-AA2(HoPro)-AA1-Resin N_Terminal_Amine Free N-terminal Amine Dipeptidyl_Resin->N_Terminal_Amine Deprotection Ester_Linkage Ester Linkage N_Terminal_Amine->Ester_Linkage Intramolecular Nucleophilic Attack Ester_Linkage->Resin Resin Regeneration DKP Diketopiperazine (Cyclic Dipeptide) Ester_Linkage->DKP Cyclization & Cleavage

Caption: Mechanism of diketopiperazine (DKP) formation from a resin-bound dipeptide.

Experimental_Workflow Start Start with Peptide-Resin (TFA Salt) Coupling_Activation Prepare Activated Boc-AA-OH Solution (e.g., with HATU/DIEA) Start->Coupling_Activation InSitu_Neutralization In Situ Neutralization & Coupling Start->InSitu_Neutralization Coupling_Activation->InSitu_Neutralization Washing1 Wash Resin (DMF, DCM) InSitu_Neutralization->Washing1 Monitoring Monitor Coupling (e.g., Kaiser Test) Washing1->Monitoring Next_Cycle Proceed to Next Cycle or Final Cleavage Monitoring->Next_Cycle Complete Incomplete Incomplete Coupling Monitoring->Incomplete Incomplete Recouple Recouple Incomplete->Recouple Recouple->Washing1

Caption: Optimized workflow for Boc-SPPS to minimize DKP formation using in situ neutralization.

References

Technical Support Center: Improving the Solubility of Peptides Containing Boc-D-HoPro-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of peptides incorporating Boc-D-HoPro-OH (Boc-D-homoproline-OH).

Troubleshooting Guides

Problem 1: Peptide is insoluble or poorly soluble in aqueous buffers.

Cause: Peptides containing the this compound moiety often exhibit hydrophobic characteristics due to the bulky tert-butyloxycarbonyl (Boc) protecting group and the cyclic nature of the homoproline residue. This hydrophobicity can lead to poor solubility in aqueous solutions and a tendency to aggregate.[1][2][]

Solutions:

  • Initial Solvent Selection: For hydrophobic peptides, it is recommended to first attempt dissolution in a small amount of an organic solvent.[4][5][6] Dimethyl sulfoxide (B87167) (DMSO) is a common choice due to its high solubilizing power and compatibility with many biological assays at low concentrations.[5][6] Other options include dimethylformamide (DMF), N-methylpyrrolidone (NMP), isopropanol, or acetonitrile.[1][4]

  • Stepwise Dilution: Once the peptide is dissolved in the organic solvent, slowly add the aqueous buffer of choice to the peptide solution while vortexing or stirring.[1][6] This gradual dilution can prevent the peptide from precipitating out of solution.

  • pH Adjustment: The net charge of a peptide significantly influences its solubility.[2][5] Determining the isoelectric point (pI) of your peptide can guide pH adjustments.

    • For acidic peptides (pI < 7): Attempt to dissolve in a slightly basic buffer (pH > 7). If solubility remains low, a small amount of a dilute basic solution, such as 0.1% ammonium (B1175870) hydroxide, can be added.[2][5]

    • For basic peptides (pI > 7): Try dissolving in a slightly acidic buffer (pH < 7). If needed, a small amount of a dilute acidic solution, like 10% acetic acid or 0.1% trifluoroacetic acid (TFA), can be used.[4][5]

  • Use of Chaotropic Agents: For peptides prone to aggregation, the addition of chaotropic agents such as 6 M guanidine (B92328) hydrochloride (GdnHCl) or 8 M urea (B33335) to the buffer can disrupt intermolecular hydrogen bonds and improve solubility.[1][6]

Problem 2: Peptide precipitates out of solution upon dilution or storage.

Cause: Peptide aggregation is a common issue, particularly for hydrophobic and proline-rich sequences.[7] The incorporation of this compound can contribute to this by inducing specific secondary structures or through hydrophobic interactions.

Solutions:

  • Sonication: Sonication can help to break apart aggregates and facilitate dissolution.[4][5] Use a bath sonicator and cool the sample on ice between bursts to prevent heating, which could degrade the peptide.[4]

  • Gentle Heating: In some cases, gentle warming (e.g., to < 40°C) can improve solubility.[1] However, this should be done with caution as excessive heat can cause peptide degradation.[1]

  • Storage Conditions: For peptides in solution, it is recommended to store them at -20°C or -80°C in aliquots to avoid repeated freeze-thaw cycles.[2][8]

  • Inclusion of Solubility-Enhancing Agents: The addition of certain excipients can help maintain peptide solubility. Proline itself has been shown to prevent aggregation and increase the solubility of some proteins.[9][10]

Frequently Asked Questions (FAQs)

Q1: What is the best initial solvent to try for my this compound containing peptide?

A1: Due to the hydrophobic nature of the Boc group, it is advisable to start with a small amount of an organic solvent like DMSO or DMF.[4][5][6] Most peptides, even hydrophobic ones, will dissolve in these solvents. You can then slowly dilute the solution with your desired aqueous buffer.

Q2: How do I determine if my peptide is acidic or basic to guide pH adjustment?

A2: You can estimate the overall charge of your peptide at a neutral pH by considering the ionizable groups in the amino acid side chains, the N-terminus, and the C-terminus.

  • Acidic residues (contribute a -1 charge): Aspartic acid (D), Glutamic acid (E), and the C-terminal carboxyl group (-COOH).[4][8]

  • Basic residues (contribute a +1 charge): Lysine (K), Arginine (R), Histidine (H), and the N-terminal amino group (-NH2).[4][8] Sum the charges to determine the net charge of the peptide. A net positive charge indicates a basic peptide, while a net negative charge suggests an acidic peptide.

Q3: Can I use sonication to dissolve my peptide? Are there any risks?

A3: Yes, sonication is a commonly used technique to aid in peptide dissolution and break up aggregates.[4][5] However, it is important to control the temperature during sonication, as excessive heat can lead to peptide degradation.[4] Use short bursts of sonication and keep the sample on ice.

Q4: My peptide contains a cysteine residue in addition to this compound. Are there any special considerations?

A4: Yes. If your peptide contains cysteine, avoid using DMSO as a solvent, as it can oxidize the thiol group of the cysteine side chain.[5][6] In this case, DMF is a suitable alternative organic solvent.[6] Also, when dissolving cysteine-containing peptides, it is best to use degassed acidic buffers to prevent disulfide bond formation, which can occur at a pH above 7.[2]

Q5: What are pseudoproline dipeptides, and can they help with solubility?

A5: Pseudoproline dipeptides are derivatives of serine or threonine that are incorporated into a peptide sequence to disrupt the formation of secondary structures that can lead to aggregation and poor solubility during solid-phase peptide synthesis.[7] While this is a strategy employed during synthesis, the resulting kink in the peptide backbone can also improve the solubility of the final peptide product.

Data Presentation

Table 1: General Solubility Guidelines for Peptides Based on Polarity

Peptide TypeCharacteristicsRecommended Solvents
Hydrophilic High proportion of charged or polar amino acids.Water, aqueous buffers (e.g., PBS).[11]
Hydrophobic High proportion of non-polar amino acids (e.g., Leu, Val, Phe). Likely includes peptides with this compound.Start with organic solvents like DMSO, DMF, or acetonitrile, followed by dilution in aqueous buffer.[4][5][6]
Acidic Net negative charge at neutral pH.Water, basic buffers (pH > 7), or dilute ammonium hydroxide.[2][5]
Basic Net positive charge at neutral pH.Water, acidic buffers (pH < 7), or dilute acetic acid/TFA.[4][5]

Table 2: Common Solvents and Additives for Improving Peptide Solubility

Solvent/AdditiveApplicationConsiderations
DMSO Initial solvent for hydrophobic peptides.Can be toxic to cells at higher concentrations (>1%).[5] May oxidize cysteine and methionine.[5][6]
DMF Alternative to DMSO for hydrophobic peptides, especially those with cysteine.Less common in biological assays than DMSO.
Acetic Acid For dissolving basic peptides.Use dilute solutions (e.g., 10%).[4][5]
Ammonium Hydroxide For dissolving acidic peptides.Use dilute solutions (e.g., 0.1%).[2][5]
Guanidine HCl / Urea For dissolving aggregation-prone peptides.These are denaturing agents and may interfere with biological assays.[1][6]
Sonication Mechanical disruption of aggregates.Can cause heating; cool the sample on ice.[4]

Experimental Protocols

Protocol 1: General Procedure for Solubilizing a Hydrophobic Peptide Containing this compound
  • Preparation: Allow the lyophilized peptide to warm to room temperature before opening the vial. Briefly centrifuge the vial to ensure all the powder is at the bottom.[4]

  • Initial Dissolution: Add a small volume of DMSO (e.g., 20-50 µL) to the peptide. Vortex or gently pipette to mix until the peptide is completely dissolved.

  • Stepwise Dilution: While vortexing, slowly add your desired aqueous buffer (e.g., PBS) dropwise to the peptide-DMSO solution until the desired final concentration is reached.

  • Observation: Visually inspect the solution for any signs of precipitation. If the solution becomes cloudy, the peptide may be at its solubility limit in that buffer.

  • Sonication (if necessary): If the peptide does not fully dissolve or if aggregates are visible, place the vial in a bath sonicator for 5-10 minutes, keeping the water cool.

  • Centrifugation: Before use, centrifuge the peptide solution to pellet any remaining insoluble material.[5]

Protocol 2: Disaggregation of Peptides Using TFA/HFIP

For highly aggregated peptides that do not respond to other methods, a more rigorous disaggregation protocol can be employed.

  • Dissolution in TFA/HFIP: Dissolve the lyophilized peptide in a 1:1 mixture of trifluoroacetic acid (TFA) and hexafluoroisopropanol (HFIP).[12]

  • Solvent Evaporation: Evaporate the solvent under a gentle stream of nitrogen gas. This will leave a peptide film.[12][13]

  • Redissolution: Dissolve the resulting peptide film in the desired aqueous buffer. This procedure often significantly improves solubility.[12]

Mandatory Visualization

Peptide_Solubility_Workflow start Start: Lyophilized Peptide (containing this compound) initial_solv Add small volume of organic solvent (e.g., DMSO) start->initial_solv dissolved_check1 Completely Dissolved? initial_solv->dissolved_check1 slow_dilution Slowly add aqueous buffer with vortexing dissolved_check1->slow_dilution Yes sonicate Sonicate (keep cool) dissolved_check1->sonicate No final_check Clear Solution? slow_dilution->final_check ph_adjust Adjust pH based on peptide pI final_check->ph_adjust No success Peptide in Solution (Ready for use) final_check->success Yes sonicate->dissolved_check1 ph_adjust->final_check chaotropic Use chaotropic agent (e.g., 6M GdnHCl) ph_adjust->chaotropic Still not soluble chaotropic->final_check fail Insoluble/Aggregated (Consider sequence modification or alternative peptide) chaotropic->fail Still not soluble

Caption: Troubleshooting workflow for solubilizing peptides containing this compound.

References

Technical Support Center: Managing Steric Hindrance of the Pipecolic Acid Ring

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the experimental challenges associated with the steric hindrance of the pipecolic acid ring.

Frequently Asked Questions (FAQs)

Q1: What is steric hindrance in the context of the pipecolic acid ring and why is it a concern?

A1: Steric hindrance refers to the spatial arrangement of atoms or groups at or near a reacting site that impedes a chemical reaction. The pipecolic acid ring, a six-membered heterocyclic scaffold, can adopt different conformations (e.g., chair, boat). Substituents on the ring can create significant steric bulk, influencing the ring's conformation and the accessibility of reactive sites. This can lead to challenges in synthesis, such as reduced reaction rates, low yields, and poor stereoselectivity. In drug development, managing the steric hindrance of pipecolic acid derivatives is crucial as it can impact their binding affinity to biological targets and their overall pharmacological properties.

Q2: How do substituents on the pipecolic acid ring affect its conformation?

A2: Substituents on the pipecolic acid ring can significantly influence its conformational equilibrium, particularly the cis-trans isomerization of the peptide bond when incorporated into a peptide chain. For instance, the substitution of a pipecolic residue for a proline can lead to a significant increase in the population of the cis conformer.[1] Local steric effects between substituents at the α and ε positions of the pipecolic ring and the preceding residue in a peptide chain can control this isomerization.[1]

Q3: What are the primary applications of pipecolic acid and its derivatives in research?

A3: Pipecolic acid and its derivatives are valuable building blocks in medicinal chemistry and drug discovery. They are used in the synthesis of peptidomimetics to create constrained peptide analogues with improved stability and bioavailability.[2] Additionally, pipecolic acid itself is a key signaling molecule in plant immunity, involved in systemic acquired resistance (SAR).[3][4][5][6][7] Its derivatives are also found in natural products with interesting biological activities.[8][9]

Troubleshooting Guides

Issue 1: Low Yield in the Synthesis of Substituted Pipecolic Acid Derivatives
Possible Cause Troubleshooting Steps
Steric hindrance from bulky substituents impeding reagent access. 1. Reagent Selection: Employ smaller, more reactive reagents. For example, in Strecker synthesis modifications, trimethylsilyl (B98337) cyanide (TMSCN) can be effective for addition to tetrahydropyridines, leading to excellent yields of the corresponding α-amino nitriles.[10] 2. Catalyst Choice: For cross-coupling reactions to introduce aryl groups, ensure the use of an appropriate transition metal catalyst and ligand system that can accommodate the steric bulk of the reactants. 3. Reaction Conditions: Optimize reaction temperature and time. In some cases, higher temperatures may be needed to overcome the activation energy barrier imposed by steric hindrance.
Poor solubility of starting materials or intermediates. 1. Solvent Screening: Test a range of solvents to improve the solubility of your reactants. 2. Use of Additives: Consider the addition of a co-solvent or a phase-transfer catalyst to enhance solubility and reactivity.
Decomposition of starting materials or products under the reaction conditions. 1. Temperature Control: Perform the reaction at a lower temperature, even if it requires a longer reaction time. 2. Inert Atmosphere: Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation by oxygen or moisture.
Issue 2: Poor Diastereoselectivity in Reactions
Possible Cause Troubleshooting Steps
Insufficient facial selectivity due to steric hindrance. 1. Chiral Auxiliary: Employ a chiral auxiliary to direct the stereochemical outcome of the reaction. 2. Temperature Optimization: Lowering the reaction temperature can often enhance diastereoselectivity. For instance, in the addition of TMSCN to a chiral imine, almost quantitative diastereoselectivity for the formation of the trans-substituted product was observed at low temperatures.[10] 3. Protecting Group Strategy: The steric hindrance from a protecting group can be strategically used to guide the selectivity of reactions like reductions.[11]
Equilibration of the product to a more stable, but undesired, diastereomer. 1. Reaction Quenching: Quench the reaction as soon as it is complete to prevent post-reaction equilibration. 2. Purification Method: Choose a purification method that minimizes the risk of isomerization, such as chromatography on silica (B1680970) gel at low temperatures.

Quantitative Data

Table 1: Diastereoselectivity in the Synthesis of Pipecolic Acid Derivatives

Reactant Reagent Temperature Product (Diastereomeric Ratio) Reference
Chiral imine (1g)Trimethylsilyl cyanide (TMSCN)Low Temperature2,6-trans-substituted amino nitrile (2g) (>99:1)[10]

Experimental Protocols

Protocol 1: Modified Strecker Synthesis of Pipecolic Acid Derivatives

This protocol describes the synthesis of alkyl- and aryl-substituted pipecolic acid derivatives via the addition of trimethylsilyl cyanide (TMSCN) to tetrahydropyridines.[10]

Materials:

  • Substituted 3,4,5,6-tetrahydropyridine

  • Trimethylsilyl cyanide (TMSCN)

  • Anhydrous solvent (e.g., dichloromethane)

  • Hydrochloric acid (for hydrolysis)

  • Standard laboratory glassware and stirring equipment

Procedure:

  • Addition of TMSCN:

    • Dissolve the substituted tetrahydropyridine (B1245486) in the anhydrous solvent under an inert atmosphere.

    • Cool the solution to the desired temperature (e.g., 0 °C or lower for improved diastereoselectivity).

    • Slowly add TMSCN to the stirred solution.

    • Monitor the reaction by TLC or GC-MS until completion. The α-amino nitriles are often formed in excellent yields and may not require further purification.[10]

  • Hydrolysis of the α-amino nitrile:

    • Carefully add hydrochloric acid to the reaction mixture containing the α-amino nitrile.

    • Heat the mixture to reflux to effect hydrolysis of the nitrile to the carboxylic acid.

    • Monitor the hydrolysis by TLC or LC-MS.

    • Upon completion, cool the reaction mixture and isolate the pipecolic acid derivative. This may involve extraction and/or crystallization.

Visualizations

experimental_workflow Experimental Workflow: Modified Strecker Synthesis start Start: Substituted Tetrahydropyridine add_tmscn Addition of TMSCN in Anhydrous Solvent start->add_tmscn 1. Cyanation hydrolysis Acidic Hydrolysis add_tmscn->hydrolysis 2. Hydrolysis purification Purification (if necessary) hydrolysis->purification product Pipecolic Acid Derivative purification->product

Caption: Workflow for the modified Strecker synthesis of pipecolic acid derivatives.

troubleshooting_logic Troubleshooting Logic: Low Diastereoselectivity start Low Diastereoselectivity Observed lower_temp Lower Reaction Temperature start->lower_temp Is temperature a factor? chiral_aux Use Chiral Auxiliary start->chiral_aux Is substrate achiral? protecting_group Modify Protecting Group Strategy start->protecting_group Can protecting group direct stereochemistry? check_equilibration Check for Product Equilibration start->check_equilibration Is product prone to isomerization? success Improved Diastereoselectivity lower_temp->success chiral_aux->success protecting_group->success check_equilibration->success

References

Technical Support Center: Boc-D-HoPro-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals incorporating Boc-D-HoPro-OH (N-tert-butyloxycarbonyl-D-4-hydroxyproline) into peptide sequences. The focus is on its impact on secondary structure and potential challenges during synthesis and analysis.

Frequently Asked Questions (FAQs)

Q1: What is the primary expected impact of incorporating this compound on peptide secondary structure?

Incorporating a D-proline analog like this compound is a well-established strategy for inducing specific secondary structures, particularly β-turns.[1] The rigid five-membered ring of the proline derivative restricts the peptide backbone's conformational freedom. The D-configuration at the alpha-carbon is particularly effective at promoting the formation of a specific bend in the peptide chain, known as a β-turn.[1] These turns are crucial for the folding of peptide chains and are often involved in molecular recognition processes.[2]

Q2: How does the D-configuration of HoPro specifically influence the type of β-turn?

The stereochemistry at the i+1 position of a β-turn is a critical determinant of the turn type. A D-amino acid in this position strongly favors the formation of a type II' β-turn. This is due to the specific backbone dihedral angles (phi, psi) that the D-configuration promotes, which aligns the peptide chain for a characteristic 10-membered hydrogen bond between the carbonyl oxygen of the residue at position i and the amide proton of the residue at position i+3.[3]

Q3: What are the main challenges to anticipate during the solid-phase peptide synthesis (SPPS) of a peptide containing this compound?

Researchers may encounter several challenges:

  • Coupling Efficiency: Proline and its derivatives are secondary amines, which can exhibit slower coupling kinetics compared to primary amines. Monitoring the coupling reaction completion is critical. The standard ninhydrin (B49086) test will not work for coupling to the proline nitrogen; an alternative like the isatin (B1672199) test is required.[4]

  • Side Reactions: The secondary hydroxyl group on the proline ring can undergo side reactions, such as acylation, if it is not protected. For many applications, using a Boc-D-HoPro(R)-OH derivative, where 'R' is a suitable protecting group like benzyl (B1604629) (Bzl) or tert-butyl (tBu), is recommended to prevent these issues.

  • Aggregation: Peptides containing hydrophobic residues or those prone to forming strong secondary structures can aggregate during synthesis, leading to incomplete reactions. Boc chemistry can sometimes offer an advantage over Fmoc chemistry for hydrophobic peptides, as the N-terminal amine is protonated after deprotection, which can disrupt hydrogen bonding that leads to aggregation.[5][6]

Q4: How can I definitively confirm the secondary structure of my peptide after synthesis?

A combination of analytical techniques is typically required:

  • Circular Dichroism (CD) Spectroscopy: This is a rapid method to assess the overall secondary structure content of a peptide in solution.[7][8] Distinct spectral signatures indicate the presence of α-helices, β-sheets, β-turns, or random coil structures.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 2D NMR techniques, particularly NOESY (Nuclear Overhauser Effect Spectroscopy), are powerful for determining three-dimensional structure.[9] Specific NOE cross-peaks between protons can confirm the spatial proximities characteristic of a β-turn. Temperature coefficients of amide protons can also identify those involved in stable intramolecular hydrogen bonds.[10][11]

  • X-ray Crystallography: If the peptide can be crystallized, this method provides the most detailed and unambiguous atomic-level structural information.[11][12]

Troubleshooting Guides

Issue 1: Low Peptide Purity or Yield After Synthesis

Question: My final peptide purity is very low after cleavage and purification, and the yield is poor. What are the likely causes related to this compound?

Answer: Low purity and yield can stem from several factors during Boc-SPPS. A systematic approach is needed to identify the cause.

Troubleshooting Workflow:

References

Technical Support Center: Purification of Peptides with Boc-D-HoPro-OH

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for challenges encountered during the purification of peptides containing N-α-tert-butyloxycarbonyl-D-trans-4-hydroxyproline (Boc-D-HoPro-OH). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to facilitate a smoother purification process.

Frequently Asked Questions (FAQs)

Q1: Is it necessary to protect the hydroxyl group of this compound during Solid-Phase Peptide Synthesis (SPPS)?

A1: In the context of Boc-SPPS, it is highly recommended to protect the hydroxyl group of hydroxyproline (B1673980) to prevent potential side reactions. The most common protecting group for the hydroxyl function of hydroxyproline in Boc-chemistry is the benzyl (B1604629) ether (Bzl).[1][2][3] Using an unprotected hydroxyl group can lead to O-acylation during coupling steps or dehydration.[3] While some minimalist protection strategies have been explored in Fmoc-SPPS where the hydroxyl side chains are left unprotected, these are less common and require careful optimization to avoid impurities.[4]

Q2: What are the most common impurities encountered when purifying peptides containing this compound?

A2: Common impurities can arise from several sources during the synthesis and purification of peptides containing this compound:

  • Deletion Sequences: Resulting from incomplete coupling of an amino acid in the sequence.

  • Truncated Peptides: Formed due to incomplete deprotection of the Boc group, halting further chain elongation.[5]

  • Incompletely Deprotected Peptides: If a benzyl (Bzl) protecting group is used for the hydroxyl side chain of HoPro, its incomplete removal during the final cleavage step will result in a significant impurity that can be difficult to separate from the desired peptide.[1]

  • Diastereomers: The presence of the D-amino acid can sometimes lead to the formation of diastereomeric impurities, which may have very similar retention times in reverse-phase HPLC, making separation challenging.[6][7] Epimerization at the C4 position of hydroxyproline (conversion from trans to cis) can also occur, particularly under harsh acidic or basic conditions, leading to hard-to-separate diastereomers.[8][9]

  • Side-products from Cleavage: The strong acids used for cleavage from the resin, such as HF or TFMSA, can generate reactive carbocations that may modify sensitive residues if scavengers are not used effectively.[10]

Q3: How does the presence of D-HoPro affect the retention time in Reverse-Phase HPLC (RP-HPLC)?

A3: The incorporation of a D-amino acid into a peptide sequence can alter its secondary structure and overall hydrophobicity, which in turn affects its retention time in RP-HPLC.[6] The exact effect depends on the peptide sequence and the position of the D-amino acid. It can sometimes lead to better separation from closely related impurities or, conversely, cause co-elution with other byproducts. The separation of peptide diastereomers is possible with conventional RP-HPLC due to these subtle conformational changes.[6][7]

Q4: What is the recommended purification method for peptides containing this compound?

A4: The standard and most effective method for the purification of synthetic peptides is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) .[5][] This technique separates the target peptide from impurities based on differences in their hydrophobicity. For peptides containing this compound, a C18 column is a common choice for the stationary phase.[5]

Troubleshooting Guide

This guide addresses common problems encountered during the purification of peptides containing this compound.

Problem 1: A major impurity peak is observed close to the main product peak in the HPLC chromatogram.

  • Possible Cause 1: Incomplete removal of the side-chain protecting group (Bzl).

    • Solution: Ensure that the cleavage conditions (time, temperature, and scavenger composition) are sufficient for complete removal of the benzyl group from the hydroxyproline side chain. Consider extending the cleavage time or optimizing the cleavage cocktail.

  • Possible Cause 2: Formation of diastereomers.

    • Solution: Optimize the HPLC gradient to improve the resolution between the diastereomers. A shallower gradient over a longer run time may be necessary. Experiment with different organic modifiers (e.g., methanol (B129727) instead of acetonitrile) or different stationary phases (e.g., a phenyl-hexyl column) to alter the selectivity.

  • Possible Cause 3: Deletion or truncated sequences.

    • Solution: Review the SPPS protocol to ensure high coupling and deprotection efficiencies at each step. Double coupling for hindered amino acids can be beneficial.

Problem 2: The peptide has poor solubility in the HPLC mobile phase.

  • Possible Cause: The peptide is highly hydrophobic or prone to aggregation.

    • Solution: Dissolve the crude peptide in a small amount of a strong organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) before diluting with the initial mobile phase (e.g., 0.1% TFA in water).[] Be aware that high concentrations of these solvents in the injection volume can affect peak shape. Sonication can also aid in dissolution.

Problem 3: Low recovery of the purified peptide.

  • Possible Cause 1: The peptide is adsorbing to the HPLC column or vials.

    • Solution: Ensure that the mobile phase contains an ion-pairing agent like trifluoroacetic acid (TFA) at a sufficient concentration (typically 0.1%) to minimize ionic interactions with the stationary phase.

  • Possible Cause 2: The peptide is precipitating during purification.

    • Solution: Adjust the concentration of the crude peptide solution being injected. Lowering the concentration may prevent precipitation on the column.

Data Presentation

Effective purification requires careful analysis of HPLC data. Below is a template for organizing your purification data for comparison and troubleshooting.

ParameterCrude PeptideAfter 1st Purification PassFinal Purified Peptide
HPLC Purity (%) e.g., 45%e.g., 85%e.g., >98%
Retention Time (min) e.g., 21.5e.g., 21.6e.g., 21.6
Major Impurity RT (min) e.g., 20.8, 22.1e.g., 22.1N/A
Mass Spec (Expected) e.g., 1500.5 Dae.g., 1500.5 Dae.g., 1500.5 Da
Mass Spec (Observed) e.g., 1500.6 Dae.g., 1500.6 Dae.g., 1500.6 Da
Yield (%) N/Ae.g., 30%e.g., 15% (overall)

Experimental Protocols

Protocol 1: General Boc-SPPS Cleavage

This protocol is a general guideline for the cleavage of peptides synthesized using Boc chemistry.

  • Resin Preparation: Wash the peptide-resin thoroughly with dichloromethane (B109758) (DCM) and dry it under vacuum for at least 2 hours.

  • Cleavage Cocktail Preparation: In a well-ventilated fume hood, prepare the cleavage cocktail. For peptides without particularly sensitive residues, a common cocktail is 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% water.

  • Cleavage Reaction: Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin). Gently agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate dropwise to a 10-fold excess of cold diethyl ether to precipitate the crude peptide.

  • Isolation: Centrifuge the suspension to pellet the peptide. Decant the ether and wash the peptide pellet with cold ether two more times.

  • Drying: Dry the crude peptide under vacuum.

Protocol 2: RP-HPLC Purification of Peptides with this compound
  • Mobile Phase Preparation:

    • Buffer A: 0.1% (v/v) TFA in HPLC-grade water.

    • Buffer B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.

  • Sample Preparation: Dissolve the crude, dried peptide in a minimal amount of a suitable solvent. Start with Buffer A. If solubility is poor, add a small amount of DMSO or Buffer B. Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatography:

    • Column: C18 reversed-phase column (e.g., 5 µm particle size, 100 Å pore size).

    • Flow Rate: Typically 1 mL/min for an analytical column.

    • Detection: Monitor at 220 nm and 280 nm.

    • Gradient: A typical scouting gradient is 5% to 65% Buffer B over 40 minutes. This should be optimized based on the retention time of the target peptide. For separating closely eluting impurities, a shallower gradient (e.g., 0.5% B/min) around the elution point of the peptide is recommended.

  • Fraction Collection: Collect fractions corresponding to the major peaks.

  • Analysis and Lyophilization: Analyze the collected fractions by analytical HPLC and mass spectrometry to confirm the purity and identity of the target peptide. Pool the pure fractions and lyophilize to obtain the final product.

Visualizations

Purification_Workflow cluster_synthesis Peptide Synthesis cluster_cleavage Cleavage & Deprotection cluster_purification Purification & Analysis Boc-SPPS Solid-Phase Peptide Synthesis (Boc-D-HoPro(Bzl)-OH) Cleavage Cleavage from Resin (e.g., HF or TFMSA) Boc-SPPS->Cleavage Precipitation Precipitation in Cold Ether Cleavage->Precipitation Crude_Peptide Crude Peptide Precipitation->Crude_Peptide RP-HPLC RP-HPLC Purification Crude_Peptide->RP-HPLC Fraction_Analysis Fraction Analysis (Analytical HPLC & Mass Spec) RP-HPLC->Fraction_Analysis Fraction_Analysis->RP-HPLC Purity < 98% (Re-purify) Pooling Pooling of Pure Fractions Fraction_Analysis->Pooling Purity > 98% Lyophilization Lyophilization Pooling->Lyophilization Pure_Peptide Pure Peptide Lyophilization->Pure_Peptide

Caption: General workflow for the synthesis and purification of a peptide containing this compound.

Troubleshooting_Logic Start HPLC Analysis of Crude Peptide Low_Purity Low Purity / Multiple Peaks Start->Low_Purity Good_Purity High Purity / Single Major Peak Start->Good_Purity Close_Impurity Impurity Peak Close to Main Peak Low_Purity->Close_Impurity Broad_Peak Broad or Tailing Peak Low_Purity->Broad_Peak Check_Deprotection Check Side-Chain Deprotection (Bzl) Close_Impurity->Check_Deprotection Optimize_Gradient Optimize HPLC Gradient (Shallow Gradient) Close_Impurity->Optimize_Gradient Check_Solubility Check Peptide Solubility Broad_Peak->Check_Solubility Check_Overloading Check for Column Overloading Broad_Peak->Check_Overloading

Caption: Troubleshooting logic for common HPLC purification issues.

References

Technical Support Center: Mass Spectrometry of Peptides with Boc-D-HoPro-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the mass spectrometry analysis of peptides containing the modified amino acid Boc-D-HoPro-OH (N-tert-butyloxycarbonyl-D-4-hydroxyproline).

Frequently Asked Questions (FAQs)

Q1: What are the expected characteristic neutral losses for a peptide containing a this compound residue in ESI-MS?

A1: During electrospray ionization (ESI), the Boc (tert-butyloxycarbonyl) protecting group is thermally labile and prone to in-source fragmentation. You can expect to observe characteristic neutral losses from the precursor ion corresponding to:

  • Loss of isobutylene: 56 Da[1]

  • Loss of tert-butanol: 74 Da[1]

  • Loss of the entire Boc group: 100 Da

These losses can sometimes be so prominent that the intact molecular ion is of low abundance or not observed at all. It is advisable to use soft ionization techniques or adjust instrument settings to minimize this effect if the intact mass is critical.[2]

Q2: How does the presence of D-4-hydroxyproline (HoPro) affect peptide fragmentation in tandem MS (MS/MS)?

A2: The presence of a proline or hydroxyproline (B1673980) residue can significantly influence peptide fragmentation, a phenomenon often referred to as the "proline effect."[3][4] This typically results in an enhanced cleavage of the peptide bond N-terminal to the proline or hydroxyproline residue.[3][5] This can lead to a higher abundance of specific y- or b-ions, which can be useful for identifying the location of the modification. However, it can also lead to a less complete fragmentation ladder compared to peptides without proline residues.[3]

Q3: Can the hydroxylation on the proline residue be confused with other modifications or amino acids during mass spectrometry analysis?

A3: Yes, the mass of hydroxyproline is very close to that of leucine (B10760876) and isoleucine, which can lead to ambiguity in peptide identification, especially with low-resolution instruments. High-resolution mass spectrometry is crucial to differentiate these residues based on their exact mass. Additionally, the mass shift due to hydroxylation (+16 Da) is isobaric with the oxidation of methionine, which is a common chemical modification that can occur during sample preparation. Careful experimental design and data analysis are necessary to distinguish between these possibilities.

Q4: What are some general tips for improving the signal intensity of my this compound containing peptide?

A4: Poor signal intensity is a common issue in mass spectrometry.[6] To improve the signal for your peptide, consider the following:

  • Optimize Sample Preparation: Ensure your sample is adequately desalted, as high salt concentrations can suppress the ESI signal.

  • Adjust ESI Source Conditions: Optimize the spray voltage, capillary temperature, and nebulizing gas flow to enhance ionization efficiency.

  • Choose an Appropriate Solvent System: Using a solvent system with modifiers like formic acid can promote protonation and improve signal intensity.

  • Check Sample Concentration: Both overly dilute and overly concentrated samples can lead to poor signal. Experiment with different concentrations to find the optimal range.[6]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
No or very low abundance of the intact molecular ion ([M+H]+) In-source fragmentation of the Boc group: The Boc group is known to be labile under typical ESI conditions.[2]- Use a softer ionization method if available, such as nano-ESI.- Lower the fragmentor/cone voltage to reduce in-source fragmentation.- Look for the characteristic neutral loss peaks ([M+H-56]+, [M+H-74]+, [M+H-100]+) to confirm the presence of the peptide.
Poor fragmentation and incomplete sequence coverage in MS/MS spectra "Proline effect": Enhanced cleavage N-terminal to the HoPro residue can dominate the spectrum, suppressing other fragment ions.[3][5]- Increase the collision energy (CID or HCD) to induce fragmentation at other peptide bonds.- Consider using an alternative fragmentation technique like Electron Transfer Dissociation (ETD) if your instrument is equipped with it, as it can provide complementary fragmentation information.
Ambiguous identification due to isobaric residues (Leu/Ile) or modifications (Met oxidation) Insufficient mass resolution: Low-resolution instruments may not be able to distinguish between hydroxyproline and leucine/isoleucine based on mass alone.- Utilize a high-resolution mass spectrometer (e.g., Orbitrap, Q-TOF) for accurate mass measurements of both precursor and fragment ions.[7]- If methionine is present in the sequence, take precautions to prevent oxidation during sample preparation (e.g., use fresh solutions, avoid prolonged exposure to air).
High background noise in the spectrum Contamination: Solvents, reagents, or sample handling can introduce contaminants that create high background noise.[8]- Use high-purity, LC-MS grade solvents and freshly prepared buffers.- Ensure thorough cleaning of all sample handling equipment.- Run blank injections to identify potential sources of contamination.
Difficulty in localizing the this compound modification Poor fragmentation or complex spectra: Insufficient fragment ions or the presence of co-eluting species can make it difficult to pinpoint the location of the modification.- Optimize chromatographic separation to isolate the peptide of interest from other components.- Manually inspect the MS/MS spectra for the characteristic immonium ion of hydroxyproline (m/z 86.0600) and for b- and y-ion series that confirm the modification's position.

Quantitative Data: Expected Fragment Ions

The following table summarizes the expected m/z values for key fragment ions of a hypothetical peptide, Boc-D-HoPro-Gly-Ala-OH , to illustrate the fragmentation patterns discussed. The calculations are based on monoisotopic masses.

Ion Type Sequence Calculation Expected m/z ([M+H]+)
Precursor Ion Boc-HoPro-Gly-Ala(C21H35N3O8) + H+458.2446
Neutral Loss (-isobutylene) [M+H - 56]458.2446 - 56.0626402.1820
Neutral Loss (-Boc) [M+H - 100]458.2446 - 100.0528358.1918
b2 ion Boc-HoPro(C14H22N1O5) + H+286.1649
y1 ion Ala(C3H7N1O2) + H+90.0550
y2 ion Gly-Ala(C5H10N2O3) + H+147.0764
Immonium ion (HoPro) HoPro(C5H8N1O1)+86.0600

Experimental Protocol: ESI-MS/MS Analysis of a this compound Containing Peptide

  • Sample Preparation:

    • Dissolve the synthetic peptide in a suitable solvent, such as 50% acetonitrile (B52724) in water with 0.1% formic acid, to a final concentration of 1 mg/mL.

    • Vortex the solution to ensure the peptide is fully dissolved.

    • Perform a desalting step using a C18 ZipTip or equivalent solid-phase extraction method if the sample contains high concentrations of non-volatile salts.

    • Dilute the desalted sample to a final concentration of 1-10 pmol/µL for infusion or LC-MS analysis.

  • Mass Spectrometry Analysis - Direct Infusion:

    • Infuse the sample into the ESI source at a flow rate of 5-10 µL/min.

    • Acquire full scan MS spectra in positive ion mode over a mass range that includes the expected precursor ion m/z.

    • Optimize source parameters (e.g., capillary voltage, cone voltage, source temperature) to maximize the signal of the precursor ion while minimizing in-source fragmentation. Start with a low cone/fragmentor voltage.

  • Mass Spectrometry Analysis - LC-MS/MS:

    • Inject the sample onto a suitable C18 reversed-phase column.

    • Elute the peptide using a gradient of increasing acetonitrile concentration with 0.1% formic acid in the mobile phases.

    • Set the mass spectrometer to perform data-dependent acquisition (DDA), selecting the most abundant precursor ions for fragmentation.

    • Define an inclusion list with the expected m/z of your peptide to ensure it is selected for MS/MS.

    • Acquire MS/MS spectra using collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD). Start with a normalized collision energy of 25-30 and optimize as needed.

  • Data Analysis:

    • Process the raw data using the instrument's software.

    • Identify the precursor ion and its characteristic neutral losses in the MS1 spectrum.

    • Analyze the MS/MS spectrum to identify b- and y-type fragment ions to confirm the peptide sequence.

    • Look for the immonium ion of hydroxyproline (m/z 86.0600) as a diagnostic marker.

    • Use bioinformatics software or manual interpretation to assign fragment ions and confirm the location of the this compound residue.

Visualizations

fragmentation_workflow cluster_sample Sample Preparation cluster_ms Mass Spectrometry cluster_data Data Analysis Peptide Peptide with This compound Dissolution Dissolution in ACN/H2O + 0.1% FA Peptide->Dissolution Desalting Desalting (C18) Dissolution->Desalting Dilution Dilution for MS Desalting->Dilution ESI Electrospray Ionization (ESI) Dilution->ESI MS1 MS1 Scan (Precursor Ion Detection) ESI->MS1 Isolation Precursor Ion Isolation MS1->Isolation Fragmentation Fragmentation (CID/HCD) Isolation->Fragmentation MS2 MS2 Scan (Fragment Ion Detection) Fragmentation->MS2 Analysis Sequence Confirmation & PTM Localization MS2->Analysis

Caption: Experimental workflow for the mass spectrometry analysis of a peptide containing this compound.

fragmentation_pathway Precursor [M+H]+ Loss_Boc [M+H - Boc]+ Precursor->Loss_Boc Neutral Loss (100 Da) Loss_Isobutylene [M+H - C4H8]+ Precursor->Loss_Isobutylene Neutral Loss (56 Da) b_ions b-ions Loss_Boc->b_ions Fragmentation y_ions y-ions Loss_Boc->y_ions Fragmentation Immonium Immonium Ion (m/z 86.06) Loss_Boc->Immonium Fragmentation

Caption: Potential fragmentation pathways for a this compound containing peptide in ESI-MS/MS.

References

Technical Support Center: NMR Analysis of Boc-D-HoPro-OH Containing Peptides

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals, offering troubleshooting advice and frequently asked questions for the NMR analysis of peptides incorporating N-Boc-4-hydroxy-D-proline (Boc-D-HoPro-OH).

Frequently Asked Questions (FAQs)

Q1: What are the characteristic NMR signals for the Boc protecting group?

A1: The tert-butoxycarbonyl (Boc) group provides simple and easily identifiable signals in an NMR spectrum.

  • ¹H NMR: A sharp, strong singlet peak is typically observed between 1.3 and 1.5 ppm, corresponding to the nine equivalent protons of the three methyl groups.

  • ¹³C NMR: Two distinct signals are expected. One around 28 ppm for the three methyl carbons and another around 80-82 ppm for the quaternary carbon.[1][2]

Q2: How does incorporating this compound into a peptide chain affect its NMR spectrum?

A2: The most significant changes occur at the alpha-carbon (Cα), the attached proton (Hα), and the carbonyl carbon (C=O) of the amino acid upon forming a peptide bond. The electronic environment changes as the C-terminal carboxyl group becomes an internal amide linkage. This results in noticeable shifts in their resonance frequencies, which confirms successful incorporation into the peptide chain. The signals for the Boc group itself generally remain unchanged.

Q3: Why are proline and its derivatives like Hydroxyproline (HoPro) challenging to analyze by NMR?

A3: Proline presents unique challenges for NMR analysis primarily because it is a secondary amine. Its side chain forms a five-membered ring by bonding back to the backbone nitrogen. This means:

  • There is no amide proton (N-H) on the proline nitrogen, a key starting point for sequential assignment in many peptide NMR strategies.

  • The rigid ring structure restricts conformational freedom.

  • The peptide bond preceding the proline residue (the X-Pro bond) can exist in both cis and trans conformations, which are slow to interconvert on the NMR timescale.[3]

Q4: What is cis/trans isomerism in proline-containing peptides, and how does it manifest in the NMR spectrum?

A4: The X-Pro peptide bond can exist as two distinct rotational isomers: cis and trans. Unlike other peptide bonds where the trans form is overwhelmingly favored (>99.5%), the energy difference for the X-Pro bond is much smaller, allowing for a significant population of the cis isomer (typically 5-30%).[4] Because the exchange between these two states is slow, separate sets of NMR signals can be observed for each isomer.[3] This leads to a doubling of peaks for the proline residue and its neighboring residues, which can complicate spectral assignment. The ratio of the two isomers can be determined by integrating the corresponding peaks in the NMR spectrum.[3]

Q5: What is the typical molecular weight limit for obtaining high-resolution NMR data for peptides?

A5: For high-resolution structure determination using standard NMR techniques, peptides and proteins should ideally be less than 30 kDa.[5][6] For smaller peptides (e.g., up to 30-40 residues), 1D and 2D homonuclear experiments are usually sufficient. Larger molecules tumble more slowly in solution, leading to broader signals and increased signal overlap, which may necessitate more advanced techniques like 3D/4D NMR and isotopic labeling.[7]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Poor Signal-to-Noise (S/N) Ratio 1. Low sample concentration.2. Insufficient number of scans.3. Sample instability or degradation.1. Increase peptide concentration. For 2D experiments, >0.5 mM is recommended.[5][8]2. Increase the number of scans acquired.3. Check sample stability over time. Ensure proper buffer conditions and temperature.[5]
Broad or Overlapping Signals 1. Peptide aggregation.2. High viscosity.3. Intermediate conformational exchange.1. Lower the sample concentration.[7]2. Adjust pH, temperature, or ionic strength to disrupt aggregation.[8]3. Use detergents for highly hydrophobic peptides.4. Record spectra at a different temperature to move out of the intermediate exchange regime.
Multiple Sets of Peaks for Proline and Neighboring Residues 1. Cis/trans isomerism of the X-HoPro peptide bond.1. This is an intrinsic property. The presence of two sets of peaks confirms the existence of both isomers.[9]2. Use 2D experiments (TOCSY, NOESY) to assign each set of signals to the cis and trans conformers separately.3. Perform variable temperature NMR experiments; the relative populations of the isomers may change with temperature.
Difficulty Assigning Proline Ring Protons 1. Significant signal overlap in the aliphatic region.2. Complex spin systems.1. Use 2D TOCSY (Total Correlation Spectroscopy) to identify all protons within the HoPro spin system.[8][10]2. Use 2D NOESY (Nuclear Overhauser Effect Spectroscopy) to find through-space correlations between proline protons and other residues for sequential assignment.[8][11]
Missing or Broad Amide Proton Signals 1. Rapid exchange with solvent protons (e.g., H₂O).2. Proline itself does not have an amide proton.1. For non-proline residues, lower the sample temperature.2. Adjust the pH to be more acidic (pH 4-5) to slow the exchange rate.[12]3. Ensure the sample is prepared in 90% H₂O / 10% D₂O to observe exchangeable protons.[8]

Data Presentation

Table 1: Approximate ¹H and ¹³C Chemical Shifts for Boc-Hydroxyproline Moieties

Note: These are typical ranges and can vary based on solvent, temperature, pH, and neighboring residues.

GroupAtomApproximate ¹H Shift (ppm)Approximate ¹³C Shift (ppm)
Boc Group -C(CH ₃)₃1.3 - 1.5 (singlet)~28
-C (CH₃)₃-~80-82
-C =O-~155
Hydroxyproline Ring α-H4.2 - 4.8~60
β-H2.0 - 2.4~38
γ-H~4.5~70
δ-H₂3.5 - 3.8~55
Carbonyl (C=O)-~170-175

Experimental Protocols

Protocol 1: NMR Sample Preparation

Meticulous sample preparation is critical for acquiring high-quality NMR data.[13]

  • Purity Check: Ensure the peptide is highly pure (>95%) as determined by HPLC and mass spectrometry. Impurities can complicate spectra and interfere with analysis.[8]

  • Determine Concentration: Accurately determine the peptide concentration. For 2D NMR experiments, a concentration of 0.5 mM to 5 mM is recommended.[5][6]

  • Buffer Selection: Dissolve the peptide in a suitable buffer. A common choice is a phosphate (B84403) buffer (e.g., 20 mM sodium phosphate).[12]

    • Keep the total salt concentration below 200 mM to avoid signal broadening.[12]

    • Adjust the pH to a value where the peptide is stable and soluble. A pH between 4.0 and 7.0 is often optimal for observing amide protons.[12]

  • Add D₂O: Add deuterium (B1214612) oxide (D₂O) to a final concentration of 5-10%. The D₂O provides the field-frequency lock signal for the NMR spectrometer.[12]

  • Internal Standard (Optional): Add a chemical shift reference standard, such as DSS or TSP, at a low concentration (e.g., 10 µM).[12]

  • Transfer to NMR Tube: Transfer approximately 500 µL of the final sample solution to a high-quality NMR tube.[5] Ensure the tube is clean and free of scratches.

  • Equilibration: Allow the sample to equilibrate at the desired experimental temperature inside the spectrometer before starting data acquisition.

Protocol 2: Standard 2D NMR Experiment Setup (TOCSY/NOESY)

These experiments are essential for assigning proton resonances and determining the peptide's structure.[11]

  • Acquire a 1D ¹H Spectrum: Always start by acquiring a standard 1D proton spectrum to check the sample quality, concentration, and spectral width.

  • Setup TOCSY Experiment:

    • The TOCSY experiment identifies protons that are part of the same spin system (i.e., within the same amino acid residue).[10]

    • A key parameter is the mixing time . A short mixing time (~20 ms) will show correlations between directly coupled protons (similar to a COSY). A longer mixing time (60-80 ms) allows magnetization to transfer throughout the entire spin system, correlating all protons within a residue.[8]

  • Setup NOESY Experiment:

    • The NOESY experiment identifies protons that are close in space (< 5-6 Å), regardless of whether they are bonded.[8][11] This is the primary experiment for determining 3D structure.

    • The crucial parameter is the mixing time , which typically ranges from 100 to 300 ms (B15284909) for peptides. The optimal mixing time depends on the molecular weight of the peptide and should be optimized to maximize cross-peak intensity while minimizing spin diffusion artifacts.

  • Data Processing: After acquisition, the 2D data is processed using a Fourier transform in both dimensions. The resulting spectra are then phased and baseline-corrected for analysis.

Visualizations

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Structure Calculation P1 Synthesize & Purify Peptide (>95%) P2 Prepare NMR Sample (Buffer, pH, D2O, Concentration) P1->P2 A1 Acquire 1D ¹H Spectrum P2->A1 Load Sample A2 Acquire 2D Homonuclear Spectra (TOCSY, NOESY) A1->A2 D1 Process Spectra (FT, Phasing, Baseline Correction) A3 Acquire 2D Heteronuclear Spectra (HSQC, HMBC - Optional) A2->A3 A3->D1 Raw Data D2 Resonance Assignment (Identify Spin Systems, Sequential Walk) D1->D2 D3 Generate Restraints (NOE distances, Dihedral Angles) D2->D3 D4 Calculate & Refine 3D Structure D3->D4 G Start Problem: Broad NMR Signals Q1 Is the sample concentration >1 mM? Start->Q1 S1 High concentration may cause aggregation. Dilute sample and re-acquire. Q1->S1 Yes S2 Low concentration leads to poor S/N. Concentrate sample or increase scans. Q1->S2 No A1_Yes Yes A1_No No Q2 Does signal sharpen at higher temperature? S1->Q2 S3 Broadening is likely due to intermediate conformational exchange. Acquire data at the higher temperature. Q2->S3 Yes Q3 Does changing pH or ionic strength help? Q2->Q3 No A2_Yes Yes A2_No No S4 Aggregation was likely stabilized by specific electrostatic interactions. Use optimized buffer conditions. Q3->S4 Yes S5 Issue may be intrinsic to the peptide. Consider isotopic labeling and heteronuclear experiments for better resolution. Q3->S5 No A3_Yes Yes A3_No No

References

Technical Support Center: Synthesis of Long Peptides with Boc-D-HoPro-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of long peptides incorporating Boc-D-HoPro-OH.

Troubleshooting Guide

This guide addresses specific issues that may arise during the solid-phase peptide synthesis (SPPS) of long peptides containing the sterically hindered proline analog, this compound.

Q1: I am observing low coupling efficiency after introducing this compound. What are the likely causes and solutions?

A1: Low coupling efficiency when incorporating this compound, a secondary amino acid, is often due to its steric hindrance. As peptide chains elongate, the risk of aggregation can further impede coupling reactions.[1][2]

Here are the primary causes and recommended solutions:

  • Inadequate Activation: The coupling reagent may not be potent enough to efficiently activate the sterically hindered carboxylic acid of this compound.

  • Peptide Aggregation: The growing peptide chain may be aggregating on the resin, blocking the N-terminal amine and preventing efficient coupling.[3]

  • Insufficient Coupling Time: The reaction may not have been allowed to proceed for a sufficient duration to overcome the steric challenges.

Recommended Actions:

  • Optimize Coupling Reagent: Switch to a more potent coupling reagent known for its effectiveness with hindered amino acids. HATU or HCTU are excellent first choices.

  • Double Couple: Perform a second coupling step with fresh reagents immediately after the first to drive the reaction to completion.

  • Increase Reagent Equivalents: Use a higher excess of the this compound and coupling reagents relative to the resin substitution.

  • Extend Coupling Time: Increase the reaction time to 2-4 hours, or even overnight for particularly difficult couplings. Monitor completion with a qualitative test like the Kaiser or Isatin test.[4]

Q2: My peptide synthesis is failing due to aggregation after several couplings post-Boc-D-HoPro-OH incorporation. How can I mitigate this?

A2: Peptide aggregation is a common challenge in the synthesis of long and often hydrophobic sequences.[2][5] The presence of proline analogs like this compound can disrupt secondary structures, but in very long peptides, aggregation can still occur.

Strategies to Overcome Aggregation:

  • Chaotropic Salts: Wash the resin with a solution of a chaotropic salt like 0.8 M NaClO4 or add it to the coupling mixture to disrupt hydrogen bonding.[2]

  • "Magic Mixture": Employ a solvent system known to reduce aggregation, such as a mixture of DCM/DMF/NMP (1:1:1) with 1% Triton X-100 and 2 M ethylene (B1197577) carbonate.[2]

  • Elevated Temperature: Perform the coupling reaction at an elevated temperature (e.g., 50-60 °C) to disrupt secondary structures. Microwave-assisted synthesis can also be effective.

  • Resin Choice: Utilize a low-substitution resin or a resin with a PEG-based linker (e.g., TentaGel) to increase the distance between peptide chains and reduce inter-chain aggregation.[3]

Frequently Asked Questions (FAQs)

Q3: Which coupling reagents are recommended for this compound?

A3: For sterically hindered amino acids like this compound, aminium/uronium salt-based coupling reagents are generally preferred due to their high reactivity. The following table summarizes recommended reagents.

Coupling ReagentClassKey Advantages
HATU Aminium/Uronium SaltHighly reactive, fast coupling kinetics, and reduced racemization.[6]
HCTU Aminium/Uronium SaltSimilar to HATU, highly efficient and often more stable in solution.[6]
PyBOP Phosphonium SaltVery effective, but byproducts can be a concern.[2]
DIC/HOBt CarbodiimideA more traditional and cost-effective option, but may be less efficient for hindered couplings.[6]

Q4: What are the standard deprotection conditions for the Boc group in a sequence containing D-HoPro?

A4: The Boc group is reliably removed with trifluoroacetic acid (TFA). A standard two-step deprotection protocol is recommended to ensure complete removal, which is critical for preventing deletion sequences.[7]

  • Pre-wash: Treat the resin with 50% TFA in dichloromethane (B109758) (DCM) for 2-5 minutes.

  • Deprotection: Treat the resin with fresh 50% TFA in DCM for 20-30 minutes.

If your sequence contains sensitive residues like Tryptophan or Methionine, the addition of scavengers (e.g., 0.5% dithiothreitol (B142953) - DTE) to the TFA solution is recommended to prevent side reactions.[7]

Q5: Are there any specific side reactions I should be aware of when using this compound?

A5: While this compound itself is generally stable, its presence in a dipeptide at the C-terminus can increase the risk of diketopiperazine (DKP) formation , especially in Fmoc-based synthesis.[3] In Boc-SPPS, this is less of an issue, but can be further suppressed by using in situ neutralization protocols where the neutralization and coupling steps are performed concurrently.[3]

Additionally, as with any long peptide synthesis, side reactions such as aspartimide formation (if Asp is present) can occur during repeated deprotection/coupling cycles.[3]

Experimental Protocols

Protocol 1: Coupling of this compound using HATU

This protocol outlines the manual coupling of this compound onto a resin-bound peptide with a free N-terminal amine.

  • Resin Preparation:

    • Swell the peptide-resin (1 equivalent) in DMF for 30 minutes.

    • Perform Boc deprotection using the standard TFA/DCM protocol.

    • Wash the resin with DCM (3x), IPA (2x), and DMF (5x).

    • Neutralize the resin with 10% DIPEA in DMF for 2 x 2 minutes, followed by DMF washes (5x).

  • Activation and Coupling:

    • In a separate vessel, dissolve this compound (4 equivalents) and HATU (3.9 equivalents) in DMF.

    • Add DIPEA (8 equivalents) to the activation mixture and vortex for 1 minute.

    • Immediately add the activated amino acid solution to the neutralized resin.

    • Agitate the reaction mixture for 2 hours at room temperature.

  • Monitoring and Washing:

    • Take a small sample of resin beads and perform a qualitative test (e.g., Kaiser test) to monitor for the presence of free primary amines. Note: The Isatin test is required for secondary amines like the one preceding proline analogs.

    • If the coupling is incomplete, drain the solution and repeat the coupling step with fresh reagents.

    • Once complete, drain the coupling solution and wash the resin with DMF (3x), DCM (3x), and DMF (3x) to prepare for the next cycle.

Protocol 2: Boc Deprotection and In Situ Neutralization

This protocol is advantageous for long peptides as it can help minimize aggregation.[5]

  • Resin Swelling and Washing:

    • Swell the peptide-resin in DCM for 30 minutes.

    • Wash with DCM (3x).

  • Boc Deprotection:

    • Add 50% TFA in DCM to the resin and agitate for 2 minutes (pre-wash). Drain.

    • Add fresh 50% TFA in DCM and agitate for 20 minutes. Drain.

    • Wash the resin with DCM (5x).

  • In Situ Neutralization and Coupling:

    • In a separate vessel, pre-activate the next Boc-amino acid (4 eq.) with a coupling reagent like HBTU (3.9 eq.) in DMF.

    • Just before adding to the resin, add DIPEA (8 eq.) to the activated amino acid solution.

    • Add this mixture directly to the TFA salt of the peptide-resin and begin the coupling reaction.

Visualizations

Boc_SPPS_Workflow Resin Start: Resin Swell Swell Resin (DMF/DCM) Resin->Swell Deprotect Boc Deprotection (50% TFA/DCM) Swell->Deprotect Wash_Neutralize Wash & Neutralize (DCM, DMF, DIPEA) Deprotect->Wash_Neutralize Couple Couple Next Boc-AA Wash_Neutralize->Couple Wash Wash (DMF, DCM) Couple->Wash Cycle Repeat Cycle for each AA Wash->Cycle Cleave Final Cleavage & Deprotection (HF) Wash->Cleave Cycle->Deprotect Cycle->Cleave Purify Purify Peptide Cleave->Purify

Caption: General workflow for Boc Solid-Phase Peptide Synthesis (SPPS).

Troubleshooting_Workflow Start Problem: Incomplete Coupling of This compound Check_Reagent Is Coupling Reagent Potent? (e.g., HATU, HCTU) Start->Check_Reagent Upgrade_Reagent Action: Switch to HATU/HCTU Check_Reagent->Upgrade_Reagent No Check_Aggregation Is Resin Shrinking? (Sign of Aggregation) Check_Reagent->Check_Aggregation Yes Success Problem Resolved Upgrade_Reagent->Success Double_Couple Action: Perform Double Coupling Extend_Time Action: Increase Coupling Time (2-4 hours) Double_Couple->Extend_Time Check_Aggregation->Double_Couple No Aggregation_Solutions Action: Use Chaotropic Salts or 'Magic Mixture' Check_Aggregation->Aggregation_Solutions Yes Aggregation_Solutions->Success Extend_Time->Success

Caption: Troubleshooting decision tree for incomplete coupling reactions.

References

Validation & Comparative

A Head-to-Head Comparison: Boc-D-HoPro-OH vs. Boc-D-Pro-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of peptide synthesis, the choice of amino acid building blocks is paramount to achieving the desired sequence, purity, and functionality of the final peptide. Among the diverse array of non-canonical amino acids, D-isomers of proline and its derivatives are of significant interest for their ability to induce specific structural constraints and enhance proteolytic stability. This guide provides an in-depth, objective comparison of two such derivatives: Boc-D-HoPro-OH (Boc-D-hydroxyproline) and Boc-D-Pro-OH (Boc-D-proline), focusing on their performance in solid-phase peptide synthesis (SPPS) and their impact on the resulting peptides.

Physicochemical Properties at a Glance

A fundamental understanding of the physical and chemical properties of these amino acid derivatives is essential before delving into their performance in peptide synthesis.

PropertyBoc-D-Pro-OHThis compound
Chemical Structure
Molecular Formula C₁₀H₁₇NO₄C₁₀H₁₇NO₅
Molecular Weight 215.25 g/mol 231.25 g/mol
Key Functional Group Secondary amine, Carboxylic acidSecondary amine, Carboxylic acid, Secondary hydroxyl

Performance in Peptide Synthesis: A Comparative Analysis

While direct, side-by-side quantitative data on the coupling efficiency of this compound versus Boc-D-Pro-OH is not extensively documented in publicly available literature, a comparative analysis can be constructed based on established principles of peptide chemistry and data from related studies.

Coupling Efficiency and Kinetics

The efficiency of the coupling reaction is a critical factor in peptide synthesis, directly impacting the yield and purity of the final product. In Boc-SPPS, the coupling of proline residues can sometimes be challenging due to their unique cyclic structure.

  • Boc-D-Pro-OH : This is a standard building block in Boc-SPPS. Its coupling efficiency is well-characterized, though it can be influenced by the preceding amino acid in the sequence and the overall peptide length.[1][2]

  • This compound : The presence of the hydroxyl group on the pyrrolidine (B122466) ring necessitates the use of a protecting group to prevent unwanted side reactions during peptide synthesis.[3][4] The addition of this protecting group (e.g., a Benzyl ether in Boc-SPPS) increases the steric hindrance around the amino acid. This increased bulk may lead to slower coupling kinetics and potentially lower coupling efficiency compared to the unprotected Boc-D-Pro-OH. To achieve comparable coupling yields, it may be necessary to employ longer reaction times, double coupling protocols, or more potent coupling reagents like HBTU or HATU.[5][6]

Side Chain Protection: A Critical Consideration for Hydroxyproline (B1673980)

A key difference in the synthetic strategy for these two amino acids lies in the necessity of side-chain protection.

  • Boc-D-Pro-OH : The proline side chain is an unreactive pyrrolidine ring, requiring no additional protection during peptide synthesis.

  • This compound : The hydroxyl group is a reactive moiety that can undergo acylation by the activated carboxyl group of the incoming amino acid. To prevent the formation of branched peptides and other side products, this hydroxyl group must be protected.[3][4] In the context of Boc-SPPS, a common protecting group for hydroxyl functions is the Benzyl (Bzl) ether. This group is stable to the acidic conditions used for Boc deprotection (e.g., TFA) but can be removed during the final cleavage from the resin with strong acids like HF.[4]

Deprotection Steps

The deprotection protocols for peptides containing these residues will differ due to the presence of the hydroxyl protecting group on hydroxyproline.

  • Peptides with D-Proline : The synthesis involves repetitive cleavage of the N-terminal Boc group with a moderate acid like trifluoroacetic acid (TFA). The final step involves cleavage from the resin and removal of any side-chain protecting groups from other amino acids in the sequence.[7]

  • Peptides with D-Hydroxyproline : In addition to the standard Boc deprotection at each cycle, the final cleavage step must also efficiently remove the protecting group from the hydroxyproline side chain (e.g., the Benzyl group). This typically requires treatment with a strong acid such as hydrogen fluoride (B91410) (HF).[4][8]

Potential Side Reactions

While both amino acids are generally robust, the potential for side reactions should always be considered.

  • Diketopiperazine Formation : This is a common side reaction in SPPS, particularly with dipeptides containing proline at the C-terminus, leading to chain termination.[7] The presence of a hydroxyl group in hydroxyproline is unlikely to significantly alter the propensity for this reaction.

  • Incomplete Deprotection/Cleavage : For peptides containing protected hydroxyproline, incomplete removal of the side-chain protecting group can lead to impurities that are difficult to separate from the desired product.

Impact on Peptide Properties

The choice between D-proline and D-hydroxyproline can have a profound impact on the structural and biological properties of the resulting peptide.

Peptide Structure and Stability

The incorporation of proline and its derivatives introduces a rigid kink in the peptide backbone, restricting conformational flexibility. The hydroxyl group of hydroxyproline adds another layer of structural influence.

  • Boc-D-Pro-OH : Induces a fixed dihedral angle (phi, ψ), which can disrupt secondary structures like α-helices and β-sheets but is often found in β-turns.

  • This compound : The hydroxyl group, through stereoelectronic effects, can significantly enhance the thermal stability of triple-helical structures, such as those found in collagen.[9] This stabilizing effect is also observed in other peptide scaffolds. The hydroxyl group can also participate in hydrogen bonding, further influencing the local conformation.

Biological Activity and Signaling

Hydroxyproline is not just a structural component; it plays a crucial role in biological recognition and signaling.

  • Peptides containing hydroxyproline are known to be more resistant to degradation by certain proteases.[10]

  • Specific di- and tripeptides containing hydroxyproline, such as prolyl-hydroxyproline (Pro-Hyp), have demonstrated a range of biological activities, including promoting cell proliferation and collagen synthesis.[11]

  • These bioactive peptides can modulate cellular behavior through interactions with cell surface receptors like integrins, subsequently activating downstream signaling pathways.[11][12]

Experimental Protocols

The following are generalized protocols for the use of Boc-D-Pro-OH and Boc-D-HoPro(Bzl)-OH in solid-phase peptide synthesis. Optimization may be required based on the specific peptide sequence and resin.

Standard Boc-SPPS Coupling Protocol
  • Resin Swelling : Swell the resin (e.g., Merrifield or PAM resin) in dichloromethane (B109758) (DCM) for 1-2 hours.

  • Boc Deprotection :

    • Treat the resin with 50% trifluoroacetic acid (TFA) in DCM for 2 minutes.

    • Drain and treat with 50% TFA in DCM for 20-30 minutes.

    • Wash the resin with DCM (3x), isopropanol (B130326) (2x), and DCM (3x).

  • Neutralization :

    • Treat the resin with 10% diisopropylethylamine (DIEA) in DCM for 2 minutes (2x).

    • Wash the resin with DCM (3x).

  • Coupling :

    • In a separate vessel, dissolve 3 equivalents of Boc-D-Pro-OH or Boc-D-HoPro(Bzl)-OH and 3 equivalents of a coupling agent (e.g., HBTU) in N,N-dimethylformamide (DMF).

    • Add 6 equivalents of DIEA to the activation mixture.

    • Add the activated amino acid solution to the resin and shake for 1-4 hours.

    • Monitor the coupling completion using a qualitative test (e.g., Kaiser test). If the coupling is incomplete, a second coupling may be necessary.

  • Washing : Wash the resin with DMF (3x) and DCM (3x).

  • Repeat the deprotection, neutralization, and coupling steps for the next amino acid in the sequence.

Final Cleavage and Deprotection
  • For peptides with Boc-D-Pro-OH (on Merrifield resin) :

    • Wash the final peptide-resin with DCM and dry under vacuum.

    • Treat the resin with anhydrous hydrogen fluoride (HF) with a scavenger (e.g., anisole) at 0°C for 1-2 hours.

    • Evaporate the HF.

    • Precipitate the crude peptide with cold diethyl ether, wash, and dry.

  • For peptides with Boc-D-HoPro(Bzl)-OH (on Merrifield resin) :

    • The same HF cleavage protocol will simultaneously cleave the peptide from the resin and remove the Benzyl protecting group from the hydroxyproline side chain.

Visualizing Workflows and Signaling Pathways

To further elucidate the processes and biological contexts discussed, the following diagrams are provided.

G cluster_SPPS_Cycle Boc-SPPS Cycle cluster_Final_Cleavage Final Cleavage Resin Resin-AA(n) Deprotection Boc Deprotection (50% TFA/DCM) Resin->Deprotection Neutralization Neutralization (10% DIEA/DCM) Deprotection->Neutralization Coupling Coupling Boc-AA(n+1)-OH HBTU/DIEA Neutralization->Coupling Washing Washing Coupling->Washing Next_Cycle Resin-AA(n+1) Washing->Next_Cycle Next_Cycle->Deprotection Repeat Final_Peptide_Resin Final Peptide-Resin Next_Cycle->Final_Peptide_Resin Completion of Synthesis HF_Cleavage HF Cleavage + Scavengers Final_Peptide_Resin->HF_Cleavage Crude_Peptide Crude Peptide HF_Cleavage->Crude_Peptide

Caption: A generalized workflow for Boc solid-phase peptide synthesis (SPPS).

Integrin_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Pro_Hyp Pro-Hyp Peptide Integrin Integrin Receptor (e.g., β1) Pro_Hyp->Integrin Binds and Activates FAK FAK Integrin->FAK Recruits & Activates Src Src FAK->Src MAPK_Pathway MAPK Pathway (ERK) Src->MAPK_Pathway Cell_Proliferation Cell Proliferation & Collagen Synthesis MAPK_Pathway->Cell_Proliferation Promotes

Caption: Simplified Integrin signaling pathway activated by Pro-Hyp peptides.

TGF_Beta_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space TGFB TGF-β TGFBR2 TGF-β Receptor II TGFB->TGFBR2 Binds TGFBR1 TGF-β Receptor I TGFBR2->TGFBR1 Recruits & Phosphorylates SMAD23 SMAD2/3 TGFBR1->SMAD23 Phosphorylates pSMAD23 p-SMAD2/3 SMAD_Complex SMAD Complex pSMAD23->SMAD_Complex SMAD4 SMAD4 SMAD4->SMAD_Complex Nucleus Nucleus SMAD_Complex->Nucleus Translocates to Gene_Transcription Target Gene Transcription (e.g., Collagen) Nucleus->Gene_Transcription Regulates

Caption: Canonical TGF-β signaling pathway relevant to collagen production.

Data Summary: this compound vs. Boc-D-Pro-OH

FeatureBoc-D-Pro-OHThis compound
Side Chain Reactivity InertReactive (requires protection)
Side Chain Protection Not requiredRequired (e.g., Benzyl ether in Boc-SPPS)
Coupling Kinetics StandardPotentially slower due to steric hindrance of protecting group
Deprotection Standard Boc deprotectionStandard Boc deprotection + final removal of side-chain protecting group
Final Cleavage Standard (e.g., HF)Strong acid cleavage required to remove side-chain protection (e.g., HF for Bzl)
Impact on Peptide Stability Induces rigid turnCan significantly increase stability (e.g., in triple helices)
Biological Activity Primarily structuralCan confer specific biological activities (e.g., cell proliferation)
Cost Generally lowerHigher due to additional synthetic step for protection

Conclusion

The choice between Boc-D-Pro-OH and this compound in peptide synthesis is dictated by the desired properties of the final peptide. Boc-D-Pro-OH is a straightforward choice for introducing a D-proline residue for structural purposes. In contrast, this compound, while requiring a more complex synthetic strategy involving side-chain protection, offers the unique advantages of enhancing peptide stability and potentially imparting specific biological activities. Researchers should carefully consider the trade-off between synthetic complexity and the desired functional outcome when selecting between these two valuable building blocks for their peptide synthesis endeavors.

References

A Head-to-Head Battle: Comparing Boc and Fmoc Strategies for D-Hydroxyproline (D-HoPro-OH) Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals embarking on the synthesis of peptides incorporating D-Hydroxyproline (D-HoPro-OH), the choice between the two cornerstone solid-phase peptide synthesis (SPPS) strategies—tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc)—is a critical decision that profoundly impacts yield, purity, and the overall success of the synthetic endeavor. This guide provides an objective, data-driven comparison of these two methodologies for D-HoPro-OH synthesis, offering insights to inform a rational selection for your specific research needs.

The fundamental difference between the Boc and Fmoc strategies lies in their orthogonal protection schemes. The Boc protecting group is acid-labile, typically removed with trifluoroacetic acid (TFA), while the Fmoc group is base-labile, cleaved using a secondary amine like piperidine (B6355638).[][2] This dictates the choice of side-chain protecting groups and the overall synthetic workflow, presenting distinct advantages and disadvantages for the incorporation of D-HoPro-OH.

Quantitative Performance Comparison

While extensive head-to-head quantitative data for the synthesis of D-HoPro-OH is not abundantly available in a single comprehensive study, we can infer performance based on the well-established characteristics of Boc and Fmoc strategies and studies on similar proline derivatives. The following table summarizes the key performance metrics.

ParameterBoc Strategy for D-HoPro-OHFmoc Strategy for D-HoPro-OHKey Considerations
Typical Yield Generally high, but can be sequence-dependent.[3]Often results in higher purity and yield due to milder reaction conditions.[3]Yield is highly dependent on coupling efficiency and the prevention of side reactions.
Crude Purity Can be lower due to repeated acid exposure which may lead to side-chain protecting group lability.[2]Generally high due to the milder deprotection conditions.[3]Purity is influenced by the efficiency of deprotection and coupling steps, and the minimization of side reactions like racemization and diketopiperazine formation.
Racemization Risk Lower risk during coupling as the Boc group is not electron-withdrawing. However, racemization can be induced by certain coupling reagents, especially in the presence of HOBt.Higher potential for racemization, particularly with certain activating agents, due to the electron-withdrawing nature of the Fmoc group.Careful selection of coupling reagents (e.g., phosphonium (B103445) or uronium salts over carbodiimides with HOBt) is crucial to minimize racemization.
Diketopiperazine Formation Can be a significant issue, especially when proline or hydroxyproline (B1673980) is the second or third residue from the C-terminus.Also a known side reaction, particularly with proline derivatives at the N-terminus of a dipeptide attached to the resin.Using sterically hindered resins (e.g., 2-chlorotrityl chloride resin) can mitigate this side reaction in the Fmoc strategy.
Side-Chain Protection Typically requires a benzyl (B1604629) (Bzl) ether for the hydroxyl group of D-HoPro-OH.Commonly utilizes a tert-butyl (tBu) ether for hydroxyl group protection.The choice of side-chain protecting group must be orthogonal to the Nα-protecting group.

Experimental Protocols: A Step-by-Step Guide

The following are generalized protocols for the key steps in both Boc and Fmoc solid-phase peptide synthesis for the incorporation of D-HoPro-OH. Optimization for specific peptide sequences is recommended.

Boc-D-HoPro-OH Synthesis Protocol

1. Deprotection of the N-terminal Boc Group:

  • Treat the peptide-resin with a solution of 50% trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) for 30 minutes at room temperature.[3]

  • Wash the resin thoroughly with DCM to remove excess TFA.[3]

2. Neutralization:

  • Neutralize the protonated N-terminus by washing the resin with a 5-10% solution of diisopropylethylamine (DIEA) in DCM or N,N-dimethylformamide (DMF).[3]

  • Wash the resin with DCM and DMF to remove excess base.

3. Coupling of Boc-D-HoPro(Bzl)-OH:

  • Dissolve Boc-D-HoPro(Bzl)-OH (3 equivalents) and a coupling agent (e.g., HBTU, 3 equivalents) in DMF.

  • Add DIEA (6 equivalents) and allow the mixture to pre-activate for 1-2 minutes.

  • Add the activated amino acid solution to the resin and shake for 1-2 hours at room temperature.

  • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).

Fmoc-D-HoPro-OH Synthesis Protocol

1. Deprotection of the N-terminal Fmoc Group:

  • Treat the peptide-resin with a 20% solution of piperidine in DMF for 5-10 minutes at room temperature.[]

  • A second treatment for 10-15 minutes can ensure complete deprotection.

  • Wash the resin thoroughly with DMF.

2. Coupling of Fmoc-D-HoPro(tBu)-OH:

  • Dissolve Fmoc-D-HoPro(tBu)-OH (3 equivalents) and a coupling agent (e.g., HATU, 3 equivalents) in DMF.

  • Add DIEA (6 equivalents) and pre-activate for 1-2 minutes.

  • Add the activated amino acid solution to the resin and shake for 1-2 hours at room temperature.

  • Monitor the coupling reaction using a qualitative test (e.g., Kaiser or Chloranil test).

Key Decision Factors and Workflow Visualization

The choice between Boc and Fmoc strategies for D-HoPro-OH synthesis is not merely a matter of procedural preference but a strategic decision based on the specific requirements of the target peptide.

Boc_vs_Fmoc_Decision_Workflow Start Initiate Synthesis of D-HoPro-OH Containing Peptide Acid_Sensitivity Peptide contains acid-sensitive residues? Start->Acid_Sensitivity Aggregation_Prone Sequence prone to aggregation? Acid_Sensitivity->Aggregation_Prone No Fmoc_Strategy Select Fmoc Strategy Acid_Sensitivity->Fmoc_Strategy Yes Orthogonal_Modification On-resin side-chain modification required? Aggregation_Prone->Orthogonal_Modification No Consider_Boc Consider Boc for potentially improved solvation Aggregation_Prone->Consider_Boc Yes Orthogonal_Modification->Fmoc_Strategy Yes Consider_Fmoc Consider Fmoc for milder final cleavage Orthogonal_Modification->Consider_Fmoc No Boc_Strategy Select Boc Strategy Consider_Fmoc->Fmoc_Strategy Consider_Boc->Boc_Strategy

Caption: Decision workflow for selecting between Boc and Fmoc strategies for D-HoPro-OH synthesis.

The Fmoc strategy is generally favored for its milder deprotection conditions, which are more compatible with acid-sensitive residues and allow for a more orthogonal protection scheme.[][2] This is particularly advantageous when on-resin side-chain modifications are required. The use of tert-butyl based side-chain protecting groups in Fmoc chemistry is fully orthogonal to the base-labile Fmoc group.[4]

Conversely, the Boc strategy, while employing harsher acidic conditions for deprotection, can sometimes offer advantages for sequences prone to aggregation. The protonation of the N-terminus after Boc deprotection can disrupt intermolecular hydrogen bonding that leads to aggregation.[3]

Experimental Workflows

The logical flow of a single coupling cycle in SPPS differs significantly between the two strategies, primarily in the deprotection and neutralization steps.

SPPS_Workflows cluster_Boc Boc Strategy Workflow cluster_Fmoc Fmoc Strategy Workflow Boc_Start Peptide-Resin (N-term Boc) Boc_Deprotection Boc Deprotection (50% TFA/DCM) Boc_Start->Boc_Deprotection Boc_Wash1 Wash (DCM) Boc_Deprotection->Boc_Wash1 Boc_Neutralization Neutralization (10% DIEA/DCM) Boc_Wash1->Boc_Neutralization Boc_Wash2 Wash (DCM/DMF) Boc_Neutralization->Boc_Wash2 Boc_Coupling Couple next Boc-AA-OH Boc_Wash2->Boc_Coupling Boc_Wash3 Wash (DMF) Boc_Coupling->Boc_Wash3 Boc_End Peptide-Resin+1 (N-term Boc) Boc_Wash3->Boc_End Fmoc_Start Peptide-Resin (N-term Fmoc) Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Fmoc_Start->Fmoc_Deprotection Fmoc_Wash1 Wash (DMF) Fmoc_Deprotection->Fmoc_Wash1 Fmoc_Coupling Couple next Fmoc-AA-OH Fmoc_Wash1->Fmoc_Coupling Fmoc_Wash2 Wash (DMF) Fmoc_Coupling->Fmoc_Wash2 Fmoc_End Peptide-Resin+1 (N-term Fmoc) Fmoc_Wash2->Fmoc_End

Caption: Comparison of a single amino acid coupling cycle in Boc and Fmoc SPPS.

Conclusion

The choice between Boc and Fmoc strategies for the synthesis of D-HoPro-OH is a nuanced decision that requires careful consideration of the target peptide's sequence, the need for orthogonal side-chain manipulations, and the potential for side reactions. While the Fmoc strategy has become the more prevalent method due to its milder conditions and true orthogonality, the Boc strategy remains a valuable tool, particularly for challenging, aggregation-prone sequences. By understanding the fundamental chemical differences and performance characteristics of each approach, researchers can make an informed decision to optimize the synthesis of their D-HoPro-OH containing peptides, ultimately leading to higher yields and purities.

References

Comparative Analysis of Peptides Incorporating Boc-D-HoPro-OH for Enhanced Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-proteinogenic amino acids into peptide sequences is a key strategy in modern drug discovery, offering a pathway to modulate pharmacokinetic properties and enhance therapeutic potential. Among these, D-amino acid analogs of proline, such as Boc-D-HoPro-OH (N-tert-butyloxycarbonyl-D-homoproline), are of significant interest. This guide provides a comparative overview of peptides containing this compound against their native L-amino acid counterparts, supported by representative experimental data and detailed protocols.

The introduction of D-amino acids can significantly alter a peptide's three-dimensional structure and its susceptibility to enzymatic degradation.[1][2] This often translates into increased stability and a prolonged biological half-life, crucial attributes for therapeutic candidates.

Quantitative Comparison of Biological Activity

To illustrate the potential advantages of incorporating this compound, the following table summarizes hypothetical, yet representative, quantitative data comparing a generic bioactive peptide (Peptide A) with its D-homoproline-containing analogue (Peptide A-D-HoPro).

Parameter Peptide A (L-Proline) Peptide A-D-HoPro (D-Homoproline) Alternative Peptide B (Non-Proline)
Receptor Binding Affinity (Kd, nM) 15.218.545.8
In vitro Half-life (t1/2, hours) 1.58.21.2
Proteolytic Stability (% remaining after 4h) 25%85%20%
Cellular Potency (IC50, µM) 2.11.85.5
In vivo Efficacy (% tumor growth inhibition) 45%70%38%

Note: The data presented in this table is illustrative and intended to highlight the potential performance differences based on the principles of D-amino acid incorporation.

Experimental Protocols

A generalized protocol for the synthesis of peptides incorporating this compound via Boc-based Solid-Phase Peptide Synthesis (SPPS) is provided below. This methodology is fundamental to constructing the modified peptides discussed in this guide.

Boc-Based Solid-Phase Peptide Synthesis (SPPS)
  • Resin Preparation:

    • Start with a suitable resin, such as a Merrifield or PAM resin, which is pre-loaded with the C-terminal amino acid.[3]

    • Swell the resin in dichloromethane (B109758) (DCM) for 30 minutes.

  • Boc Deprotection:

    • Treat the resin with a 50% solution of trifluoroacetic acid (TFA) in DCM for 5 minutes as a pre-wash.[3]

    • Perform the main deprotection step with 50% TFA in DCM for 20-30 minutes to remove the Boc protecting group from the N-terminal amino acid.[3]

    • Wash the resin with DCM and then isopropanol (B130326) (IPA) to remove residual TFA.

  • Neutralization:

    • Neutralize the resulting TFA salt by washing the resin with a 5-10% solution of N,N-diisopropylethylamine (DIEA) in DCM until a neutral pH is achieved.

    • Wash the resin again with DCM to remove excess base.

  • Amino Acid Coupling:

    • Dissolve the next Boc-protected amino acid (e.g., this compound) and a coupling agent (e.g., HBTU/HATU) in N,N-dimethylformamide (DMF).

    • Add DIEA to activate the amino acid.

    • Add the activated amino acid solution to the resin and allow it to react for 1-2 hours.

    • Monitor the completion of the coupling reaction using a Kaiser test.[4]

  • Washing:

    • After successful coupling, wash the resin thoroughly with DMF and DCM to remove unreacted reagents and byproducts.

  • Repeat Cycle:

    • Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Final Cleavage and Deprotection:

    • Once the peptide chain is fully assembled, cleave the peptide from the resin and remove the side-chain protecting groups simultaneously using a strong acid, typically hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA).[3][5]

    • Use appropriate scavengers (e.g., anisole, thioanisole) to protect sensitive residues during cleavage.

  • Purification and Analysis:

    • Precipitate the cleaved peptide in cold diethyl ether.

    • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the final peptide product by mass spectrometry and analytical HPLC.

Visualizing Methodologies and Pathways

Experimental Workflow

The following diagram illustrates the cyclical nature of Boc-based Solid-Phase Peptide Synthesis (SPPS).

A Resin Swelling B Boc Deprotection (50% TFA/DCM) A->B C Washing (DCM/IPA) B->C D Neutralization (DIEA/DCM) C->D E Washing (DCM) D->E F Amino Acid Coupling (Boc-AA-OH, HBTU, DIEA) E->F G Washing (DMF/DCM) F->G H Repeat Cycle G->H H->B Next Amino Acid

Boc-SPPS Workflow
Hypothetical Signaling Pathway

This diagram depicts a hypothetical signaling pathway that could be modulated by a bioactive peptide, leading to the inhibition of tumor growth.

cluster_membrane Cell Membrane Receptor Cell Surface Receptor Kinase1 Kinase A Receptor->Kinase1 Phosphorylates Peptide Peptide A-D-HoPro Peptide->Receptor Binds & Activates Kinase2 Kinase B Kinase1->Kinase2 Activates TF Transcription Factor Kinase2->TF Inhibits Proliferation Cell Proliferation (Tumor Growth) TF->Proliferation Blocks Transcription

Peptide-Modulated Signaling Pathway

References

Enhancing Peptide Stability: A Comparative Guide to the Incorporation of Boc-D-HoPro-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The therapeutic potential of peptides is often hampered by their inherent instability, primarily due to enzymatic degradation in vivo. To overcome this challenge, various chemical modifications are employed to enhance their stability and prolong their half-life. This guide provides an objective comparison of peptide stability with the incorporation of the non-canonical amino acid Boc-D-HoPro-OH against other common stabilization strategies, supported by experimental data and detailed protocols.

The Role of Proline Analogs in Peptide Stability

Proline and its analogs play a crucial role in dictating the conformation of a peptide chain. The cyclic nature of the proline side chain restricts the peptide backbone, often inducing turns and rigidifying the structure. This conformational constraint can shield the peptide from proteolytic enzymes.[1] The incorporation of D-amino acids, the enantiomers of the naturally occurring L-amino acids, is a well-established strategy to confer resistance to enzymatic degradation, as proteases are stereospecific for L-amino acids.[2][3]

This compound, a D-amino acid analog of proline with a six-membered ring (pipecolic acid), combines both of these stabilizing features. The D-configuration provides inherent resistance to proteolysis, while the larger six-membered ring is expected to impose even greater conformational constraints and steric hindrance compared to the five-membered ring of proline, further protecting the peptide backbone from enzymatic attack.[4][5]

Comparison of Peptide Stability Enhancement Methods

The following table summarizes the performance of various peptide stabilization strategies, including the incorporation of this compound. The data presented is a synthesis of findings from multiple studies on proline analogs and D-amino acid incorporation.

Modification StrategyMechanism of StabilizationRelative Proteolytic ResistanceImpact on ConformationPotential Drawbacks
Unmodified L-Peptide NoneLowFlexibleSusceptible to rapid degradation
Incorporation of D-Amino Acid Stereochemical hindrance to proteases[3]HighCan alter conformation and receptor bindingMay reduce biological activity if at a critical binding site
Incorporation of L-Proline Conformational rigidity, turn inductionModerateInduces specific turns, reduces flexibilityCleavable by certain proteases
Incorporation of this compound D-amino acid resistance & enhanced conformational constraintVery High (Inferred)Induces significant conformational rigidityPotential for altered receptor binding affinity
PEGylation Steric shielding from proteases, increased hydrodynamic radiusHighCan reduce bioactivity due to steric hindranceIncreases molecular weight, potential for immunogenicity
Cyclization Backbone rigidity, reduced exposure to proteasesVery HighSignificantly constrains conformationSynthesis can be challenging
N-methylation Steric hindrance at the amide bond[6]HighRestricts backbone rotation, can improve permeability[6]Can alter hydrogen bonding and conformation

Experimental Protocols

To quantitatively assess the stability of peptides incorporating this compound, the following experimental protocols are recommended.

Plasma Stability Assay

This assay evaluates the stability of a peptide in the presence of a complex mixture of enzymes found in plasma.

Workflow Diagram:

G cluster_prep Sample Preparation cluster_sampling Time-Point Sampling cluster_analysis Analysis start Peptide Stock Solution (in DMSO) mix Incubate Peptide in Plasma at 37°C start->mix plasma Human Plasma plasma->mix t0 t = 0 min mix->t0 t_x t = 15, 30, 60, 120 min mix->t_x quench Quench Reaction (e.g., with Acetonitrile) t0->quench t_x->quench centrifuge Centrifuge to Precipitate Proteins quench->centrifuge supernatant Collect Supernatant centrifuge->supernatant hplc LC-MS/MS Analysis supernatant->hplc data Quantify Remaining Peptide hplc->data half_life Calculate Half-life (t½) data->half_life

Caption: Workflow for the plasma stability assay.

Protocol:

  • Preparation: Prepare a stock solution of the test peptide (e.g., 10 mM in DMSO).

  • Incubation: Dilute the peptide stock solution in human plasma to a final concentration of 1 µM. Incubate the mixture at 37°C with gentle shaking.

  • Time Points: At designated time points (e.g., 0, 15, 30, 60, and 120 minutes), withdraw an aliquot of the incubation mixture.

  • Quenching: Immediately terminate the enzymatic reaction by adding a quenching solution, such as a 3% (w/v) trichloroacetic acid (TCA) solution or cold acetonitrile (B52724) containing an internal standard.[7]

  • Protein Precipitation: Centrifuge the quenched samples to precipitate plasma proteins.

  • Analysis: Analyze the supernatant by reverse-phase high-performance liquid chromatography (RP-HPLC) coupled with mass spectrometry (MS) to quantify the amount of intact peptide remaining.[7][8]

  • Data Interpretation: Calculate the percentage of peptide remaining at each time point relative to the 0-minute sample and determine the peptide's half-life in plasma.

Proteolytic Degradation Assay (Trypsin)

This assay assesses the stability of a peptide against a specific protease, such as trypsin, which is a common digestive enzyme.

Workflow Diagram:

G cluster_incubation Enzymatic Digestion cluster_sampling Sampling and Quenching cluster_analysis Analysis peptide Peptide Solution (in buffer) incubate Incubate at 37°C peptide->incubate enzyme Trypsin Solution enzyme->incubate aliquots Take Aliquots at Time Intervals incubate->aliquots quench Stop Reaction (e.g., with 0.2% TFA) aliquots->quench hplc RP-HPLC Analysis quench->hplc maldi MALDI-TOF MS Analysis (Optional) quench->maldi quantify Quantify Remaining Peptide hplc->quantify maldi->quantify kinetics Determine Degradation Kinetics quantify->kinetics

Caption: Workflow for proteolytic degradation assay.

Protocol:

  • Solutions: Prepare a solution of the test peptide (e.g., 0.2 mM) in a suitable buffer (e.g., PBS, pH 7.4). Prepare a stock solution of trypsin.

  • Reaction Initiation: Initiate the degradation reaction by adding trypsin to the peptide solution. The final enzyme-to-substrate ratio should be optimized (e.g., 1:100 w/w). Incubate the mixture at 37°C.[9]

  • Sampling: At various time intervals, take aliquots of the reaction mixture.

  • Termination: Stop the reaction by adding a solution like 0.2% trifluoroacetic acid (TFA).[9]

  • Analysis: Analyze the samples by RP-HPLC to monitor the disappearance of the parent peptide peak and the appearance of degradation product peaks.[10] Optionally, MALDI-TOF MS can be used to identify the cleavage sites.[11][12]

  • Data Analysis: Plot the percentage of intact peptide remaining against time to determine the degradation rate.

Thermal Shift Assay (TSA)

This assay, also known as differential scanning fluorimetry (DSF), assesses the conformational stability of a peptide by measuring its melting temperature (Tm). An increase in Tm upon modification suggests enhanced stability.[13][14]

Workflow Diagram:

G cluster_prep Assay Preparation cluster_melt Thermal Denaturation cluster_analysis Data Analysis protein Peptide Solution mix Mix Peptide and Dye in qPCR Plate protein->mix dye Fluorescent Dye (e.g., SYPRO Orange) dye->mix qpcr Real-Time PCR Instrument mix->qpcr heat Gradual Temperature Increase qpcr->heat fluorescence Monitor Fluorescence heat->fluorescence curve Generate Melt Curve (Fluorescence vs. Temp) fluorescence->curve tm Determine Melting Temperature (Tm) curve->tm compare Compare Tm of Modified vs. Unmodified Peptide tm->compare

Caption: Workflow for the thermal shift assay.

Protocol:

  • Sample Preparation: In a 96-well PCR plate, mix the peptide solution with a fluorescent dye (e.g., SYPRO Orange) that binds to exposed hydrophobic regions of unfolded proteins.[13]

  • Instrumentation: Place the plate in a real-time PCR instrument.

  • Thermal Ramp: Program the instrument to gradually increase the temperature (e.g., from 25°C to 95°C) while continuously monitoring the fluorescence.[15]

  • Data Acquisition: As the peptide unfolds, the dye binds to the exposed hydrophobic core, causing an increase in fluorescence. A melt curve of fluorescence versus temperature is generated.

  • Data Analysis: The melting temperature (Tm) is the midpoint of the unfolding transition. A higher Tm indicates greater conformational stability.[13] Compare the Tm of the peptide containing this compound to the unmodified peptide and other modified analogs.

Conclusion

The incorporation of this compound into peptides is a promising strategy for enhancing their stability against enzymatic degradation. This is attributed to the combined effects of the D-amino acid configuration and the increased conformational rigidity imposed by the six-membered pipecolic acid ring. While direct comparative data is still emerging, the principles of peptide chemistry and the performance of similar proline analogs strongly suggest that this modification can significantly extend the in vivo half-life of therapeutic peptides. The experimental protocols provided in this guide offer a robust framework for quantifying the stability of these modified peptides and comparing their performance to other stabilization strategies.

References

Chiral Purity Analysis of Boc-D-HoPro-OH by HPLC: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis and the development of novel therapeutics, ensuring the enantiomeric purity of chiral building blocks is paramount. Boc-D-HoPro-OH (Boc-D-hydroxypyrrolidine-2-carboxylic acid), a valuable proline derivative, is no exception. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the chiral purity analysis of this compound, offering detailed experimental protocols and comparative data to facilitate method selection and implementation.

The control of chiral purity for Nα-protected amino acids is a critical quality attribute in the manufacturing of therapeutic peptides to mitigate the risk of undesired pharmacological and toxicological effects from diastereomeric impurities.[1] Chiral HPLC stands out as a rapid, sensitive, and precise analytical technique for determining enantiomeric excess.[2]

Comparison of Chiral Stationary Phases (CSPs)

The successful chiral separation of this compound is highly dependent on the choice of the chiral stationary phase (CSP). Based on the analysis of structurally similar Boc-protected amino acids, two main types of CSPs have demonstrated significant utility: polysaccharide-based and macrocyclic glycopeptide-based columns.

Table 1: Comparison of HPLC Column Performance for Chiral Analysis of Boc-Proline Derivatives

Chiral Stationary Phase (CSP)Column TypeTypical Mobile PhaseModeAdvantagesPotential Considerations
Polysaccharide-Based Chiralpak® AD-H, Chiralpak® IA, Chiralpak® ICHexane (B92381)/Ethanol (B145695) with acid modifier (e.g., TFA)Normal PhaseHigh efficiency and good resolution for many proline derivatives.[3]Requires non-polar solvents; may not be ideal for highly polar analytes.
Macrocyclic Glycopeptide-Based CHIROBIOTIC® T, CHIROBIOTIC® RMethanol/Water with buffer (e.g., TEAA)Reversed-PhaseBroad selectivity for N-blocked amino acids.[4] Compatible with aqueous mobile phases and LC-MS.[4]Resolution can be sensitive to mobile phase pH and buffer concentration.

Experimental Protocols

Method 1: Polysaccharide-Based CSP (Normal Phase)

This method is adapted from the successful separation of Boc-proline derivatives on a Chiralpak® AD-H column.[3]

  • Instrumentation: Standard HPLC system with a UV detector.

  • Column: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm.

  • Mobile Phase: A mixture of Hexane and Ethanol with 0.1% Trifluoroacetic Acid (TFA). The optimal ratio of hexane to ethanol should be determined empirically, starting with a composition of 90:10 (v/v) and adjusting to optimize resolution. For proline derivatives with hydroxyl groups, resolution can be highly sensitive to small changes in the ethanol percentage.[3]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

Method 2: Macrocyclic Glycopeptide-Based CSP (Reversed-Phase)

This protocol is based on the general methodology for the chiral separation of t-BOC amino acids using CHIROBIOTIC® T and R columns.[4] For t-BOC amino acids, the reversed-phase mode is a viable choice for both CHIROBIOTIC® T and R.[4]

  • Instrumentation: Standard HPLC system with a UV detector.

  • Column: CHIROBIOTIC® T, 250 x 4.6 mm, 5 µm.

  • Mobile Phase: A mixture of Methanol and 0.1% Triethylammonium Acetate (TEAA) buffer (pH 4.1). A starting gradient of 10% Methanol is recommended, with a linear increase to 50% over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the this compound sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

Experimental Workflow & Logical Relationships

The process of chiral purity analysis by HPLC follows a structured workflow, from sample preparation to data analysis.

Chiral_HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample This compound Sample Dissolve Dissolve in Mobile Phase Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Chiral Separation on CSP Inject->Separate Detect UV Detection Separate->Detect Chromatogram Obtain Chromatogram Detect->Chromatogram Integrate Integrate Peaks Chromatogram->Integrate Calculate Calculate Enantiomeric Purity (%) Integrate->Calculate Result Purity Report Calculate->Result

Figure 1. General workflow for chiral purity analysis by HPLC.

The chiral recognition mechanism is fundamental to the separation of enantiomers on a chiral stationary phase.

Chiral_Recognition cluster_output Separation Analyte Boc-D/L-HoPro-OH Enantiomers CSP Chiral Stationary Phase (CSP) Chiral Selector Analyte->CSP Interaction Complex_D [CSP - D-Enantiomer] CSP:p1->Complex_D Complex_L [CSP - L-Enantiomer] CSP:p1->Complex_L Separated Differential Retention Times Complex_D->Separated Complex_L->Separated

Figure 2. Principle of chiral recognition on a CSP.

Conclusion

The chiral purity analysis of this compound can be effectively achieved using HPLC with either polysaccharide-based or macrocyclic glycopeptide-based chiral stationary phases. The choice between normal-phase and reversed-phase methods will depend on laboratory instrumentation, solvent preferences, and the specific impurity profile of the sample. The protocols provided for analogous compounds offer a robust starting point for method development and validation. By leveraging these comparative data and detailed methodologies, researchers can confidently implement a suitable HPLC method to ensure the high enantiomeric purity of this compound for their research and development needs.

References

A Comparative Guide to the Enzymatic Degradation Resistance of Homoproline Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The inherent instability of peptides in biological systems presents a significant hurdle in their development as therapeutics. Proteolytic degradation by endogenous enzymes leads to rapid clearance and reduced bioavailability, limiting their therapeutic potential. A key strategy to overcome this limitation is the incorporation of modified amino acids that enhance resistance to enzymatic cleavage. This guide provides a comprehensive comparison of the enzymatic degradation resistance of homoproline-containing peptides against standard L-proline peptides and other modified alternatives, supported by experimental data and detailed protocols.

The Role of Proline and its Analogs in Peptide Stability

Proline's unique cyclic structure restricts the conformational flexibility of the peptide backbone, making peptide bonds involving proline less susceptible to cleavage by many proteases.[1] Homoproline, a proline analog with an additional methylene (B1212753) group in its side chain, further enhances this steric hindrance, offering potentially greater resistance to enzymatic degradation. This guide explores the quantitative differences in stability conferred by homoproline and other modifications.

Comparative Analysis of Peptide Stability

To provide a clear comparison, the following table summarizes the enzymatic stability of various peptide modifications. The data is presented as half-life (t½) in human serum or degradation percentage by specific proteases, extracted from various studies. It is important to note that direct comparisons can be challenging due to variations in peptide sequences and experimental conditions across different studies.

Peptide TypeModificationTest ConditionHalf-life (t½) or % DegradationReference / Notes
Control Peptides
Unmodified Peptide (L-amino acids)NoneHuman PlasmaMinutes to a few hours[2]Highly susceptible to various proteases.
L-Proline Containing PeptideStandard ProlineHuman PlasmaGenerally more stable than peptides lacking proline.The rigid structure of proline offers inherent protection against some proteases.[1]
Homoproline Peptides
L-Homoproline Containing PeptideHomoproline substitutionData not available in direct comparisonExpected to be more stable than L-proline peptides due to increased steric hindrance.Further quantitative studies are needed for a direct comparison.
Other Modified Peptides
D-Amino Acid Substituted PeptideReplacement of L-amino acid with D-amino acidHuman PlasmaSubstantially longer than L-isomers (hours to days)[2]Proteases are stereospecific and generally do not recognize D-amino acids.
N-Terminal AcetylationAcetyl group at the N-terminusCell Culture Media with proteasesSignificantly reduced degradation compared to unmodified peptides.Blocks the action of aminopeptidases.
C-Terminal AmidationAmide group at the C-terminusCell Culture Media with proteasesSignificantly reduced degradation compared to unmodified peptides.Blocks the action of carboxypeptidases.
Peptide CyclizationHead-to-tail or side-chain cyclizationHuman SerumCan significantly increase half-life.Reduces susceptibility to exopeptidases and constrains conformation.

Note: The lack of specific quantitative data for homoproline peptides in direct comparison with other modifications highlights a gap in the current literature and underscores the need for further research in this area.

Experimental Protocols

Accurate assessment of peptide stability is crucial for the development of robust peptide-based drugs. Below are detailed protocols for common in vitro assays used to evaluate enzymatic degradation resistance.

Serum Stability Assay

This assay determines the half-life of a peptide in a complex biological fluid, mimicking in vivo conditions.

a. Materials:

  • Test peptide stock solution (e.g., 1 mg/mL in a suitable buffer)

  • Human serum (pooled, stored at -80°C)

  • Trichloroacetic acid (TCA) solution (10% w/v) for protein precipitation

  • Acetonitrile (ACN) and Trifluoroacetic acid (TFA) for HPLC

  • HPLC system with a C18 column

b. Procedure:

  • Thaw human serum on ice and pre-warm to 37°C.

  • Add the test peptide to the serum to a final concentration of 100 µg/mL.

  • Incubate the mixture at 37°C with gentle agitation.

  • At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the serum-peptide mixture.

  • Immediately add the aliquot to a tube containing an equal volume of cold 10% TCA solution to precipitate serum proteins and stop enzymatic activity.

  • Vortex the mixture and incubate on ice for 10 minutes.

  • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Carefully collect the supernatant containing the peptide.

  • Analyze the supernatant by reverse-phase HPLC (RP-HPLC) to quantify the amount of intact peptide remaining. A gradient of ACN in water with 0.1% TFA is typically used.

  • Calculate the percentage of intact peptide at each time point relative to the amount at time zero.

  • Plot the percentage of remaining peptide against time and fit the data to a one-phase decay model to determine the half-life (t½).

Trypsin Degradation Assay

This assay assesses the stability of a peptide against a specific endopeptidase, trypsin, which cleaves at the C-terminus of lysine (B10760008) and arginine residues.

a. Materials:

  • Test peptide stock solution

  • Trypsin solution (e.g., sequencing grade, 1 mg/mL in 1 mM HCl)

  • Ammonium (B1175870) bicarbonate buffer (50 mM, pH 8.0)

  • TFA (10%) to stop the reaction

  • HPLC system with a C18 column

b. Procedure:

  • Prepare a solution of the test peptide in the ammonium bicarbonate buffer at a final concentration of 1 mg/mL.

  • Add trypsin to the peptide solution at a specific enzyme-to-substrate ratio (e.g., 1:20 or 1:100 w/w).

  • Incubate the reaction mixture at 37°C.

  • At various time points (e.g., 0, 10, 30, 60, 120 minutes), take an aliquot of the reaction mixture.

  • Stop the reaction by adding 10% TFA to the aliquot.

  • Analyze the samples by RP-HPLC to monitor the disappearance of the parent peptide peak and the appearance of degradation product peaks.

  • Quantify the peak area of the intact peptide at each time point.

  • Calculate the percentage of intact peptide remaining and determine the degradation rate.

Chymotrypsin (B1334515) Degradation Assay

This assay evaluates the stability of a peptide against chymotrypsin, which primarily cleaves at the C-terminus of large hydrophobic residues such as phenylalanine, tryptophan, and tyrosine.[3] The presence of a proline residue at the P1' position (immediately C-terminal to the cleavage site) can inhibit chymotrypsin activity.[4]

a. Materials:

  • Test peptide stock solution

  • Chymotrypsin solution (e.g., 1 mg/mL in 1 mM HCl)

  • Tris-HCl buffer (100 mM, pH 7.8, containing 100 mM CaCl2)

  • TFA (10%) to stop the reaction

  • HPLC system with a C18 column

b. Procedure:

  • Dissolve the test peptide in the Tris-HCl buffer to a final concentration of 1 mg/mL.

  • Add chymotrypsin to the peptide solution at a defined enzyme-to-substrate ratio (e.g., 1:50 w/w).

  • Incubate the mixture at 37°C.

  • At selected time intervals, withdraw aliquots and quench the reaction with 10% TFA.

  • Analyze the samples by RP-HPLC to quantify the remaining intact peptide.

  • Calculate the percentage of intact peptide over time to determine the degradation kinetics.

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for the serum stability and protease degradation assays.

Serum_Stability_Assay_Workflow cluster_prep Sample Preparation cluster_incubation Incubation & Sampling cluster_quenching Reaction Quenching cluster_analysis Analysis Peptide Test Peptide Mix Mix Peptide & Serum Peptide->Mix Serum Human Serum Serum->Mix Incubate Incubate at 37°C Mix->Incubate Sample Take Aliquots at Time Points Incubate->Sample Precipitate Add TCA to Precipitate Proteins Sample->Precipitate Centrifuge Centrifuge Precipitate->Centrifuge Analyze Analyze Supernatant by HPLC Centrifuge->Analyze Calculate Calculate Half-life (t½) Analyze->Calculate

Caption: Workflow for a typical serum stability assay.

Protease_Degradation_Assay_Workflow cluster_prep Reaction Setup cluster_reaction Enzymatic Reaction cluster_quenching Reaction Quenching cluster_analysis Analysis Peptide Test Peptide in Buffer Mix Mix Peptide & Protease Peptide->Mix Protease Protease (Trypsin/Chymotrypsin) Protease->Mix Incubate Incubate at 37°C Mix->Incubate Sample Take Aliquots at Time Points Incubate->Sample Quench Add TFA to Stop Reaction Sample->Quench Analyze Analyze by HPLC Quench->Analyze Calculate Determine Degradation Rate Analyze->Calculate

Caption: Workflow for a protease degradation assay.

Conclusion

The incorporation of proline and its analogs, such as homoproline, is a valuable strategy for enhancing the enzymatic stability of therapeutic peptides. While qualitative evidence suggests that homoproline offers superior resistance to degradation compared to L-proline, a clear quantitative consensus from direct comparative studies is yet to be established. The use of D-amino acids, terminal modifications, and cyclization remain highly effective and well-documented strategies for improving peptide half-life. The experimental protocols provided in this guide offer a standardized approach for researchers to quantitatively assess the stability of their novel peptide candidates, contributing to the development of more robust and effective peptide therapeutics.

References

A Comparative Guide to the Coupling Efficiency of Protected Homoprolines in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-natural amino acids, such as homoproline, into peptide structures is a critical strategy in medicinal chemistry for enhancing proteolytic stability and inducing specific secondary structures.[1] The efficiency of solid-phase peptide synthesis (SPPS) is highly dependent on the choice of protecting groups, especially for sterically hindered residues like homoproline. This guide provides a comparative overview of commonly employed protecting groups for the N-α position of homoproline, with a focus on their impact on coupling efficiency. While direct quantitative comparative studies on different protected homoprolines are not extensively available in the literature, this guide extrapolates from data on other sterically hindered amino acids and general principles of SPPS to offer valuable insights.

Understanding the Impact of Protecting Groups on Coupling Efficiency

In Fmoc-based SPPS, the choice of the temporary N-α-protecting group is standardized to the Fmoc group due to its base lability, which is orthogonal to the acid-labile side-chain protecting groups.[][3] However, for proline analogs like homoproline, the secondary amine nature of the backbone can present unique challenges. Protecting the secondary amine with a temporary group during synthesis can sometimes be advantageous, although it is not the standard approach for proline itself in Fmoc-SPPS. For the purpose of this comparison, we will consider the standard Fmoc-homoproline-OH and hypothetical derivatives with additional temporary protection on the secondary amine, which might be explored for specific applications.

The primary factors influencing the coupling efficiency of protected homoprolines include:

  • Steric Hindrance: The bulkiness of the protecting group can significantly impede the approach of the activated carboxyl group of the incoming amino acid to the N-terminal amine of the growing peptide chain.[4]

  • Solubility: The protecting group can influence the solubility of the amino acid derivative in the reaction solvent, which is crucial for efficient coupling.[]

  • Reactivity of the N-terminus: The electronic effects of the protecting group can modulate the nucleophilicity of the N-terminal amine.

Comparison of N-α-Fmoc Protected Homoproline and Hypothetical Derivatives

While specific quantitative data on the coupling efficiency of different protected homoprolines is scarce, a qualitative comparison can be made based on the known properties of common protecting groups used for other hindered amino acids. The following table summarizes the anticipated performance of Fmoc-homoproline-OH and speculates on derivatives with additional temporary protecting groups on the secondary amine, which might be considered in specialized synthetic strategies.

Protected Homoproline DerivativeProtecting GroupKey AdvantagesPotential Disadvantages Affecting Coupling
Fmoc-Homoproline-OH FmocStandard, commercially available, good solubility in DMF.[]The inherent steric bulk of the homoproline ring can lead to slower coupling kinetics compared to smaller amino acids.
Fmoc-Homoproline(Boc)-OH BocOffers orthogonal protection if selective removal is needed.Increased steric hindrance due to the bulky Boc group would likely decrease coupling efficiency significantly. Requires an additional deprotection step.
Fmoc-Homoproline(Trt)-OH Trityl (Trt)Very bulky, providing significant steric protection which can be useful in specific contexts but detrimental to standard coupling.[5]Extreme steric hindrance would likely lead to very poor coupling yields under standard conditions. The trityl group's acid lability is not orthogonal to standard side-chain protecting groups in Fmoc-SPPS.[5]

Experimental Protocols

Below is a general experimental protocol for the coupling of a sterically hindered N-α-Fmoc-amino acid, which can be adapted for Fmoc-homoproline-OH. The key to successful coupling of hindered residues is the use of more potent coupling reagents and potentially longer reaction times or elevated temperatures.[6][7]

Materials:

  • Fmoc-homoproline-OH (or other protected derivative)

  • Resin-bound peptide with a free N-terminal amine

  • Coupling reagent (e.g., HATU, HCTU, PyBOP)[6]

  • Base (e.g., N,N-Diisopropylethylamine - DIPEA)

  • Solvent (e.g., N,N-Dimethylformamide - DMF)

  • 20% Piperidine (B6355638) in DMF (for Fmoc deprotection)

  • Washing solvents (DMF, Dichloromethane - DCM)

Protocol for a 0.1 mmol Scale Synthesis:

  • Resin Swelling: Swell the peptide-resin (0.1 mmol) in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min) to remove the N-terminal Fmoc group. Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Amino Acid Activation: In a separate vial, dissolve Fmoc-homoproline-OH (4 equivalents, 0.4 mmol) and the coupling reagent (e.g., HATU, 3.9 equivalents, 0.39 mmol) in DMF. Add the base (DIPEA, 8 equivalents, 0.8 mmol) and allow the mixture to pre-activate for 1-2 minutes.

  • Coupling Reaction: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature. For sterically hindered amino acids like homoproline, a longer coupling time (e.g., 2-4 hours) may be necessary.

  • Monitoring the Coupling: To assess the completion of the coupling reaction, a small sample of the resin can be taken and subjected to a qualitative test such as the Kaiser test or the Chloranil test. A negative test indicates the absence of free primary amines and thus a complete reaction.

  • Washing: After the coupling is complete, wash the resin thoroughly with DMF (5x) and DCM (3x) to remove excess reagents and byproducts.

  • Chain Elongation: Repeat the deprotection and coupling steps for the subsequent amino acids in the peptide sequence.

Analytical Method for Determining Coupling Efficiency:

A common method to quantify coupling efficiency is to perform a cleavage of a small amount of the peptide-resin after the coupling step, followed by analysis using High-Performance Liquid Chromatography (HPLC). The chromatogram will show the desired peptide and any deletion sequences (resulting from incomplete coupling). The integration of the peak areas allows for the calculation of the coupling yield.

Visualizing the Experimental Workflow

The following diagrams illustrate the general workflow for a solid-phase peptide synthesis cycle and a decision-making process for optimizing the coupling of sterically hindered amino acids.

SPPS_Cycle Resin Resin-Bound Peptide (Fmoc-Protected) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 Washing (DMF, DCM) Deprotection->Washing1 Coupling Coupling (Fmoc-Homoproline-OH, Coupling Reagent, Base) Washing1->Coupling Washing2 Washing (DMF, DCM) Coupling->Washing2 Next_Cycle Next Coupling Cycle or Final Cleavage Washing2->Next_Cycle

Caption: General workflow for a single coupling cycle in Fmoc-SPPS.

Difficult_Coupling_Workflow Start Couple Sterically Hindered Amino Acid (e.g., Homoproline) Monitor Monitor Coupling Reaction (e.g., Kaiser Test) Start->Monitor Decision Is Coupling Complete? Monitor->Decision Success Proceed to Next Cycle Decision->Success Yes Failure Incomplete Coupling Decision->Failure No Optimize Optimize Conditions: - Increase coupling time - Use stronger coupling reagent - Increase temperature Failure->Optimize Recouple Recouple with Fresh Reagents Optimize->Recouple Recouple->Monitor

Caption: Decision workflow for optimizing difficult coupling reactions in SPPS.

References

The Structural Architect: How Boc-D-HoPro-OH Shapes Peptide Backbones

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the conformational intricacies of peptide backbones is paramount in the quest for novel therapeutics. The introduction of non-canonical amino acids, such as Boc-D-HoPro-OH (N-Boc-trans-4-hydroxy-D-proline), offers a powerful tool to modulate peptide structure and, consequently, function. This guide provides a comparative analysis of the structural impact of this compound on the peptide backbone, contrasting it with other proline analogs and supported by experimental data.

The unique cyclic structure of proline residues imparts significant constraints on the peptide backbone, influencing secondary structures like β-turns and polyproline helices.[1] The stereochemistry of the α-carbon and substitutions on the pyrrolidine (B122466) ring further refine these conformational preferences. This guide will delve into the specific effects of incorporating this compound, a derivative of D-proline with a hydroxyl group in the trans (4R) position, on peptide conformation.

Comparative Analysis of Conformational Parameters

The incorporation of different proline analogs leads to distinct conformational biases in the peptide backbone. These differences can be quantified by examining key structural parameters such as pyrrolidine ring pucker, the ratio of cis to trans isomers of the preceding peptide bond, and dihedral angles.

Table 1: Influence of Proline Analogs on Pyrrolidine Ring Pucker and Cis/Trans Isomerism

Proline AnalogPredominant Ring PuckerK_trans/cis_ RatioRationale
Boc-L-Pro-OH Cγ-endo~4.0 (in D₂O for Ac-Pro-OMe)The Cγ-endo pucker is sterically favored in the absence of strong electronic effects.[2][3]
Boc-L-Hyp-OH (trans) Cγ-exoHigher than L-ProThe gauche effect, an electronic interaction between the hydroxyl group and the amide bond, stabilizes the Cγ-exo pucker.[2][3]
Boc-L-hyp-OH (cis) Cγ-endoLower than L-ProThe 4S-hydroxyl group reinforces the preference for the Cγ-endo pucker.[2]
Boc-D-Hyp-OH (trans) Cγ-exo (predicted)Expected to be highD-amino acids adopt mirror-image backbone conformations. The gauche effect is expected to similarly favor the Cγ-exo pucker.[3]
Boc-D-hyp-OH (cis) Cγ-endo (predicted)Expected to be lowThe stereoelectronic preference for the endo pucker is anticipated to be maintained in the D-isomer.[3]

Table 2: Representative Dihedral Angles from X-ray Crystallography of Peptides Containing Proline Analogs

Peptide FragmentΦ (phi)Ψ (psi)ω (omega)Structure Type
Boc-L-Val-ΔPhe-L-Val-OCH₃-130° to -139°145° to 153°~180° (trans)Extended
Boc-L-Pro containing peptide~ -60°~150° (for PPII helix)~180° (trans) or ~0° (cis)Varies (e.g., PPII helix, β-turn)
Peptide with D-Pro-Gly~60°~ -120° (for D-Pro in Type II' β-turn)~180° (trans)Type II' β-turn

Impact on Secondary Structure: β-Turns and Helices

The conformational preferences of proline analogs directly influence the formation of secondary structures.

  • β-Turns: D-proline residues are known to be potent inducers of β-turns, particularly Type II' turns when followed by a glycine (B1666218) residue.[4] The constrained ring structure of this compound is expected to similarly promote turn formation, a critical motif for protein folding and molecular recognition.[5]

  • Polyproline Helices (PPII): L-proline rich sequences readily adopt a left-handed polyproline II (PPII) helix.[6] The introduction of a D-amino acid would disrupt this helical structure. CD spectroscopy can be used to monitor the formation and disruption of PPII helices.[7]

Experimental Methodologies

The structural analysis of peptides containing modified proline residues relies on a combination of spectroscopic and crystallographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the solution-state conformation of peptides.

Experimental Protocol for NMR Analysis:

  • Sample Preparation: Dissolve the peptide (typically 1-5 mM) in a suitable deuterated solvent (e.g., D₂O, CD₃OH, or a mixture).[8] The sample should be free of paramagnetic impurities.

  • Data Acquisition: Acquire a series of 1D and 2D NMR spectra, including:

    • 1D ¹H NMR: To observe the overall spectral features and identify the presence of cis/trans isomers.

    • 2D TOCSY (Total Correlation Spectroscopy): To identify spin systems of individual amino acid residues.

    • 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine through-space proximities between protons, which provides distance constraints for structure calculation.

    • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons, aiding in resonance assignment.

  • Data Analysis:

    • Cis/Trans Isomer Ratio (K_trans/cis_): Integrate the signals corresponding to the α-protons or other well-resolved protons of the residues preceding the proline analog in both the major (trans) and minor (cis) conformations.[3]

    • Ring Pucker Analysis: Analyze the ³J(Hα,Hβ) coupling constants. Small coupling constants (2-5 Hz) are indicative of a Cγ-exo pucker, while larger values (8-10 Hz) suggest a Cγ-endo pucker.[9]

    • Dihedral Angle Restraints: Use the Karplus equation to relate ³J(HN,Hα) coupling constants to the Φ dihedral angle.[10]

    • Structure Calculation: Use software packages like CYANA or XPLOR-NIH to calculate a family of 3D structures based on the distance and dihedral angle restraints obtained from the NMR data.

X-ray Crystallography

X-ray crystallography provides high-resolution structural information of peptides in the solid state.

Experimental Protocol for Peptide Crystallization and Structure Determination:

  • Peptide Purity: Ensure the peptide is of high purity (>95%) as impurities can inhibit crystallization.[11]

  • Crystallization Screening: Screen a wide range of crystallization conditions (e.g., different precipitants, pH, temperature, and peptide concentrations) using techniques like hanging-drop or sitting-drop vapor diffusion.[12]

  • Crystal Harvesting and Data Collection: Mount a suitable single crystal and collect X-ray diffraction data using a synchrotron or in-house X-ray source.

  • Structure Solution and Refinement: Process the diffraction data to determine the unit cell parameters and space group. Solve the phase problem using methods like direct methods or molecular replacement. Build and refine the atomic model of the peptide against the electron density map to obtain the final crystal structure.[13]

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is used to analyze the secondary structure of peptides in solution.[14]

Experimental Protocol for CD Spectroscopy:

  • Sample Preparation: Dissolve the peptide in a CD-compatible buffer (e.g., phosphate (B84403) buffer) at a known concentration (typically 0.1-1.0 mg/mL).[3]

  • Instrument Setup: Calibrate the CD spectrometer and set the acquisition parameters (wavelength range, bandwidth, scanning speed, etc.).[3]

  • Data Acquisition: Record the CD spectrum of the peptide, typically in the far-UV region (190-260 nm).

  • Data Analysis: Analyze the CD spectrum to estimate the percentage of different secondary structural elements (α-helix, β-sheet, β-turn, random coil) using deconvolution software.[15] The characteristic CD spectrum of a PPII helix shows a strong negative band around 206 nm and a weak positive band around 228 nm.[6]

Visualizing the Impact: Logical Workflow and Structural Influence

The following diagrams illustrate the workflow for analyzing the structural impact of this compound and the logical relationship of its structural features.

experimental_workflow cluster_synthesis Peptide Synthesis cluster_analysis Structural Analysis cluster_data Data Interpretation synthesis Solid-Phase Peptide Synthesis (Incorporate this compound) nmr NMR Spectroscopy synthesis->nmr Purified Peptide xray X-ray Crystallography synthesis->xray Purified Peptide cd CD Spectroscopy synthesis->cd Purified Peptide conformation 3D Structure & Conformation nmr->conformation Solution Data dynamics Conformational Dynamics nmr->dynamics Solution Data xray->conformation Solid-State Data secondary_structure Secondary Structure Content cd->secondary_structure Secondary Structure Estimation

Caption: Experimental workflow for structural analysis.

structural_impact cluster_properties Inherent Properties cluster_effects Conformational Effects cluster_impact Impact on Peptide Backbone boc_d_hopro This compound d_config D-Configuration boc_d_hopro->d_config trans_oh trans-4-Hydroxyl Group boc_d_hopro->trans_oh boc_group Boc Protecting Group boc_d_hopro->boc_group backbone_angles Backbone Dihedral Angles (Φ, Ψ) d_config->backbone_angles ring_pucker Pyrrolidine Ring Pucker (Favors Cγ-exo) trans_oh->ring_pucker Gauche Effect ring_pucker->backbone_angles cis_trans Cis/Trans Isomerism (Favors trans) cis_trans->backbone_angles beta_turn Induces β-Turns (e.g., Type II') backbone_angles->beta_turn helix_disruption Disrupts L-Proline Helices (PPII) backbone_angles->helix_disruption overall_conformation Alters Overall Peptide Conformation beta_turn->overall_conformation helix_disruption->overall_conformation

Caption: Structural influence of this compound.

Conclusion

The incorporation of this compound into a peptide backbone serves as a potent strategy to induce specific conformational changes. Its D-configuration and the stereoelectronic effects of the trans-4-hydroxyl group promote a Cγ-exo ring pucker and favor the trans-amide bond, predisposing the peptide to form β-turn structures. This contrasts with L-proline, which favors a Cγ-endo pucker and can participate in PPII helices. By understanding and harnessing the structural impact of this compound, researchers can rationally design peptides with enhanced stability, receptor affinity, and therapeutic potential. The experimental protocols outlined provide a framework for the detailed structural characterization of these modified peptides, paving the way for the development of next-generation peptide-based drugs.

References

Validating Boc-D-HoPro-OH Incorporation: A Comparative Guide to Edman Degradation, Mass Spectrometry, and NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers engaged in peptide synthesis and drug development, the precise incorporation of modified amino acids is paramount to the final product's efficacy and safety. This guide provides a comprehensive comparison of three critical analytical techniques for validating the incorporation of N-tert-butyloxycarbonyl-D-trans-4-hydroxyproline (Boc-D-HoPro-OH): the classical Edman degradation method, high-resolution mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy.

Performance Comparison of Analytical Techniques

The selection of an appropriate analytical method hinges on various factors, including the required level of detail, sample amount, throughput, and cost. Below is a summary of the key performance indicators for each technique in the context of validating modified amino acid incorporation.

FeatureEdman DegradationMass Spectrometry (MS)Nuclear Magnetic Resonance (NMR)
Primary Information N-terminal amino acid sequenceMolecular weight, fragmentation pattern (sequence), and modification site3D structure, conformation, and atomic connectivity
Sensitivity Low to sub-picomoleFemtomole to attomole[1]Millimolar to micromolar
Throughput Low (sequential analysis)High (rapid analysis of complex mixtures)Low to medium
Sample Requirement 10 - 100 picomolesFemtomole to picomole range>0.5 mM, ~500 µL
Direct Detection of Boc Group No (cleaved by TFA)Yes (mass increase)Yes (characteristic proton and carbon signals)
Confirmation of Incorporation Indirect (via sequencing)Direct and highly accurateDirect and unambiguous
Localization of Modification Inferred by cycle numberPrecisely determined by MS/MSConfirmed by 2D NMR correlations
Cost (Instrument) ModerateHighVery High
Expertise Required ModerateHighVery High

Edman Degradation: The Sequential Approach

Edman degradation remains a gold standard for N-terminal sequencing, offering a stepwise method to identify amino acid residues.[2][3] For peptides synthesized using Boc-based solid-phase peptide synthesis (Boc-SPPS), a "preview" sequencing can be performed directly on the resin-bound peptide.[4] The trifluoroacetic acid (TFA) used in the cleavage step of the Edman cycle will remove the Boc protecting group, allowing the sequencing to proceed from the newly free N-terminus.

The identification of the Phenylthiohydantoin (PTH) derivative of hydroxyproline (B1673980) (PTH-Hyp) is achieved by comparing its retention time in reverse-phase high-performance liquid chromatography (RP-HPLC) to a known standard.[5][6][7][8]

Experimental Protocol: Automated Edman Degradation
  • Sample Preparation: A sample of the peptidyl-resin (approximately 1-5 mg) is placed in the reaction cartridge of an automated protein sequencer.

  • Cycle 1 (Boc Removal and Coupling):

    • The peptidyl-resin is treated with neat TFA to remove the N-terminal Boc group.

    • The resin is washed with a neutral buffer.

    • Phenyl isothiocyanate (PITC) is delivered in a mild alkaline buffer (e.g., 12% trimethylamine) to couple with the free N-terminal amine of the D-HoPro residue, forming a phenylthiocarbamoyl (PTC) peptide.[5]

  • Cleavage: The PTC-D-HoPro residue is cleaved from the peptide chain using anhydrous TFA, forming an anilinothiazolinone (ATZ)-D-HoPro derivative.[2]

  • Extraction: The ATZ-D-HoPro is selectively extracted with an organic solvent (e.g., ethyl acetate).[5]

  • Conversion: The extracted ATZ-D-HoPro is converted to the more stable phenylthiohydantoin (PTH)-D-HoPro by treatment with aqueous acid (e.g., 25% TFA).[5]

  • Identification: The PTH-D-HoPro derivative is injected onto an RP-HPLC system. The retention time is compared with a pre-run standard of PTH-Hyp to confirm its identity.

  • Subsequent Cycles: The sequencer automatically proceeds to the next cycle to identify the subsequent amino acids in the peptide.

Edman_Degradation_Workflow cluster_sequencer Automated Sequencer Cycle start Peptidyl-Resin (Boc-D-HoPro-...) boc_removal 1. Boc Removal (TFA) start->boc_removal coupling 2. Coupling (PITC, Base) boc_removal->coupling cleavage 3. Cleavage (TFA) coupling->cleavage extraction 4. Extraction (Organic Solvent) cleavage->extraction next_cycle Shortened Peptide for Next Cycle cleavage->next_cycle Remains in cartridge conversion 5. Conversion (Aqueous Acid) extraction->conversion hplc 6. HPLC Analysis conversion->hplc result PTH-D-HoPro Identified hplc->result

Workflow for a single cycle of Edman degradation.

Mass Spectrometry: The High-Resolution Standard

Mass spectrometry is a powerful tool for peptide analysis, offering high sensitivity and the ability to analyze complex mixtures. For the validation of this compound incorporation, both intact mass analysis and tandem mass spectrometry (MS/MS) are employed.

  • Intact Mass Analysis: The molecular weight of the peptide is measured. A successful incorporation of this compound will result in a specific mass increase corresponding to the residue.

  • Tandem Mass Spectrometry (MS/MS): The peptide is fragmented, and the masses of the fragments are measured. This allows for the determination of the amino acid sequence and the precise localization of the modified residue. The fragmentation of peptides containing hydroxyproline often yields characteristic ions that confirm its presence.[9][10]

Experimental Protocol: LC-MS/MS Analysis
  • Sample Preparation: The peptide is cleaved from the resin, and the side-chain protecting groups are removed. The crude peptide is then desalted.

  • Liquid Chromatography (LC): The peptide sample is injected into an HPLC system, typically with a reverse-phase column, to separate it from impurities. The HPLC is coupled directly to the mass spectrometer.

  • Mass Spectrometry (MS):

    • As the peptide elutes from the LC, it is ionized (e.g., by electrospray ionization - ESI).

    • The mass-to-charge ratio (m/z) of the intact peptide is measured in the mass analyzer.

  • Tandem Mass Spectrometry (MS/MS):

    • The ion corresponding to the peptide of interest is selected.

    • This selected ion is fragmented by collision with an inert gas (collision-induced dissociation - CID).

    • The m/z of the resulting fragment ions (b- and y-ions) is measured.

  • Data Analysis: The MS/MS spectrum is analyzed to reconstruct the peptide sequence and confirm the presence and location of the D-HoPro residue.

MS_Workflow cluster_ms LC-MS/MS System sample Cleaved Peptide Sample lc 1. HPLC Separation sample->lc esi 2. Ionization (ESI) lc->esi ms1 3. MS1: Intact Mass Measurement esi->ms1 cid 4. Fragmentation (CID) ms1->cid Select Parent Ion ms2 5. MS2: Fragment Ion Measurement cid->ms2 analysis 6. Data Analysis ms2->analysis result Sequence and Modification Confirmed analysis->result

General workflow for peptide analysis by LC-MS/MS.

NMR Spectroscopy: The Definitive Structural Proof

NMR spectroscopy provides unambiguous confirmation of molecular structure by probing the magnetic properties of atomic nuclei. For validating this compound incorporation, NMR can directly observe the atoms of the incorporated residue and confirm their connectivity within the peptide backbone.

Key spectral changes upon incorporation include shifts in the ¹H and ¹³C signals of the α-carbon and its attached proton, as well as the amide proton of the following residue. 2D NMR experiments, such as COSY and HMBC, can establish through-bond correlations to definitively place the this compound residue in the sequence. The Boc group itself has characteristic ¹H and ¹³C signals that will be present in the spectra of the protected peptide.[11][12]

Experimental Protocol: 2D NMR Analysis
  • Sample Preparation: The peptide is cleaved from the resin, deprotected, and purified to >95% purity. The sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆).

  • 1D ¹H NMR: A one-dimensional proton NMR spectrum is acquired to assess the overall complexity and purity of the sample.

  • 2D COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, helping to trace the spin systems of individual amino acid residues.

  • 2D TOCSY (Total Correlation Spectroscopy): This provides correlations between all protons within a spin system, aiding in the identification of the amino acid type.

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments identify protons that are close in space, providing information about the peptide's conformation and sequential connectivity.

  • 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This correlates directly bonded protons and carbons, providing the chemical shifts of the carbon atoms in the peptide.

  • Data Analysis: The various 2D spectra are analyzed together to assign all the proton and carbon signals and confirm the covalent structure of the peptide, including the successful incorporation of this compound.

NMR_Logic cluster_nmr NMR Data Integration cosy COSY (¹H-¹H through 3 bonds) structure Unambiguous Structure Confirmation cosy->structure Confirms J-coupling tocsy TOCSY (¹H-¹H in spin system) tocsy->structure Identifies residue type noesy NOESY/ROESY (¹H-¹H through space) noesy->structure Confirms sequence hsqc HSQC (¹H-¹³C through 1 bond) hsqc->structure Assigns carbons

Logical relationship of 2D NMR experiments.

Conclusion

The validation of this compound incorporation can be effectively achieved using Edman degradation, mass spectrometry, or NMR spectroscopy. Edman degradation provides reliable N-terminal sequence information, confirming the position of the modified residue. Mass spectrometry offers high sensitivity and precise mass information, unequivocally confirming the presence and location of the incorporation. NMR spectroscopy stands as the most rigorous method, providing definitive structural proof of the final peptide. The choice of technique will depend on the specific requirements of the research, available instrumentation, and the desired level of analytical detail. In many cases, a combination of these methods, such as Edman degradation for N-terminal confirmation and mass spectrometry for overall sequence and modification verification, provides the most comprehensive validation.

References

Unveiling the Conformational Fingerprints: A Comparative Guide to the Circular Dichroism of Peptides Containing Boc-D-HoPro-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complex landscape of peptide design, understanding the conformational impact of non-standard amino acids is paramount. This guide provides an objective comparison of the circular dichroism (CD) spectroscopic properties of peptides incorporating Boc-D-4-hydroxyproline (Boc-D-HoPro-OH), offering insights into its structural influence relative to other proline analogs. By presenting supporting experimental data and detailed protocols, this document serves as a valuable resource for predicting and modulating peptide secondary structure.

The incorporation of constrained amino acids is a powerful strategy in medicinal chemistry to stabilize specific peptide conformations, thereby enhancing biological activity and metabolic stability. Among these, proline and its derivatives are of particular interest due to the unique conformational rigidity imparted by their cyclic side chain. The stereochemistry of substitutions on the proline ring can further dictate the puckering of the ring and the cis-trans isomerization of the preceding peptide bond, profoundly influencing the peptide's overall architecture.

This guide focuses on the chiroptical properties of peptides containing this compound, a D-proline derivative with a hydroxyl group at the 4-position. CD spectroscopy is an exquisitely sensitive technique for probing the secondary structure of peptides and proteins in solution. By measuring the differential absorption of left and right circularly polarized light, CD provides a characteristic spectral signature for different conformational motifs, such as α-helices, β-sheets, and polyproline II (PPII) helices.

Comparative Analysis of Circular Dichroism Spectra

To objectively assess the conformational influence of this compound, we compare its circular dichroism signature within a model peptide to that of peptides containing L-proline and D-proline. Proline-rich sequences often adopt a PPII helix, a left-handed helical structure characterized by a strong negative band around 204-206 nm and a weak positive band around 228 nm in the CD spectrum.

The data presented in Table 1 summarizes the key CD spectral features of model undecapeptides. The CD spectrum of a peptide containing L-proline (L-Pro11) exhibits the classic PPII helical signature. In contrast, the peptide containing D-proline (D-Pro11) displays a mirror-image spectrum, which is expected for enantiomeric structures. This results in a strong positive band around 204.5 nm and a weak negative band around 228 nm. While specific data for a this compound containing undecapeptide is not available in the cited literature, the existing data for D-Proline peptides provides a strong basis for predicting the likely CD characteristics. The presence of the D-enantiomer of hydroxyproline (B1673980) is expected to induce a right-handed helical fold, leading to a CD spectrum that is qualitatively similar to that of D-Proline containing peptides.

Peptide CompositionNegative Band Maximum (nm)Mean Residue Ellipticity at Negative Maximum (deg cm²/dmol)Positive Band Maximum (nm)Mean Residue Ellipticity at Positive Maximum (deg cm²/dmol)Inferred Secondary Structure
L-Proline Homopolymer (L-Pro11)~204.5-3.4 x 10⁴~228+2163Polyproline II (PPII) Helix[1]
D-Proline Homopolymer (D-Pro11)~228- (weak)~204.5+ (strong)Mirror-image of PPII Helix[1]

Table 1: Comparison of Circular Dichroism Spectral Data for Proline-Containing Peptides. Data extracted from literature for model undecapeptides.[1]

Experimental Protocols

The following is a generalized experimental protocol for acquiring circular dichroism spectra of peptides, based on common practices in the field.

1. Sample Preparation:

  • Peptide Synthesis and Purification: Peptides are synthesized using standard solid-phase peptide synthesis (SPPS) protocols, employing either Fmoc or Boc protection strategies. Following synthesis, peptides are cleaved from the resin and purified by reverse-phase high-performance liquid chromatography (RP-HPLC) to >95% purity. The identity of the peptides is confirmed by mass spectrometry.

  • Concentration Determination: The concentration of the peptide stock solution is determined accurately. For peptides containing aromatic amino acids (Tyr, Trp), UV absorbance at 280 nm can be used. For other peptides, quantitative amino acid analysis is the preferred method.

  • Solvent Preparation: Peptides are dissolved in an appropriate buffer, typically 10 mM potassium phosphate (B84403) at pH 7.0. The buffer should be filtered and degassed prior to use.

2. Circular Dichroism Spectroscopy:

  • Instrumentation: CD spectra are recorded on a calibrated spectropolarimeter equipped with a Peltier temperature controller.

  • Instrument Parameters:

    • Wavelength range: 190-260 nm

    • Data pitch: 0.5 nm

    • Bandwidth: 1.0 nm

    • Scanning speed: 50 nm/min

    • Response time: 1 s

    • Accumulations: 3-5 scans

  • Cuvette: A quartz cuvette with a path length of 0.1 cm is typically used.

  • Measurement: A baseline spectrum of the buffer is recorded and subtracted from the sample spectrum. All measurements are performed at a constant temperature, typically 25 °C.

3. Data Analysis:

  • The raw CD data (in millidegrees) is converted to mean residue ellipticity ([θ]) using the following equation: [θ] = (mdeg × 100) / (c × n × l) where:

    • mdeg is the observed ellipticity in millidegrees

    • c is the peptide concentration in mM

    • n is the number of amino acid residues

    • l is the path length of the cuvette in cm.

Visualizing Conformational Induction

The stereochemistry of the proline ring is a critical determinant of the resulting peptide secondary structure. The diagram below illustrates the logical relationship between the chirality of the proline analog and the handedness of the induced helical conformation, which in turn dictates the observed CD spectrum.

G Influence of Proline Stereochemistry on Peptide Conformation and CD Spectrum cluster_0 L-Proline Analog cluster_1 D-Proline Analog L_Pro L-Proline or Boc-L-HoPro-OH L_Helix Left-Handed Helix (e.g., PPII) L_Pro->L_Helix Induces D_Pro D-Proline or This compound R_Helix Right-Handed Helix (Mirror Image of PPII) D_Pro->R_Helix Induces CD_L CD Spectrum: Negative at ~205 nm Positive at ~228 nm L_Helix->CD_L Results in CD_R CD Spectrum: Positive at ~205 nm Negative at ~228 nm R_Helix->CD_R Results in

Caption: Proline stereochemistry dictates helical handedness and CD signature.

Experimental Workflow

The systematic investigation of the conformational properties of a novel peptide analog like this compound follows a structured workflow, from synthesis to spectroscopic analysis. The following diagram outlines the key steps involved in such a study.

G Experimental Workflow for CD Analysis of Modified Peptides Synthesis Peptide Synthesis (SPPS) Purification Purification (RP-HPLC) Synthesis->Purification Characterization Characterization (Mass Spectrometry) Purification->Characterization Concentration Concentration Determination Characterization->Concentration CD_Measurement CD Spectroscopy Measurement Concentration->CD_Measurement Data_Analysis Data Analysis and Comparison CD_Measurement->Data_Analysis

Caption: Workflow for peptide CD analysis.

References

A Comparative Guide to Boc-D-HoPro-OH and Other Non-Canonical Amino Acids in Peptide-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of peptide-based therapeutics, the incorporation of non-canonical amino acids (ncAAs) is a cornerstone strategy for optimizing drug-like properties. These unique building blocks offer a means to enhance proteolytic stability, modulate conformation, and improve pharmacokinetic profiles. This guide provides a comparative analysis of Boc-D-HoPro-OH (Boc-D-pipecolic acid) against other notable proline analogs: Boc-D-Pro-OH, Boc-L-hydroxyproline (Boc-L-Hyp-OH), and Boc-L-azetidine-2-carboxylic acid (Boc-L-Aze-OH).

Physicochemical Properties of Selected Non-Canonical Amino Acids

A foundational aspect of selecting the appropriate ncAA is understanding its basic physicochemical properties. The following table summarizes key characteristics of this compound and its comparators.

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Ring SizeAppearance
This compound 28697-17-8[1][2][3][4]C₁₁H₁₉NO₄229.27[1][4]6-memberedWhite to off-white powder
Boc-D-Pro-OH 37784-17-1[5][6][7][8][9]C₁₀H₁₇NO₄215.25[6][7][8]5-memberedWhite to off-white powder[8]
Boc-L-Hyp-OH 13726-69-7[10][11][12][][14]C₁₀H₁₇NO₅231.25[10][12]5-membered (hydroxylated)White to off-white powder
Boc-L-Aze-OH 51077-14-6[15][16][17][18]C₉H₁₅NO₄201.224-memberedWhite to off-white powder[15]

Impact on Peptide Performance: A Comparative Overview

The true value of a non-canonical amino acid is realized in its influence on the performance of a peptide. While direct head-to-head experimental data for these specific Boc-protected ncAAs in a single peptide context is limited in publicly available literature, we can extrapolate from studies on their core structures to provide a comparative overview. The following table summarizes the generally observed or predicted effects on key peptide properties.

Performance ParameterThis compound (Pipecolic Acid)Boc-D-Pro-OH (Proline)Boc-L-Hyp-OH (Hydroxyproline)Boc-L-Aze-OH (Azetidine-2-carboxylic acid)
Proteolytic Stability High - The six-membered ring can provide significant steric hindrance to proteases.Moderate - D-amino acids generally increase stability compared to their L-counterparts.Moderate to High - The hydroxyl group can influence local conformation and interactions, potentially affecting protease recognition.High - The strained four-membered ring can alter the peptide backbone conformation, making it a poor substrate for proteases.
Conformational Rigidity High - The larger ring size imparts significant conformational restriction.Moderate - The five-membered ring provides a degree of conformational constraint.High - The hydroxyl group and the five-membered ring together impose significant conformational constraints.Very High - The small, strained ring structure severely limits bond rotation.
Binding Affinity (Kd) Variable - Can improve affinity by locking the peptide into a bioactive conformation, but the larger ring may also introduce unfavorable steric clashes.Variable - Can either enhance or decrease affinity depending on the target and the required conformation.Potentially Enhanced - The hydroxyl group can form additional hydrogen bonds with the target, potentially increasing affinity.Variable - The significant conformational constraint can be beneficial if it matches the bound state, but detrimental otherwise.
Cell Permeability Potentially Increased - Increased lipophilicity and the potential for intramolecular hydrogen bonding can favor membrane transit.Baseline - Serves as a common reference for comparison.Potentially Decreased - The polar hydroxyl group may reduce passive diffusion across cell membranes.Potentially Increased - The rigid structure may favor conformations that shield polar groups, aiding in membrane permeability.

Experimental Protocols

To empirically determine the performance of peptides containing these non-canonical amino acids, the following experimental protocols can be employed.

Boc Solid-Phase Peptide Synthesis (SPPS)

Objective: To synthesize peptides incorporating this compound or other proline analogs.

Materials:

  • Appropriate solid-phase resin (e.g., Merrifield or PAM resin)

  • Boc-protected amino acids

  • Coupling reagents (e.g., HBTU, HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA) for Boc deprotection

  • Cleavage cocktail (e.g., TFA/TIS/H₂O)

  • Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF)

Protocol:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes.

  • First Amino Acid Coupling: Couple the first Boc-protected amino acid to the resin using a suitable coupling agent and DIPEA.

  • Capping: Cap any unreacted sites on the resin using acetic anhydride (B1165640) and DIPEA.

  • Boc Deprotection: Remove the Boc protecting group with a solution of TFA in DCM (e.g., 25-50% v/v).

  • Neutralization: Neutralize the resulting trifluoroacetate (B77799) salt with a solution of DIPEA in DMF.

  • Coupling Cycle: Repeat steps 4 and 5 for each subsequent amino acid, including the non-canonical proline analog, using appropriate coupling reagents.

  • Final Cleavage and Deprotection: After the final amino acid is coupled, wash the resin and treat it with a cleavage cocktail to cleave the peptide from the resin and remove side-chain protecting groups.

  • Purification and Analysis: Precipitate the crude peptide in cold diethyl ether, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC). Characterize the purified peptide by mass spectrometry.

Proteolytic Stability Assay

Objective: To determine the half-life of peptides in a proteolytic environment (e.g., human serum or plasma).

Materials:

  • Purified peptides

  • Human serum or plasma

  • Quenching solution (e.g., acetonitrile (B52724) with 0.1% TFA)

  • RP-HPLC system with a C18 column

  • Mass spectrometer

Protocol:

  • Incubation: Incubate the peptide at a known concentration (e.g., 100 µM) in human serum or plasma at 37°C.

  • Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the incubation mixture.

  • Quenching and Precipitation: Immediately quench the reaction and precipitate serum/plasma proteins by adding the aliquot to a cold quenching solution.

  • Centrifugation: Centrifuge the samples to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant by RP-HPLC to quantify the amount of remaining intact peptide. The peak area corresponding to the intact peptide is monitored over time.

  • Half-Life Calculation: Plot the percentage of intact peptide remaining versus time and fit the data to a first-order decay model to calculate the half-life (t₁/₂).

Peptide-Protein Binding Affinity Assay (Surface Plasmon Resonance - SPR)

Objective: To measure the binding affinity (Kd) of a peptide to its target protein.

Materials:

  • SPR instrument

  • Sensor chip (e.g., CM5 chip)

  • Target protein

  • Purified peptides

  • Immobilization reagents (e.g., EDC, NHS)

  • Running buffer (e.g., HBS-EP+)

Protocol:

  • Protein Immobilization: Immobilize the target protein onto the surface of the sensor chip using standard amine coupling chemistry.

  • Peptide Injection: Prepare a series of dilutions of the peptide in running buffer. Inject the peptide solutions over the immobilized protein surface at a constant flow rate.

  • Data Collection: Monitor the change in the SPR signal (response units) over time, which corresponds to the binding of the peptide to the protein.

  • Regeneration: After each peptide injection, regenerate the sensor surface to remove the bound peptide.

  • Data Analysis: Plot the equilibrium response as a function of the peptide concentration and fit the data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the equilibrium dissociation constant (Kd).

Visualizing Workflows and Pathways

Experimental Workflow: Alanine (B10760859) Scanning with Non-Canonical Amino Acids

This workflow illustrates how non-canonical amino acids can be used in a modified alanine scanning mutagenesis study to probe the importance of specific residues in a peptide-protein interaction. Instead of just mutating to alanine, various proline analogs can be substituted to understand the role of the proline kink and ring structure.

Alanine_Scanning_with_ncAAs cluster_0 Peptide Synthesis cluster_1 Biophysical & Functional Assays cluster_2 Data Analysis & Interpretation start Identify Proline Residue in Bioactive Peptide synthesis Synthesize Peptide Analogs via SPPS start->synthesis analogs Analogs: - Wild-Type (Pro) - Ala Mutant - D-Pro Mutant - HoPro Mutant - Hyp Mutant - Aze Mutant synthesis->analogs binding Binding Affinity Assay (e.g., SPR) analogs->binding stability Proteolytic Stability Assay analogs->stability cell_perm Cell Permeability Assay analogs->cell_perm analysis Compare Kd, Half-life, and Permeability Data binding->analysis stability->analysis cell_perm->analysis conclusion Determine Structure-Activity Relationship (SAR) analysis->conclusion

Workflow for comparative analysis of proline analogs.
Signaling Pathway: GPCR Activation by a Proline-Rich Ligand

Many peptide hormones and neurotransmitters that act on G-protein coupled receptors (GPCRs) contain proline residues that are critical for their structure and function. Incorporating proline analogs can modulate the signaling efficacy of these ligands. This diagram shows a simplified GPCR signaling cascade initiated by a peptide ligand.

GPCR_Signaling cluster_membrane Cell Membrane GPCR GPCR G_protein G-Protein (αβγ) GPCR->G_protein GDP -> GTP Exchange AC Adenylyl Cyclase G_protein->AC Gα activation Ligand Peptide Ligand (with Proline Analog) Ligand->GPCR Binding & Activation cAMP cAMP AC->cAMP ATP -> cAMP PKA Protein Kinase A cAMP->PKA Activation Cell_Response Cellular Response PKA->Cell_Response Phosphorylation Cascade

Simplified GPCR signaling initiated by a peptide ligand.

References

Unraveling the Receptor Interactions of D-Hydroxyproline: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced interactions of novel compounds with cellular receptors is paramount. This guide provides a comparative analysis of D-Hydroxyproline (D-HoPro) and its potential effects on receptor binding affinity. Due to a lack of direct quantitative binding data for D-HoPro in the current scientific literature, this document focuses on the binding characteristics of structurally related compounds and peptides containing hydroxyproline, offering a framework for future investigation.

While specific binding affinities for D-HoPro remain to be elucidated, the broader family of hydroxyproline-containing molecules and D-amino acids has been shown to interact with key receptor systems. This guide will delve into the binding of L-hydroxyproline-containing peptides to integrin receptors and the interaction of D-amino acids, such as D-serine, with the N-methyl-D-aspartate (NMDA) receptor.

Comparative Binding Affinity Data

To provide a context for the potential receptor interactions of D-HoPro, the following tables summarize the binding affinities of related compounds.

Table 1: Binding Affinity of L-Hydroxyproline-Containing Peptides to Integrin Receptors

PeptideReceptorBinding Affinity (Kd)Method
GFOGER (Collagen-derived)Integrin α1β1~1.3 µMSolid-Phase Binding Assay
GFOGER (Collagen-derived)Integrin α2β1~2.0 µMSolid-Phase Binding Assay
GFPGER (Proline control)Integrin α1β1Weaker than GFOGERSolid-Phase Binding Assay
GFPGER (Proline control)Integrin α2β1Similar to GFOGERSolid-Phase Binding Assay

This table illustrates the importance of the hydroxyl group on proline within a peptide context for binding to specific integrin subtypes.

Table 2: Comparative Binding Affinities at the NMDA Receptor Glycine Site

CompoundReceptor SubunitBinding Affinity (Ki)Method
GlycineGluN1107 nMRadioligand Binding Assay
D-SerineGluN156 nMRadioligand Binding Assay
D-AlanineGluN148 nMRadioligand Binding Assay
D-CycloserineGluN149 nMRadioligand Binding Assay

This table highlights that D-amino acids can act as potent ligands at neurotransmitter receptors, suggesting a potential avenue of investigation for D-HoPro.

Experimental Protocols

To facilitate further research into the receptor binding profile of D-HoPro, a detailed, generalized protocol for a competitive radioligand binding assay is provided below. This method is a cornerstone for determining the binding affinity of a test compound against a known radiolabeled ligand for a specific receptor.

Protocol: Competitive Radioligand Binding Assay

1. Materials and Reagents:

  • Receptor Source: Cell membranes or tissue homogenates expressing the target receptor.

  • Radioligand: A high-affinity, commercially available radiolabeled ligand for the target receptor (e.g., [³H]-ligand).

  • Test Compound: D-Hydroxyproline (or other non-radiolabeled compounds for comparison).

  • Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • Wash Buffer: Ice-cold assay buffer.

  • Scintillation Cocktail.

  • Glass fiber filters.

  • 96-well plates.

2. Membrane Preparation:

  • Homogenize cells or tissues in ice-cold lysis buffer.

  • Centrifuge the homogenate to pellet the membranes.

  • Wash the membrane pellet with fresh buffer and centrifuge again.

  • Resuspend the final pellet in assay buffer and determine the protein concentration.

3. Assay Procedure:

  • In a 96-well plate, add the following in triplicate:

    • Assay buffer (for total binding).

    • A high concentration of a known non-radiolabeled ligand (for non-specific binding).

    • Increasing concentrations of the test compound (D-HoPro).

  • Add the radioligand to all wells at a concentration close to its Kd.

  • Add the membrane preparation to all wells to initiate the binding reaction.

  • Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.

4. Filtration and Counting:

  • Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Wash the filters multiple times with ice-cold wash buffer.

  • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

5. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the specific binding as a function of the log concentration of the test compound.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

  • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizing Potential Mechanisms and Workflows

To conceptualize the potential signaling pathways D-HoPro might influence and the experimental workflow for its characterization, the following diagrams are provided.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling D-HoPro D-HoPro Receptor Receptor D-HoPro->Receptor Binding G-Protein G-Protein Receptor->G-Protein Activation Effector Effector (e.g., Adenylyl Cyclase) G-Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Kinase_Cascade Protein Kinase Cascade Second_Messenger->Kinase_Cascade Cellular_Response Cellular Response Kinase_Cascade->Cellular_Response

Caption: Hypothetical GPCR signaling pathway potentially modulated by D-HoPro.

G cluster_setup Assay Setup cluster_reaction Binding Reaction cluster_separation Separation & Counting cluster_analysis Data Analysis Wells Prepare 96-well Plate (Total, Non-specific, Test Compound) Radioligand Add Radioligand Wells->Radioligand Membranes Add Receptor Membranes Radioligand->Membranes Incubation Incubate to Equilibrium Membranes->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Wash Filters Filtration->Washing Counting Scintillation Counting Washing->Counting IC50 Determine IC50 Counting->IC50 Ki Calculate Ki using Cheng-Prusoff Equation IC50->Ki

Caption: Workflow for a competitive radioligand binding assay.

Homoproline-Containing Peptides: A Comparative Guide to their Pharmacokinetic Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-canonical amino acids into peptide therapeutics is a key strategy to overcome their inherent pharmacokinetic limitations, such as poor metabolic stability and rapid clearance. Homoproline, a six-membered ring analogue of proline also known as pipecolic acid, has emerged as a promising building block in this endeavor. This guide provides a comparative analysis of the pharmacokinetic properties of homoproline-containing peptides against their native counterparts and other modified peptides, supported by available experimental data and detailed methodologies.

Enhancing Metabolic Stability and Modulating Pharmacokinetics

The introduction of homoproline into a peptide sequence can significantly alter its three-dimensional structure, influencing its susceptibility to enzymatic degradation. The larger ring size of homoproline compared to proline introduces distinct conformational constraints on the peptide backbone. This structural alteration can hinder the recognition and cleavage of the peptide by proteases, thereby enhancing its metabolic stability and prolonging its circulation time in the body.

While direct, comprehensive comparative studies on a wide range of homoproline-containing peptides are still emerging, the available data suggests a favorable impact on their pharmacokinetic profiles. The primary mechanism behind this improvement is the increased resistance to degradation by peptidases.

Comparative Pharmacokinetic Data

A significant challenge in peptide drug development is achieving a desirable pharmacokinetic profile, particularly a longer half-life to reduce dosing frequency. The following table summarizes hypothetical comparative pharmacokinetic data for a generic peptide "Peptide A" and its analogue containing homoproline, "Peptide A-hPro," based on typical observations when modifying peptides to increase metabolic stability.

ParameterPeptide A (Proline)Peptide A-hPro (Homoproline)Alternative (e.g., D-Ala substitution)
Half-life (t½) in rat plasma (in vitro) 15 min45 min35 min
In vivo Half-life (rat) 30 min90 min75 min
Clearance (CL) HighModerateModerate-High
Bioavailability (Oral) <1%Low but improved<1%

Note: This table is illustrative and intended to represent the expected trend. Actual values are peptide-specific and require dedicated experimental evaluation.

Experimental Protocols

Accurate assessment of the pharmacokinetic properties of modified peptides is crucial for their development. Below are detailed methodologies for key experiments cited in the evaluation of peptide stability and quantification.

In Vitro Plasma Stability Assay

Objective: To determine the rate of degradation of a peptide in plasma from a relevant species (e.g., rat, human).

Methodology:

  • Preparation of Plasma: Freshly collected blood with an anticoagulant (e.g., K2-EDTA) is centrifuged at 2000 x g for 15 minutes at 4°C to separate the plasma. The plasma is then stored at -80°C until use.

  • Incubation: The test peptide (e.g., homoproline-containing peptide) and a control peptide are incubated in plasma at a final concentration of 10 µM at 37°C with gentle shaking.

  • Time-point Sampling: Aliquots are taken at various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes).

  • Reaction Quenching and Protein Precipitation: The enzymatic degradation is stopped by adding an equal volume of ice-cold acetonitrile (B52724) containing an internal standard. The mixture is vortexed and then centrifuged at 14,000 x g for 10 minutes to precipitate plasma proteins.

  • Analysis: The supernatant is collected and analyzed by LC-MS/MS to quantify the remaining parent peptide. The percentage of remaining peptide at each time point is calculated relative to the 0-minute time point. The half-life (t½) is then determined by plotting the natural logarithm of the percentage of remaining peptide against time and fitting the data to a first-order decay model.

In Vivo Pharmacokinetic Study in Rodents

Objective: To determine the in vivo pharmacokinetic parameters (e.g., half-life, clearance, volume of distribution, bioavailability) of a peptide after intravenous (IV) and oral (PO) administration.

Methodology:

  • Animal Model: Male Sprague-Dawley rats (250-300 g) are used. Animals are fasted overnight before dosing.

  • Dosing:

    • Intravenous (IV): The peptide is administered as a bolus dose (e.g., 1 mg/kg) via the tail vein.

    • Oral (PO): The peptide is administered by oral gavage (e.g., 10 mg/kg).

  • Blood Sampling: Blood samples (approximately 100 µL) are collected from the jugular vein at predetermined time points (e.g., pre-dose, 2, 5, 15, 30, 60, 120, 240, and 480 minutes post-dose) into tubes containing an anticoagulant.

  • Plasma Preparation: Plasma is separated by centrifugation as described above.

  • Sample Preparation for Analysis: Plasma samples are subjected to protein precipitation with acetonitrile, followed by centrifugation. The supernatant is then dried and reconstituted in a suitable solvent for LC-MS/MS analysis.

  • Bioanalytical Method: The concentration of the peptide in plasma samples is determined using a validated LC-MS/MS method. A standard curve is generated using known concentrations of the peptide in blank plasma.

  • Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key pharmacokinetic parameters.

Visualizing Experimental and Logical Frameworks

To better understand the workflow of evaluating homoproline-containing peptides and the underlying rationale, the following diagrams are provided.

Experimental_Workflow cluster_synthesis Peptide Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis & Comparison Parent_Peptide Parent Peptide (with Proline) Homoproline_Peptide Homoproline Analogue Plasma_Stability Plasma Stability Assay Parent_Peptide->Plasma_Stability Homoproline_Peptide->Plasma_Stability Metabolic_Profiling Metabolite Identification Plasma_Stability->Metabolic_Profiling PK_Study Pharmacokinetic Study (Rodent Model) Metabolic_Profiling->PK_Study Bioavailability Oral Bioavailability Assessment PK_Study->Bioavailability Data_Analysis Comparative PK Parameter Analysis Bioavailability->Data_Analysis Rationale_Diagram Start Goal: Improve Peptide Pharmacokinetics Strategy Strategy: Incorporate Homoproline Start->Strategy Mechanism Mechanism: Increased Conformational Rigidity Strategy->Mechanism Effect1 Effect: Steric Hindrance to Proteolytic Enzymes Mechanism->Effect1 Effect2 Effect: Altered Receptor Binding Affinity (Potential) Mechanism->Effect2 Outcome1 Outcome: Enhanced Metabolic Stability Effect1->Outcome1 Outcome2 Outcome: Prolonged In Vivo Half-Life Outcome1->Outcome2 Overall_Goal Improved Therapeutic Potential Outcome2->Overall_Goal

A Cost-Benefit Analysis of Boc-D-HoPro-OH in Peptide Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the selection of appropriate building blocks is a critical decision that influences not only the biological activity of the final peptide but also the efficiency and cost-effectiveness of the synthesis process. This guide provides a comprehensive cost-benefit analysis of using N-Boc-D-trans-4-hydroxyproline (Boc-D-HoPro-OH) in peptide synthesis, with a comparative look at its L-enantiomer and the parent amino acid, Boc-L-proline.

The incorporation of non-standard amino acids like this compound can impart unique structural and functional properties to peptides, including enhanced stability against enzymatic degradation and constrained conformations that can lead to increased potency and selectivity. However, these advantages often come with a higher price tag and potential challenges during synthesis. This guide aims to provide a clear, data-driven comparison to aid in making informed decisions for your research and development needs.

Performance Comparison: Cost, Purity, and Synthetic Considerations

While direct head-to-head experimental data on the synthesis of a specific peptide using this compound versus its alternatives is not extensively available in public literature, we can construct a robust comparison based on supplier pricing, general principles of solid-phase peptide synthesis (SPPS), and known challenges associated with incorporating non-standard and D-amino acids.

Cost Analysis

The primary and most direct cost is that of the amino acid derivative itself. As a non-standard, D-amino acid, this compound is expected to be more expensive than its L-counterpart and significantly more so than the standard Boc-L-proline. The following table provides a snapshot of approximate market prices from various suppliers. It is important to note that prices can vary significantly based on the supplier, purity, and scale of purchase.

Amino Acid DerivativeSupplier 1 (Price per gram)Supplier 2 (Price per gram)Supplier 3 (Price per gram)Average Price per Gram (USD)
This compound $191.65 (1g)[1]$168.05 (1g)[2]$166.00 (1g)$175.23
Boc-L-HoPro-OH $18.53 (5g) -> $3.71/g[3]--~$3.71
Boc-L-Proline $20.20 (5g) -> $4.04/g[4]$16.05 (5g) -> $3.21/g[5]-~$3.63

Note: Prices are subject to change and are provided for comparative purposes only. Bulk pricing will differ significantly.

The cost of custom peptide synthesis is also a relevant factor. Many services charge a premium for the incorporation of non-standard or D-amino acids, with prices often starting from $2.12 to $4.50 per residue for standard amino acids.[6][7]

Synthetic Yield and Purity Considerations

The incorporation of D-amino acids and sterically hindered residues like hydroxyproline (B1673980) can present challenges during solid-phase peptide synthesis, potentially impacting the overall yield and purity of the final peptide.

  • Coupling Efficiency: The bulky nature of the pyrrolidine (B122466) ring, coupled with the hydroxyl group, can lead to steric hindrance, potentially slowing down the coupling reaction. To achieve complete and efficient coupling, it may be necessary to use more potent and expensive coupling reagents, such as HATU or PyAOP, and extend coupling times.[8][9]

  • Aggregation: Peptides containing hydrophobic or bulky residues can be prone to aggregation on the solid support, which can hinder subsequent deprotection and coupling steps, leading to lower yields and the formation of deletion sequences.[10]

  • Purification: The introduction of a D-amino acid can alter the chromatographic properties of the peptide, sometimes making purification by standard reverse-phase HPLC more challenging. The resulting diastereomeric impurities, if any, may be difficult to separate from the target peptide.[11][12][13]

While quantitative data for this compound is scarce, the general principles of peptide chemistry suggest that achieving high purity and yield may require more optimization and potentially result in a lower overall yield compared to the synthesis with Boc-L-proline.

Experimental Protocols

The following is a generalized protocol for the manual incorporation of this compound into a peptide sequence using Boc-SPPS (Solid-Phase Peptide Synthesis). This protocol serves as a starting point and may require optimization based on the specific peptide sequence.

General Boc-SPPS Cycle for Incorporating this compound
  • Resin Swelling: Swell the appropriate Boc-compatible resin (e.g., MBHA resin for peptide amides) in dichloromethane (B109758) (DCM) for 30 minutes.[14]

  • Boc Deprotection:

    • Treat the resin with 50% trifluoroacetic acid (TFA) in DCM for 2 minutes.

    • Drain and treat with fresh 50% TFA in DCM for 20-30 minutes to ensure complete removal of the Boc protecting group.[14]

    • Wash the resin thoroughly with DCM, isopropanol, and then DMF.

  • Neutralization:

    • Treat the resin with 10% N,N-diisopropylethylamine (DIEA) in DMF for 2 minutes (repeat twice).

    • Wash the resin with DMF (5 times).

  • Coupling of this compound:

    • Pre-activation: In a separate vessel, dissolve this compound (3 eq.), a coupling reagent such as HBTU (2.9 eq.), and HOBt (3 eq.) in DMF. Add DIEA (6 eq.) and allow the mixture to pre-activate for 2 minutes.

    • Coupling Reaction: Add the activated amino acid solution to the resin and shake for 2-4 hours. Due to the potential steric hindrance of this compound, an extended coupling time is recommended.

    • Monitoring: Monitor the coupling reaction using a qualitative test such as the ninhydrin (B49086) test. If the test is positive (indicating incomplete coupling), the coupling step should be repeated.

  • Washing: After a negative ninhydrin test, wash the resin thoroughly with DMF and DCM.

  • Repeat Cycle: Repeat steps 2-5 for the subsequent amino acids in the peptide sequence.

  • Final Cleavage and Deprotection:

    • After the final amino acid has been coupled and the N-terminal Boc group removed, wash and dry the peptide-resin.

    • Treat the resin with a cleavage cocktail, typically containing a strong acid like anhydrous hydrogen fluoride (B91410) (HF) and scavengers (e.g., anisole), to cleave the peptide from the resin and remove side-chain protecting groups. This step should be performed in a specialized apparatus with appropriate safety precautions.

Visualizing the Workflow and Decision Process

To better understand the synthesis process and the factors influencing the choice of a proline analog, the following diagrams have been generated using Graphviz.

SPPS_Workflow Resin Start: Resin Swell 1. Swell Resin Resin->Swell Deprotect 2. Boc Deprotection (TFA/DCM) Swell->Deprotect Neutralize 3. Neutralization (DIEA/DMF) Deprotect->Neutralize Couple 4. Couple Amino Acid (Boc-AA-OH, HBTU/HOBt) Neutralize->Couple Wash 5. Wash Couple->Wash Repeat Repeat Cycle (n-1 times) Wash->Repeat Next Amino Acid Final_Cleavage 6. Final Cleavage (HF/Scavengers) Wash->Final_Cleavage Final Amino Acid Repeat->Deprotect Purify 7. Purify Peptide (RP-HPLC) Final_Cleavage->Purify

A generalized workflow for Boc-based Solid-Phase Peptide Synthesis (SPPS).

Decision_Tree cluster_cost Cost Consideration cluster_performance Performance Requirement Start Choose Proline Analog Cost_High High Budget? Start->Cost_High Stability Need Proteolytic Stability? Cost_High->Stability Yes Boc_L_Pro Boc-L-Proline Cost_High->Boc_L_Pro No Conformation Specific Conformation Required? Stability->Conformation No Boc_D_HoPro This compound Stability->Boc_D_HoPro Yes Conformation->Boc_D_HoPro Yes Boc_L_HoPro Boc-L-HoPro-OH Conformation->Boc_L_HoPro No

References

Safety Operating Guide

Navigating the Safe Disposal of Boc-D-HoPro-OH: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and operational excellence. This guide provides essential, step-by-step procedures for the safe disposal of Boc-D-HoPro-OH (Boc-D-hydroxyproline), ensuring the protection of personnel and the environment. While specific regulations may vary by institution and locality, the following information outlines a robust framework for responsible disposal.

Key Safety and Handling Information

While this compound is not classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is imperative to handle it with the care afforded to all laboratory chemicals.[1] Adherence to standard laboratory safety protocols is essential to minimize any potential risks.

Personal Protective Equipment (PPE):

  • Eye Protection: Always wear safety goggles with side protection.[1]

  • Hand Protection: Chemical-resistant gloves, such as nitrile gloves, are recommended.[1]

  • Body Protection: A standard laboratory coat should be worn.

  • Respiratory Protection: If there is a risk of generating dust, a dust mask or respirator should be used.

Handling and Storage:

  • Avoid the formation of dust and aerosols.

  • Ensure adequate ventilation in the handling area.

  • Store in a cool, dry place in a tightly sealed container.

Quantitative Data Summary

The following table summarizes key quantitative data for Boc-D-hydroxyproline, the unprotected form of the compound of interest. This data is provided for informational purposes, as the Boc-protecting group has a minor impact on the overall physical properties relevant to disposal.

PropertyValueReference
Melting Point119-125 °C[2]
Storage Class11 - Combustible Solids[2]
Water SolubilitySoluble

Step-by-Step Disposal Protocol

The proper disposal of this compound should be conducted in accordance with your institution's environmental health and safety (EHS) guidelines and local regulations. The following protocol provides a general workflow for its disposal.

  • Segregation: Isolate waste this compound from other chemical waste streams to prevent inadvertent reactions.

  • Containerization: Place the waste chemical in a clearly labeled, dedicated hazardous waste container. The label should include the full chemical name: "this compound" or "Boc-D-hydroxyproline".

  • Collection of Contaminated Materials: Any materials, such as weighing paper, gloves, or absorbent pads, that are contaminated with this compound should also be placed in the designated hazardous waste container.

  • Storage of Waste: Store the sealed hazardous waste container in a designated, well-ventilated, and cool, dry area, away from incompatible materials.

  • Arrangement for Professional Disposal: Contact your institution's EHS office or a licensed hazardous waste disposal contractor to arrange for the pickup and proper disposal of the waste. Do not attempt to dispose of this chemical down the drain or in regular solid waste.[3]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

A Start: this compound Waste B Is the container empty and clean? A->B C Dispose of as non-hazardous laboratory glass/plastic. B->C Yes D Is the waste solid or in solution? B->D No E Place in a labeled solid chemical waste container. D->E Solid F Place in a labeled liquid chemical waste container. D->F Liquid G Are there any contaminated materials (gloves, paper towels)? E->G F->G H Place contaminated materials in the same waste container. G->H Yes I Seal the waste container. G->I No H->I J Store in designated hazardous waste accumulation area. I->J K Contact Environmental Health & Safety (EHS) for pickup. J->K L End K->L

Caption: Disposal workflow for this compound waste.

This procedural guidance is intended to supplement, not replace, the specific protocols established by your institution. Always consult your organization's safety officer or EHS department for definitive disposal instructions. By adhering to these guidelines, you contribute to a safer laboratory environment and ensure regulatory compliance.

References

Essential Safety and Logistical Information for Handling Boc-D-HoPro-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount. This document provides essential, immediate safety and logistical information, including operational and disposal plans for Boc-D-HoPro-OH, a protected amino acid commonly used in peptide synthesis.

Chemical and Physical Properties
PropertyValue
Chemical Name This compound (N-Boc-D-homoproline)
CAS Number 37784-17-1[1][2]
Molecular Formula C₁₀H₁₇NO₄[1][2]
Molecular Weight 215.25 g/mol [1]
Appearance White to slight yellow to beige powder[1]
Melting Point >132 °C[1]
Storage Temperature 2-30°C[1]
Hazard Identification and Personal Protective Equipment (PPE)

While specific hazard information for this compound is not detailed in the provided search results, it is prudent to handle it as a potentially hazardous substance. For related compounds, such as other Boc-protected amino acids, standard laboratory precautions are advised. The following PPE is mandatory when handling this compound:

PPE CategoryRecommendation
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile).
Body Protection Laboratory coat.
Respiratory Protection Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator is recommended.

Operational and Disposal Plans

Adherence to proper operational procedures and disposal protocols is critical to ensure laboratory safety and environmental compliance.

Handling and Storage
  • Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.

  • Static Discharge: Take precautionary measures against static discharges.

  • Storage: Store in a tightly closed container in a dry and well-ventilated place. Recommended storage temperature is between 2-30°C.[1]

Spill Response

In the event of a spill:

  • Evacuate: Clear the immediate area of all personnel.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: Wearing appropriate PPE, sweep up the spilled solid material, avoiding dust generation. Place the material into a suitable, labeled container for disposal.

  • Cleaning: Clean the spill area thoroughly with a suitable solvent and then with soap and water.

  • Reporting: Report the spill to the laboratory supervisor and follow institutional protocols.

Disposal Plan

Do not dispose of this compound down the drain or in the regular trash. Chemical waste must be handled and disposed of in accordance with local, state, and federal regulations.

  • Waste Segregation: Collect waste this compound and any contaminated materials (e.g., gloves, weighing paper) in a designated, clearly labeled hazardous waste container.

  • Labeling: The waste container must be labeled with the full chemical name ("this compound") and any relevant hazard warnings.

  • Storage of Waste: Store the sealed waste container in a designated hazardous waste accumulation area, away from incompatible materials.

  • Professional Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.

Procedural Guidance and Workflow

The following diagrams illustrate the logical workflow for handling and responding to incidents involving this compound.

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Assess Hazards Assess Hazards Select PPE Select PPE Assess Hazards->Select PPE Prepare Work Area Prepare Work Area Select PPE->Prepare Work Area Weighing Weighing Prepare Work Area->Weighing Proceed to handling Dissolving Dissolving Weighing->Dissolving Reaction Reaction Dissolving->Reaction Decontaminate Glassware Decontaminate Glassware Reaction->Decontaminate Glassware Experiment complete Segregate Waste Segregate Waste Decontaminate Glassware->Segregate Waste Dispose Waste Dispose Waste Segregate Waste->Dispose Waste

Caption: General laboratory workflow for handling this compound.

G Spill Response Protocol Spill Occurs Spill Occurs Evacuate Area Evacuate Area Spill Occurs->Evacuate Area Don PPE Don PPE Evacuate Area->Don PPE Contain Spill Contain Spill Don PPE->Contain Spill Collect Material Collect Material Contain Spill->Collect Material Clean Area Clean Area Collect Material->Clean Area Dispose of Waste Dispose of Waste Clean Area->Dispose of Waste Report Incident Report Incident Dispose of Waste->Report Incident

Caption: Step-by-step protocol for responding to a spill of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.